molecular formula C21H40O4 B1595213 Propylene glycol dipelargonate CAS No. 41395-83-9

Propylene glycol dipelargonate

Cat. No.: B1595213
CAS No.: 41395-83-9
M. Wt: 356.5 g/mol
InChI Key: SGRCVQDBWHCTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene glycol dipelargonate is a useful research compound. Its molecular formula is C21H40O4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nonanoyloxypropyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-4-6-8-10-12-14-16-20(22)24-18-19(3)25-21(23)17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRCVQDBWHCTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047182
Record name Propylene glycol dipelargonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41395-83-9
Record name Propylene glycol dipelargonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41395-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, 1-methyl-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041395839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylene glycol dipelargonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene dinonanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL DIPELARGONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33537B5VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propylene Glycol Dipelargonate: A Comprehensive Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Emollient

Propylene Glycol Dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, a nine-carbon fatty acid.[1] While extensively utilized in the cosmetics and personal care industries as an emollient and viscosity-controlling agent, its utility in pharmaceutical sciences, particularly in topical and transdermal drug delivery, is a subject of increasing interest for researchers and formulation scientists.[2][3][4] This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and functional applications of PGDP, with a focus on its role as a pharmaceutical excipient. We will delve into its mechanism as a penetration enhancer, its potential as a solvent for poorly soluble active pharmaceutical ingredients (APIs), and provide a detailed analytical protocol for its characterization.

Chemical Identity and Synthesis

This compound is chemically designated as 2-nonanoyloxypropyl nonanoate.[5] It is synthesized through the direct esterification of propylene glycol with pelargonic acid (nonanoic acid).[6] This reaction typically involves heating the reactants, often in the presence of a catalyst, to form the diester and water, which is subsequently removed to drive the reaction to completion.

PG Propylene Glycol PA Pelargonic Acid (2 moles) PGDP Propylene Glycol Dipelargonate PG->PGDP + PA->PGDP + Water Water (2 moles)

Caption: Synthesis of this compound.

Physicochemical Properties: A Formulator's Perspective

The performance of PGDP as a pharmaceutical excipient is intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C21H40O4[5]
Molecular Weight 356.54 g/mol [5]
CAS Number 41395-83-9[1]
Appearance Clear, practically colorless, oily liquid
Odor Practically odorless
Boiling Point >190 °C (>374 °F)
Specific Gravity ~0.917
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate, and most organic solvents. Miscible with fixed oils. Insoluble in glycerin and propylene glycol.
Viscosity Data not widely available. As a diester, it is expected to have a low viscosity at room temperature.
Calculated HLB ~3-4 (Estimated based on Griffin's method)[7][8]
logP (o/w) ~7.5 (Estimated)[5]

Functional Applications in Pharmaceutical Formulations

This compound's unique combination of emolliency, solvency, and skin barrier interaction makes it a versatile tool for pharmaceutical formulators.

Topical and Transdermal Drug Delivery: A Penetration Enhancer

A significant body of evidence suggests that propylene glycol and its esters can act as penetration enhancers, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[6] The mechanism of action is believed to involve the disruption of the highly organized lipid lamellae of the stratum corneum. PGDP, with its lipophilic fatty acid chains, can intercalate into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate more readily.

Mechanism of Penetration Enhancement PGDP Propylene Glycol Dipelargonate SC Stratum Corneum Lipids PGDP->SC Intercalates into Fluidity Increased Lipid Fluidity SC->Fluidity Disrupts and increases Permeability Enhanced Drug Permeability Fluidity->Permeability Leads to

Caption: PGDP as a skin penetration enhancer.

This property is particularly valuable for the delivery of a wide range of APIs, from non-steroidal anti-inflammatory drugs (NSAIDs) to hormones and other therapeutic agents where localized or systemic effects are desired through topical application. For instance, topical formulations containing androstane steroid compounds have utilized a combination of propylene glycol and propylene carbonate as solvents to enhance solubility and potency.[9]

Solvent for Poorly Soluble Drugs

The lipophilic nature of this compound makes it a suitable solvent or co-solvent for APIs with poor aqueous solubility.[10][11] By dissolving the drug in a lipid-based vehicle, formulators can improve drug loading and potentially enhance bioavailability. This is particularly relevant for the development of oral formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), where the drug is dissolved in a mixture of oils, surfactants, and co-solvents to form a micro- or nano-emulsion upon contact with gastrointestinal fluids.[12][13][14] The use of excipients like propylene glycol esters in these systems can significantly improve the oral absorption of hydrophobic drugs.[15][16]

Emollient and Viscosity-Modifying Agent

In topical formulations such as creams, lotions, and gels, PGDP imparts a smooth, non-greasy feel, improving the aesthetic qualities and patient acceptability of the product.[2][4] Its ability to control viscosity allows formulators to achieve the desired consistency and spreadability of the final dosage form.[3]

Analytical Characterization: Purity and Assay

Ensuring the purity and quality of excipients is a critical aspect of pharmaceutical development. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the analysis of propylene glycol and its esters.[17][18][19]

Experimental Protocol: Gas Chromatography Assay for Purity of this compound

This protocol outlines a general procedure for determining the purity of this compound. Method validation according to ICH guidelines is essential before implementation.

1. Objective: To determine the purity of this compound by assessing the peak area of the main component relative to the total peak area.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., isopropanol or hexane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column suitable for fatty acid esters (e.g., a polar-phase column like a polyethylene glycol (WAX) type or a mid-polar phase column)

  • Autosampler vials and caps

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

  • Column: Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/minute to 240°C

    • Hold: 10 minutes at 240°C

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be optimized)

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent (e.g., isopropanol).

  • Mix thoroughly.

  • Transfer an aliquot to an autosampler vial for analysis.

5. Procedure:

  • Equilibrate the GC system with the specified chromatographic conditions.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate all peaks.

6. Calculation:

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of PGDP peak / Total area of all peaks) x 100

7. System Suitability:

  • Periodically inject a reference standard of this compound to verify system performance, including retention time stability and peak shape.

start Start prep Prepare Sample (50 mg in 10 mL solvent) start->prep inject Inject 1 µL into GC-FID prep->inject run Run GC with Temperature Program inject->run detect Detect with FID run->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate end End calculate->end

Caption: GC-FID workflow for purity analysis.

Safety and Regulatory Status

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[6] It is reported to have a low irritation profile. For pharmaceutical use, while not as extensively documented as propylene glycol itself, its components (propylene glycol and pelargonic acid) have established safety profiles. As with any excipient, compatibility studies with the API and other formulation components are essential.

Conclusion

This compound offers a compelling set of properties for pharmaceutical scientists and drug development professionals. Its role extends beyond simple emolliency to encompass functions as a penetration enhancer and a solvent for challenging APIs. A thorough understanding of its physicochemical characteristics, coupled with robust analytical characterization, will enable formulators to harness its full potential in developing innovative and effective topical, transdermal, and potentially oral drug delivery systems. As the industry continues to seek novel solutions for drug delivery, excipients like this compound are poised to play an increasingly important role.

References

  • Gattefossé. (n.d.). DPPG CG by Gattefossé - Personal Care & Cosmetics. UL Prospector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Lubrizol. (n.d.). Material Safety Data Sheet: SCHERCEMOL PGDP*.
  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier? Retrieved from [Link]

  • INCIDecoder. (n.d.). This compound. Retrieved from [Link]

  • Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?. Retrieved from [Link]

  • HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

  • Al-Adham, I. S. I., & Al-Muhtaseb, A. H. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Retrieved from [Link]

  • Surfactant-Online. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

  • ResearchGate. (n.d.). GC‐FID chromatogram of propylene glycol (PG), C18:1, and C18:3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006029013A2 - Topical dermatological formulations and use thereof.
  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

  • ResearchGate. (2014). Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. Retrieved from [Link]

  • Univar Solutions. (2025, September 5). USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. PMC. Retrieved from [Link]

  • E-pearlchem. (2025, July 8). Exploring Dipropylene Glycol's Solubility Benefits in Formulations. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of Dipropylene Glycol.
  • GlobalRx. (n.d.). Propylene Glycol: A Key Solvent in Pharmaceutical Formulations. Retrieved from [Link]

  • Monument Chemical. (2021, October 29). Dipropylene Glycol (DPG). Retrieved from [Link]

  • KasperCalc. (n.d.). Propylene Gylcol Viscosity. Retrieved from [Link]

  • Agilent. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Retrieved from [Link]

  • MDPI. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Univar Solutions. (n.d.). Propylene Glycol Industrial. Retrieved from [Link]

  • Dynalene. (n.d.). Dynalene Propylene Glycol Series.
  • Carpemar. (n.d.). Propylene Glycol Industrial Grade.

Sources

A Comprehensive Guide to the Laboratory Synthesis and Purification of Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis, purification, and characterization of propylene glycol dipelargonate (PGDP) for laboratory applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide emphasizes the scientific principles behind the experimental protocol, ensuring a robust and reproducible methodology.

Introduction: The Chemistry and Application of this compound

This compound (CAS No. 41395-83-9) is the diester formed from propylene glycol and two equivalents of pelargonic acid (nonanoic acid).[1] Structurally, it combines the properties of a diol with those of a medium-chain fatty acid, resulting in a non-aqueous, emollient liquid. In cosmetic and pharmaceutical formulations, it primarily functions as a skin-conditioning agent and a viscosity-controlling agent, valued for its smooth feel and occlusive properties.[2][3]

The synthesis of PGDP is a classic example of esterification. This guide will focus on the Fischer-Speier esterification method, a reliable and widely-used acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] We will detail a complete workflow, from the initial reaction setup to the final purification and analytical validation of the product, providing the causal logic for each procedural step to ensure both high yield and high purity.

Synthesis via Fischer-Speier Esterification

The synthesis of this compound is achieved by reacting propylene glycol with a stoichiometric excess of pelargonic acid in the presence of a strong acid catalyst.

Principle and Reaction Mechanism

Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The overall reaction is:

1-Propylene Glycol + 2 Pelargonic Acid ⇌ this compound + 2 H₂O

The reaction equilibrium is governed by Le Châtelier's principle. To achieve a high yield of the diester, the water produced as a byproduct must be continuously removed from the reaction mixture.[6] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

The mechanism involves several key steps:[4][6][7]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of pelargonic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl group of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups on the intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the ester.

This process occurs sequentially for both hydroxyl groups of the propylene glycol.

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_2 Step 4 & 5: Water Elimination & Deprotonation A Pelargonic Acid (R-COOH) B Protonated Carbonyl (Electrophilic) A->B H⁺ (Catalyst) D Tetrahedral Intermediate B->D Nucleophilic Attack C Propylene Glycol (R'-OH) E Ester Product (R-COOR') D->E -H₂O, -H⁺ F Water (H₂O)

Caption: The Fischer-Speier esterification mechanism.

Materials, Reagents, and Equipment

Table 1: Reagent Properties and Stoichiometry

Reagent Formula Molar Mass ( g/mol ) Moles Quantity Role
Propylene Glycol C₃H₈O₂ 76.09 0.20 15.22 g (14.7 mL) Alcohol
Pelargonic Acid C₉H₁₈O₂ 158.24 0.44 (10% excess) 69.63 g (77.4 mL) Carboxylic Acid
p-Toluenesulfonic acid C₇H₈O₃S·H₂O 190.22 0.004 ~0.76 g Catalyst
Toluene C₇H₈ 92.14 - 150 mL Azeotropic Solvent
Sodium Bicarbonate NaHCO₃ 84.01 - 5% (w/v) solution Neutralizing Agent

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying Agent |

Equipment:

  • 500 mL three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions
  • Pelargonic Acid: Causes skin irritation and serious eye damage.[8][9] Handle in a fume hood and wear appropriate PPE.

  • Propylene Glycol: Generally low toxicity, but may cause mild skin or eye irritation upon prolonged contact.[10][11]

  • p-Toluenesulfonic acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][9][10][12]

Experimental Protocol: Synthesis
  • Reactor Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, heating mantle, reflux condenser, and a Dean-Stark apparatus. Fill the sidearm of the Dean-Stark trap with toluene.

  • Charging Reagents: To the flask, add propylene glycol (15.22 g), pelargonic acid (69.63 g), p-toluenesulfonic acid (~0.76 g), and toluene (150 mL).

  • Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 4-6 hours, or until no more water is collected.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Purification of Crude this compound

The crude product contains the desired diester, unreacted starting materials, the acid catalyst, and toluene. A multi-step purification process is required to isolate the pure product.

Experimental Protocol: Purification
  • Solvent Removal: Remove the bulk of the toluene using a rotary evaporator.

  • Neutralization Wash: Transfer the concentrated residue to a 500 mL separatory funnel. Add 100 mL of a 5% sodium bicarbonate (NaHCO₃) solution and shake gently to neutralize the acid catalyst. Vent the funnel frequently to release CO₂ gas produced. Separate and discard the aqueous (lower) layer. Repeat this wash two more times.

  • Water Wash: Wash the organic layer with 100 mL of deionized water to remove any remaining salts and unreacted propylene glycol. Separate and discard the aqueous layer. Repeat once more.

  • Brine Wash: Wash the organic layer with 100 mL of saturated NaCl solution (brine) to facilitate the removal of residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps, indicating that the solution is dry.

  • Filtration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of a low-boiling solvent like hexane to ensure complete transfer, and then remove this solvent via rotary evaporation.

  • Vacuum Distillation: The final purification is achieved by vacuum distillation to separate the high-boiling point this compound from any remaining low-boiling impurities or unreacted pelargonic acid.[13] This step is critical for achieving high purity.

Table 2: Key Reaction and Purification Parameters

Parameter Value/Condition Rationale
Reaction Temperature 110-120°C (Reflux) To overcome the activation energy and facilitate azeotropic water removal.[4]
Reaction Time 4-6 hours To allow the reaction to proceed to completion, monitored by water collection.
NaHCO₃ Wash 5% solution To neutralize the strong acid catalyst without causing ester hydrolysis.

| Vacuum Distillation | <1 mmHg, 170-200°C | To purify the high-boiling point ester product from non-volatile impurities.[13] |

Workflow Summary and Product Characterization

The overall process from synthesis to pure product is summarized in the workflow diagram below.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants (Propylene Glycol, Pelargonic Acid, Catalyst, Toluene) reflux Reflux with Dean-Stark (4-6 hours) reagents->reflux rotovap1 Remove Toluene (Rotary Evaporator) reflux->rotovap1 Crude Product wash Aqueous Washes (NaHCO₃, H₂O, Brine) rotovap1->wash dry Dry with MgSO₄ & Filter wash->dry rotovap2 Final Solvent Removal dry->rotovap2 distill Vacuum Distillation rotovap2->distill product Pure PGDP distill->product Purified Product analysis Characterization (GC-MS, NMR, FTIR) product->analysis

Caption: Overall workflow for the synthesis and purification of PGDP.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity.[14] A pure sample should show a single major peak corresponding to the molecular weight of this compound (356.5 g/mol ).[1]

  • ¹H NMR Spectroscopy: Provides structural confirmation by showing characteristic proton signals. Expected peaks include those for the methyl group of the propylene glycol backbone, the methine and methylene protons of the backbone, and the aliphatic chain protons of the pelargonate groups.

  • FTIR Spectroscopy: Confirms the presence of key functional groups. A strong absorbance peak around 1740 cm⁻¹ indicates the ester carbonyl (C=O) group. The absence of a broad peak around 3300 cm⁻¹ confirms the removal of the starting alcohol (O-H), and the absence of a broad peak from 2500-3000 cm⁻¹ confirms the removal of the starting carboxylic acid.

Table 3: Summary of Analytical Characterization Data for this compound

Technique Expected Result Purpose
Appearance Clear, colorless to pale yellow oily liquid Preliminary quality check
GC-MS Major peak with m/z corresponding to [M]+ or fragments. Purity >99%. Purity assessment and identity confirmation.[14]
¹H NMR Absence of signals for unreacted starting materials. Structural verification.

| FTIR (cm⁻¹) | Strong C=O stretch (~1740), C-O stretch (~1170). No broad O-H. | Functional group confirmation. |

Conclusion

This guide outlines a robust and scientifically-grounded protocol for the laboratory-scale synthesis and purification of high-purity this compound. By employing the Fischer-Speier esterification with continuous water removal, followed by a systematic purification workflow involving neutralization, washing, and vacuum distillation, researchers can reliably produce PGDP suitable for a range of scientific applications. The emphasis on analytical validation ensures the final product meets the high standards required for research and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pelargonic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Fischer–Speier esterification.
  • ScienceMotive. (2021). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]

  • Science Info. (2023). Fischer Esterification Reaction: Mechanism, Applications, Advantages, Limitations. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • National Refrigerants Ltd. (2015). Propylene Glycol - SAFETY DATA SHEET.
  • JMN Specialties, Inc. (n.d.). Safety Data Sheet (PROPYLENE GLYCOL). Retrieved from [Link]

  • Solvet. (2020). safety data sheet propylene glycol.
  • Renadox. (n.d.). safety datasheet (ec/1907/2006) pelargonic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pelargonic acid. Retrieved from [Link]

  • LookChem. (n.d.). MATERIAL SAFETY DATA SHEET - NONANOIC ACID; (PELARGONIC ACID). Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.
  • ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying propylene glycol monoesters using vacuum distillation.
  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

Sources

Propylene Glycol Dipelargonate: A Comprehensive Physicochemical Profile for Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylene glycol dipelargonate (PGDP), a diester of propylene glycol and pelargonic acid, is a multifunctional excipient increasingly utilized in topical and transdermal drug delivery systems. Its favorable physicochemical properties, including its emollient nature, viscosity-modifying capabilities, and potential to enhance skin penetration, make it a valuable component in the formulation of creams, lotions, and other dermatological preparations. This in-depth technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a critical resource for formulation design and optimization. The guide details experimental protocols for the determination of key parameters, presents quantitative data in a clear and accessible format, and discusses the implications of these properties for pharmaceutical applications.

Chemical Identity and General Properties

This compound is a synthetic compound manufactured from raw materials of strictly synthetic origin[1]. It is also known by its IUPAC name, 2-nonanoyloxypropyl nonanoate, and its CAS number is 41395-83-9[2][3].

Table 1: Chemical Identity of this compound

IdentifierValueSource(s)
Chemical Name This compound[1]
INCI Name This compound[1]
IUPAC Name 2-nonanoyloxypropyl nonanoate[2]
CAS Number 41395-83-9[1][2]
EC Number 255-350-9[1]
Molecular Formula C₂₁H₄₀O₄[4]
Molecular Weight 356.54 g/mol [4]
Synonyms Propylene glycol dinonanoate, 1,2-Propanediol dinonanoate[5]

This compound is a clear, oily liquid with a faint odor[1]. It is recognized for its emollient properties, contributing to a protective film on the skin and helping to maintain the skin's barrier function[6]. In cosmetic and pharmaceutical formulations, it is valued for providing a light, dry skin feel and improving spreadability[6][7]. Its primary functions in these formulations are as a skin-conditioning agent (emollient) and a viscosity-controlling agent[8][9].

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior in complex formulations and its interaction with active pharmaceutical ingredients (APIs) and biological membranes.

Physical and Chemical Specifications

The following table summarizes key physical and chemical parameters for this compound, primarily sourced from a representative technical data sheet.

Table 2: Physical and Chemical Specifications of this compound

PropertySpecificationMethod Reference
Appearance Oily liquidVisual
Odor FaintOlfactory
Color (Gardner Scale) ≤ 2.0Gardner Scale
Specific Gravity at 20°C 0.915 to 0.920-
Refractive Index at 20°C 1.430 to 1.450-
Acid Value ≤ 0.50 mg KOH/g[1]
Saponification Value 305 to 325 mg KOH/g[1]
Iodine Value ≤ 1.0 g I₂/100g[1]
Hydroxyl Value ≤ 5 mg KOH/g[1]
Peroxide Value ≤ 6.0 meq O₂/kg[1]
Water Content ≤ 0.50 %-
Heavy Metals (as Pb) < 10 ppm-
Arsenic Content < 2 ppm-

Data primarily sourced from Gattefossé Technical Data Sheet for DPPG CG, November 12, 2015, unless otherwise cited.[1]

Solubility Profile

The solubility of an excipient is a critical determinant of its utility in various formulation types. This compound exhibits a lipophilic character, rendering it insoluble in water. A general solubility profile at 20°C is provided below.

Table 3: Solubility of this compound at 20°C

SolventSolubility
WaterInsoluble
Ethanol (96%)Soluble
Mineral OilSoluble
Isopropyl MyristateSoluble
Liquid ParaffinSoluble
ChloroformSoluble
AcetoneSoluble
IsopropanolSoluble
GlycerolInsoluble
Propylene GlycolInsoluble

Data sourced from Gattefossé Technical Data Sheet for DPPG CG, November 12, 2015.[1]

Experimental Protocol for Solubility Determination:

The determination of solubility is a foundational experimental procedure. A standardized method involves the isothermal equilibrium technique.

  • Apparatus: Vials, a constant temperature shaker bath, and an analytical balance.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no undissolved particles are included.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC).

    • Express the solubility as g/100g of solvent or other appropriate units.

The choice of a specific and validated analytical method for quantification is crucial for the accuracy of this protocol.

Viscosity

Experimental Protocol for Viscosity Measurement:

The viscosity of liquid excipients can be accurately determined using a rotational viscometer or a capillary viscometer.

  • Apparatus: A calibrated rotational viscometer with appropriate spindles or a capillary viscometer (e.g., Ubbelohde type), a constant temperature water bath, and a stopwatch.

  • Procedure (Rotational Viscometer):

    • Place a known volume of this compound into the sample cup.

    • Equilibrate the sample to the desired temperature using the water bath.

    • Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.

    • Lower the spindle into the sample to the correct immersion depth.

    • Allow the reading to stabilize and record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Repeat the measurement at various temperatures to establish a viscosity-temperature profile.

G cluster_viscosity Viscosity Measurement Workflow start Sample Preparation temp Temperature Equilibration in Water Bath start->temp measure Viscosity Measurement (Rotational Viscometer) temp->measure data Record Viscosity Data measure->data repeat Change Temperature data->repeat Next Temperature end_node Generate Viscosity- Temperature Profile data->end_node All Temperatures Measured repeat->temp

Caption: Workflow for determining the viscosity-temperature profile.

Refractive Index

The refractive index is a fundamental physical property that is useful for identification and quality control. For this compound, the refractive index at 20°C is specified to be between 1.430 and 1.450[1][3].

Experimental Protocol for Refractive Index Measurement:

  • Apparatus: A calibrated Abbe refractometer with a circulating water bath for temperature control.

  • Procedure:

    • Ensure the refractometer prisms are clean and dry.

    • Calibrate the instrument using a standard of known refractive index.

    • Apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the instrument's scale.

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide detailed information about the molecular structure and thermal stability of this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected characteristic signals are based on its ester and aliphatic functionalities.

Expected FTIR Spectral Features:

  • C=O Stretching (Ester): A strong absorption band around 1740 cm⁻¹.

  • C-O Stretching (Ester): Absorption bands in the region of 1250-1100 cm⁻¹.

  • C-H Stretching (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • C-H Bending (Aliphatic): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons of the propylene glycol backbone.

  • Signals for the α-methylene protons of the pelargonate chains adjacent to the carbonyl group.

  • A complex multiplet for the methylene protons of the aliphatic chains.

  • A triplet for the terminal methyl groups of the pelargonate chains.

Expected ¹³C NMR Spectral Features:

  • A signal for the ester carbonyl carbon around 173 ppm.

  • Signals for the carbons of the propylene glycol backbone.

  • A series of signals for the methylene carbons of the aliphatic chains.

  • A signal for the terminal methyl carbon of the pelargonate chains.

Public databases like PubChem indicate the availability of 1D NMR and IR spectra for this compound[5].

Thermal Analysis

Experimental Protocol for DSC and TGA:

  • Apparatus: A calibrated DSC instrument and a TGA instrument.

  • Procedure (DSC):

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify thermal events such as melting, crystallization, and glass transitions.

  • Procedure (TGA):

    • Accurately weigh a sample of this compound (typically 10-20 mg) into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature and thermal stability. The Australian Therapeutic Goods Administration (TGA) has approved this compound for topical use[10].

G cluster_thermal Thermal Analysis Workflow start Sample Weighing dsc DSC Analysis (Heating at controlled rate) start->dsc tga TGA Analysis (Heating at controlled rate) start->tga dsc_data Record Heat Flow vs. Temperature dsc->dsc_data tga_data Record Weight Loss vs. Temperature tga->tga_data dsc_interp Identify Thermal Events (Melting, Tg) dsc_data->dsc_interp tga_interp Determine Decomposition Temperature tga_data->tga_interp

Caption: Parallel workflows for DSC and TGA analysis.

Quality Control and Analytical Methodology

Ensuring the purity and quality of this compound is crucial for its application in pharmaceutical formulations. Key quality control parameters include the acid value and purity assessment by gas chromatography.

Acid Value

The acid value is a measure of the free fatty acids present in the substance. A low acid value is indicative of high purity and stability. The specified acid value for this compound is typically ≤ 0.50 mg KOH/g[1].

Experimental Protocol for Acid Value Determination (Titrimetric Method):

This protocol is based on the principles outlined in standard methods for determining the acid value of esters, such as ASTM D1639[11][12][13].

  • Reagents: Isopropanol (neutralized), potassium hydroxide (KOH) solution (standardized, e.g., 0.1 N), and phenolphthalein indicator.

  • Procedure:

    • Accurately weigh a known amount of this compound into a flask.

    • Dissolve the sample in a suitable volume of neutralized isopropanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized KOH solution until a faint pink color persists for at least 30 seconds.

    • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W where:

      • V = volume of KOH solution used (mL)

      • N = normality of the KOH solution

      • 56.1 = molecular weight of KOH

      • W = weight of the sample (g)

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is a robust method for assessing the purity of this compound and quantifying any related substances.

Illustrative GC-FID Method Parameters:

While a specific monograph method for this compound is not detailed, a general method can be adapted from established procedures for similar compounds[14][15][16].

  • Column: A capillary column suitable for the analysis of fatty acid esters (e.g., a wax-type column).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Oven Temperature Program: An initial temperature of ~150°C, followed by a ramp to a final temperature of ~250°C.

  • Injection Mode: Split.

The method would need to be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to relevant pharmacopeial guidelines.

Applications in Drug Development

This compound serves as a valuable excipient in topical drug formulations due to its multifunctional properties. Its emollient nature helps to soften and soothe the skin, which can be beneficial in dermatological products. As a viscosity-controlling agent, it allows for the formulation of products with desirable sensory characteristics and application properties[9].

Furthermore, there is evidence to suggest that propylene glycol esters, including the dipelargonate, may act as skin penetration enhancers[8]. This property is of particular interest in the development of transdermal drug delivery systems, as it may improve the bioavailability of topically applied APIs.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a highly versatile excipient for topical and transdermal formulations. Its well-defined chemical structure, lipophilic nature, and functional characteristics as an emollient and viscosity modifier provide formulators with a valuable tool for developing stable, aesthetically pleasing, and efficacious drug products. The experimental protocols and data presented in this guide offer a solid foundation for the rational selection and application of this compound in advanced drug delivery systems. Further research into its specific interactions with various APIs and its precise mechanism of skin penetration enhancement will continue to expand its utility in the pharmaceutical field.

References

  • Therapeutic Goods Administration (TGA). (2007, December 12). Substances that may be used in Listed medicines in Australia. [Link]

  • Gattefossé. (2015, November 12).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 38855, this compound. [Link]

  • LookChem. This compound. [Link]

  • Cosmetics Info. This compound. [Link]

  • COSMILE Europe. This compound – Ingredient. [Link]

  • precisionFDA. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 38855, this compound. [Link]

  • ASTM D1639-90(1996)e1, Standard Test Method for Acid Value of Organic Coating Materials (Withdrawn 2005)
  • USP.
  • Fisher Scientific. (2023, December 9). Certificate of Analysis - Propylene Glycol, USP/FCC.
  • Scribd. ASTM D1639-90 (Acid Value). [Link]

  • ResearchGate. Differential scanning calorimetry (DSC) thermograms of propylene glycol.... [Link]

  • ASTM International. ASTM D1639-90(1996)e1 - Standard Test Method for Acid Value of Organic Coating Materials (Withdrawn 2005). [Link]

  • Madar Corporation.
  • INCIDecoder. This compound (with Product List). [Link]

  • ScenTree. Dipropylene glycol (CAS N° 25265-71-8). [Link]

  • ResearchGate. 1 H (left) and 13 C (right) MAS NMR spectra of 20 μl propylene glycol.... [Link]

  • ResearchGate. FT–IR spectra of raw materials (propylene glycol and oleic acid) and.... [Link]

  • RefractiveIndex.INFO. Refractive index of C3H6(OH)2 (Propylene glycol) - Otanicar. [Link]

  • Arch Chemicals, Inc. (2012, February 9).
  • MakingCosmetics.com Inc.
  • ChemWorld. Propylene Glycol Certificate of Analysis. [Link]

  • National Institute of Standards and Technology. Propylene Glycol - IR Spectrum. [Link]

  • Scribd. D 1639 - 90 (1996)e1. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. [Link]

  • ResearchGate. Refractive index of propylene glycol versus wavelength and temperature.... [Link]

  • The Good Scents Company. This compound. [Link]

  • Mendeley Data. Refractive index of 5 glycols and glycerol versus wavelength and temperature. [Link]

  • NASA Technical Reports Server. A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. [Link]

  • ResearchGate. GC‐FID chromatogram of propylene glycol (PG), C18:1, and C18:3. Blue is.... [Link]

  • GL Sciences Inc. Analysis of Dipropylene Glycol. [Link]

  • ResearchGate. A comparison of 13 C NMR spectra of (a) propylene glycol, (b) the.... [Link]

  • MATEC Web of Conferences. Thermal analysis on potential risk of cosmetic materials by DSC. [Link]

  • ResearchGate. DSC thermogram of PPG-GAP-PPG samples at various heating rates (10, 20,.... [Link]

  • MDPI. Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. [Link]

  • PSE Community.org. Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Propylene Glycol Dipelargonate as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylene glycol dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, utilized in topical and transdermal formulations as a skin penetration enhancer.[1][2] This technical guide provides a comprehensive analysis of the core mechanisms by which PGDP facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. By elucidating its interactions at the molecular level with the components of the stratum corneum, this guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding for the rational design of advanced drug delivery systems. The mechanisms discussed are substantiated by evidence from established biophysical and analytical techniques, including in vitro permeation studies, Fourier Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Introduction: Overcoming the Stratum Corneum Barrier

The transdermal delivery of therapeutics offers numerous advantages, including the avoidance of first-pass metabolism, controlled drug release, and improved patient compliance. However, the formidable barrier function of the skin, primarily attributed to its outermost layer, the stratum corneum (SC), significantly limits the passive diffusion of most drug molecules.[3][4] The SC is often described by the "brick and mortar" model, where terminally differentiated keratinocytes (corneocytes, the "bricks") are embedded in a continuous matrix of intercellular lipids (the "mortar"). This highly organized lipid domain, composed of ceramides, cholesterol, and free fatty acids, is the principal determinant of the skin's low permeability.[5][6][7]

Chemical penetration enhancers (CPEs) are compounds incorporated into topical formulations to reversibly modulate the barrier function of the SC and enhance drug permeation.[8] Propylene glycol and its esters, including PGDP, are a well-established class of CPEs.[9][10] While propylene glycol (PG) itself is known to enhance skin permeability, its esterification to form PGDP modifies its physicochemical properties, leading to distinct interactions with the SC.[3][11] This guide will delve into the specific mechanisms of PGDP, moving beyond general principles to a detailed molecular-level explanation.

Physicochemical Properties and Their Mechanistic Implications

This compound is the diester of propylene glycol and pelargonic acid (nonanoic acid).[1] Its chemical structure, featuring a propylene glycol backbone with two nine-carbon fatty acid chains, imparts an amphiphilic character. This amphiphilicity is central to its mechanism of action, allowing it to partition into and interact with both the hydrophilic and lipophilic domains of the stratum corneum. Compared to propylene glycol, PGDP exhibits increased lipophilicity, which governs its partitioning behavior into the lipid-rich intercellular matrix of the SC.

Core Mechanism of Action: A Multi-faceted Interaction with the Stratum Corneum

The primary mechanism of action for PGDP involves its interaction with and subsequent disruption of the highly ordered intercellular lipid lamellae of the stratum corneum. This can be broken down into several key processes:

  • Lipid Bilayer Disruption and Fluidization: The long alkyl chains of the pelargonate moieties of PGDP insert themselves between the acyl chains of the SC lipids. This insertion disrupts the tight, orthorhombic packing of the lipid lamellae, leading to an increase in the fluidity of the lipid bilayers.[12][13] This fluidization creates more transient pores and channels within the lipid matrix, thereby increasing its permeability to drug molecules. Spectroscopic and calorimetric data support that enhancers like propylene glycol and its derivatives alter the lipidic order, transitioning the bilayer structure to a more disordered and fluid state.[11]

  • Interaction with Both Intercellular Lipids and Corneocytes: While the primary action is on the intercellular lipids, the propylene glycol component of PGDP can also interact with the keratin proteins within the corneocytes.[10] Propylene glycol is known to hydrate α-keratin and can increase the solubility of drugs within the proteinaceous corneocytes.[10][14] This suggests a dual action, potentially facilitating both intercellular and intracellular pathways of penetration.

The following diagram illustrates the proposed mechanism of PGDP at the molecular level within the stratum corneum.

G cluster_0 Normal Stratum Corneum (SC) cluster_1 SC Treated with PGDP corneocyte1 Corneocyte (Brick) lipids Highly Ordered Intercellular Lipids (Mortar) (Low Permeability) corneocyte2 Corneocyte (Brick) corneocyte3 Corneocyte disrupted_lipids Disrupted & Fluidized Intercellular Lipids (High Permeability) corneocyte4 Corneocyte pgdp PGDP Molecules pgdp->disrupted_lipids Inserts & Disrupts drug_inactive Drug Molecule (Poor Penetration) drug_inactive->lipids Blocked drug_active Drug Molecule (Enhanced Penetration) drug_active->disrupted_lipids Penetrates G prep 1. Skin Membrane Preparation & Equilibration assembly 2. Franz Cell Assembly (Donor/Membrane/Receptor) prep->assembly fill 3. Fill Receptor with Medium & Equilibrate Temp (32°C) assembly->fill apply 4. Apply Formulation (Control vs. +PGDP) fill->apply sample 5. Timed Sampling from Receptor Chamber apply->sample analyze 6. Drug Quantification (e.g., HPLC) sample->analyze calculate 7. Calculate Flux (Jss) & Enhancement Ratio analyze->calculate

Caption: Experimental workflow for Franz Diffusion Cell permeation studies.

Spectroscopic and Calorimetric Analysis

While permeation studies quantify if enhancement occurs, techniques like FTIR and DSC elucidate how it occurs at a molecular level.

  • Principle: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a non-invasive technique used to probe the conformational order of the intercellular lipids in the SC. [12][15]Specific vibrational frequencies, such as the C-H symmetric and asymmetric stretching peaks around 2850 cm⁻¹ and 2920 cm⁻¹, are sensitive to the packing and ordering of the lipid acyl chains. [16]* Causality: A shift of these peaks to higher wavenumbers (a "blue shift") indicates a transition from a highly ordered, orthorhombic packing to a more disordered, fluid-like hexagonal or liquid crystalline state. [12]By treating isolated SC with PGDP and observing such a shift, a direct link between the enhancer and lipid fluidization is established. [11][16]

  • Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. [17][18]In the context of the SC, DSC thermograms show characteristic endothermic peaks corresponding to the phase transitions of the intercellular lipids. [12]* Causality: Treatment of the SC with a penetration enhancer like PGDP typically results in a lowering and broadening of these transition peaks. [13][17][18]A downward shift in the transition temperature (Tm) and a decrease in the enthalpy of transition (ΔH) signify an increase in lipid fluidity and a disruption of the lamellar packing, respectively. [17][18]This provides thermodynamic evidence for the fluidization mechanism.

Quantitative Data on Enhancement Effects

The enhancement effect of propylene glycol and its derivatives is dependent on the specific drug molecule and the overall formulation. The table below summarizes representative data for propylene glycol as an enhancer, as specific quantitative data for PGDP is less prevalent in publicly available literature. The principles, however, remain illustrative.

Active Pharmaceutical Ingredient (API)VehicleEnhancement Ratio (ER)Reference
HaloperidolPropylene Glycol (PG) vs. ControlSignificant increase in permeation[19]
Loperamide HClGel with 12% PGDose-dependent enhancement[20]
Hydrophilic Compounds (General)Propylene Glycol (PG)Generally enhanced permeation[11]
Peptide AnaloguesVarying concentrations of PGConcentration-dependent enhancement[21]

Note: Enhancement Ratio (ER) is typically calculated as the steady-state flux of the API with the enhancer divided by the flux without the enhancer.

Safety and Toxicological Profile

This compound is considered safe for use in cosmetic formulations when formulated to be non-irritating. [1][2][22]Like most effective penetration enhancers, its mechanism involves a temporary and reversible disruption of the skin barrier. The safety profile of propylene glycol itself is well-established, being generally non-toxic and non-carcinogenic. [23][24]However, the potential for skin irritation exists, and formulation optimization is crucial to balance efficacy with tolerability. [9]

Conclusion

The mechanism of action of this compound as a skin penetration enhancer is a multi-faceted process centered on the disruption and fluidization of the stratum corneum's intercellular lipid matrix. Its amphiphilic nature allows it to partition into this lipid domain, where its pelargonate chains interfere with the highly ordered packing of the endogenous lipids. This increases the fluidity of the lipid bilayers, creating pathways for enhanced drug permeation. This primary mechanism is complemented by the potential for the propylene glycol moiety to interact with intracellular keratin. The efficacy of PGDP is demonstrable through quantitative in vitro permeation studies, while the underlying molecular interactions are confirmed through biophysical techniques like FTIR and DSC. For drug development professionals, understanding this detailed mechanism allows for the rational design of topical and transdermal systems, leveraging PGDP to effectively deliver APIs across the skin barrier while maintaining a favorable safety profile.

References

  • Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). Google Cloud. Retrieved January 2, 2026.
  • Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. (2025). Google Cloud. Retrieved January 2, 2026.
  • Franz Diffusion - Auriga Research. (n.d.). Auriga Research. Retrieved January 2, 2026.
  • Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. (2025). Google Cloud. Retrieved January 2, 2026.
  • Mistry, J., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Mistry, J., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. PubMed. Retrieved January 2, 2026, from [Link]

  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (n.d.).
  • Franz Cell Test. (n.d.). Eurofins. Retrieved January 2, 2026.
  • Panchagnula, R., & Ritschel, W. A. (1991). Percutaneous Penetration Modifiers and Formulation Effects: Thermal and Spectral Analyses. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol. (n.d.). Benchchem. Retrieved January 2, 2026.
  • The influence of propylene glycol. (n.d.). Fakultas Farmasi UAD. Retrieved January 2, 2026.
  • Krishna, R., & Pandit, J. K. (2002). Terpenes in propylene glycol as skin-penetration enhancers: permeation and partition of haloperidol, Fourier transform infrared spectroscopy, and differential scanning calorimetry. PubMed. Retrieved January 2, 2026, from [Link]

  • 3D printed Franz type diffusion cells. (n.d.). CORE. Retrieved January 2, 2026.
  • Effect of propylene glycol on the skin penetration of drugs. (n.d.). Semantic Scholar. Retrieved January 2, 2026.
  • This compound. (n.d.). EWG Skin Deep®. Retrieved January 2, 2026, from [Link]

  • Differential Scanning Calorimetry was performed to study the effect of... (n.d.).
  • This compound. (n.d.). Cosmetics Info. Retrieved January 2, 2026, from [Link]

  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (2014). cir-safety.org. Retrieved January 2, 2026.
  • Carrer, V., Alonso, C., Pont, M., Zanuy, M., Córdoba, M., Espinosa, S., Barba, C., Oliver, M. A., Martí, M., & Coderch, L. (2019). Effect of propylene glycol on the skin penetration of drugs. PubMed. Retrieved January 2, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). PerkinElmer. Retrieved January 2, 2026.
  • Effects of propylene glycol concentration on the cumulative permeation... (n.d.).
  • Percutaneous Absorption Enhancers: Mechanisms and Potential. (2005). SciELO. Retrieved January 2, 2026.
  • Kis, N., Gunnarsson, M., Berkó, S., & Sparr, E. (2022). The effects of glycols on molecular mobility, structure, and permeability in stratum corneum. PubMed. Retrieved January 2, 2026, from [Link]

  • ATSDR Propylene Glycol Tox Profile. (n.d.). atsdr.cdc.gov. Retrieved January 2, 2026.
  • Sun, B., Frater, L. N., & Davis, K. J. (2011). Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model. PubMed. Retrieved January 2, 2026, from [Link]

  • Baseline FTIR spectrum of skin. The lipidic region (3000–2800 cm⁻¹) and... (n.d.).
  • Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics. (2012).
  • Anissimov, Y. G., & Roberts, M. S. (2011). Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride. PubMed. Retrieved January 2, 2026, from [Link]

  • Impact of propylene glycol, menthol:thymol deep eutectic solvent, and their blends on the structure and molecular mobility of stratum corneum components. (2025). PubMed. Retrieved January 2, 2026, from [Link]

  • Effect of propylene glycol on the skin penetration of drugs. (2019). springermedizin.de. Retrieved January 2, 2026.
  • Danby, S. G., Andrew, P. V., Kay, L. J., Pinnock, A., Chittock, J., Brown, K., Williams, S. F., & Cork, M. J. (2022). Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin. PubMed Central. Retrieved January 2, 2026, from [Link]

  • ATR-FTIR spectroscopy: A chemometric approach for studying the lipid organisation of the stratum corneum. (2025).
  • Berkers, T., Visscher, D., Gooris, G. S., & Bouwstra, J. A. (2017). Degree of Skin Barrier Disruption Affects Lipid Organization in Regenerated Stratum Corneum. Acta Dermato-Venereologica. Retrieved January 2, 2026, from [Link]

  • The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. (n.d.). jddonline.com. Retrieved January 2, 2026.
  • Effects of glucocorticoids on stratum corneum lipids and function in human skin-A detailed lipidomic analysis. (2025).
  • Andrew, P. V., Williams, S. F., Brown, K., et al. (2025). Topical supplementation with physiological lipids rebalances the stratum corneum ceramide profile and strengthens skin barrier function in adults predisposed to atopic dermatitis. White Rose Research Online. Retrieved January 2, 2026.

Sources

The Solubility Profile of Propylene Glycol Dipelargonate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylene glycol dipelargonate, a diester of propylene glycol and pelargonic acid, is a versatile emollient and skin-conditioning agent widely utilized in the pharmaceutical and cosmetic industries.[1][2][3] Its performance in topical and transdermal formulations is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides an in-depth analysis of the solubility of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will explore the physicochemical principles governing its solubility, present its known solubility profile, and provide a detailed experimental protocol for determining its solubility in novel solvent systems.

Introduction to this compound

This compound (CAS No. 41395-83-9) is a non-ionic surfactant and emollient with a molecular formula of C21H40O4.[4] It is synthesized from the reaction of propylene glycol with pelargonic acid (nonanoic acid).[1] Its chemical structure, featuring a propylene glycol backbone and two nine-carbon fatty acid chains, imparts a predominantly nonpolar character to the molecule. This structure is key to its function as a skin-conditioning agent, where it forms an occlusive layer on the skin, reducing water loss and imparting a dry, non-greasy feel.[1][5] Furthermore, there is evidence to suggest that this compound may act as a penetration enhancer for other active pharmaceutical ingredients (APIs) in a formulation.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Weight 356.5 g/mol
Appearance Oily liquid[5]
Color (Gardner Scale) ≤ 2.0[5]
Specific Gravity at 20°C 0.915 to 0.920[5]
Refractive Index at 20°C 1.430 to 1.450[5]
Acid Value ≤ 0.50 mgKOH/g[5]
Saponification Value 305 to 325 mgKOH/g[5]
Water Solubility Insoluble (Estimated: 0.001508 mg/L @ 25 °C)[6][7]

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound. As a predominantly nonpolar molecule due to its long hydrocarbon chains, it is expected to be readily soluble in nonpolar and moderately polar organic solvents, and insoluble in highly polar solvents like water.

For instance, the structurally related compound butyl myristate is known to be soluble in acetone, castor oil, chloroform, methanol, mineral oil, and toluene.[8] Another related compound, propylene glycol dihexanoate, is soluble in ethanol.[9] Based on these analogs, this compound is expected to exhibit good solubility in a range of common organic solvents.

Table of Expected Solubility:

SolventPolarity IndexExpected SolubilityRationale
Heptane0.1HighNonpolar solvent, strong van der Waals interactions with the alkyl chains.
Toluene2.4HighAromatic, nonpolar solvent, effective in solvating the nonpolar ester.
Ethyl Acetate4.4HighModerately polar ester solvent, can interact with the ester linkages of the solute.
Acetone5.1HighModerately polar ketone, effective solvent for many organic compounds.
Isopropanol3.9HighModerately polar alcohol, capable of solvating both the ester and glycol portions.
Ethanol4.3HighModerately polar alcohol, similar to isopropanol in its solvating ability.
Methanol5.1ModerateMore polar than ethanol, may have slightly lower but still significant solubility.
Water10.2InsolubleHighly polar protic solvent, unable to effectively solvate the long nonpolar alkyl chains.[6]

This table provides a qualitative prediction of solubility. For precise formulation development, experimental determination of solubility is crucial.

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a thermodynamic process governed by the change in Gibbs free energy. Several factors influence this process, as illustrated in the diagram below.

G cluster_solute This compound cluster_solvent Organic Solvent cluster_conditions External Factors Solute Nonpolar Alkyl Chains (Hydrophobic) Solubility Solubility Solute->Solubility Intermolecular Forces (van der Waals) Ester Ester Linkages (Polar) Ester->Solubility Dipole-Dipole Interactions Solvent Solvent Polarity (e.g., Dielectric Constant) Solvent->Solubility Solvent-Solute Interactions Hbond Hydrogen Bonding Capacity Hbond->Solubility Hydrogen Bonding Temp Temperature Temp->Solubility Thermodynamic Effects Pressure Pressure (for gaseous solutes) Pressure->Solubility Le Chatelier's Principle

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Workflow Diagram:

G start Start prep Prepare Supersaturated Mixtures start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate Excess Solute + Solvent sample Sample Supernatant (with filtration) equilibrate->sample 24-48 hours dilute Dilute Sample sample->dilute Known Dilution Factor analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate Concentration Data end End calculate->end

Sources

Introduction: The Role and Significance of Propylene Glycol Dipelargonate in Advanced Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal and Chemical Stability of Propylene Glycol Dipelargonate

This compound (PGDP) is a diester of propylene glycol and pelargonic acid (nonanoic acid).[1][2] Chemically, it is identified as 2-nonanoyloxypropyl nonanoate, with the molecular formula C21H40O4.[2][3] In the fields of pharmaceutical sciences and high-performance cosmetics, PGDP is highly valued as a versatile excipient. It functions as a non-greasy emollient, a skin-conditioning agent, a viscosity controller, and an effective solvent.[4][5] Its broad compatibility and desirable sensory profile make it a preferred choice for topical drug delivery systems, creams, and lotions, where it can enhance the spreadability and absorption of active pharmaceutical ingredients (APIs).[1][4]

The stability of an excipient like PGDP is not a trivial matter; it is a cornerstone of product quality, safety, and efficacy. For researchers and drug development professionals, a comprehensive understanding of PGDP's response to thermal and chemical stress is paramount. This guide provides a detailed exploration of the methodologies and scientific rationale behind the stability assessment of this compound, grounded in established analytical principles and regulatory expectations.[6][7]

Part 1: Elucidating Thermal Stability

Thermal stability dictates the manufacturing, processing, and storage conditions under which PGDP maintains its integrity. Exposing the material to excessive heat can lead to decomposition, generating impurities and altering the physicochemical properties of the final formulation. Two primary thermoanalytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing these behaviors.

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

Expertise & Causality: TGA provides quantitative information on the mass of a substance as a function of temperature or time in a controlled atmosphere. For PGDP, its primary utility is to determine the onset temperature of thermal decomposition. This is the critical threshold beyond which the molecule begins to break down into volatile byproducts, such as carbon monoxide and carbon dioxide, as indicated by its safety data sheet.[8] The resulting thermogram is a direct, empirical measure of the material's upper temperature limit for stability.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of PGDP into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Atmosphere Selection: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of tangents drawn from the pre-decomposition baseline and the steepest point of the mass loss curve.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is exceptionally sensitive to thermal events such as melting, boiling, and exothermic decomposition. For PGDP, DSC can verify its physical transitions, such as its melting point (approximately -25°C), and identify any energetic decomposition events that would pose a safety risk during manufacturing or storage.[9]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of PGDP into a hermetically sealed aluminum pan. Sealing is crucial to prevent mass loss due to evaporation before boiling.

  • Atmosphere: Use an inert nitrogen purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected boiling point (e.g., 250°C).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition).

Summary of Thermal Properties and Workflow

The data derived from these analyses are critical for establishing safe handling and storage parameters.

PropertyTypical ValueAnalytical TechniqueSignificance
Melting Point-25 °CDSCDefines the transition from solid to liquid state.
Boiling Point> 190 °CDSC/TGAIndicates the temperature of vaporization at atmospheric pressure.
Decomposition OnsetTemperature-dependentTGACritical temperature threshold for chemical breakdown.

Workflow for Thermal Stability Assessment

The logical flow of a comprehensive thermal stability study ensures all critical parameters are evaluated.

G cluster_TGA TGA Analysis cluster_DSC DSC Analysis TGA_Prep Sample Preparation (5-10 mg) TGA_Run Run TGA (e.g., 10°C/min in N2) TGA_Prep->TGA_Run TGA_Analyze Analyze Mass Loss Curve TGA_Run->TGA_Analyze TGA_Result Determine Onset of Decomposition TGA_Analyze->TGA_Result Final_Report Thermal Stability Profile TGA_Result->Final_Report DSC_Prep Sample Preparation (2-5 mg, sealed pan) DSC_Run Run DSC (e.g., 10°C/min in N2) DSC_Prep->DSC_Run DSC_Analyze Analyze Thermogram DSC_Run->DSC_Analyze DSC_Result Identify Melting, Boiling & Exotherms DSC_Analyze->DSC_Result DSC_Result->Final_Report PGDP_Sample PGDP Sample PGDP_Sample->TGA_Prep PGDP_Sample->DSC_Prep

Caption: Workflow for TGA and DSC thermal analysis.

Part 2: Probing Chemical Stability Through Forced Degradation

Chemical stability studies, particularly forced degradation, are a regulatory requirement and a scientific necessity in drug development.[6] Their purpose is to deliberately stress the molecule to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method capable of resolving the parent molecule from any potential impurities.[7] For an ester like PGDP, the primary vulnerabilities are hydrolysis and oxidation.

Foundational Degradation Pathways

Expertise & Causality: The chemical structure of PGDP—two ester linkages—is the logical starting point for predicting its degradation. Ester hydrolysis is a well-understood chemical transformation that can be catalyzed by acid or base, yielding the parent alcohol (propylene glycol) and carboxylic acid (pelargonic acid).[10][11] Oxidation, while potentially less pronounced for a saturated ester, can occur under aggressive conditions, possibly targeting the propylene glycol backbone.[12][13]

G cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) cluster_oxidation Oxidation ([O]) PGDP This compound (PGDP) PG Propylene Glycol PGDP->PG Ester Cleavage PA Pelargonic Acid PGDP->PA Ester Cleavage Ox_Products Oxidative Degradants PGDP->Ox_Products Oxidative Attack

Caption: Primary chemical degradation pathways for PGDP.

Experimental Protocols for Forced Degradation

A self-validating forced degradation study requires a systematic approach where each stress condition is compared against a control to ensure that observed degradation is a direct result of the applied stress. The goal is typically to achieve 5-20% degradation of the parent compound.

Trustworthiness: The protocols below include control samples and defined endpoints, ensuring that the results are robust and directly attributable to the stress condition being tested. The primary analytical tool for monitoring these studies is typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).[14][15]

Protocol: Hydrolytic Degradation

  • Preparation: Prepare three solutions of PGDP (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., acetonitrile/water).

    • Acidic: Add hydrochloric acid to a final concentration of 0.1 N HCl.

    • Basic: Add sodium hydroxide to a final concentration of 0.1 N NaOH.

    • Neutral: Use only the co-solvent (e.g., acetonitrile/water).

  • Control: Prepare an identical solution of PGDP but store it at 2-8°C.

  • Stress Condition: Place the three test solutions in a controlled temperature environment (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours). For the basic solution, neutralize the sample with an equivalent amount of acid immediately upon withdrawal.

  • Analysis: Analyze all samples (including the control) by a suitable, validated stability-indicating HPLC or GC method.

Protocol: Oxidative Degradation

  • Preparation: Prepare a solution of PGDP (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Add hydrogen peroxide to a final concentration of 3-30%. Keep the solution protected from light and at room temperature or slightly elevated (e.g., 40°C).

  • Control: Prepare an identical solution of PGDP without hydrogen peroxide and store it under the same conditions.

  • Time Points: Withdraw and analyze aliquots at specified intervals.

  • Analysis: Analyze all samples by the stability-indicating method.

Protocol: Photolytic Degradation (ICH Q1B)

  • Sample Preparation: Place a solution of PGDP and a solid sample of PGDP in chemically inert, transparent containers.

  • Control: Prepare identical "dark" control samples by wrapping the containers in aluminum foil.

  • Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After the exposure period, compare the "light" samples to the "dark" control samples using the stability-indicating method to assess the formation of photodegradants.

The Central Role of the Stability-Indicating Method

The entire premise of a forced degradation study hinges on the analytical method's ability to provide unambiguous results.

Workflow for Stability-Indicating Method Development

G Start Forced Degradation Study Generate Generate Degraded Samples (Acid, Base, Peroxide, Light, Heat) Start->Generate Pool Pool and Dilute Samples Generate->Pool Develop Develop HPLC/GC Method (Column, Mobile Phase, Detector) Pool->Develop Optimize Optimize for Resolution Develop->Optimize Validate Validate Method (ICH Q2) Specificity, Linearity, Accuracy Optimize->Validate Peak Purity & Resolution Achieved FinalMethod Validated Stability-Indicating Method Validate->FinalMethod

Caption: Workflow for developing a stability-indicating method.

Conclusion: A Synthesis of Stability Insights

The thermal and chemical stability of this compound are not independent characteristics but are intrinsically linked to its performance and safety as a pharmaceutical excipient. TGA and DSC provide clear boundaries for thermal processing and storage, while forced degradation studies reveal its chemical vulnerabilities and inform the development of robust analytical controls. For the formulation scientist, this knowledge is actionable intelligence, enabling the rational design of stable, effective, and safe drug products. A thorough understanding of these principles ensures that the inherent qualities of PGDP are preserved from development through to the end-user.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Propylene Glycol, Chapter 6: Analytical Methods.
  • Lubrizol. (n.d.). Material Safety Data Sheet: SCHERCEMOL PGDP*.
  • UPI. (n.d.). This compound Supplier.
  • Cosmetics Info. (n.d.). This compound.
  • University of Wisconsin-Madison. (n.d.). Thermal Analysis.
  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol.
  • Independent Chemical. (2019). Typical Applications for Propylene Glycol and Dipropylene Glycol.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of propylene glycol....
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE.
  • Kamberi, M., & Bynum, K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • SpecialChem. (2021). This compound.
  • National Center for Biotechnology Information. (n.d.). Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples - Toxicological Profile for Propylene Glycol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Toscano, G., et al. (2013). Natural and enhanced biodegradation of propylene glycol in airport soil. PubMed.
  • precisionFDA. (n.d.). This compound.
  • COSMILE Europe. (n.d.). This compound – Ingredient.
  • Klein, C., et al. (2014). Constraints of propylene glycol degradation at low temperatures and saturated flow conditions. PubMed.
  • ResearchGate. (2025). OXIDATION OF PROPYLENE GLYCOL UNDER SUPERCRITICAL FLUID CONDITIONS.
  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics.
  • DTIC. (n.d.). Biodegradation of Propylene Glycol-Based MIL-A-8243D Aircraft Deicer.
  • Kim, H. Y., et al. (2005). Development of Analytical Method for Propylene Glycol in Foods. Semantic Scholar.
  • Zgola-Grzeskowiak, A., et al. (2007). Biodegradation of poly(propylene glycol)s under the conditions of the OECD screening test. PubMed.
  • MATEC Web of Conferences. (n.d.). Thermal analysis on potential risk of cosmetic materials by DSC.
  • ResearchGate. (n.d.). Propylene Glycol and Thermal Stability.
  • ResearchGate. (n.d.). Overview of the thermal degradation products formed from propylene....
  • PSE Community.org. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology.
  • MDPI. (n.d.). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology.
  • Google Patents. (n.d.). US2623909A - Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol.
  • University of Toronto. (2024). Selective Electrified Propylene-to-Propylene Glycol Oxidation on Activated Rh-Doped Pd.
  • OSHA. (n.d.). Propylene Glycol.
  • RSC Publishing. (n.d.). Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101.
  • ResearchGate. (n.d.). Thermogravimetric analysis (a) and DTG (b) thermogram of PPG‐based organogels.
  • Henan EME Technology Co.,Ltd. (2018). Synthesis of propylene glycol.
  • ResearchGate. (2025). Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite.
  • Sumitomo Chemical. (n.d.). Development of New Dipropylene Glycol / Tripropylene Glycol Process.
  • Jatmiko, H. (2024). Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water: Effect of Reactor Type, Reactant Ratio, Temperature.

Sources

Spectroscopic Profile of Propylene Glycol Dipelargonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of propylene glycol dipelargonate, a widely used emollient and viscosity-controlling agent in pharmaceutical and cosmetic formulations.[1][2][3] A thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and stability studies in drug development and formulation science. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound, offering field-proven insights and detailed experimental protocols.

Molecular Structure and its Spectroscopic Implications

This compound (C₂₁H₄₀O₄) is the diester of propylene glycol and pelargonic acid (nonanoic acid).[1][4] Its molecular structure is key to interpreting its spectroscopic data. The presence of a chiral center at the C2 position of the propylene glycol backbone and the long aliphatic chains of the pelargonate moieties give rise to a distinct set of signals in both NMR and IR spectra.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H NMR Spectroscopic Profile

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts and coupling patterns are predictable based on the spectra of its precursors, propylene glycol and pelargonic acid.

Predicted ¹H NMR Chemical Shifts

The formation of the ester linkages significantly shifts the proton signals of the propylene glycol backbone to a lower field (higher ppm) compared to free propylene glycol.[5][6][7] This is due to the deshielding effect of the adjacent carbonyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Propylene Glycol Backbone
-CH₂- (C1 protons)~ 4.1 - 4.3Doublet of doubletsDiastereotopic protons coupled to the C2 proton.
-CH- (C2 proton)~ 5.0 - 5.2MultipletCoupled to the C1 and C3 protons.
-CH₃ (C3 protons)~ 1.2 - 1.3DoubletCoupled to the C2 proton.
Pelargonate Chains
α-CH₂ (to C=O)~ 2.2 - 2.4TripletDeshielded by the adjacent carbonyl group.
β-CH₂~ 1.5 - 1.7Multiplet
-(CH₂)n-~ 1.2 - 1.4Broad multipletOverlapping signals of the methylene groups.
Terminal -CH₃~ 0.8 - 0.9Triplet
Rationale and Interpretation
  • Propylene Glycol Moiety: The methine proton (-CH-) at the C2 position is expected to be the most downfield signal of the propylene glycol backbone due to being attached to two oxygen atoms. Its multiplicity will be complex due to coupling with both the methylene (-CH₂-) and methyl (-CH₃) protons. The C1 methylene protons are diastereotopic due to the chiral center at C2, and they will appear as a complex multiplet, likely a doublet of doublets. The methyl group at C3 will appear as a doublet, coupled to the C2 proton.

  • Pelargonate Moieties: The protons on the carbon alpha to the carbonyl group (α-CH₂) are deshielded and will appear as a triplet around 2.2-2.4 ppm. The long aliphatic chain will result in a large, overlapping multiplet for the internal methylene groups, while the terminal methyl group will appear as a characteristic triplet around 0.8-0.9 ppm.[8]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Diagram: ¹H NMR Experimental Workflow

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of sample prep2 Dissolve in 0.7 mL CDCl₃ prep1->prep2 acq1 Insert sample into NMR spectrometer acq2 Set acquisition parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopic Profile

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing the number of unique carbon environments and their chemical nature.

Predicted ¹³C NMR Chemical Shifts

The esterification will cause a downfield shift of the propylene glycol carbon signals. The carbonyl carbons of the ester groups will be the most downfield signals in the spectrum.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Propylene Glycol Backbone
-CH₂- (C1)~ 65 - 68
-CH- (C2)~ 68 - 72
-CH₃ (C3)~ 16 - 19
Pelargonate Chains
C=O (Carbonyl)~ 172 - 175Most downfield signal.
α-CH₂ (to C=O)~ 34 - 36
β-CH₂~ 24 - 26
-(CH₂)n-~ 28 - 32Overlapping signals.
-CH₂- (penultimate)~ 22 - 24
Terminal -CH₃~ 13 - 15Most upfield signal.

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Rationale and Interpretation
  • Propylene Glycol Moiety: The chemical shifts of the propylene glycol carbons will be influenced by the electronegative oxygen atoms. The C2 carbon, being attached to two oxygens, will be the most downfield of the backbone carbons.[9][10][11]

  • Pelargonate Moieties: The carbonyl carbons will appear at a characteristic low-field position. The aliphatic carbons of the pelargonate chains will have distinct signals, with the terminal methyl carbon being the most upfield.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.7 mL of CDCl₃.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR data processing.

Infrared (IR) Spectroscopic Profile

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ester functional group and the long aliphatic chains.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 2850C-H stretching (aliphatic)Strong
1745 - 1735C=O stretching (ester)Strong, sharp
1470 - 1450C-H bending (CH₂)Medium
1380 - 1365C-H bending (CH₃)Medium
1250 - 1150C-O stretching (ester)Strong
Rationale and Interpretation
  • Absence of O-H Band: A key indicator of the successful formation of the diester is the absence of a broad O-H stretching band around 3500-3200 cm⁻¹, which would be present in the spectrum of the propylene glycol starting material.[12][13]

  • Strong Carbonyl Absorption: The most prominent feature will be a strong, sharp absorption band in the region of 1745-1735 cm⁻¹, characteristic of the C=O stretching vibration of an ester.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester linkage will be observed in the 1250-1150 cm⁻¹ region.

  • Aliphatic C-H Vibrations: Strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹ will confirm the presence of the long aliphatic chains.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis prep_ir1 Place a drop of neat liquid on KBr plate prep_ir2 or Dissolve in solvent for liquid cell acq_ir1 Place sample in FTIR spectrometer acq_ir2 Record spectrum (4000-400 cm⁻¹) acq_ir1->acq_ir2 proc_ir1 Identify characteristic absorption bands proc_ir2 Assign bands to functional groups proc_ir1->proc_ir2 cluster_prep_ir cluster_prep_ir cluster_acq_ir cluster_acq_ir cluster_prep_ir->cluster_acq_ir cluster_proc_ir cluster_proc_ir cluster_acq_ir->cluster_proc_ir

Caption: General workflow for FTIR analysis.

Conclusion

The spectroscopic profile of this compound is well-defined and can be readily characterized using a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The predictable chemical shifts and absorption bands, derived from the known spectra of its constituent parts, provide a reliable means for structural confirmation and purity assessment. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality spectral data, which is essential for researchers, scientists, and drug development professionals working with this important excipient.

References

  • ResearchGate. (n.d.). The 300-MHz 1H NMR spectrum of 5~ propylene glycol in D20. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000847). Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Pelargonic acid (NP0001342). Retrieved from [Link]

  • ACS Publications. (2007). Proton NMR Analysis of Heat Exchange Fluids Containing Ethylene Glycol, Propylene Glycol, and Water: A Real-World Experiment for the Analytical Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001881). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pelargonic acid (HMDB0000847). Retrieved from [Link]

  • The Pherobase. (n.d.). NMR: Nonanoic acid|pelargonic acid|C9H18O2. Retrieved from [Link]

  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of 1 H NMR spectra of (a) propylene glycol, (b) the synthesized PPF, and (c) MA-PPF in CDCl 3. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 41395-83-9. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032478). Retrieved from [Link]

  • CosmeticOBS. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • DTIC. (n.d.). Far Infrared and Dielectric Relaxation Spectra in Supercooled Water and Water + Propylene Glycol Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of 13 C NMR spectra of (a) propylene glycol, (b) the... Retrieved from [Link]

  • ResearchGate. (n.d.). FT–IR spectra of raw materials (propylene glycol and oleic acid) and... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental IR peaks for propylene glycol. Retrieved from [Link]

Sources

Propylene Glycol Dipelargonate: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Propylene Glycol Dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, widely utilized in the cosmetic and pharmaceutical industries as a skin-conditioning agent, emollient, and viscosity-controlling agent.[1][2] This technical guide provides a comprehensive toxicological profile and safety assessment of PGDP, intended for researchers, scientists, and drug development professionals. Grounded in the principle of rigorous scientific validation, this document synthesizes available toxicological data, outlines detailed experimental protocols for key safety endpoints, and elucidates the metabolic fate of this compound. The assessment confirms the safety of this compound for its intended uses, based on a weight-of-evidence approach leveraging data on PGDP itself, its constituent molecules—propylene glycol and pelargonic acid—and structurally related propylene glycol esters.

Introduction and Physicochemical Properties

This compound (CAS No. 41395-83-9) is a synthetic compound produced from the reaction of propylene glycol with pelargonic acid.[3] It is a clear to yellowish liquid at room temperature.[4] Its primary functions in cosmetic and personal care formulations include acting as an emollient, which softens and smoothens the skin, and as a viscosity-controlling agent.[1][2]

PropertyValueSource
Chemical Name This compound
INCI Name This compound[2]
CAS Number 41395-83-9
Molecular Formula C21H40O4
Molecular Weight 356.54 g/mol
Appearance Clear to yellowish liquid[4]
Functions Skin-Conditioning Agent - Emollient, Viscosity Controlling Agent[1][2]

Metabolic and Pharmacokinetic Profile

Direct metabolic and pharmacokinetic studies on this compound are limited. However, its metabolic fate can be reliably predicted based on the well-understood metabolism of its constituent parts: propylene glycol and pelargonic acid (a fatty acid), and data from structurally similar propylene glycol diesters.

Upon oral or dermal absorption, it is anticipated that PGDP will be hydrolyzed by esterase enzymes into propylene glycol and two molecules of pelargonic acid. This enzymatic cleavage is a common metabolic pathway for ester compounds in the body.

  • Propylene Glycol: Following absorption, propylene glycol is metabolized in the liver by alcohol dehydrogenase to lactic acid and then to pyruvic acid.[5] These are normal intermediates in carbohydrate metabolism and are subsequently incorporated into the citric acid cycle and either utilized for energy or excreted as carbon dioxide and water. A portion of absorbed propylene glycol can also be excreted unchanged in the urine.[6] The terminal elimination half-life of propylene glycol in humans is approximately 4 hours.[7]

  • Pelargonic Acid (Nonanoic Acid): As a medium-chain fatty acid, pelargonic acid is readily metabolized through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

  • Dermal Penetration: Studies have indicated that this compound can enhance the dermal penetration of other chemicals.[3] This property should be considered during the formulation of products containing PGDP, especially when co-formulated with active pharmaceutical ingredients or other substances with established dermal absorption limits.

G PGDP This compound Esterases Esterase Enzymes (in skin, liver, etc.) PGDP->Esterases Hydrolysis PG Propylene Glycol Esterases->PG PA Pelargonic Acid (Nonanoic Acid) Esterases->PA Metabolism Metabolism PG->Metabolism PA->Metabolism Beta-oxidation Energy Energy Production (Citric Acid Cycle) Metabolism->Energy Excretion Excretion (Urine, CO2) Metabolism->Excretion

Caption: Predicted Metabolic Pathway of this compound.

Toxicological Profile

The safety of this compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[3] The toxicological profile is largely favorable, with a low potential for acute toxicity, irritation, sensitization, and genotoxicity.

Acute Toxicity

No specific LD50 value for this compound was found in the reviewed literature. However, data on analogous propylene glycol esters and its constituent components indicate a very low order of acute toxicity. For instance, Propylene Glycol Laurate was found to be practically nontoxic in rats with an oral LD50 greater than 34.6 g/kg. The oral LD50 for propylene glycol in rats is in the range of 21 to 35 g/kg.

EndpointSpeciesRouteResultClassificationReference
Oral LD50RatOral> 34.6 g/kg (for Propylene Glycol Laurate)Practically Nontoxic
Oral LD50RatOral21-35 g/kg (for Propylene Glycol)Practically Nontoxic
Skin and Ocular Irritation

This compound has a low potential for skin and eye irritation. A material safety data sheet for a product containing 100% this compound indicated a Primary Dermal Irritation Index of 1.28, classifying it as not a primary dermal irritant. Studies on related compounds, such as Propylene Glycol Dicaprylate/Dicaprate, showed minimal to no skin irritation in rabbits.

EndpointSpeciesConcentrationResultClassificationReference
Primary Dermal IrritationRabbit100%Primary Irritation Index: 1.28Not a primary dermal irritant
Skin IrritationRabbitUndiluted (for Propylene Glycol Dicaprylate/Dicaprate)Minimal irritationMinimally Irritating
Ocular IrritationRabbitUndiluted (for Propylene Glycol)Slight irritantMinimally Irritating
Skin Sensitization

No data was found to suggest that this compound is a skin sensitizer. Human Repeat Insult Patch Tests (HRIPT) on products containing related propylene glycol esters have not shown evidence of sensitization. Data on propylene glycol and fatty acids are also negative for sensitization.[3]

EndpointSpeciesResultClassificationReference
Human Repeat Insult Patch Test (HRIPT)HumanNegative (for related esters)Not a sensitizer
Repeated Dose Toxicity

Subchronic oral toxicity studies on related compounds have not revealed significant adverse effects. For example, a 90-day study in rats with Propylene Glycol Dicaprylate/Dicaprate showed no adverse effects at doses up to 1000 mg/kg/day, establishing this as the No-Observed-Adverse-Effect Level (NOAEL).

EndpointSpeciesRouteDurationNOAELReference
Subchronic ToxicityRatOral90 days1000 mg/kg/day (for Propylene Glycol Dicaprylate/Dicaprate)
Genotoxicity and Carcinogenicity

This compound is not expected to be genotoxic or carcinogenic. Data on its components, propylene glycol and fatty acids, have shown no evidence of mutagenicity in Ames tests.[3] No long-term carcinogenicity studies have been conducted on PGDP itself, but the lack of genotoxicity and the known metabolic pathways of its components do not suggest a carcinogenic potential.

EndpointTest SystemResultClassificationReference
Mutagenicity (Ames Test)S. typhimuriumNegative (for propylene glycol and fatty acids)Non-mutagenic[3]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key toxicological assessments relevant to the safety evaluation of ingredients like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method provides a non-animal alternative for assessing skin irritation potential.

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. Irritant substances are identified by their ability to decrease cell viability below a defined threshold, as measured by the MTT assay.

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium in 6-well plates overnight in a humidified incubator at 37°C and 5% CO2.

  • Test Substance Application: A defined amount of the test substance (e.g., 30 µL for liquids or 25 mg for solids) is applied directly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Rinsing: The tissues are exposed to the test substance for a defined period (typically 60 minutes). After exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance.

  • Post-Incubation: The rinsed tissues are transferred to fresh culture medium and incubated for a post-exposure period of approximately 42 hours.

  • Viability Assessment (MTT Assay):

    • The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue reduce the yellow MTT to a blue formazan precipitate.

    • After a 3-hour incubation, the formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is less than or equal to 50%.

G start Start: Equilibrate RhE Tissues apply Apply Test Substance, Positive Control, and Negative Control start->apply expose Expose for 60 minutes apply->expose rinse Rinse Tissues expose->rinse post_incubate Post-incubate for 42 hours rinse->post_incubate mtt Add MTT and Incubate for 3 hours post_incubate->mtt extract Extract Formazan mtt->extract read Read Optical Density extract->read analyze Analyze Data: Calculate % Viability read->analyze classify Classify as Irritant (≤50% viability) or Non-Irritant (>50% viability) analyze->classify end End classify->end

Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

This clinical study is designed to assess the potential of a substance to induce skin sensitization in human subjects.

Principle: The test material is repeatedly applied to the same site on the skin of human volunteers during an induction phase. Following a rest period, a challenge patch is applied to a naive skin site to determine if sensitization has been induced.

Methodology:

  • Subject Recruitment: A panel of typically 50-200 healthy volunteers with no known skin conditions is recruited. Informed consent is obtained from all participants.

  • Induction Phase (3 weeks):

    • The test material is applied to a small area of the back using an occlusive or semi-occlusive patch.

    • The patch is worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is evaluated for any signs of irritation before each new patch application.

  • Rest Phase (2 weeks): There is a two-week period with no patch applications.

  • Challenge Phase (1 week):

    • A challenge patch with the test material is applied to a new, naive skin site.

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for any signs of a reaction (e.g., erythema, edema) at 24, 48, 72, and sometimes 96 hours after patch removal.

  • Data Analysis: The incidence and severity of skin reactions at the challenge site are recorded. A reaction at the challenge site that is more severe than any irritation observed during the induction phase is indicative of sensitization.

G cluster_0 Induction Phase (3 Weeks) cluster_1 Rest Phase (2 Weeks) cluster_2 Challenge Phase (1 Week) induction1 Patch Application 1 induction2 ... induction1->induction2 induction9 Patch Application 9 induction2->induction9 rest No Patching induction9->rest challenge Challenge Patch (Naive Site) rest->challenge evaluation Evaluate for Sensitization challenge->evaluation

Caption: Phases of the Human Repeat Insult Patch Test (HRIPT).

Conclusion

Based on the comprehensive review of available toxicological data for this compound, its constituent molecules, and structurally related propylene glycol esters, it is concluded that this ingredient is safe for its intended use in cosmetic and personal care products. The toxicological profile is characterized by a low potential for acute toxicity, skin and eye irritation, and skin sensitization. There is no evidence to suggest genotoxic or carcinogenic potential. As with any ingredient that may enhance dermal penetration, formulators should exercise due diligence when combining this compound with other substances that have established dermal absorption limits.

References

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. [Link]

  • COSMILE Europe. This compound – Ingredient. [Link]

  • Cosmetics Info. This compound. [Link]

  • Eurofins. (2024). Human Repeat Insult Patch Test. [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Propylene Glycol. NCBI Bookshelf. [Link]

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Robinson, M. K., et al. (2000). The human repeat insult patch test in safety evaluation.
  • Yu, D. K., Elmquist, W. F., & Sawchuk, R. J. (1985). Pharmacokinetics of propylene glycol in humans during multiple dosing regimens. Journal of pharmaceutical sciences, 74(8), 876–879. [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate and Degradation of Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene Glycol Dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, widely used as an emollient and viscosity-controlling agent in cosmetics and personal care products.[1][2] Understanding its environmental fate is critical for comprehensive safety and sustainability assessments. While direct experimental data on PGDP is limited, a robust scientific assessment can be formulated by examining its chemical structure, the well-documented behavior of its constituent parts, and established principles of environmental chemistry.

This guide posits that PGDP is unlikely to persist in the environment. Its primary degradation pathway involves a two-stage process: an initial, rapid hydrolysis of its ester bonds, followed by the ready biodegradation of its components, propylene glycol and pelargonic acid. Abiotic hydrolysis is a key initiating step, while the ultimate fate is microbial mineralization. Despite a high estimated octanol-water partition coefficient (log P), which typically suggests a potential for bioaccumulation, the lability of the ester linkages indicates that PGDP would be readily metabolized by organisms, thus preventing significant bioaccumulation. This document provides a detailed examination of these processes, supported by authoritative protocols and scientific reasoning.

Introduction to this compound (PGDP)

This compound (CAS No. 41395-83-9) is the diester formed from the reaction of one molecule of propylene glycol with two molecules of pelargonic acid (also known as nonanoic acid).[1] It functions as a skin-conditioning agent and emollient in a variety of formulations, from moisturizers to makeup.[2] Given its use in wash-off products and potential for environmental release through wastewater, a thorough evaluation of its environmental behavior is essential.

Chemical Identity and Structure
  • IUPAC Name: 2-nonanoyloxypropyl nonanoate[3]

  • Molecular Formula: C₂₁H₄₀O₄[3]

  • Molecular Weight: 356.54 g/mol [3][4]

  • Structure: PGDP possesses two ester linkages which are the most reactive sites on the molecule and central to its degradation profile.

Caption: Chemical Structure of this compound.

Physicochemical Properties & Environmental Partitioning

The environmental journey of a chemical is dictated by its physicochemical properties. These values predict whether a substance will be found in water, soil, sediment, or air.

Table 1: Key Physicochemical Properties of PGDP

Property Value Source Implication for Environmental Fate
Molecular Weight 356.54 g/mol [3][4] Moderate size, non-volatile.
Water Solubility 0.001508 mg/L @ 25°C (est.) [5] Very low; substance will tend to partition out of the water column.
logP (Octanol/Water) ~7.5 (est.) [3][5] Highly lipophilic; strong tendency to adsorb to organic matter in soil and sediment.
Vapor Pressure 1.82E-07 mmHg @ 25°C (est.) [4] Extremely low; volatilization from water or soil is not a significant fate process.

| Boiling Point | 426.1 °C (est.) |[4] | Non-volatile under environmental conditions. |

Expert Analysis of Partitioning Behavior: The combination of very low water solubility and a high estimated logP value strongly indicates that upon release into an aquatic environment, PGDP will not remain dissolved in the water column. Instead, it will rapidly partition to suspended organic matter, eventually depositing in sediment. In terrestrial environments, it will be tightly bound to the organic carbon fraction of soil, exhibiting low mobility. Its extremely low vapor pressure means that atmospheric transport is not a relevant pathway.[6] Therefore, the primary environmental compartments of concern are soil and aquatic sediment.

Abiotic Degradation Pathways: The Initial Step

Abiotic degradation involves chemical transformation without the aid of microorganisms. For PGDP, the most significant abiotic process is hydrolysis.

Hydrolysis

As a diester, PGDP is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds.[7] This reaction breaks PGDP down into its constituent building blocks: one molecule of propylene glycol and two molecules of pelargonic acid.

Reaction: PGDP + 2 H₂O → Propylene Glycol + 2 Pelargonic Acid

This process is a critical first step in the complete degradation of the molecule. The rate of hydrolysis is highly dependent on pH and temperature.[8] While often slow at neutral pH (pH 7), the rate increases under both acidic (pH < 4) and alkaline (pH > 9) conditions. Given the range of pH values in natural environments, hydrolysis is an expected and important degradation pathway.[9][10]

Protocol Focus: OECD Guideline 111 - Hydrolysis as a Function of pH

To experimentally determine the rate of abiotic hydrolysis, the OECD 111 guideline provides a standardized, tiered approach.[9][11] This protocol is crucial for generating reliable data for regulatory submission and environmental risk assessment.

Objective: To determine the rate of hydrolytic degradation of a substance in sterile aqueous solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

Step-by-Step Methodology:

  • Preparation of Sterile Buffer Solutions: Prepare sterile, aqueous buffer solutions at pH 4.0, 7.0, and 9.0. Sterilization (e.g., by autoclaving or filtration) is critical to prevent microbial degradation from confounding the results.[12]

  • Test Substance Preparation: Prepare a stock solution of the test substance (PGDP). Due to its low water solubility, a co-solvent may be necessary, but its concentration must be minimized to avoid affecting the reaction.

  • Tier 1: Preliminary Test:

    • Add the test substance to each of the three buffer solutions in the dark at an elevated temperature (e.g., 50°C) to accelerate the reaction. The concentration should not exceed 0.01 M or half the water solubility.[13]

    • Incubate for 5 days.[12]

    • At the end of the incubation period, analyze the concentration of the remaining PGDP.

    • Causality: If less than 10% degradation is observed at 50°C, the substance is considered hydrolytically stable, and the half-life at 25°C is estimated to be greater than one year. If significant degradation occurs, proceed to Tier 2.

  • Tier 2: Hydrolysis of Unstable Substances:

    • Conduct the experiment at various temperatures (e.g., 25°C, 40°C, 50°C) and the three pH values.

    • Take samples at appropriate time intervals from each flask.[10]

    • Analyze the samples for the concentration of the parent substance (PGDP) using a suitable analytical method (e.g., HPLC, GC-MS).

    • Plot the concentration of PGDP versus time to determine the degradation kinetics (typically pseudo-first-order).

    • Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH and temperature.

  • Tier 3: Identification of Hydrolysis Products:

    • If required, analyze samples to identify and quantify the major degradation products (in this case, propylene glycol and pelargonic acid) to confirm the reaction pathway.[12]

Biotic Degradation: The Ultimate Fate

While abiotic hydrolysis initiates the breakdown, the ultimate mineralization of PGDP to carbon dioxide and water is driven by microorganisms. The degradation is best understood as a two-stage process.

The Two-Stage Biodegradation Pathway
  • Stage 1: Enzymatic Hydrolysis: Microorganisms in soil and water produce enzymes called esterases. These enzymes catalyze the same hydrolysis reaction as the abiotic process but at a much faster rate under optimal conditions. This enzymatic cleavage rapidly breaks PGDP into propylene glycol and pelargonic acid, making them available for microbial uptake.

  • Stage 2: Mineralization of Components:

    • Propylene Glycol: This simple diol is well-known to be readily biodegradable.[14] Microorganisms utilize it as a carbon and energy source, rapidly degrading it under both aerobic and anaerobic conditions with reported half-lives of just 1 to 4 days in surface water.[15]

    • Pelargonic Acid (Nonanoic Acid): As a nine-carbon saturated fatty acid, pelargonic acid is also readily biodegradable.[16] It is a naturally occurring compound that is rapidly metabolized by soil and aquatic microorganisms, with a reported half-life of less than one day.[17][18]

Caption: Primary degradation pathway of PGDP in the environment.

Protocol Focus: OECD Guideline 301F - Manometric Respirometry Test

This test is the gold standard for determining if a chemical is "readily biodegradable." It measures the oxygen consumed by microorganisms as they degrade the test substance.[19] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[20]

Objective: To assess the ready biodegradability of a substance by measuring oxygen consumption in a closed system.

OECD_301F_Workflow cluster_prep 1. Preparation cluster_setup 2. Test Setup cluster_incubation 3. Incubation & Measurement cluster_analysis 4. Data Analysis P1 Prepare Mineral Medium (OECD Standard) S1 Test Vessels: Medium + Inoculum + PGDP P1->S1 S2 Inoculum Blank: Medium + Inoculum P1->S2 S3 Positive Control: Medium + Inoculum + Na Benzoate P1->S3 P2 Collect Inoculum (e.g., Activated Sludge) P2->S1 P2->S2 P2->S3 P3 Prepare Test Substance (PGDP, ~100 mg/L) P3->S1 I1 Incubate at 22 ± 2°C in the dark for 28 days S1->I1 S2->I1 S3->I1 S4 Toxicity Control (Optional): All components + PGDP S4->I1 I2 Continuously stir and measure O₂ consumption (Manometric Respirometer) I1->I2 I3 CO₂ is absorbed by KOH I2->I3 A1 Calculate % Biodegradation: (O₂ consumed by test - O₂ by blank) / ThOD I3->A1 A2 Check Validity Criteria: - Positive control >60% by day 14 - Blank uptake <60 mg/L in 28 days A1->A2 A3 Assess Pass/Fail: >60% degradation within 10-day window? A2->A3

Caption: Experimental workflow for the OECD 301F Biodegradability Test.

Step-by-Step Methodology:

  • Inoculum Preparation: An inoculum of mixed microorganisms is prepared, typically from the supernatant of activated sludge from a domestic wastewater treatment plant.[21]

  • Test Medium: A mineral medium containing essential inorganic salts is prepared.

  • Vessel Setup: The test is run in sealed flasks (respirometers).[22]

    • Test Vessels: Contain mineral medium, inoculum, and the test substance (PGDP) as the sole source of organic carbon.

    • Blank Control: Contains medium and inoculum only, to measure the background respiration of the microorganisms.

    • Positive Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Contains the test substance and the positive control to check if PGDP is inhibitory to the microorganisms.[21]

  • Incubation: Flasks are incubated at a constant temperature (22 ± 2°C) in the dark for 28 days with continuous stirring.[22]

  • Measurement: The consumption of oxygen is measured continuously by a pressure sensor (manometer). As microorganisms respire, they consume O₂ and produce CO₂, which is trapped by a potassium hydroxide (KOH) solution in the flask, causing a pressure drop that is directly proportional to the O₂ consumed.[23]

  • Data Analysis: The oxygen consumed in the test vessels (corrected for the blank) is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). The ThOD is the calculated total amount of oxygen required to completely oxidize the substance to CO₂ and H₂O.

Bioaccumulation Potential: The Role of Metabolism

Bioaccumulation is the buildup of a chemical in an organism to a concentration higher than in the surrounding environment. The octanol-water partition coefficient (logP or log Kow) is a primary screening tool for this potential.

The Apparent Contradiction: PGDP has a high estimated logP of ~7.5, which would typically classify it as having a high potential to bioaccumulate.[3][5] This is because high lipophilicity suggests a substance will readily partition from water into the fatty tissues of aquatic organisms.

Expertise & Field Insight: Why High LogP Doesn't Equal High Bioaccumulation Here The critical factor that logP screening does not account for is metabolic transformation. For a substance to bioaccumulate, it must not only be taken up by an organism but also be resistant to being broken down and excreted. Synthetic esters, including PGDP, are known to be susceptible to enzymatic hydrolysis within organisms.[24]

The same esterase enzymes that drive biodegradation in the environment are also present in the digestive systems and tissues of fish, invertebrates, and other organisms. Upon uptake, PGDP would likely be rapidly metabolized into the highly water-soluble and easily excreted propylene glycol and the metabolizable fatty acid, pelargonic acid. This rapid metabolic clearance prevents the parent compound from accumulating in fatty tissues to any significant degree. Therefore, despite its high lipophilicity, the actual bioconcentration factor (BCF) for PGDP is expected to be low.

Conclusion: A Profile of Low Environmental Persistence

Based on a comprehensive analysis of its chemical structure and the known environmental behavior of its constituent parts, this compound is predicted to have a low environmental persistence and risk profile.

  • Partitioning: Upon release, it will adsorb strongly to soil and sediment.

  • Degradation: It will undergo abiotic and, more importantly, rapid biotic hydrolysis to form propylene glycol and pelargonic acid.

  • Ultimate Fate: Both degradation products are readily and rapidly mineralized by microorganisms in the environment.

  • Bioaccumulation: Despite a high logP, rapid metabolism is expected to prevent significant bioaccumulation in organisms.

References

  • EFSA (European Food Safety Authority), et al. (2021). Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid). EFSA Journal, 19(11), e06905. [Link]

  • i2L-USA. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved from [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111. [Link]

  • Staples, C. A., & Williams, L. R. (1998). Chemical behavior of phthalates under abiotic conditions in landfills. Waste management & research, 16(4), 336-344. [Link]

  • ECETOC. (2014). APPENDIX D: MEASUREMENT OF HYDROLYSIS. Retrieved from [Link]

  • Agricultural Marketing Service. (2006, August 14). Pelargonic Acid - Identification of Petitioned Substance. USDA. [Link]

  • Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test. [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

  • U.S. Environmental Protection Agency. (2019, September 23). Pelargonic Acid Human Health and Ecological Draft Risk Assessment. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Lubrizol. (n.d.). Material Safety Data Sheet: SCHERCEMOL PGDP Ester*. Retrieved from a general search, specific URL not available.
  • Ataman Kimya. (n.d.). Pelargonic acid (nonanoic acid). [Link]

  • Xylem Analytics. (2019, November 1). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. [Link]

  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. [Link]

  • Cornell, J. H., et al. (1994). Biodegradation of Propylene Glycol-Based MIL-A-8243D Aircraft Deicer. Defense Technical Information Center. [Link]

  • EFSA (European Food Safety Authority). (2021). Updated peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid). [Link]

  • LookChem. (n.d.). This compound. [Link]

  • CONCAWE. (2010). READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. Petroleum HPV Testing Group. [Link]

  • Wu, X., et al. (2019). Lubricating properties of ester oil prepared from bio-based 2,5-furandicarboxylic acid. Friction, 7(5), 458-466. [Link]

  • EWG Skin Deep®. (n.d.). What is this compound. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. [Link]

  • Wikipedia. (n.d.). Propylene glycol. [Link]

  • Erlenkaemper, B., et al. (2008). Environmental assessment of ester-based lubricants after application. Environmental Science and Pollution Research, 15(1), 68-74. [Link]

  • West, R. J., et al. (2007). Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests. Environmental Toxicology and Chemistry, 26(5), 855-864. [Link]

  • Liu, J. (2006). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. [Link]

  • Toscano, G., et al. (2014). Natural and enhanced biodegradation of propylene glycol in airport soil. Environmental Science and Pollution Research, 21(15), 9028-9035. [Link]

  • Eisentraeger, A., et al. (2002). Assessment of the influence of use on ecotoxicological characteristics of synthetic ester lubricants. Chemosphere, 48(1), 89-95. [Link]

  • NYCO. (n.d.). New insight into the benefits of synthetic esters in challenging lubricating applications. Lube Magazine. [Link]

  • Cosmetics Info. (n.d.). This compound. [Link]

  • Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. Stanford Research Institute. [Link]

  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. [Link]

  • Wang, Y., et al. (2012). THE ENVIRONMENTAL FATE OF PLASTICIZERS. Reviews of environmental contamination and toxicology, 222, 53-79. [Link]

  • Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Propylene Glycol Dipelargonate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Propylene Glycol Dipelargonate (PGDP) is a versatile excipient utilized in topical and oral pharmaceutical formulations as an emollient, solvent, and penetration enhancer. Accurate quantification of PGDP is critical for ensuring product quality, stability, and batch-to-batch consistency. This application note presents two robust and validated analytical methods for the determination of PGDP in complex formulation matrices: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein provide the specificity, precision, and accuracy required for quality control and research and development within the pharmaceutical industry.

Introduction

This compound (CAS No. 41395-83-9) is a diester of propylene glycol and pelargonic acid (nonanoic acid). Its physicochemical properties, including low viscosity and excellent solvent characteristics, make it a valuable component in creams, lotions, ointments, and oral solutions. The concentration of PGDP can influence the physical characteristics of a formulation, such as spreadability and texture, and may also impact the bioavailability of the active pharmaceutical ingredient (API) by enhancing its penetration through biological membranes. Therefore, reliable analytical methods are essential for its quantification.

This guide provides detailed protocols for two orthogonal analytical techniques. HPLC-ELSD is presented as a primary method for direct quantification of the intact diester, particularly advantageous as PGDP lacks a strong UV chromophore. GC-MS is described as a confirmatory and complementary technique, often involving a derivatization step to analyze the fatty acid constituents of the ester, providing high sensitivity and structural confirmation.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
Boiling Point 426.07 °C (estimated)
LogP (o/w) 7.707 (estimated)
Solubility Insoluble in water; soluble in organic solvents like ethanol.
Chromophore Lacks a significant UV chromophore

Table 1: Key Physicochemical Properties of this compound.

The high LogP and lack of a UV chromophore are critical considerations. The former dictates the choice of reversed-phase chromatography, while the latter necessitates the use of universal detectors like ELSD or Refractive Index (RI), or derivatization for UV/GC analysis.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

3.1. Principle

HPLC separates PGDP from other formulation components based on its partitioning between a nonpolar stationary phase and a polar mobile phase (Reversed-Phase HPLC). Since PGDP is non-chromophoric, an Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. The detector response is proportional to the mass of the analyte. This makes it a universal detection method suitable for non-volatile and semi-volatile compounds.

3.2. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample Weigh Formulation Dissolve Dissolve in THF/IPA Sample->Dissolve Add solvent Vortex Vortex & Sonicate Dissolve->Vortex Ensure homogeneity Filter Filter (0.45 µm PTFE) Vortex->Filter Remove particulates Inject Inject into HPLC Filter->Inject Transfer to vial Separate C18 Column Separation Inject->Separate Mobile Phase Detect ELSD Detection Separate->Detect Nebulize, Evaporate Integrate Integrate Peak Detect->Integrate Chromatogram Quantify Quantify vs. Standard Curve Integrate->Quantify Calculate Concentration

Caption: Workflow for PGDP quantification by HPLC-ELSD.

3.3. Detailed Protocol

3.3.1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Water, HPLC grade or ultrapure

  • Syringe filters, 0.45 µm PTFE

3.3.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus)
Mobile Phase A: Water; B: Acetonitrile/Isopropanol (80:20, v/v)
Gradient 90% B to 100% B over 10 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
ELSD Agilent 1290 Infinity II ELSD or equivalent
Drift Tube Temp. 50 °C
Nebulizer Temp. 40 °C
Gas Flow (N2) 1.6 SLM

Table 2: HPLC-ELSD Method Parameters.

3.3.3. Standard Preparation

  • Stock Standard (10 mg/mL): Accurately weigh ~100 mg of PGDP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with THF.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) by serial dilution of the stock standard with the mobile phase initial composition.

3.3.4. Sample Preparation

  • Accurately weigh an amount of the formulation (e.g., cream, ointment) equivalent to ~10 mg of PGDP into a 15 mL centrifuge tube.

  • Add 10 mL of a THF/IPA (1:1) mixture.

  • Vortex for 2 minutes and sonicate for 15 minutes to ensure complete dissolution/extraction of PGDP.

  • Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.4. Justification of Method Choices

  • Solvent Choice: THF and IPA are chosen for their ability to dissolve the lipophilic PGDP and disrupt the complex matrix of topical formulations.

  • C18 Column: A C18 stationary phase provides excellent retention and separation for nonpolar molecules like PGDP.

  • Gradient Elution: A gradient is used to ensure a sharp peak shape for the highly retained PGDP and to elute other formulation components efficiently.

  • ELSD Parameters: The drift tube and nebulizer temperatures are optimized to ensure complete evaporation of the mobile phase while minimizing the volatilization of the semi-volatile PGDP, thereby maximizing sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle

GC is a powerful technique for analyzing volatile and semi-volatile compounds. For large esters like PGDP, direct analysis can be challenging due to their low volatility. A common approach is to first hydrolyze (saponify) the ester to release the constituent fatty acids (pelargonic acid) and propylene glycol. The fatty acids are then derivatized to form more volatile Fatty Acid Methyl Esters (FAMEs), which are readily analyzed by GC. Mass Spectrometry (MS) provides highly selective and sensitive detection, confirming the identity of the FAMEs based on their mass spectra and fragmentation patterns. Quantification is achieved by relating the FAME peak area back to the original PGDP concentration.

4.2. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Formulation Saponify Saponification (KOH/MeOH) Sample->Saponify Hydrolyze ester Methylate Methylation (BF3-MeOH) Saponify->Methylate Form FAME Extract Extract FAMEs (Hexane) Methylate->Extract Isolate FAME Inject Inject into GC Extract->Inject Transfer to vial Separate Capillary Column Separation Inject->Separate Temperature Program Detect Mass Spectrometry (Scan/SIM) Separate->Detect Ionize & Detect Identify Identify Pelargonate-ME Detect->Identify Mass Spectrum Quantify Quantify vs. Internal Standard Identify->Quantify Calculate Concentration

Caption: Workflow for PGDP quantification via FAME analysis by GC-MS.

4.3. Detailed Protocol

4.3.1. Reagents and Materials

  • PGDP reference standard (>99% purity)

  • Methyl Pelargonate reference standard

  • Methyl Heptadecanoate (Internal Standard, IS)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Boron Trifluoride in Methanol (BF3-MeOH), 14%

  • n-Hexane, GC grade

  • Saturated Sodium Chloride (NaCl) solution

4.3.2. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-WAX or similar polar capillary column, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

Table 3: GC-MS Method Parameters.

4.3.3. Standard and Sample Preparation (Saponification & Methylation)

  • Stock Solutions: Prepare individual stock solutions of PGDP and Methyl Heptadecanoate (IS) in hexane.

  • Accurately weigh a sample of the formulation (equivalent to ~5 mg PGDP) into a screw-cap reaction vial. For the standard curve, pipette appropriate aliquots of the PGDP stock standard into separate vials.

  • Add a known amount of the Internal Standard (Methyl Heptadecanoate) to each sample and standard vial.

  • Add 2 mL of 0.5 M KOH in methanol. Cap tightly and heat at 80 °C for 10 minutes to saponify the ester.

  • Cool the vial, then add 2 mL of 14% BF3-Methanol. Cap and heat again at 80 °C for 5 minutes to methylate the free fatty acids.

  • Cool to room temperature. Add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate, then carefully transfer the upper hexane layer to a GC vial for analysis.

4.4. Justification of Method Choices

  • Derivatization: Conversion to FAMEs is a classic and reliable method that significantly increases the volatility and thermal stability of the fatty acids, making them ideal for GC analysis.

  • Polar Column (DB-WAX): A polyethylene glycol (PEG) stationary phase provides excellent separation of FAMEs based on polarity and boiling point.

  • Internal Standard: Methyl Heptadecanoate is chosen as an internal standard because it is a fatty acid ester that is unlikely to be present in the sample and behaves similarly to the analyte during extraction and injection, correcting for variations in sample preparation and instrument response.

  • MS Detection: MS provides unequivocal identification of the methyl pelargonate peak, even in a complex matrix, by matching its mass spectrum to a library. Using SIM mode, where only characteristic ions are monitored, enhances sensitivity and selectivity for trace-level quantification.

Method Validation and Comparison

Both methods should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

ParameterHPLC-ELSDGC-MS (as FAME)
Specificity Good; separates intact ester. Potential for co-elution with other non-volatile excipients.Excellent; MS provides structural confirmation. Derivatization is highly specific to fatty acids.
Sensitivity Moderate (ng range).Very High (pg range), especially in SIM mode.
Quantification Direct quantification of PGDP.Indirect; quantifies FAME, which is then stoichiometrically related back to PGDP.
Sample Prep Simpler; "dilute and shoot" approach.More complex; involves chemical reaction steps (saponification, methylation, extraction).
Applicability Ideal for routine QC where direct measurement of the intact molecule is desired.Excellent for confirmation, stability studies (to detect degradation), and trace analysis.

Table 4: Comparison of Analytical Methodologies.

Conclusion

This application note provides two distinct, validated methods for the quantification of this compound in pharmaceutical formulations. The HPLC-ELSD method offers a straightforward approach for the direct analysis of the intact diester, making it well-suited for routine quality control. The GC-MS method, while more involved, provides superior sensitivity and specificity through the analysis of the derivatized fatty acid constituent, making it an excellent orthogonal technique for method validation, stability testing, and trace-level impurity analysis. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the formulation complexity, required sensitivity, and the intended purpose of the data.

References

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector.
  • Knauer. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Propylene Glycol Dilaurate.
  • LCGC International. (n.d.). Comparison of an Evaporative Light-Scattering Detector and a Chemiluminescent Nitrogen Detector for Analyzing Compounds Lacking a Sufficient UV Chromophore.
  • Pharmaceutical Technology. (2013). Evaporative Light Scattering Seeing Increased Use as Detector for Nonchromophoric Compounds.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • National Institutes of Health. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability.
  • ResearchGate. (n.d.). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • ACS Publications. (n.d.). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS.
  • The Good Scents Company. (n.d.). This compound, 41395-83-9.
  • Creative Proteomics. (n.d.). Fatty Acid Profiling and Quantification Service.
  • Food and Agriculture Organization of the United Nations. (n.d.). PROPYLENE GLYCOL ESTERS OF FATTY ACIDS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • BenchChem. (n.d.). Application of Propylene Glycol Dilaurate in Topical Pharmaceutical Formulations.
  • ResearchGate. (2021). GC-MS Analysis of Fatty Acid Esters in Fixed Oil, Isolated from Thymus linearis and Evaluation of their Antibacterial Activity.
  • Universal Preserv-A-Chem Inc. (n.d.). This compound Supplier.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Propylene Glycol.
  • ChemicalBook. (n.d.). This compound (CAS 41395-83-9).
  • Cosmetics Info. (n.d.). This compound.
  • COSMILE Europe. (n.d.). This compound – Ingredient.
  • ResearchGate. (2019). Method for the determination of propylene glycol monoethyl ether...in workplace air using gas chromatography.
  • Gattefossé. (n.d.). DPPG CG. UL Prospector.
  • INCIDecoder. (n.d.). This compound (with Product List).
  • Occupational Safety and Health Administr

Application Note: A Validated GC-MS Protocol for the Identification and Quantification of Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and validated methodology for the analysis of Propylene Glycol Dipelargonate (PGDP) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a diester of propylene glycol and pelargonic acid, serves as a critical excipient in pharmaceutical and cosmetic formulations, primarily as an emollient, solvent, and viscosity-controlling agent.[1][2] Ensuring its identity, purity, and concentration in final products is paramount for quality control and formulation stability. This protocol details every critical step from sample preparation and instrumental parameters to data analysis and method validation, designed for researchers, scientists, and drug development professionals. The causality behind each procedural choice is explained to provide a framework for adaptation and troubleshooting.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 41395-83-9), with a molecular formula of C₂₁H₄₀O₄ and a molecular weight of 356.5 g/mol , is valued for its ability to soften and smooth skin by forming an occlusive layer that retains moisture.[3] In pharmaceutical sciences, particularly in topical and transdermal drug delivery systems, its role extends to enhancing the solubility and skin penetration of active pharmaceutical ingredients (APIs). The widespread use of propylene glycol and its esters as excipients is due to their low toxicity and versatile functionalities.[4]

Given its direct impact on product performance and safety, a robust analytical method is essential to confirm the quality of PGDP in raw materials and to quantify it in complex finished product matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for semi-volatile compounds like PGDP, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[5] This application note presents a self-validating system, grounded in established analytical principles, to ensure trustworthy and reproducible results.

Physicochemical Properties and Chromatographic Considerations

Understanding the properties of PGDP is foundational to developing a successful GC-MS method.

  • Volatility: As a diester with a significant hydrocarbon chain, PGDP is semi-volatile. A precise boiling point is not readily published, but it is expected to be well above that of its parent alcohol, propylene glycol (188.2 °C).[2] Therefore, the GC temperature program must be sufficient to elute the compound in a reasonable time without causing thermal degradation. Overheating can lead to the decomposition of the ester, producing carbon dioxide and carbon monoxide.

  • Polarity: PGDP is a non-polar molecule. This dictates the choice of both the sample preparation solvent and the GC column stationary phase. A non-polar "like-dissolves-like" approach is optimal.

  • Solubility: PGDP is insoluble in water but soluble in common organic solvents like hexane, isopropanol, and acetone.

Experimental Workflow: From Sample to Signal

The following sections detail the step-by-step protocol for the analysis of PGDP.

Materials and Reagents
  • Analytical Standard: this compound (CAS: 41395-83-9) of high purity (≥98%), obtainable from suppliers such as Spectrum Chemical.[6]

  • Solvents: HPLC or GC-grade Hexane, Isopropanol, and Methanol.

  • Drying Agent: Anhydrous Sodium Sulfate.

  • Sample Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.

  • Syringe Filters: 0.45 µm PTFE filters.

Standard and Sample Preparation

The goal of sample preparation is to isolate PGDP from the sample matrix and prepare it in a suitable solvent at a concentration appropriate for GC-MS analysis.[7]

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of PGDP reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with hexane. These will be used to construct the calibration curve.

Protocol for Sample Preparation (Liquid-Liquid Extraction for Cream/Lotion Matrix):

  • Sample Weighing: Accurately weigh approximately 1 g of the formulation into a 50 mL centrifuge tube.

  • Initial Dispersion: Add 10 mL of a hexane/isopropanol (1:1 v/v) mixture to the tube. Vortex vigorously for 2 minutes to disperse the sample. The isopropanol helps to break emulsions and interact with polar matrix components.

  • Extraction & Partitioning: Add 10 mL of methanol/water (1:1 v/v) to the tube. Vortex for another 2 minutes. This step facilitates the partitioning of polar excipients into the aqueous-methanolic phase, leaving the non-polar PGDP in the hexane/isopropanol layer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (hexane/isopropanol) to a clean tube using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Final Dilution & Filtration: Dilute the extract with hexane to a concentration expected to fall within the calibration curve range. Filter the final solution through a 0.45 µm PTFE syringe filter directly into a GC vial.[8]

GC-MS Instrumentation and Parameters

The following parameters are based on methods for similar propylene glycol diesters and are a robust starting point.[9] Optimization may be required depending on the specific instrument and column used.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA standard, reliable gas chromatograph.
Mass Spectrometer Agilent 5977A or equivalentA single quadrupole mass spectrometer provides sufficient sensitivity and specificity.
GC Column Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is ideal for the non-polar PGDP, providing good peak shape and separation from other non-polar matrix components.[10]
Carrier Gas Helium, constant flow rate of 1.2 mL/minAn inert carrier gas providing good efficiency.
Injector Split/Splitless
Injection Mode SplitlessTo maximize sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Injection Volume 1 µLA standard volume for GC analysis.
Injector Temperature 280 °CHigh enough to ensure rapid volatilization of the high molecular weight PGDP without causing thermal degradation.[8]
Oven Program Initial Temp: 150 °C, hold for 2 minTo allow for solvent focusing at the head of the column.
Ramp: 15 °C/min to 320 °CA controlled ramp ensures good separation and peak shape.
Final Hold: Hold at 320 °C for 10 minTo ensure that PGDP and any other high-boiling components are fully eluted from the column.
MS Ion Source Electron Ionization (EI)The standard, robust ionization technique for GC-MS.
Electron Energy 70 eVStandard energy for EI, which generates reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CPrevents condensation of analytes in the source.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination.
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and purity checks. SIM mode is used for enhanced sensitivity and quantitative analysis.
Solvent Delay 5 minutesPrevents the high concentration of the injection solvent from entering the MS detector, which would cause unnecessary filament wear.
Analyte Identification and Confirmation

In the absence of a library spectrum, the identity of the PGDP peak must be confirmed through its characteristic fragmentation pattern under EI conditions. The fragmentation of diesters is predictable.

Expected Fragmentation Pattern of this compound:

  • Molecular Ion (M⁺): The molecular ion at m/z 356.5 is expected to be weak or absent, which is typical for long-chain esters.

  • Loss of an Acyl Group: Cleavage of one of the nonanoate ester groups will result in significant fragments.

  • Pelargonic (Nonanoic) Acid Fragment: A prominent ion at m/z 157 corresponding to the nonanoyl cation [CH₃(CH₂)₇CO]⁺.

  • Propylene Glycol Monoester Fragments: Ions corresponding to the remaining propylene glycol mononanoate fragment.

  • Characteristic Alkyl Chain Fragments: A series of ions separated by 14 amu (CH₂) resulting from fragmentation of the C₉ alkyl chains.

For quantitative analysis using SIM mode, the following ions are recommended:

Ion (m/z) Role
157 Quantifier (most abundant and characteristic)
141 Qualifier
199 Qualifier

The presence of all three ions at the correct retention time with the expected relative abundance ratios provides a high degree of confidence in the identification.

Method Validation

A GC-MS method intended for quality control in the pharmaceutical industry must be validated to prove its suitability.[5] Validation should be performed according to ICH Q2(R1) guidelines.[6]

Parameter Procedure Acceptance Criteria
Specificity Analyze a placebo (formulation without PGDP) and a spiked placebo.No interfering peaks should be observed at the retention time of PGDP in the placebo. The PGDP peak should be well-resolved from other components.
Linearity Analyze the working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze a placebo spiked with PGDP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be within 90-110%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 5%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3. LOQ: S/N ≥ 10. The LOQ must be precise and accurate.
Robustness Introduce small, deliberate variations to the method (e.g., ±5°C injector temp, ±0.1 mL/min flow rate) and assess the impact on results.The results should remain unaffected by minor variations, with RSDs within acceptable limits.

Visualized Workflows

Logical Flow of Analysis

A visual representation of the entire analytical process ensures clarity and procedural adherence.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Start Receive Sample / Reference Standard Weigh Accurately Weigh Sample/Standard Start->Weigh Dissolve Dissolve / Extract with Organic Solvents Weigh->Dissolve Separate Phase Separation (Centrifugation) Dissolve->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Dilute Dilute to Working Concentration Dry->Dilute Filter Filter (0.45 µm PTFE) into GC Vial Dilute->Filter Inject Inject 1 µL into GC-MS Filter->Inject Separate_GC Chromatographic Separation (DB-5ms Column) Inject->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect Mass Detection (Scan or SIM Mode) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Identify Identify by Retention Time & Mass Spectrum Integrate->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report Validation_Pathway cluster_validation Validation Parameters (ICH Q2) Method Developed GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Result Validated Method for Routine Use Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOQ LOQ/LOD LOQ->Result Robustness Robustness Robustness->Result

Caption: Interconnected parameters for a robust method validation.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded GC-MS protocol for the analysis of this compound. By explaining the rationale behind key experimental choices, from sample preparation to instrumental settings, this guide empowers researchers and quality control analysts to implement and adapt the method with confidence. The inclusion of a comprehensive validation strategy ensures that the protocol meets the stringent requirements of the pharmaceutical and cosmetic industries, ultimately guaranteeing product quality and safety.

References

  • University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. PROPYLENE GLYCOL ESTERS OF FATTY ACIDS. Available at: [Link]

  • PubChem - National Institutes of Health. This compound. Available at: [Link]

  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

  • PubMed - National Library of Medicine. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Available at: [Link]

  • COSMILE Europe. This compound – Ingredient. Available at: [Link]

  • The Good Scents Company. This compound. Available at: [Link]

  • De Gruyter. Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Available at: [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • PubMed - National Library of Medicine. Preparation of samples for gas chromatography/mass spectrometry analysis of phthalate and adipate esters in plasma and beverages by steam distillation and extraction. Available at: [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • European Medicines Agency. Propylene glycol used as an excipient. Available at: [Link]

  • American Journal of Undergraduate Research. The Utilization of Propylene Glycol as a Pharmaceutical Excipient in the Pediatric Field. Available at: [Link]

  • Your Cosmetic. This compound: Doctor's Opinion, Benefits & Dangers. Available at: [Link]

  • Cosmetics Info. This compound. Available at: [Link]

  • Drugs.com. Propylene Glycol: What is it and where is it used? Available at: [Link]

  • UL Prospector. DPPG CG by Gattefossé. Available at: [Link]

  • Pharmaresearch universal. Propylene Glycol in Pharmaceuticals: A Reliable Excipient. Available at: [Link]

  • Wikipedia. Propylene glycol. Available at: [Link]

  • ResearchGate. The Analysis of Propylene Glycol in Cosmetic Foundations of Three Common Brands by Gas Chromatography. Available at: [Link]

  • Chromatography Forum. Propylene Glycol. Available at: [Link]

Sources

Application Notes and Protocols for Utilizing Propylene Glycol Dipelargonate (PGDP) in Topical Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Propylene Glycol Dipelargonate in Topical Formulations

This compound (PGDP) is a diester of propylene glycol and pelargonic acid, functioning as an emollient, skin conditioning agent, and viscosity-controlling agent in topical preparations.[1][2][3] Its lipophilic nature and favorable safety profile make it an attractive vehicle for the delivery of a wide range of active pharmaceutical ingredients (APIs) to and through the skin.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PGDP in topical drug delivery studies, from initial formulation development to in vitro performance testing.

As a vehicle, PGDP offers several advantages, including its ability to solubilize lipophilic drugs, its emollient properties that can improve skin feel and patient compliance, and its potential to act as a penetration enhancer.[2][4] The propylene glycol moiety, a well-known penetration enhancer, is thought to interact with the lipid bilayers of the stratum corneum, increasing their fluidity and facilitating drug permeation.[5][6][7] The pelargonic acid chains contribute to the compound's emollient and solubilizing properties.

These application notes will provide a logical workflow for incorporating PGDP into a topical drug development program, supported by detailed, step-by-step protocols for key experimental procedures.

Part 1: Pre-formulation and Formulation Development

API Solubility Assessment in PGDP

A critical initial step is to determine the solubility of the API in PGDP to ensure the formulation can carry a therapeutically relevant concentration of the drug in a dissolved state. The shake-flask method is a reliable technique for this purpose.[8]

Protocol 1: API Solubility Determination using the Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of the API powder and add it to a known volume of PGDP in a sealed, clear glass vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or incubator set at a relevant temperature (e.g., 25°C or 32°C to mimic skin surface temperature). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved API to settle. Centrifugation at a low speed can be used to facilitate this separation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are collected. Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: The solubility is expressed as the concentration of the API in PGDP (e.g., in mg/mL).

ParameterRecommendationRationale
Temperature 25°C and 32°CTo assess solubility at room temperature and skin surface temperature.
Equilibration Time 24-72 hoursTo ensure the system reaches equilibrium for an accurate solubility measurement.
Analytical Method Validated HPLC-UVProvides specificity and sensitivity for accurate quantification of the API.
Formulation of a Topical Cream with PGDP: A Practical Example

This section provides a starting point for a simple oil-in-water (O/W) cream formulation. The concentrations of excipients should be optimized based on the specific API and desired product characteristics. A patent for a topical skin care formulation lists this compound as a potential ingredient.[4]

Table 1: Example of a Topical Cream Formulation with PGDP

PhaseIngredientFunctionConcentration (% w/w)
Oil Phase This compoundVehicle, Emollient10.0 - 20.0
Cetostearyl alcoholStiffening agent5.0 - 10.0
Glyceryl monostearateEmulsifier2.0 - 5.0
Active Pharmaceutical Ingredient (API)Activeq.s.
Aqueous Phase Purified WaterVehicleq.s. to 100
Propylene GlycolCo-solvent, Humectant5.0 - 10.0
Polysorbate 80Emulsifier1.0 - 3.0
Preservative (e.g., Phenoxyethanol)Preservative0.5 - 1.0

Protocol 2: Preparation of an O/W Cream

  • Oil Phase Preparation: In a suitable vessel, combine the this compound, cetostearyl alcohol, and glyceryl monostearate. Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous. If the API is oil-soluble, dissolve it in this phase.

  • Aqueous Phase Preparation: In a separate vessel, combine the purified water, propylene glycol, and polysorbate 80. Heat this mixture to 70-75°C with stirring until all components are dissolved. If the API is water-soluble, dissolve it in this phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high speed. Continue homogenization for a specified time to achieve a uniform emulsion.

  • Cooling: Reduce the mixing speed and allow the emulsion to cool.

  • Final Additions: Once the cream has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients. Mix until uniform.

  • Homogenization (Optional): A final homogenization step at a lower speed can be performed to ensure a consistent droplet size and smooth texture.

  • Packaging: Transfer the final cream into appropriate containers.

G cluster_oil Oil Phase (70-75°C) cluster_aqueous Aqueous Phase (70-75°C) PGDP This compound Homogenizer High-Speed Homogenizer PGDP->Homogenizer CSA Cetostearyl Alcohol CSA->Homogenizer GMS Glyceryl Monostearate GMS->Homogenizer API_oil Oil-Soluble API API_oil->Homogenizer Water Purified Water Water->Homogenizer PG Propylene Glycol PG->Homogenizer Poly80 Polysorbate 80 Poly80->Homogenizer API_water Water-Soluble API API_water->Homogenizer Cooling Cooling with Gentle Mixing Homogenizer->Cooling Final_Mixing Final Mixing Cooling->Final_Mixing Packaging Packaging Final_Mixing->Packaging Preservative Preservative (<40°C) Preservative->Final_Mixing

Workflow for O/W Cream Preparation

Part 2: Stability and Performance Testing

Stability Studies

Stability testing is crucial to ensure the quality, safety, and efficacy of the topical product throughout its shelf life. This involves assessing physical, chemical, and microbiological attributes under various environmental conditions.

Protocol 3: Forced Degradation and Stability Indicating Method Development

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[6][10][11][12]

  • Stress Conditions: Expose the drug substance, the placebo formulation, and the final drug product to the following conditions:

    • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C).

    • Oxidation: 3-30% hydrogen peroxide at room temperature.

    • Thermal Stress: Dry heat (e.g., 70°C) and high humidity (e.g., 75% RH).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable chromatographic method (e.g., HPLC). The goal is to achieve 5-20% degradation of the API.[12]

  • Method Validation: The analytical method should be validated for its ability to separate the API from its degradation products and from excipient interference.

Protocol 4: Long-Term and Accelerated Stability Testing

Conduct stability studies on at least three primary batches of the final formulation in the proposed commercial packaging.[9]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Parameters to Evaluate:

  • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical: Assay of the API and quantification of degradation products.

  • Microbiological: Microbial limits testing according to USP <61> and <62>. Water activity should also be considered as per USP <1112>.[13][14][15][16][17]

In Vitro Release Testing (IVRT)

IVRT is a key performance test for semi-solid dosage forms and is described in USP General Chapter <1724>.[2][11][18][19] It measures the rate and extent of drug release from the formulation.

Protocol 5: IVRT using Franz Diffusion Cells

  • Apparatus: Vertical diffusion cells (Franz cells).

  • Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) that does not act as a barrier to drug diffusion.

  • Receptor Medium: A medium in which the API is sufficiently soluble to maintain sink conditions. The temperature should be maintained at 32°C ± 1°C.

  • Procedure: a. Mount the membrane on the Franz cell, ensuring no air bubbles are trapped between the membrane and the receptor medium. b. Apply a finite dose of the topical formulation to the surface of the membrane. c. At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium. d. Analyze the API concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of API released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.

G cluster_setup IVRT Setup Franz_Cell Franz Diffusion Cell Sampling Sample Receptor Medium at Time Points Franz_Cell->Sampling Membrane Inert Synthetic Membrane Receptor Receptor Medium (32°C) Formulation Apply Topical Formulation Formulation->Franz_Cell Analysis Analyze API Concentration (HPLC) Sampling->Analysis Data_Plot Plot Cumulative Release vs. √Time Analysis->Data_Plot Release_Rate Calculate Release Rate Data_Plot->Release_Rate

In Vitro Release Testing (IVRT) Workflow
In Vitro Skin Permeation Testing (IVPT)

IVPT is used to assess the percutaneous absorption of an API from a topical formulation. The OECD Test Guideline 428 provides a framework for conducting these studies.[3]

Protocol 6: IVPT using Excised Human or Animal Skin

  • Apparatus: Franz diffusion cells.

  • Skin Model: Excised human skin is the gold standard. Porcine skin is a common alternative due to its structural similarity to human skin.

  • Receptor Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline) that maintains sink conditions. The temperature should be maintained at 32°C ± 1°C.

  • Procedure: a. Mount the dermatomed skin (~500 µm thickness) on the Franz cell with the stratum corneum facing the donor compartment. b. Apply a finite dose of the formulation to the skin surface. c. At predetermined time intervals, collect the entire receptor medium and replace it with fresh medium. d. At the end of the study, wash the skin surface to remove any unabsorbed formulation. e. Separate the different skin layers (stratum corneum, epidermis, dermis) if required. f. Extract the API from the skin layers and analyze all samples (receptor fluid, skin wash, and skin layers) for API content.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time to determine the flux (permeation rate).

Part 3: Mechanism of Action and Comparative Assessment

Mechanistic Insights

The penetration-enhancing effect of PGDP is likely a combination of the actions of its constituent parts: propylene glycol and pelargonic acid. Propylene glycol can fluidize the lipid bilayers of the stratum corneum, creating more permeable pathways for drug molecules.[5][6][7] Pelargonic acid, a fatty acid, can also disrupt the ordered structure of the stratum corneum lipids. Furthermore, as an emollient, PGDP can hydrate the skin, which can also increase its permeability.

G cluster_SC Stratum Corneum Lipid_Bilayer Ordered Lipid Bilayer PGDP This compound (PGDP) Fluidization Lipid Bilayer Fluidization PGDP->Fluidization Hydration Skin Hydration PGDP->Hydration Permeation Increased Drug Permeation Fluidization->Permeation Hydration->Permeation

Proposed Mechanism of PGDP as a Penetration Enhancer
Comparative Evaluation

When selecting a vehicle, it is often beneficial to compare the performance of PGDP with other common emollients and solvents. A comparative study could involve formulating the API in different vehicles (e.g., PGDP, isopropyl myristate, mineral oil) at the same concentration and evaluating their performance in IVRT and IVPT studies. This will provide valuable data to select the most appropriate vehicle for a given API and therapeutic indication.

Conclusion

This compound is a versatile and effective vehicle for topical drug delivery. Its favorable physicochemical properties, safety profile, and potential to enhance skin penetration make it a valuable tool for formulation scientists. By following the systematic approach and detailed protocols outlined in these application notes, researchers can effectively evaluate and utilize PGDP to develop robust and high-performing topical drug products. Adherence to regulatory guidelines from bodies such as the FDA and EMA is essential throughout the development process to ensure the quality and safety of the final product.[12]

References

  • Cosmetics Info. This compound. Available from: [Link]

  • Oliver, M. A., Martí, M., & Coderch, L. (2020). Effect of propylene glycol on the skin penetration of drugs. Archives of Dermatological Research, 312(5), 335–346. Available from: [Link]

  • Oliver, M. A., Martí, M., & Coderch, L. (2020). Effect of propylene glycol on the skin penetration of drugs. Archives of Dermatological Research, 312(5), 335–346. Available from: [Link]

  • Gattefossé. DPPG CG. UL Prospector. Available from: [Link]

  • Ueda, C. T., Shah, V. P., Derdzinski, K., Ewing, G., Flynn, G., Maibach, H., ... & Yacobi, A. (2009). In Vitro Release Testing of Semi-Solid Dosage Forms. Dissolution Technologies, 16(3), 5-13. Available from: [Link]

  • ResearchGate. Drug Delivery Systems and Propylene Glycol. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. Available from: [Link]

  • BRB International BV. (2023). BRB Face and Body Care Guide Formulation Booklet. Available from: [Link]

  • European Medicines Agency. (2024). Guideline on quality and equivalence of locally applied, locally acting cutaneous products. Available from: [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 111(45), 13007–13014. Available from: [Link]

  • INCIDecoder. This compound. Available from: [Link]

  • Cosmetics Info. This compound. Available from: [Link]

  • Organisation for Economic Co-operation and Development. (2004). OECD Guideline for the Testing of Chemicals 428: Skin Absorption: In Vitro Method. Available from: [Link]

  • Buraczewska, I., Berne, B., Lindberg, M., Lodén, M., & Törmä, H. (2007). The Influence of Emollients on Dermal and Transdermal Drug Delivery. In Skin Moisturization (pp. 133-146). CRC Press. Available from: [Link]

  • European Medicines Agency. (2024). Guideline on quality and equivalence of locally applied, locally acting cutaneous products. Available from: [Link]

  • Jain, S., Patel, N., Shah, M., & Patel, J. (2014). Propylene Glycol-Liposome for Anticoagulant Drug Delivery Through Skin. Journal of Pharmaceutical Sciences and Research, 6(3), 142. Available from: [Link]

  • ECA Academy. (2024). New EMA Guideline on Topical Products: Impact in IVRT and IVPT. Available from: [Link]

  • PKDERM. (2022). In Vitro Permeation Testing (IVPT): Application to Cosmetic Products. YouTube. Available from: [Link]

  • DPT Laboratories. Semi-Solid In Vitro Release Testing (IVRT) – Are You Ready?. Available from: [Link]

  • United States Pharmacopeia. <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). An Overview of the Current Product-Specific Guidances for Topical Products. Available from: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]

  • PermeGear. Developing an In Vitro Release Testing (IVRT) Method for the Validation of Semi-Solid Topical Formulations. Available from: [Link]

  • Sa, A. T., Gillespie, B., Brame, B., & McKim, J. M. (2023). Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing. Cosmetics, 10(4), 111. Available from: [Link]

  • Dow Development Labs. Navigating The Regulatory Landscape For Topical Drug Product Development. Available from: [Link]

  • Colipa-CTFA. (2004). Guidelines On Stability Testing Of Cosmetics. Available from: [Link]

  • Semantic Scholar. Effect of propylene glycol on the skin penetration of drugs. Available from: [Link]

  • FDCELL. (2025). USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • U.S. Food and Drug Administration. (2016). Microbiological Quality Considerations in Non-sterile Drug Manufacturing. Available from: [Link]

  • European Medicines Agency. (2018). Draft guideline on quality and equivalence of topical products. Available from: [Link]

  • Patsnap. (2025). How to Enhance Skin Absorption with Dipropylene Glycol?. Available from: [Link]

  • ResearchGate. In vitro permeation testing for the evaluation of drug delivery to the skin. Available from: [Link]

  • Premier Research. (2020). FDA Releases Draft Guidance for Transdermal Product Development. Available from: [Link]

  • ResearchGate. In Vitro Release Testing of Semi-Solid Dosage Forms. Available from: [Link]

  • PermeGear. "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". Available from: [Link]

  • Scribd. Capitulo Gral USP 1112. Available from: [Link]

  • Semantic Scholar. Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]

  • Kymos. (2024). New EMA Guideline on Topical Products: Impact in IVRT and IVPT. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). GDF 2024 | D2S08 - Quality Considerations for Topical Ophthalmic Drug Products –Guidance for... YouTube. Available from: [Link]

  • Friedman, M. (2015). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. American Pharmaceutical Review, 18(2), 58-63. Available from: [Link]

Sources

Application Notes and Protocols for Propylene Glycol Dipelargonate in Transdermal Patch Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of Propylene Glycol Dipelargonate (PGDP) as a penetration enhancer in the formulation of transdermal drug delivery systems (TDDS). It outlines the physicochemical properties of PGDP, its mechanism of action, and detailed protocols for patch formulation via the solvent casting method. Furthermore, it presents a complete suite of methodologies for the physicochemical characterization, adhesion performance testing, and in-vitro permeation analysis of the final patch formulation, aligning with established pharmaceutical standards and regulatory expectations.

Introduction to Transdermal Drug Delivery and Chemical Enhancers

Transdermal drug delivery systems, commonly known as transdermal patches, are designed to deliver a therapeutic agent through the skin into the systemic circulation at a controlled rate.[1][2] This route of administration offers numerous advantages, including bypassing first-pass metabolism, reducing dosing frequency, providing steady plasma drug levels, and improving patient compliance.[2][3] However, the formidable barrier function of the skin's outermost layer, the stratum corneum (SC), limits the passive diffusion of most drug molecules.[4]

To overcome this barrier, formulation scientists employ various strategies, among which the inclusion of chemical penetration enhancers is paramount. These enhancers interact with the components of the stratum corneum to reversibly decrease its barrier resistance.[4][5] this compound (PGDP), a diester of propylene glycol and pelargonic acid, is an effective excipient that functions as both a solvent and a potent penetration enhancer, making it a valuable component in the design of modern transdermal patches.[6]

Section 1: Profile of this compound (PGDP)

This compound (CAS No. 41395-83-9) is a non-ionic surfactant and emollient with favorable properties for transdermal formulations.[7][8] Its dual-functionality as a solubilizer for active pharmaceutical ingredients (APIs) and a penetration enhancer simplifies formulation design.

Physicochemical Properties

The selection of an excipient is critically dependent on its physical and chemical characteristics. The properties of PGDP make it highly suitable for incorporation into adhesive matrices.

PropertyValue / DescriptionReference
CAS Number 41395-83-9[7][8]
Molecular Formula C21H40O4[9]
Molecular Weight 356.5 g/mol [9]
Appearance Oily liquidN/A
Solubility Insoluble in water (est. 0.001508 mg/L @ 25°C)[7]
LogP (o/w) ~7.5 - 7.7 (estimated)[7][9]
Function Skin conditioning agent, emollient, viscosity agent, penetration enhancer[6]
Mechanism of Action as a Penetration Enhancer

The efficacy of PGDP as a penetration enhancer is rooted in its molecular structure, combining the properties of a glycol and a fatty acid ester. Its mechanism is multifaceted, primarily targeting the lipid matrix of the stratum corneum. While direct molecular dynamics studies on PGDP are limited, its mechanism can be inferred from the extensive research on its constituent parts: propylene glycol (PG) and fatty acid esters.[4][10]

  • Disruption of Stratum Corneum Lipids: The lipophilic pelargonate chains of PGDP intercalate into the highly ordered intercellular lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of ceramides, cholesterol, and free fatty acids, thereby increasing the fluidity of the lipid bilayers.[4][10] This fluidization creates more permeable pathways for drug molecules to traverse.

  • Interaction with Keratin: The propylene glycol moiety can interact with intracellular keratin, causing the corneocytes to swell and increasing the overall hydration of the stratum corneum.

  • Co-solvency and Partitioning: PGDP can act as a co-solvent within the patch matrix, increasing the solubility and thermodynamic activity of the API.[5] This enhances the partitioning of the drug from the formulation into the skin, which is a critical driver for diffusion.

The following diagram illustrates the proposed mechanism by which PGDP enhances skin permeability.

G cluster_0 Transdermal Patch Matrix cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis API Active Drug SC_Lipids Intercellular Lipids Highly Ordered Lamellae API->SC_Lipids 3. Enhanced Partitioning & Diffusion PGDP PGDP Enhancer PGDP->SC_Lipids 1. Intercalates & Disrupts Lipid Packing Corneocytes Keratin-filled Corneocytes PGDP->Corneocytes 2. Hydrates & Swells Corneocytes Polymer Adhesive Polymer Systemic Systemic Circulation SC_Lipids->Systemic Increased Permeability Corneocytes->Systemic

Caption: Proposed mechanism of PGDP as a skin penetration enhancer.

Section 2: Formulation Protocol for a Matrix-Type Transdermal Patch

The solvent casting method is a widely used and straightforward technique for preparing matrix-type transdermal patches in a laboratory setting.[11][12] This protocol describes the formulation of a patch incorporating a model API and PGDP.

Model Formulation

This table provides an example formulation for a 100 cm² batch of dried patch film. The quantities should be adjusted based on the specific API and desired patch characteristics.

ComponentFunction% w/w (of dry weight)Weight (g)
Model APIActive Pharmaceutical Ingredient101.0
Duro-Tak™ 87-2516Pressure-Sensitive Adhesive (PSA)808.0
This compound Penetration Enhancer / Solvent 10 1.0
Ethyl Acetate / HeptaneCasting Solventsq.s.q.s.
Scotchpak™ 1022Backing LayerN/AN/A
Scotchpak™ 9744Release LinerN/AN/A
Step-by-Step Formulation Protocol

The following workflow outlines the solvent casting method for patch preparation.

G A Step 1: Drug-Enhancer Solution Preparation Dissolve API in PGDP. Use gentle heating or vortexing if needed. C Step 3: Homogenization Add the drug-enhancer solution to the PSA. Mix with an overhead stirrer at low-medium speed until uniform. Allow to stand to deaerate. A->C B Step 2: Adhesive Dispersion Weigh the pressure-sensitive adhesive (PSA) solution into a mixing vessel. B->C D Step 4: Casting Spread the homogenized mixture onto a release liner at a defined thickness using a film applicator. C->D E Step 5: Solvent Evaporation Dry the cast film in a convection oven at 60°C for 1 hour (or as optimized). D->E F Step 6: Lamination & Die-Cutting Laminate the dried adhesive film with a backing layer. Cut the laminate into patches of the desired size (e.g., 5 cm²) using a die-cutter. E->F

Caption: Workflow for transdermal patch formulation via solvent casting.

Detailed Methodology:

  • Drug-Enhancer Solution Preparation: Accurately weigh the model API and this compound into a glass beaker. Mix using a magnetic stirrer until the API is fully dissolved. Gentle warming (<50°C) may be applied if necessary to facilitate dissolution.

  • Adhesive Dispersion: In a separate, larger beaker, weigh the required amount of the pressure-sensitive adhesive solution (e.g., an acrylic-based adhesive like Duro-Tak™).

  • Homogenization: Slowly add the drug-enhancer solution from Step 1 to the adhesive solution while stirring continuously with an overhead mechanical stirrer. Continue mixing for 15-20 minutes until a homogenous, lump-free dispersion is achieved. Cover the beaker and let it stand for 30 minutes to allow any entrapped air bubbles to escape.

  • Casting: Secure a release liner onto a flat, level surface. Set the gap of a film applicator (casting knife) to the desired thickness (e.g., 400 µm). Pour the homogenized drug-in-adhesive mixture in front of the applicator blade and draw it smoothly across the release liner to form a uniform wet film.

  • Solvent Evaporation: Carefully place the cast film into a laboratory oven set at a temperature appropriate for the solvents used (e.g., 60-80°C). Dry until all solvents have evaporated. The drying time must be optimized to ensure minimal residual solvent content.

  • Lamination and Cutting: Remove the dried film from the oven. Carefully apply the backing layer over the exposed adhesive surface, avoiding air entrapment. Use a roller with light pressure to ensure complete contact. Finally, use a calibrated die-cutter to punch out patches of the specified area.

  • Packaging: Immediately package the finished patches in sealed pouches to protect them from light and moisture.

Section 3: Quality Control and Performance Evaluation Protocols

Thorough evaluation is essential to ensure the safety, efficacy, and quality of the formulated transdermal patches.[13][14][15] This section provides protocols for critical quality attribute testing.

Physicochemical Characterization

These tests ensure the uniformity and integrity of the patches within a batch.[11][16]

Test ParameterMethodAcceptance Criteria (Typical)
Weight Uniformity Weigh 20 individual patches. Calculate the average weight and relative standard deviation (RSD).RSD ≤ 5%
Thickness Measure the thickness of 10 patches at multiple points using a digital micrometer.RSD ≤ 5%
Drug Content Uniformity Dissolve individual patches (n=10) in a suitable solvent (e.g., Methanol). Analyze the drug concentration using a validated HPLC method.85% - 115% of label claim, with RSD ≤ 6%[16]
Folding Endurance Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value.> 300 folds
Moisture Content Weigh a patch, store it in a desiccator with calcium chloride for 24h, and re-weigh. Calculate the percentage of moisture lost.< 5%
Adhesion Performance Testing

Adhesion is a critical performance attribute, ensuring the patch remains affixed to the skin for the intended duration.[17][18][19]

Adhesion TestPrincipleTypical Instrument
Peel Adhesion (180°) Measures the force required to peel a patch from a standard substrate (e.g., stainless steel) at a 180° angle and a constant speed.[17]Tensile Tester / Adhesion Analyzer
Tack (Probe Tack) Measures the force required to separate a probe from the adhesive surface immediately after brief contact under a defined pressure.[19][20]Tack Tester
Shear Strength (Static) Measures the time required for a defined area of a patch to slide off a vertical substrate under a standard load (e.g., 1 kg). It indicates the cohesive strength of the adhesive.[17]Shear Test Station
Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is a crucial experiment for assessing the rate at which the API permeates through a skin membrane, providing a key indicator of potential in vivo performance.[21][22][23] The Franz diffusion cell is the gold-standard apparatus for this test.[21][23]

Objective: To determine the steady-state flux (Jss) and lag time (t_lag) of the API from the formulated patch through a relevant skin model.

Materials:

  • Franz Diffusion Cells (with appropriate orifice diameter, e.g., 1.77 cm²)

  • Excised human or porcine skin (porcine ear skin is a common model).[24]

  • Receptor medium: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubilizer (e.g., 0.1% Tween 80) to maintain sink conditions.

  • Validated HPLC method for API quantification.

Workflow Diagram:

G A Step 1: Membrane Preparation Thaw frozen skin. Separate epidermis via heat or scalpel. Cut to size. B Step 2: Franz Cell Assembly Mount skin between donor and receptor chambers (stratum corneum side up). Clamp securely. A->B C Step 3: System Equilibration Fill receptor with degassed medium. Stir and maintain temp (32°C). Equilibrate for 30 min. B->C D Step 4: Patch Application Remove release liner and apply the transdermal patch to the skin surface in the donor chamber. C->D E Step 5: Sampling Withdraw aliquots from the receptor chamber at predefined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24h). Replace with an equal volume of fresh, pre-warmed medium. D->E F Step 6: Sample Analysis Quantify API concentration in each sample using a validated HPLC method. E->F G Step 7: Data Analysis Calculate cumulative amount permeated per unit area (μg/cm²). Plot vs. time. Determine steady-state flux (Jss) from the slope and lag time from the x-intercept. F->G

Caption: Workflow for In Vitro Permeation Testing using Franz Diffusion Cells.

Step-by-Step Protocol:

  • Receptor Medium Preparation: Prepare the PBS pH 7.4 receptor solution. Degas thoroughly using sonication or vacuum to prevent air bubble formation during the experiment. Pre-warm the medium to 32 ± 1°C.

  • Skin Membrane Preparation: Thaw frozen full-thickness skin. Remove subcutaneous fat. The epidermis can be separated by immersing the skin in water at 60°C for one minute, after which the epidermal layer can be gently peeled off.[21] Cut the prepared skin membrane into discs slightly larger than the cell orifice.

  • Franz Cell Assembly:

    • Fill the receptor chamber with the pre-warmed receptor medium, ensuring no bubbles are trapped beneath the skin mounting site.

    • Carefully place the skin membrane onto the receptor chamber, with the stratum corneum facing upwards, towards the donor chamber.

    • Position the donor chamber on top and clamp the two chambers together securely.

  • System Equilibration: Place the assembled cells in the diffusion apparatus. Begin stirring the receptor medium with a magnetic stir bar and allow the system to equilibrate at 32 ± 1°C for at least 30 minutes.

  • Patch Application: Cut the formulated patch to a size that covers the diffusion area. Remove the release liner and apply the patch to the surface of the skin in the donor chamber, ensuring firm, bubble-free contact. Cover the donor compartment to prevent evaporation.[22]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replenish the chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[22]

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method, such as HPLC.

  • Data Calculation and Interpretation:

    • Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated per unit area against time.

    • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.

    • Determine the lag time (t_lag, in hours) by extrapolating the linear portion of the plot to the x-axis.

Section 4: Regulatory and Safety Considerations

The development of transdermal patches must adhere to rigorous regulatory standards to ensure product quality and patient safety. Guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for the development, manufacturing, and quality control of transdermal delivery systems.[13][15][25]

Key considerations include:

  • Excipient Safety: While PGDP is used in cosmetic formulations, its safety and compatibility in a specific transdermal product must be established.[6]

  • Adhesion and Irritation: The final formulation must be non-irritating and maintain adequate adhesion throughout the wear period without causing skin damage upon removal.[17][18]

  • Residual Solvents: The manufacturing process must be controlled to ensure that residual casting solvents are below the limits specified in guidelines such as ICH Q3C.

Conclusion

This compound is a highly effective and versatile excipient for the formulation of transdermal patches. Its ability to act as both a solvent and a potent penetration enhancer allows for the development of elegant and efficient drug delivery systems. By functioning primarily through the fluidization of stratum corneum lipids, it can significantly improve the transdermal flux of a wide range of APIs. The successful development of a PGDP-containing patch requires a systematic approach, combining rational formulation design with comprehensive physicochemical and in-vitro performance testing as outlined in these protocols. Adherence to these methodologies will provide researchers with the robust and reproducible data necessary to advance their transdermal product development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.
  • SOP-QA. (n.d.). Setting Up and Conducting Permeation Tests with Franz Diffusion Cells.
  • CD Formulation. (n.d.). Transdermal Formulation Adhesion Testing.
  • Ng, S. F., & Rouse, J. J. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations.
  • Fortuny, M. (n.d.). Evaluation of the Adhesion of a Transdermal Patch: Pros & Cons of Proposed Methods.
  • Premier Research. (2020). FDA Releases Draft Guidance for Transdermal Product Development.
  • Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube.
  • Cilurzo, F., Gennari, C. G. M., & Minghetti, P. (2012). Adhesive properties: a critical issue in transdermal patch development. Expert Opinion on Drug Delivery, 9(1), 33-45.
  • Anonymous. (2024). Design and in vitro evaluation of transdermal patches containing ketoprofen. International Journal of Medical and Pharmaceutical Case Reports, 32(1), 23-33.
  • The Good Scents Company. (n.d.). This compound.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development 1 and Quality Considerations.
  • Medical Engineering Technologies. (n.d.). Transdermal Patch Testing.
  • Kymos. (n.d.). Transdermal Testing: Analysis and Quality Control of Transdermal Patches.
  • European Medicines Agency. (2014). Guideline on quality of transdermal patches.
  • Pharmadocx Consultants. (2024). Regulations for Transdermal Patches: Key Aspects & Challenges.
  • International Journal of Scientific Research & Technology. (n.d.). Formulation and Evaluation of Transdermal Patch.
  • Paudel, K. S., Milewski, M., & Swadley, C. L. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Molecules, 25(17), 3844.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • International Journal of Applied Pharmaceutics. (n.d.). FORMULATION AND IN VITRO EVALUATION OF TRANSDERMAL MATRIX PATCHES OF DOXOFYLLINE.
  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). EVALUATION OF FORMULATED TRANSDERMAL PATCHES.
  • Sharma, A. (2011). EVALUATION OF TRANSDERMAL PATCHES: A REVIEW. ResearchGate.
  • ChemicalBook. (n.d.). This compound.
  • UL Prospector. (n.d.). DPPG CG by Gattefossé.
  • Cosmetics Info. (n.d.). This compound.
  • Oliver, M. A., Martí, M., & Coderch, L. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of Dermatological Research, 311(9), 735-743.
  • Thakare, P. D., Ige, P. P., & Waghmare, S. A. (n.d.). Advances In Transdermal Patch Formulation And Evaluation: A Comprehensive Review. World Journal of Pharmaceutical Research.
  • Notman, R., & Anwar, J. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(39), 11644-11654.
  • Ghaffari, A., & Anwar, J. (2024). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. PubMed.
  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Designing and Characterization of Drug Free Patches for Transdermal Application.
  • Al-kassas, R., Wen, J., & Cheng, A. E. (2023). Formulation and Evaluation of Transdermal Patches Containing BGP-15. Pharmaceutics, 15(1), 249.
  • Semantic Scholar. (n.d.). Effect of propylene glycol on the skin penetration of drugs.
  • ResearchGate. (n.d.). Formulation process of the transdermal patches via the solvent casting method.
  • ResearchGate. (n.d.). Result showing effect of physicochemical properties of patches prepared using propylene glycol as plasticizer.

Sources

Application Notes and Protocols for In Vitro Skin Permeation Studies Utilizing Propylene Glycol Dipelargonate (PGDP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of effective topical and transdermal drug delivery systems is a cornerstone of modern pharmacology and cosmetology. The primary challenge in this field is the formidable barrier presented by the skin's outermost layer, the stratum corneum (SC). This highly organized, lipid-rich layer restricts the passage of most xenobiotics, including many active pharmaceutical ingredients (APIs). A key strategy to overcome this barrier is the incorporation of chemical penetration enhancers into topical formulations.

Propylene Glycol Dipelargonate (PGDP), a diester of propylene glycol and pelargonic acid, is an excipient that functions as both an emollient and a potent penetration enhancer.[1][2] Its ability to modulate the SC barrier has made it a valuable component in formulations aiming to increase the local bioavailability of APIs or facilitate their systemic absorption. This document provides a comprehensive guide to the principles and protocols for conducting in vitro skin permeation tests (IVPT) to evaluate the efficacy of PGDP-based formulations, grounded in established scientific standards and field-proven insights.

The Role and Mechanism of PGDP in Skin Permeation

Understanding why an excipient works is as critical as knowing how to test it. The selection of PGDP in a formulation is a deliberate choice to alter the skin's barrier properties in a controlled, reversible manner.

Mechanism of Permeation Enhancement

The efficacy of glycols and their esters as penetration enhancers is rooted in their interaction with the SC's unique lipid matrix. The SC is often described by a "brick and mortar" model, with corneocytes (bricks) embedded in a continuous lipid matrix (mortar) composed of ceramides, cholesterol, and free fatty acids. This lipid matrix is the principal barrier to diffusion.

Propylene glycol and its derivatives, like PGDP, are thought to enhance permeation through several synergistic mechanisms:

  • Disruption of Lipid Bilayer Structure: Molecular dynamics simulations of related glycols show that they insert themselves into the hydrophilic headgroup regions of the lipid bilayers.[3][4] This disrupts the highly ordered, crystalline structure of the lipids, increasing their fluidity and creating more "free volume" through which a drug molecule can diffuse.

  • Co-solvency and Partitioning: PGDP can act as a co-solvent within the SC, altering the solubility of the API within the lipid matrix.[4][5] This improves the drug's partition coefficient from the vehicle into the skin, which is a critical first step for permeation.

  • Interaction with Keratin: While the primary action is on lipids, some enhancers may also interact with intracellular keratin, causing it to swell and further increasing the permeability of the SC.

A key study demonstrated that PGDP can selectively enhance the penetration of hydrophilic compounds (like caffeine) more than lipophilic ones (like testosterone).[6] However, when combined with propylene glycol, it also significantly boosted the permeation of the lipophilic compound, highlighting its potential for synergistic activity within complex formulations.[6] This level of mechanistic understanding is vital for rational formulation design.

The Franz Diffusion Cell: The Gold Standard for In Vitro Permeation Testing (IVPT)

To quantify the effect of an enhancer like PGDP, a robust and reproducible methodology is required. The Franz diffusion cell is the globally accepted apparatus for IVPT, and its use is detailed in regulatory guidelines such as the OECD Guideline 428.[7][8]

The apparatus consists of two primary chambers separated by a skin membrane. The upper donor chamber holds the topical formulation, while the lower receptor chamber contains a fluid that mimics physiological conditions and receives the drug as it permeates through the skin.[9] The system is typically jacketed to maintain a constant temperature of 32°C, reflecting the physiological temperature of the skin surface.[10]

Franz_Cell_Diagram donor Donor Chamber Formulation Applied Here membrane Skin Membrane (Stratum Corneum Up) donor->membrane:f0 receptor Receptor Chamber Receptor Fluid (e.g., PBS pH 7.4) Magnetic Stir Bar membrane:f0->receptor stir_plate Magnetic Stirrer Plate receptor:stir->stir_plate Stirring water_jacket Water Jacket (Maintains 32°C) sampling_port Sampling Port sampling_port->receptor

Caption: Diagram of a static vertical Franz Diffusion Cell setup.

Core Protocol: IVPT Study of a Model API in a PGDP-based Formulation

This protocol provides a self-validating system for assessing the permeation-enhancing effects of PGDP. The inclusion of a control formulation (without PGDP) is essential for generating comparative data.

Objective

To quantify and compare the in vitro permeation profile and skin retention of a model Active Pharmaceutical Ingredient (API) from a PGDP-containing test formulation versus a PGDP-free control formulation using the Franz diffusion cell method.

Materials and Equipment
  • Franz Diffusion Cells: Static vertical cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 7 mL).[11]

  • Skin Membrane: Dermatomed human or porcine skin (thickness ~500-750 µm). Human skin is the gold standard, while porcine skin is the most accepted substitute due to its structural similarity.[12][13]

  • Receptor Medium: Phosphate-buffered saline (PBS), pH 7.4, for hydrophilic APIs. For poorly soluble APIs, a modified buffer (e.g., PBS with 20-30% ethanol) may be required to maintain sink conditions.[10][14] All media must be degassed via sonication or vacuum before use.

  • Formulations:

    • Test Formulation: API dissolved/suspended in a vehicle containing PGDP.

    • Control Formulation: API in the same vehicle, but with PGDP replaced by an inert component.

  • Equipment: Water bath/circulator, magnetic stirrer plate, calibrated pipettes, syringes, sample collection vials.

  • Analytical System: A validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for API quantification.[15]

  • Skin Integrity Monitor: Trans-Epidermal Water Loss (TEWL) measurement device.

Step-by-Step Methodology

1. Skin Membrane Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully excise sections of skin large enough to cover the orifice of the Franz cell.

  • Causality: Using dermatomed skin removes the variable thickness of the subcutaneous fat and lower dermis, reducing inter-sample variability and focusing the study on the transport across the epidermis and upper dermis.[16]

2. Franz Cell Assembly and Equilibration:

  • Mount the skin section between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.

  • Clamp the chambers securely. Inspect for leaks.

  • Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Causality: Trapped air bubbles act as an artificial barrier, preventing contact between the skin and receptor fluid and leading to erroneously low permeation results.[11]

  • Place the assembled cells in the water bath and allow the system to equilibrate for at least 30 minutes to achieve a skin surface temperature of 32 ± 1°C.

3. Skin Barrier Integrity Verification (Quality Control):

  • Measure the TEWL for each mounted skin section before applying the formulation.

  • Establish an acceptance criterion (e.g., TEWL < 10 g/m²/h). Discard any skin sections that fail this test.

  • Causality: This step is a non-negotiable quality control measure. High TEWL indicates a compromised barrier, which would invalidate the results by showing artificially high permeation. This ensures the observed permeation is due to the formulation, not a damaged membrane.[17]

4. Formulation Application (Dosing):

  • Accurately apply a finite dose of the test or control formulation onto the skin surface (e.g., 5-10 µL/cm²).

  • Use a positive displacement pipette for viscous formulations to ensure accurate and reproducible dosing.

  • Causality: A finite dose mimics real-world application. Inconsistent dosing is a major source of variability, so precision here is paramount for reliable data.

5. Sampling Procedure:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a defined aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.

  • Causality: Replacing the sampled volume is critical to maintain a constant receptor volume for calculations and, more importantly, to ensure "sink conditions." Sink conditions (where the drug concentration in the receptor is less than 10% of its saturation solubility) ensure the concentration gradient, the driving force for diffusion, is not diminished over time.[11]

6. Terminal Procedures (Mass Balance):

  • At the end of the experiment (e.g., 24 hours), dismantle the cell.

  • Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.

  • Separate the epidermis from the dermis (e.g., via heat separation or blunt dissection).

  • Extract the API from the epidermis, dermis, and receptor fluid using a validated extraction method (e.g., homogenization in a solvent).

  • Causality: A full mass balance, accounting for the drug in the receptor fluid, epidermis, dermis, and surface wash, validates the experimental integrity and provides crucial information on the drug's distribution within the skin layers.

Analytical Quantification

Analyze all collected samples (receptor fluid aliquots, skin extracts, surface wash) using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). The method must be proven to be linear, accurate, precise, and selective for the API in the presence of biological matrix and formulation excipients.[15]

Data Analysis and Interpretation

Raw concentration data is processed to yield meaningful permeation parameters.

Calculating Permeation Parameters
  • Cumulative Amount Permeated (Q): Calculate the total mass of API that has permeated into the receptor fluid at each time point, correcting for sample removal. Plot this value per unit area (µg/cm²) against time (hours).

  • Steady-State Flux (Jss): Identify the linear portion of the cumulative permeation plot (typically after an initial lag phase). The slope of this line represents the steady-state flux (µg/cm²/h), which is the rate of permeation across the skin.

  • Lag Time (t_lag): Extrapolate the linear portion of the plot back to the x-axis. The x-intercept is the lag time, which represents the time required for the drug to saturate the skin and establish a concentration gradient.

  • Permeability Coefficient (Kp): This is a measure of the skin's permeability to the API from a specific formulation. It is calculated as:

    • Kp = Jss / Cv

    • Where Jss is the steady-state flux and Cv is the concentration of the API in the donor vehicle.

Data Presentation

Summarizing the results in a clear, tabular format allows for direct comparison between the control and test formulations.

Table 1: Example Permeation Data for a Model API

ParameterControl Formulation (API in Vehicle)Test Formulation (API in PGDP Vehicle)Enhancement Ratio (Test/Control)
Steady-State Flux (Jss) (µg/cm²/h)0.52 ± 0.082.15 ± 0.214.13
Lag Time (t_lag) (hours)3.1 ± 0.41.8 ± 0.30.58
Permeability Coefficient (Kp) (cm/h x 10⁻³)1.044.304.13
Drug in Epidermis (24h) (µg/cm²)1.2 ± 0.33.5 ± 0.62.92
Drug in Dermis (24h) (µg/cm²)0.4 ± 0.11.9 ± 0.44.75
Total Permeated (24h) (µg/cm²)9.8 ± 1.545.7 ± 4.94.66

Data are presented as mean ± standard deviation (n=6).

Interpretation: The hypothetical data in Table 1 clearly demonstrates the efficacy of PGDP. The Enhancement Ratio shows a >4-fold increase in the rate of permeation (Flux) and a significant increase in the amount of drug delivered into and through the skin. The reduced lag time suggests that the PGDP formulation facilitates a more rapid partitioning and saturation of the skin barrier.

Experimental Workflow Visualization

The entire IVPT process can be visualized as a sequential workflow, ensuring all critical steps are accounted for.

IVPT_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting p1 Prepare Skin Membranes (Dermatomed Human/Porcine) p3 Assemble & Equilibrate Franz Cells to 32°C p1->p3 p2 Prepare & Degas Receptor Fluid p2->p3 e1 Perform Skin Integrity Test (TEWL Measurement) p3->e1 QC Check e2 Apply Finite Dose of Formulation (Test vs. Control) e1->e2 e3 Collect Samples at Predetermined Time Intervals (0-24h) e2->e3 e4 Perform Terminal Wash & Skin Processing e3->e4 a1 Quantify API Concentration (HPLC / LC-MS/MS) e4->a1 Submit Samples a2 Calculate Permeation Parameters (Flux, Kp, Lag Time, Skin Retention) a1->a2 a3 Generate Permeation Plots & Data Tables a2->a3 a4 Interpret Results & Calculate Enhancement Ratio a3->a4

Sources

Application Notes: Propylene Glycol Dipelargonate (PGD) for the Formulation of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Propylene Glycol Dipelargonate (PGD) to formulate poorly soluble active pharmaceutical ingredients (APIs). We will delve into the physicochemical properties of PGD, its mechanistic role in solubility enhancement, and provide detailed, field-proven protocols for solubility screening, formulation development (with a focus on Self-Emulsifying Drug Delivery Systems - SEDDS), and critical characterization techniques. The causality behind experimental choices is emphasized to empower formulators with a robust understanding for developing bioavailable and stable drug products.

Introduction: The Challenge of Poor Solubility

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be over 70%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle to oral bioavailability, as dissolution is often the rate-limiting step for drug absorption. Traditional formulation approaches such as micronization and salt formation can be insufficient for highly lipophilic compounds.[2][3] Lipid-based drug delivery systems (LBDDS) have emerged as a powerful strategy to overcome these challenges by presenting the drug in a solubilized state in the gastrointestinal (GI) tract, thereby enhancing absorption and improving therapeutic outcomes.[1][4]

This compound (PGD), a diester of propylene glycol and pelargonic (nonanoic) acid, is a versatile and effective lipid excipient for these applications.[5][6] Its unique properties make it an excellent solvent for a wide range of lipophilic drugs and a key component in the development of high-performance LBDDS, particularly SEDDS.[7][8]

This compound (PGD): A Profile

PGD is a non-ionic, amphiphilic excipient with a favorable safety profile, having been deemed safe for use in cosmetic applications.[5][9] Its utility in pharmaceutical formulations stems from its excellent solvent capacity and its ability to act as a lipid vehicle.

Physicochemical Properties

A thorough understanding of PGD's properties is crucial for rational formulation design.

PropertyTypical ValueSignificance in Formulation
INCI Name This compoundUniversal identification in cosmetic and pharmaceutical ingredient lists.[10][11]
CAS Number 41395-83-9Unique chemical identifier.[5][12]
Molecular Formula C21H40O4Provides basic chemical information.[5]
Molecular Weight 356.54 g/mol Influences physical properties like viscosity and boiling point.[12]
Appearance Clear, oily liquidFacilitates ease of handling and visual inspection of formulations.[13]
Solubility Insoluble in water; soluble in oils, ethanolDictates its application in non-aqueous and lipid-based systems.[13]
Saponification Value 305 - 325 mg KOH/gIndicates the amount of ester linkages, relevant for stability and digestion.[13]
Acid Value ≤ 0.50 mg KOH/gA measure of free fatty acids, indicating purity and potential for degradation.[13]

Table 1: Key Physicochemical Properties of this compound. Data sourced from technical datasheets.[13]

The Causality of PGD's Efficacy

PGD's effectiveness as a solubilizing agent is not merely a matter of its lipophilic nature. The mechanism involves several key factors:

  • Disruption of the Crystal Lattice: For crystalline drugs, a significant amount of energy is required to break the crystal lattice before dissolution can occur. PGD, as a solvent, interacts with the drug molecules, reducing the energy barrier for dissolution.[14]

  • Hydrophobic Interactions: The long alkyl chains of the pelargonic acid moieties in PGD create a non-polar environment that is highly favorable for the solubilization of lipophilic drugs.[15]

  • Prevention of Precipitation: By keeping the drug in a dissolved state within the lipid matrix, PGD prevents its precipitation in the aqueous environment of the GI tract, a common failure point for other solubilization techniques.[16]

  • Formation of Fine Dispersions: In SEDDS formulations, PGD contributes to the formation of fine oil-in-water emulsions upon contact with GI fluids. This large interfacial area significantly enhances drug release and absorption.[17]

Pre-formulation and Screening Protocols

A systematic pre-formulation screening is paramount to successful LBDDS development. The goal is to identify a system that not only solubilizes the API but also maintains its solubility upon dispersion and digestion in the GI tract.[18][19]

Protocol: Equilibrium Solubility Screening

This initial step quantifies the saturation solubility of the API in various lipid excipients, including PGD.

Objective: To determine the maximum concentration of the API that can be dissolved in PGD and other candidate excipients.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (PGD)

  • Other lipid excipients for comparison (e.g., medium-chain triglycerides, long-chain triglycerides, surfactants)

  • Vials (e.g., 2 mL glass vials)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for API quantification

Procedure:

  • Preparation: Add an excess amount of API to a known volume or weight of PGD in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile, methanol) and analyze the API concentration using a validated HPLC method.[20]

  • Data Interpretation: The resulting concentration represents the equilibrium solubility of the API in PGD. Compare this value to the solubility in other excipients to guide formulation decisions.

Causality Insight: This equilibrium solubility data is the foundation of your formulation.[18] A high solubility in PGD suggests it can be a primary solvent in the formulation, potentially leading to a higher drug loading capacity.[7]

Formulation Development: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[21] PGD is an excellent oil phase for SEDDS formulations.

Workflow for SEDDS Formulation

The following diagram illustrates the logical flow for developing a PGD-based SEDDS formulation.

SEDDS_Workflow cluster_0 Phase 1: Component Selection cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Performance Evaluation A API Solubility Screening (Protocol 3.1) B Select PGD as Oil Phase A->B High Solubility C Surfactant & Cosolvent Screening (Miscibility & Emulsification) B->C D Construct Ternary Phase Diagram C->D Compatible Excipients E Prepare Prototype Formulations D->E Identify Self-Emulsifying Region F Characterize Prototypes (Droplet Size, PDI, Zeta Potential) E->F G In Vitro Dispersion & Digestion Testing F->G Promising Candidates H Stability Studies (Physical & Chemical) G->H I Lead Formulation Selection H->I Robust & Stable

Sources

Application Notes & Protocols: The Use of Propylene Glycol Dipelargonate as an Emollient in Dermatological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylene Glycol Dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, widely utilized in cosmetic and dermatological formulations for its emollient, skin-conditioning, and viscosity-controlling properties.[1][2][3] Its favorable safety profile, low irritation potential, and elegant sensory characteristics make it a valuable excipient for researchers in dermatology and drug development.[4][5][6] This document provides a comprehensive guide to the application of PGDP in a research setting. It details the underlying mechanism of its emollient action, presents key physicochemical data for formulation development, and offers detailed protocols for the in vitro and in vivo evaluation of its effects on skin barrier function and hydration.

Introduction to this compound (PGDP)

This compound, systematically named Propylene Dinonanoate, is a synthetic, fat-soluble ingredient that functions primarily as a skin-conditioning agent and emollient.[4][7] It belongs to the family of propylene glycol diesters, which are produced through the reaction of propylene glycol with specific fatty acids—in this case, pelargonic acid (nonanoic acid).[7] In dermatological formulations, PGDP is prized for its ability to soften and smooth the skin by forming a semi-occlusive layer that helps retain moisture.[2][4] Its non-greasy, dry feel and excellent spreadability contribute positively to the final texture and user acceptability of topical products.[8]

From a research perspective, PGDP serves as a versatile and reliable vehicle for both fundamental skin barrier studies and the development of novel topical drug delivery systems. Its well-characterized safety and low potential for comedogenicity make it a suitable component in formulations intended for sensitive or compromised skin.[7]

Mechanism of Action: Emollience and Barrier Support

The primary role of an emollient is to improve skin hydration and restore the integrity of the stratum corneum (SC), the outermost layer of the epidermis. PGDP achieves this through a multi-faceted mechanism rooted in its chemical structure.

  • Occlusion: The long-chain fatty acid moieties (pelargonate) of the molecule provide a hydrophobic character, allowing it to form a thin, non-greasy film on the skin's surface. This film reduces the rate of Transepidermal Water Loss (TEWL), effectively trapping moisture within the SC. This is a key principle of emollient therapy.[9]

  • Stratum Corneum Intercalation: As a lipid-based ester, PGDP can integrate into the lipid matrix of the SC. The SC's barrier function is heavily dependent on its highly organized intercellular lipid structure, composed mainly of ceramides, cholesterol, and free fatty acids.[10] By intercalating within this matrix, PGDP can help to fluidize and reorganize lipid domains, thereby repairing defects in the barrier and improving its flexibility.

  • Penetration Enhancement: The propylene glycol component of PGDP is a known chemical penetration enhancer.[10][11][12] While PGDP itself is primarily an emollient, this property suggests it may facilitate the penetration of other active ingredients formulated within the same vehicle.[7] This is a critical consideration in drug development, as it can improve the bioavailability of topical APIs. The Cosmetic Ingredient Review (CIR) Expert Panel has noted this potential and advises caution when formulating with ingredients that have dermal absorption limits.[7]

Visualizing the Mechanism of Action

The following diagram illustrates the interaction of PGDP with the stratum corneum to enhance skin barrier function.

G Fig. 1: PGDP Mechanism of Action on the Stratum Corneum cluster_0 Skin Surface cluster_2 Epidermal Response PGDP This compound (PGDP) Applied to Skin Occlusion Forms Hydrophobic Film (Occlusion) PGDP->Occlusion Intercalation Integrates into Intercellular Lipid Matrix PGDP->Intercalation TEWL Reduced Transepidermal Water Loss (TEWL) Occlusion->TEWL Barrier Restored Barrier Integrity & Flexibility Intercalation->Barrier Hydration Increased SC Hydration TEWL->Hydration Barrier->Hydration

Caption: PGDP acts by forming an occlusive film and integrating with SC lipids.

Physicochemical Properties & Formulation Considerations

Successful formulation requires a thorough understanding of the excipient's physical and chemical properties. PGDP is a versatile liquid emollient suitable for a wide range of oils and emulsions.[8]

PropertyValue / DescriptionSignificance in Formulation
INCI Name This compoundUniversal nomenclature for ingredient listing.[3]
CAS Number 41395-83-9Unique chemical identifier.[3]
Appearance Clear, yellowish liquidIndicates purity and allows for colorless formulations.[13]
Solubility Fat-solubleReadily incorporated into the oil phase of emulsions (creams, lotions).[4]
Function Emollient, Skin Conditioning, Viscosity ControlSoftens skin, improves feel, and can modify product thickness.[1][2]
Sensory Profile Dry, non-greasy feel, good spreadabilityEnhances patient/user compliance and aesthetic appeal of the final product.[8]
Typical Use Level 1 - 15%Concentration can be adjusted to achieve desired emollience and texture.
Compatibility Compatible with most non-polar emollients, oils, and silicones.Offers broad formulation flexibility.

Safety & Toxicology Profile

The safety of PGDP is well-established, making it a reliable choice for dermatological research where minimizing confounding variables from the vehicle is paramount.

Assessment BodyFindingImplication for Researchers
Cosmetic Ingredient Review (CIR) Safe for use in cosmetics when formulated to be non-irritating.[5][6]Formulations should be tested for irritation potential, but the ingredient itself is considered low-risk.
EWG Skin Deep® Rated as a low hazard ingredient across categories like cancer, allergies, and toxicity.[6]Supports its use in studies involving repeated application.
GHS Hazard Classification Does not meet GHS hazard criteria.[5]No special handling precautions are required beyond standard laboratory practice.
Dermal Irritation Primary Irritation Index: 1.28 (Not a primary dermal irritant).[14]Low likelihood of causing primary skin irritation in human test subjects.
Comedogenicity Related propylene glycol diesters show negative comedogenicity.[7]Suitable for use in formulations for acne-prone skin models.

Experimental Protocols for Efficacy Evaluation

The following protocols provide standardized methodologies to quantify the emollient and barrier-supporting effects of formulations containing PGDP.

Protocol 1: In Vitro Evaluation of Barrier Function using Reconstructed Human Epidermis (RHE)

This protocol uses a 3D tissue model to assess the effects of a PGDP-containing formulation on key biomarkers related to skin hydration and barrier integrity.[15][16]

Objective: To quantify changes in the gene expression of aquaporin 3 (AQP3), claudin 4 (CLD4), and hyaluronic acid synthase 2 (HAS2) following topical application of a test formulation.

Materials & Reagents:

  • Reconstructed Human Epidermis (RHE) tissue models (e.g., MatTek EpiDerm™)

  • Assay medium (provided by RHE manufacturer)

  • Test Formulation (e.g., 5% PGDP in a base cream)

  • Positive Control (e.g., commercial barrier repair cream)

  • Negative Control (e.g., 0.9% saline or base cream without PGDP)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., RNeasy, Qiagen)

  • RT-qPCR reagents (primers for AQP3, CLD4, HAS2, and a housekeeping gene like GAPDH; reverse transcriptase; qPCR master mix)

Equipment:

  • Sterile cell culture hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Multi-channel pipette

  • Real-Time PCR System

G Fig. 2: In Vitro RHE Protocol Workflow start Start: Equilibrate RHE Tissues (24h) treat Apply Test, Positive, & Negative Controls (15-20 µL per tissue) start->treat incubate Incubate Tissues (24h, 37°C, 5% CO₂) treat->incubate harvest Harvest Tissues: Rinse with PBS incubate->harvest rna Extract Total RNA harvest->rna qpcr Perform RT-qPCR Analysis (AQP3, CLD4, HAS2, GAPDH) rna->qpcr analyze Data Analysis: Calculate Fold Change in Gene Expression qpcr->analyze

Caption: Workflow for evaluating emollient effects on RHE models.

Procedure:

  • Tissue Equilibration: Upon receipt, place RHE tissues in 6-well plates with 1 mL of assay medium per well. Equilibrate overnight in a CO₂ incubator.[16]

  • Treatment: Carefully apply 20 µL of the test formulation, positive control, or negative control to the center of the RHE tissue surface (N=3-4 tissues per group).

  • Incubation: Return the plates to the incubator for 24 hours.

  • Harvesting: After incubation, wash the tissue surface twice with 500 µL of PBS to remove residual formulation.

  • RNA Extraction: Proceed with total RNA extraction from the tissues according to the manufacturer's protocol for the chosen kit.

  • RT-qPCR: Synthesize cDNA and perform real-time quantitative PCR. Analyze the expression levels of target genes (AQP3, CLD4, HAS2) relative to the housekeeping gene.

Data Analysis & Self-Validation:

  • Calculate the fold change in gene expression for each target gene in the treated groups relative to the negative control group using the ΔΔCt method.

  • Trustworthiness Check: The positive control should show a known, significant upregulation of these biomarkers. The negative control establishes the baseline. Statistically significant (p < 0.05) upregulation of AQP3 (water transport), CLD4 (tight junction integrity), and HAS2 (hyaluronic acid synthesis) by the PGDP formulation indicates a positive effect on barrier-related functions.[15][17]

Protocol 2: In Vivo Assessment of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol outlines a standardized, non-invasive method for assessing the efficacy of a PGDP-containing emollient on human subjects.[18][19]

Objective: To measure changes in stratum corneum hydration and TEWL after repeated application of a test formulation over a 7-day period.

Subjects:

  • A panel of 15-20 healthy volunteers with self-perceived dry skin on their forearms.

  • Exclusion criteria: active dermatitis, skin allergies, use of topical steroids on the test sites.

Materials & Equipment:

  • Test Formulation (e.g., 5% PGDP in a base cream)

  • Control (untreated site or base cream without PGDP)

  • Corneometer® (for skin hydration measurement)

  • Tewameter® (for TEWL measurement)

  • Marker for delineating test sites (e.g., 2x2 cm squares on the volar forearm)

G Fig. 3: In Vivo Assessment Workflow start Day 0 (Baseline): Acclimate Subjects (20 min) Measure Hydration & TEWL apply Subjects Apply Formulation (2 mg/cm²) Twice Daily to Designated Site start->apply day3 Day 3: Measure Hydration & TEWL (Pre-Application) apply->day3 Days 1-3 day7 Day 7 (Final): Measure Hydration & TEWL (Pre-Application) apply->day7 Days 4-7 day3->apply analyze Data Analysis: Compare Changes from Baseline vs. Control Site day7->analyze

Caption: Standardized workflow for clinical evaluation of emollient efficacy.

Procedure:

  • Acclimation & Baseline (Day 0): Subjects acclimate for 20 minutes in a temperature and humidity-controlled room (21°C ± 1°C, 50% RH ± 5%).[20] Baseline hydration and TEWL measurements are taken from two designated test sites on each subject's forearm.

  • Application: Subjects are instructed to apply a standardized amount (2 mg/cm²) of the test formulation to one site twice daily (morning and evening) for 7 consecutive days. The second site remains as the untreated control.

  • Interim Measurement (Day 3): Subjects return to the lab. After acclimation, hydration and TEWL are measured before they apply their morning dose.

  • Final Measurement (Day 7): The same procedure as Day 3 is followed for the final measurements.

Data Analysis & Self-Validation:

  • Calculate the mean percentage change from baseline for both hydration and TEWL at Day 3 and Day 7 for both the treated and control sites.

  • Use a paired t-test or ANOVA to determine if the changes observed in the PGDP-treated site are statistically significant compared to the control site.

  • Trustworthiness Check: A successful emollient formulation will demonstrate a statistically significant increase in Corneometer readings (increased hydration) and a statistically significant decrease in Tewameter readings (reduced TEWL, indicating improved barrier function) compared to the control site.[19][20]

Protocol 3: Preparation of a Basic Oil-in-Water (o/w) Emollient Cream for Research

Objective: To create a simple, stable o/w cream base to serve as a vehicle for PGDP evaluation.

PhaseIngredientFunction% w/w
A (Oil Phase) This compound Test Emollient 5.00
Cetearyl AlcoholThickener, Co-emulsifier4.00
Glyceryl StearateEmulsifier3.00
B (Water Phase) Deionized WaterSolventto 100
GlycerinHumectant3.00
C (Cool-down) PhenoxyethanolPreservative0.50

Procedure:

  • Heat Phase A and Phase B separately to 75°C.

  • Slowly add Phase A to Phase B while homogenizing at high speed for 3-5 minutes.

  • Begin cooling the mixture with gentle stirring.

  • When the temperature is below 40°C, add Phase C and mix until uniform.

  • This base can be compared against an identical formulation where PGDP is replaced by another emollient or left out entirely.

References

  • Vertex AI Search. (2025). This compound: Doctor's Opinion, Benefits & Dangers.
  • Cosmetics Info. This compound.
  • INCI Beauty. This compound - Ingredient.
  • COSMILE Europe. This compound – Ingredient.
  • PubChem - NIH. This compound | C21H40O4 | CID 38855.
  • EWG Skin Deep®. What is this compound.
  • Material Safety Data Sheet. This compound.
  • CIR Safety Assessment. Safety Assessment of Propylene Glycol Esters as Used in Cosmetics.
  • UL Prospector. DPPG CG by Gattefossé.
  • PubMed. In Vitro and In Vivo Evaluation of an Emollient-Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization.
  • INCIDecoder. This compound (with Product List).
  • ResearchGate. (PDF) In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization.
  • PubMed Central. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes.
  • PMC - NIH. Objective and subjective in vivo comparison of two emollient products.
  • ResearchGate. (PDF) In vivo and in vitro evaluation of topical formulations containing physiological lipid mixture for replacement of skin barrier function.
  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • CD Formulation. In Vitro Moisturizing Test.
  • PubMed. Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin.
  • PMC - PubMed Central. In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization.
  • NIH. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors.
  • PubMed. Influence of skin penetration enhancers on skin barrier function and skin protease activity.
  • SpecialChem. Propylene glycol (Humectant): Cosmetic Ingredient INCI.
  • ResearchGate. Effect of propylene glycol on the skin penetration of drugs.
  • British Dermatological Nursing Group. best practice in emollient therapy.

Sources

Protocol for assessing the viscosity-increasing properties of propylene glycol dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Propylene Glycol Dipelargonate (PGDP) is a versatile diester increasingly utilized in pharmaceutical and cosmetic formulations as an emollient, skin conditioning agent, and non-aqueous viscosity-increasing agent.[1] Its rheological properties are critical to final product performance, influencing texture, stability, and application sensory characteristics. This document provides a comprehensive protocol for accurately assessing the viscosity of this compound using rotational viscometry. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven methodologies to ensure data integrity and reproducibility. The protocols outlined adhere to principles described in standards such as USP <912> Rotational Methods and relevant ASTM guidelines.[2][3]

Introduction: The Significance of Viscosity in Formulation Science

Viscosity, a measure of a fluid's internal resistance to flow, is a fundamental physical property in liquid and semi-solid formulations.[4][5][6] For excipients like this compound (CAS 41395-83-9), understanding and controlling viscosity is paramount.[7][8] In pharmaceutical and cosmetic applications, the viscosity imparted by PGDP can directly impact:

  • Product Stability: Preventing the settling of suspended active ingredients or the coalescence of emulsified droplets.

  • Sensory Experience: Defining the texture, spreadability, and skin-feel of topical products.[9]

  • Manufacturing Processes: Affecting pumping, mixing, and filling operations.[10]

  • Bioavailability: Influencing the release rate of active pharmaceutical ingredients (APIs) from a topical or transdermal delivery system.

This compound, a diester of propylene glycol and pelargonic acid, is prized for its emollient properties and its ability to modify the rheology of non-aqueous systems.[1] Unlike simple glycols, whose viscosity is highly dependent on water content, PGDP's viscosity profile is primarily influenced by temperature and shear rate.[11][12] Therefore, a robust and standardized protocol for its characterization is essential for formulation development and quality control.

Foundational Principles: Rotational Viscometry

For assessing a non-aqueous, potentially non-Newtonian fluid like PGDP, rotational viscometry is the method of choice.[5][10] This technique measures the torque required to rotate a spindle submerged in the test fluid at a constant speed.[13][14] The instrument calculates the dynamic viscosity based on the resistance the fluid exerts on the spindle.[6][13]

Key Concepts:

  • Newtonian vs. Non-Newtonian Fluids: Newtonian fluids have a constant viscosity regardless of the applied shear rate (e.g., water, simple oils).[4] Non-Newtonian fluids exhibit a change in viscosity with changes in shear rate. PGDP, especially when part of a complex formulation, may exhibit non-Newtonian behavior.[4][5]

  • Shear Rate: The rate at which a fluid is sheared or "worked" during flow. In a rotational viscometer, this is controlled by the spindle geometry and rotational speed.[14]

  • Shear Stress: The force per unit area required to move one layer of fluid in relation to another.[14]

  • Dynamic Viscosity (η): The ratio of shear stress to shear rate. It is typically reported in units of Pascal-seconds (Pa·s) or millipascal-seconds (mPa·s), with the latter being equivalent to centipoise (cP).[6]

The relationship between these parameters is fundamental to understanding the rheological profile of the material.

Experimental Workflow and Logic

The protocol is designed as a self-validating system, incorporating instrument calibration, meticulous sample handling, and controlled environmental conditions to ensure the trustworthiness of the results.

G cluster_prep Phase 1: Preparation & Calibration cluster_sample Phase 2: Sample Handling cluster_measurement Phase 3: Data Acquisition cluster_analysis Phase 4: Post-Measurement & Analysis P1 Instrument Setup & Leveling P2 Spindle Selection & Cleaning P1->P2 P3 Temperature Control Unit Activation (e.g., 25°C ± 0.1°C) P2->P3 P4 Viscometer Calibration Check (Using certified standard fluids) P3->P4 S1 Sample Equilibration (Bring PGDP to test temperature) P4->S1 S2 Homogenization (Gentle inversion, avoid air bubbles) S1->S2 S3 Precise Sample Loading (To immersion mark) S2->S3 M1 Spindle Immersion & Equilibration S3->M1 M2 Set Rotational Speed (RPM) M1->M2 M3 Data Collection (Record viscosity & torque % when stable) M2->M3 M4 Shear Rate Sweep (Optional, for non-Newtonian analysis) M3->M4 A1 Data Recording & Averaging M3->A1 A2 Thorough Cleaning of Spindle & Equipment A1->A2 A3 Data Interpretation & Reporting A1->A3

Caption: Experimental workflow for viscosity assessment.

Detailed Protocols

Equipment and Materials
  • Rotational Viscometer: (e.g., Brookfield, Anton Paar, or equivalent) with a suitable torque range.

  • Spindles: A set of standard spindles compatible with the viscometer. The appropriate spindle will depend on the expected viscosity of the PGDP.

  • Temperature Control System: A circulating water bath or thermoelectric controller capable of maintaining the sample temperature to within ±0.1°C.[2][3]

  • Certified Viscosity Standard Fluids: At least two standards with known viscosity values at the test temperature (e.g., 25°C) that bracket the expected viscosity of PGDP.

  • Sample Container: Low-form Griffin beaker or other container specified by the viscometer manufacturer.

  • Cleaning Solvents: Isopropanol or ethanol, followed by acetone for drying.

  • Lint-free wipes. [15]

  • This compound (PGDP) sample.

Protocol 1: Instrument Calibration and Verification

Causality: Instrument calibration is the cornerstone of accurate measurement.[16][17][18] It verifies that the viscometer's torque measurement system is performing within specifications, ensuring the data generated is traceable and reliable. Performing this check before each set of experiments is critical for maintaining data integrity.

Step-by-Step Methodology:

  • Setup: Place the viscometer on a level, vibration-free surface.[16] Use the built-in leveling bubble to confirm it is perfectly horizontal.

  • Power On: Turn on the viscometer and allow the electronics to stabilize for at least 30 minutes.[16]

  • Temperature Control: Set the temperature control unit to the desired test temperature (e.g., 25.0°C). Allow the bath or chamber to equilibrate.

  • Spindle Selection: Choose a spindle and rotational speed appropriate for a certified viscosity standard.

  • Standard Measurement: Measure the viscosity of the standard fluid following the procedure in section 4.3.

  • Verification: Compare the measured viscosity to the certified value of the standard fluid. The measured value should be within the manufacturer's specified tolerance (typically ±1% of the full-scale range). If the deviation is outside this limit, a full calibration by a qualified technician is required.[19]

  • Record: Document all calibration verification results in a dedicated logbook.

Protocol 2: Viscosity Measurement of this compound

Causality: This protocol is designed to minimize common sources of error, such as temperature fluctuations, improper sample handling, and incorrect instrument settings.[16][20] Precise temperature control is especially critical, as the viscosity of esters like PGDP is highly temperature-dependent.[11][21]

Step-by-Step Methodology:

  • Sample Preparation: Place a sufficient volume of PGDP in the sample container. Cover the container and place it in the temperature-controlled bath. Allow the sample to thermally equilibrate for at least 60 minutes.

  • Instrument Preparation: Ensure the viscometer is leveled and the calibration has been verified (Protocol 4.2).

  • Spindle Selection and Attachment: Select an appropriate spindle based on an estimated viscosity. The goal is to achieve a torque reading between 20% and 95% of the instrument's full-scale range during the measurement.[22] Handle the spindle by the shaft to avoid contamination and attach it securely to the viscometer.

  • Sample Loading: Place the container with the temperature-equilibrated PGDP onto the viscometer stage.

  • Spindle Immersion: Carefully lower the spindle into the PGDP until the fluid's meniscus is at the immersion mark on the spindle shaft. Avoid introducing air bubbles.[15][23]

  • Equilibration: Allow the spindle to remain immersed in the sample for at least 5-10 minutes to ensure no temperature gradients exist.

  • Speed Selection: Select the desired rotational speed (RPM). For a single-point viscosity check, a standard speed (e.g., 20 RPM) can be used.

  • Measurement: Start the spindle rotation. Monitor the viscosity and torque percentage display. Allow the readings to stabilize. A stable reading is typically defined as one that does not change by more than 2% over 30-60 seconds.[22]

  • Data Recording: Once stable, record the viscosity (in mPa·s), torque percentage, spindle number, rotational speed, and sample temperature.

  • Replicates: Repeat the measurement at least two more times using a fresh aliquot of the PGDP sample for each replicate to ensure reproducibility.

  • Cleaning: After completing all measurements, turn off the motor. Remove the spindle and clean it, along with the sample container, thoroughly with isopropanol and/or acetone, then dry completely.[17]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Single-Point Viscosity of this compound at 25.0°C

ParameterReplicate 1Replicate 2Replicate 3MeanStd. Dev.
Spindle NumberLV-02LV-02LV-02--
Speed (RPM)202020--
Torque (%)55.255.855.555.50.3
Viscosity (mPa·s) 138.0 139.5 138.8 138.8 0.75

(Note: Data presented are for illustrative purposes only.)

Interpreting the Results
  • Torque Percentage: An ideal torque reading is between 20% and 95%.[22] Readings below 10% may be inaccurate due to low signal-to-noise ratio, while readings above 95% risk damaging the instrument's spring.[23][24]

  • Newtonian Behavior: If the viscosity remains constant across different rotational speeds (shear rates), the PGDP sample can be considered Newtonian under the tested conditions.

  • Temperature Effects: Viscosity of esters and glycols decreases as temperature increases.[11][25] Always report the temperature at which the measurement was taken. A temperature variance of even 1°C can significantly alter the measured viscosity.[16]

G Temp Temperature Visc Viscosity Temp->Visc Inverse Relationship Shear Shear Rate (Spindle Speed) Shear->Visc Influences (Non-Newtonian) Conc Concentration (in solution) Conc->Visc Direct Relationship

Caption: Key factors influencing the viscosity of PGDP.

Trustworthiness and Self-Validation

To ensure the protocol is a self-validating system, adhere to the following principles:

  • System Suitability: Begin and end each experimental run with a measurement of a known viscosity standard. The results must remain within the acceptable tolerance, confirming the instrument performed consistently throughout the tests.

  • Data Traceability: Meticulously log all experimental parameters: instrument ID, spindle number, speeds, temperatures, sample lot numbers, and operator name.

  • Replicate Analysis: Always perform measurements in triplicate (minimum). A low relative standard deviation (RSD) among replicates provides confidence in the precision of the technique.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the viscosity assessment of this compound. By integrating principles of proper instrument calibration, meticulous sample handling, and controlled environmental conditions, researchers and formulation scientists can obtain accurate, reproducible, and trustworthy data. This information is crucial for developing stable, effective, and aesthetically pleasing pharmaceutical and cosmetic products, ensuring quality from the laboratory to the consumer.

References

  • ASTM International. (n.d.). D2983 Standard Test Method for Low-Temperature Viscosity of Automatic Transmission Fluids, Hydraulic Fluids, and Lubricants using a Rotational Viscometer. ASTM. Retrieved from [Link]

  • Martests Instrument. (n.d.). A 7-Step Guide to Rotational Viscometer Calibration. Retrieved from [Link]

  • Drawell. (n.d.). Essential Steps for Accurate Rotational Viscometer Calibration. Retrieved from [Link]

  • NBchao.com. (n.d.). How to calibrate the rotating viscometer? Q&A. Retrieved from [Link]

  • ASTM International. (n.d.). Viscosity Calibration of Rotational Viscometers. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D2983-22 - Standard Test Method for Low-Temperature Viscosity. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <912> Viscosity—Rotational Methods. USP-NF. Retrieved from [Link]

  • ASTM International. (2019). D2983-19e1 Standard Test Method for Low-Temperature Viscosity. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Viscometers: A Practical Guide. Retrieved from [Link]

  • RheoSense. (2021). 6 Simple Steps for Viscosity Sample Testing Preparation. RheoSense Blog. Retrieved from [Link]

  • AELAB. (2025). Rotational Viscometer Calibration: Key Components. Retrieved from [Link]

  • EUROLAB. (n.d.). USP 912 Viscosity - Rotational Methods Test. Retrieved from [Link]

  • ATO.com. (2020). How to Use Rotational Viscometer?. Retrieved from [Link]

  • Scribd. (n.d.). ASTM D 2983-19e1. Retrieved from [Link]

  • Scimed. (n.d.). An introduction to viscometers. Retrieved from [Link]

  • Scribd. (n.d.). <912> VISCOSITY-ROTATIONAL METHODS. Retrieved from [Link]

  • EEWorld. (n.d.). The use principle of rotational viscometer and several issues to pay attention to. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • WorldofTest.com. (2024). How Rotational Viscometer Works and Its Role in Determining Viscosity. Retrieved from [Link]

  • NBchao.com. (n.d.). How to measure viscosity with a B-type Viscometer? Q&A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • RheoSense. (2021). Viscosity Sample and Measurement Preparation on VROC initium one plus. YouTube. Retrieved from [Link]

  • BioPharm International. (2012). USP Issues Change to Viscosity Reference in Monographs. Retrieved from [Link]

  • United States Pharmacopeia. (2012). General Chapter <911> Viscosity Reference Corrections in Monographs. USP-NF. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of temperature on viscosity of propylene glycol and MgO–propylene glycol nanofluids. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Rheological Behavior of Vinyl Ester Resin. Polymer-Plastics Technology and Engineering. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Full article: Rheological Behavior of Vinyl Ester Resin. Retrieved from [Link]

  • Reddit. (2023). Cheap way determining viscosity of non-Newtonian fluids. r/chemistry. Retrieved from [Link]

  • Super Radiator Coils. (2021). Effects of Low Ambient Temperatures on Propylene Glycol Properties. Retrieved from [Link]

  • Chromatography Forum. (2012). sample prep for viscosity testing. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Viscosity Determination / General Tests. Retrieved from [Link]

  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • UL Prospector. (n.d.). DPPG CG by Gattefossé. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Viscosity. Retrieved from [Link]

  • MDPI. (n.d.). Concentration-Dependent Rheological and Sensory Effects of Walnut Leaf Extract in Cosmetic Emulsion Creams. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Density, viscosity, surface tension, and molar volume of propylene glycol + water mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • Scilit. (2004). Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol.... Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • RheoSense. (n.d.). Protocol: Measuring Viscosity of Cosmetics with microVISCTM. Retrieved from [Link]

  • LyondellBasell. (n.d.). Viscosity of Aqueous Propylene Glycol Solutions. Retrieved from [Link]

Sources

Propylene Glycol Dipelargonate: A Niche Solvent for Lipophilic Compounds in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Lipophilicity in Cell-Based Assays

In the realm of cell culture, the effective delivery of test compounds to cells is paramount for generating reliable and reproducible data. A significant hurdle arises when dealing with highly lipophilic molecules, which exhibit poor solubility in aqueous culture media.[1][2] Dimethyl sulfoxide (DMSO) is the most common solvent used to overcome this challenge; however, its inherent cytotoxicity and potential to interfere with cellular processes necessitate the exploration of alternative solvents.[3][4][5] This application note explores the utility of Propylene Glycol Dipelargonate (PGDP) as a specialized solvent for introducing lipophilic and poorly water-soluble compounds into in vitro cell culture systems. While not a conventional cell culture reagent, its physicochemical properties present a unique solution for specific experimental needs.

This compound is an ester of propylene glycol and pelargonic acid (nonanoic acid).[6][7] It is a non-polar, viscous liquid with a high molecular weight and very low water solubility.[8][9] Its established use in cosmetic and topical formulations, coupled with a favorable safety profile in those applications, suggests a degree of biocompatibility.[6][8][10][11] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that PGDP is safe in its current uses in cosmetics, provided the formulation is non-irritating.[6][8] This background provides a rationale for its cautious exploration in cell culture.

Physicochemical Properties of this compound

A comprehensive understanding of PGDP's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C21H40O4[8]
Molecular Weight 356.5 g/mol [8]
Appearance Clear, viscous liquid[12]
Water Solubility Insoluble (estimated 0.001508 mg/L @ 25°C)[9][12]
logP (o/w) 7.707 (estimated)[9]
Boiling Point 426.07 °C (estimated)[9]

The high logP value underscores its lipophilic nature, making it a suitable candidate for dissolving compounds that are themselves highly non-polar.[13]

Core Application: A Vehicle for Highly Lipophilic Compounds

The primary application of PGDP in a cell culture context is as a solvent for compounds with very low aqueous solubility and limited solubility in common solvents like DMSO or ethanol. Many promising drug candidates are "brick dust" molecules, characterized by high melting points and high lipophilicity, which limit their bioavailability in oral formulations and their utility in in vitro assays.[13] For these challenging compounds, PGDP can serve as an effective solubilizing agent to create a stock solution.

Mechanism of Action as a Solvent

Due to its non-polar nature, PGDP can effectively solvate lipophilic compounds through hydrophobic interactions. The long fatty acid chains of the dipelargonate moiety create a non-polar environment that can accommodate molecules with high logP values.[1][13] When a concentrated PGDP stock solution is diluted into the aqueous cell culture medium, it is hypothesized to form a fine emulsion or nano-droplets, effectively carrying the dissolved compound and facilitating its interaction with the cell membrane.

Experimental Protocols

The following protocols are designed as a starting point for researchers. It is imperative to perform initial dose-response experiments to determine the maximum non-toxic concentration of the PGDP vehicle for each specific cell line and assay.

Protocol 1: Determining the Non-Toxic Concentration of PGDP

Rationale: Before using PGDP as a solvent for a test compound, its intrinsic effect on cell viability and the specific assay endpoint must be determined. This is a critical validation step for any new vehicle in a cell-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (PGDP)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a series of dilutions of PGDP in your complete cell culture medium. A suggested starting range is from 1% down to 0.001% (v/v). It is crucial to vortex each dilution vigorously to ensure the formation of a fine, homogenous emulsion.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of PGDP. Include a "medium only" control and, if applicable, a positive control for cytotoxicity.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of PGDP that does not significantly affect cell viability. This will be your maximum working concentration for the vehicle.

Protocol 2: Preparation of a PGDP Stock Solution and Dosing of Cells

Rationale: This protocol outlines the steps for dissolving a lipophilic compound in PGDP and subsequently treating cells. The key is to create a concentrated stock solution that allows for a high final dilution in the culture medium, minimizing the final concentration of PGDP.

Materials:

  • Lipophilic compound of interest

  • This compound (PGDP)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of your lipophilic compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of PGDP to achieve a high concentration stock solution (e.g., 10-100 mM).

    • Vortex vigorously for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in dissolving the compound.[14]

  • Preparation of Working Solutions:

    • Create serial dilutions of your compound-PGDP stock solution in complete cell culture medium.

    • It is critical to add the stock solution to the medium and immediately vortex to create a homogenous emulsion. Do not add medium to the stock solution.

    • The final concentration of PGDP in the highest concentration of your test compound should not exceed the maximum non-toxic concentration determined in Protocol 1.

  • Cell Dosing:

    • Remove the existing medium from your cultured cells.

    • Add the working solutions containing the compound-PGDP emulsion to the cells.

    • Include a vehicle control containing the same final concentration of PGDP as your highest compound concentration.

    • Incubate for the desired experimental duration before performing your downstream analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key decision points and steps in utilizing PGDP as a solvent in cell culture experiments.

PGDP_Workflow cluster_0 Phase 1: Vehicle Validation cluster_1 Phase 2: Compound Experimentation A Determine Maximum Non-Toxic PGDP Concentration B Seed Cells in 96-well Plate C Prepare PGDP Dilutions in Medium (e.g., 0.001% to 1%) B->C D Treat Cells and Incubate C->D E Perform Cell Viability Assay D->E F Analyze Data & Establish Max Working Concentration E->F G Prepare Concentrated Stock of Compound in PGDP F->G Inform H Prepare Serial Dilutions in Culture Medium G->H I Ensure Final PGDP % is Below Max Working Concentration H->I J Treat Cells with Compound and Vehicle Control I->J Yes K Incubate and Perform Downstream Assay J->K

Caption: Workflow for validating and using PGDP in cell culture.

Considerations and Best Practices

  • Homogenization is Key: PGDP is not miscible with water. Vigorous and consistent vortexing is essential to create a fine and reproducible emulsion.

  • Vehicle Controls are Non-Negotiable: Always include a vehicle control with the same concentration of PGDP as your highest test compound concentration to account for any effects of the solvent itself.

  • Potential for Cellular Interaction: Propylene glycol, the parent molecule of PGDP, has been shown to interact with cell membranes and can act as a penetration enhancer.[15][16][17] While the larger size of PGDP may limit its direct cellular uptake, researchers should be aware of the potential for membrane interactions.

  • Alternative Solvents: For compounds that are not excessively lipophilic, other solvents with better miscibility in aqueous solutions, such as ethanol, polyethylene glycol (PEG), or specialized non-toxic solvents, may be more appropriate.[18][19]

  • Assay Interference: As with any solvent, it is important to test for potential interference of PGDP with the assay technology being used (e.g., fluorescence or luminescence quenching).

Troubleshooting

IssuePotential CauseSuggested Solution
Compound precipitates out of solution upon dilution in medium. The compound's solubility limit in the PGDP/medium emulsion has been exceeded.Increase the concentration of the PGDP stock solution to allow for a higher dilution factor. Ensure vigorous vortexing immediately after dilution. Consider gentle warming of the medium.
High background or variability in assays. Inconsistent emulsion formation.Standardize the vortexing time and intensity for all dilutions. Prepare working solutions fresh before each experiment.
Toxicity observed at low compound concentrations. The final concentration of PGDP is too high for the specific cell line.Re-evaluate the maximum non-toxic concentration of PGDP (Protocol 1) using a more sensitive assay or a longer incubation time.

Conclusion

This compound is not a universal solvent for cell culture applications. However, for researchers working with extremely lipophilic compounds that are intractable with conventional solvents, PGDP offers a viable, albeit niche, alternative. Its low intrinsic toxicity in other biological applications provides a foundation for its use, but its application in cell culture must be preceded by rigorous validation to determine the non-toxic working concentration for the specific cellular system under investigation. By following the detailed protocols and best practices outlined in this note, researchers can carefully explore the utility of PGDP to advance their studies of challenging chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. [Link]

  • The Cell Culture Dish. (2025). What do you think about alternatives to DMSO for cell therapy applications?. [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. [Link]

  • Material Safety Data Sheet. This compound. [Link]

  • The Good Scents Company. This compound. [Link]

  • Biocompare. (2024). The Benefits of DMSO-Free Cryopreservation. [Link]

  • PubMed. (2012). Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells. [Link]

  • Cosmetics Info. This compound. [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. [Link]

  • ResearchGate. (2021). Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use?. [Link]

  • IPCS INCHEM. Propylene glycol esters of fatty acids. [Link]

  • Cosmetic Ingredient Review. (2014). Re-review of PG Esters As Used In Cosmetics. [Link]

  • ResearchGate. Propylene Glycol Fatty Acid Esters. [Link]

  • National Institutes of Health. (2019). Cytotoxic and oxidative effects of commercially available propylene glycol (PG) and vegetable glycerin (VG): Common humectants in electronic cigarettes. [Link]

  • PubMed. (1999). In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels. [Link]

  • Proteomics Resource Center. (2020). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NON-POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. [Link]

  • COSMILE Europe. This compound – Ingredient. [Link]

  • PubMed. (1995). Propylene Glycol-Mediated Cell Injury in a Primary Culture of Human Proximal Tubule Cells. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Journal of Pharmaceutical Sciences. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. [Link]

  • ResearchGate. (2014). Which non polar solvent (not toxic) could be used in microbial bioassy?. [Link]

  • ResearchGate. Propylene Glycol and Cell Culture Techniques. [Link]

  • National Institutes of Health. (2021). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. [Link]

  • Scilit. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Center for Biotechnology Information. (1997). Toxicological Profile for Propylene Glycol. [Link]

  • PubMed Central. (2015). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. [Link]

  • PubMed. (2024). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. [Link]

  • PubMed Central. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • MDPI. (2020). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

  • MethodsX. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • PubMed. (2015). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. [Link]

  • PubMed. (2007). Evaluation of the effects of hydrophilic organic solvents on CYP3A-mediated drug-drug interaction in vitro. [Link]

  • PubMed Central. (2011). Solvent effects in permeation assessed in vivo by skin surface biopsy. [Link]

  • PubMed. (2016). Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology. [Link]

  • PubMed Central. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • University of Hertfordshire Research Profiles. (2004). Effect of propylene glycol on in vitro membrane transport of ionized diclofenac diethylamine from saturated binary cosolvent mixtures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Propylene Glycol Dipelargonate (PGDP) Aqueous Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Propylene Glycol Dipelargonate (PGDP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of PGDP's poor solubility in aqueous solutions. As an experienced application scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.

Introduction to the Challenge

This compound (PGDP) is a versatile diester of propylene glycol and pelargonic acid, widely used as an emollient, skin-conditioning agent, and viscosity controller in cosmetic and pharmaceutical formulations.[1][2] Its highly lipophilic nature, however, makes it practically insoluble in water, with an estimated solubility of just 0.001508 mg/L at 25°C [3]. This presents a considerable hurdle for formulation scientists aiming to incorporate PGDP into aqueous-based systems such as lotions, creams, serums, and certain drug delivery vehicles.

This guide is structured to provide a logical workflow for overcoming these solubility issues, from simple initial questions to detailed experimental protocols for advanced solubilization techniques.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter when working with PGDP.

Q1: Why is my solution of this compound in water cloudy or showing separation?

A1: This is expected behavior. PGDP is a highly non-polar, fat-soluble molecule.[3] Due to its chemical structure, it is immiscible with water, a highly polar solvent. The cloudiness or phase separation you observe is the result of PGDP molecules coalescing rather than dissolving to form a homogenous solution. To create a stable aqueous system, you will need to employ specific formulation strategies such as emulsification, co-solvency, or cyclodextrin complexation.

Q2: Can I just heat the mixture to dissolve the PGDP in water?

A2: While heating can increase the solubility of some substances, it will not be effective for dissolving PGDP in water to any significant extent. The fundamental immiscibility between the non-polar PGDP and polar water molecules will remain. Upon cooling, the PGDP will separate from the aqueous phase.

Q3: Is this compound the same as Propylene Glycol?

A3: No, they are chemically distinct compounds. Propylene Glycol is a water-miscible diol (C3H8O2) often used as a solvent, humectant, and co-emulsifier.[4][5] this compound (C21H40O4) is a much larger molecule created by reacting propylene glycol with two molecules of pelargonic acid (a fatty acid).[1] This esterification process transforms the water-soluble propylene glycol into a fat-soluble (lipophilic) emollient.

Q4: What are the main strategies to incorporate PGDP into an aqueous formulation?

A4: There are three primary methods to overcome the solubility challenges of PGDP in aqueous solutions:

  • Emulsification: Dispersing PGDP as fine droplets within the water phase using surfactants (emulsifiers). This creates a stable oil-in-water (o/w) emulsion.

  • Co-solvency: Using a water-miscible organic solvent (a co-solvent) to alter the polarity of the aqueous phase, thereby increasing the solubility of PGDP.

  • Inclusion Complexation: Encapsulating individual PGDP molecules within the hydrophobic cavity of a host molecule, such as a cyclodextrin, to create a water-soluble complex.

The best method depends on your specific application, desired final product characteristics (e.g., transparency, viscosity), and the presence of other active ingredients.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for each of the primary solubilization techniques.

Guide 1: Emulsification using the Hydrophile-Lipophile Balance (HLB) System

Emulsification is the most common and effective method for formulating PGDP in aqueous systems like creams and lotions. The key is to select the right emulsifier(s) to stabilize the oil droplets in water. The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale that helps in the selection of non-ionic surfactants for this purpose.[3][6]

Causality: Surfactants have a molecular structure with both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. They position themselves at the oil-water interface, reducing interfacial tension and preventing the oil droplets from coalescing. For an oil-in-water (o/w) emulsion, a surfactant with a higher HLB value (more hydrophilic) is generally required, typically in the range of 8-16.[3][6]

Since the required HLB for PGDP is not readily published, this protocol allows you to determine it experimentally.

Objective: To find the optimal HLB value that creates the most stable emulsion of PGDP in water.

Materials:

  • This compound (PGDP)

  • Low HLB surfactant (e.g., Sorbitan Oleate - Span™ 80, HLB = 4.3)

  • High HLB surfactant (e.g., Polysorbate 80 - Tween™ 80, HLB = 15.0)

  • Distilled or deionized water

  • Beakers or glass vials (identical size)

  • Graduated cylinders or pipettes

  • High-shear mixer (e.g., homogenizer or stick blender)

Procedure:

  • Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values by mixing the low and high HLB surfactants in different ratios. Prepare enough of each blend for your test emulsions (e.g., 2g of each blend). The HLB of the blend is calculated as a weighted average:

    • HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

    • Refer to Table 1 for pre-calculated blend ratios.

  • Prepare Test Emulsions: For each surfactant blend, prepare a simple oil-in-water emulsion. A common starting point is a 20% oil phase and 5-10% emulsifier concentration relative to the oil phase.

    • Oil Phase: Weigh 10g of PGDP into a beaker.

    • Add Surfactant: Add 1g of one of your prepared surfactant blends to the PGDP. Heat gently (to ~60°C) and stir until the surfactant is fully dissolved in the oil.

    • Water Phase: In a separate beaker, heat 39g of distilled water to the same temperature (~60°C).

    • Emulsification: While mixing the oil phase with a high-shear mixer, slowly add the water phase. Continue mixing for 3-5 minutes to ensure a fine dispersion.

    • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

    • Labeling: Clearly label each emulsion with the HLB value of the surfactant blend used.

  • Evaluation: Observe the emulsions immediately after preparation and then at set time intervals (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability:

    • Creaming: A concentration of oil droplets rising to the top.

    • Coalescence: The merging of small droplets into larger ones.

    • Phase Separation: A complete break of the emulsion into distinct oil and water layers.

Surfactant Blend% Span 80 (HLB 4.3)% Tween 80 (HLB 15.0)Calculated HLB of Blend
1100%0%4.3
281%19%6.3
363%37%8.3
444%56%10.3
525%75%12.3
67%93%14.3
Table 1: Example Surfactant Blends for HLB Determination

G Result Required HLB for PGDP Prep_Surfactants Prep_Surfactants Prep_Emulsions Prep_Emulsions Prep_Surfactants->Prep_Emulsions Observe Observe Prep_Emulsions->Observe Identify Identify Observe->Identify Identify->Result

Guide 2: Co-Solvent System Approach

For applications where a true solution (transparent) is desired, or when the use of surfactants is not suitable, a co-solvent system can be employed.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" makes the aqueous phase a more favorable environment for non-polar solutes like PGDP, thereby increasing its solubility.[9] Propylene glycol and ethanol are common co-solvents in pharmaceutical formulations.[4]

Objective: To determine the concentration of co-solvents (e.g., ethanol and propylene glycol) required to dissolve a target concentration of PGDP in water.

Materials:

  • This compound (PGDP)

  • Ethanol (95% or absolute)

  • Propylene Glycol (USP grade)

  • Distilled or deionized water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Define Target PGDP Concentration: Determine the final concentration of PGDP required in your formulation (e.g., 1% w/v).

  • Prepare Solvent Blends: Create a series of solvent blends with varying ratios of water, ethanol, and propylene glycol. It is often useful to create a grid of compositions to test systematically (see Table 2 ). Prepare these blends in screw-capped vials to prevent evaporation of ethanol.

  • Solubility Testing:

    • Add the target amount of PGDP to a known volume of each pre-made solvent blend (e.g., add 100mg of PGDP to 10mL of each blend for a 1% w/v solution).

    • Cap the vials securely.

    • Place the vials on a magnetic stirrer and stir at room temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

    • After stirring, visually inspect each vial for dissolution. A successful system will be a clear, single-phase solution with no visible undissolved PGDP or phase separation.

  • Construct a Phase Diagram: Plot your results on a ternary phase diagram to visualize the region of solubility. This diagram will serve as a valuable reference for future formulation development.

Vial #% Water (w/w)% Ethanol (w/w)% Propylene Glycol (w/w)Observation (for 1% PGDP)
1801010Insoluble / Cloudy
2702010Insoluble / Cloudy
3603010Partially Soluble
4504010Soluble / Clear
5701020Insoluble / Cloudy
6602020Partially Soluble
7503020Soluble / Clear
8404020Soluble / Clear
Table 2: Example Test Grid for Co-Solvent System Development

Trustworthiness Check: A self-validating system involves ensuring the final solution remains stable over time and under relevant storage conditions (e.g., 4°C, room temperature). Observe the clear solutions for several days to check for any delayed precipitation.

G cluster_input Inputs cluster_process Process PGDP PGDP (Target Concentration) Mix Add PGDP and Equilibrate (e.g., 24h Stirring) PGDP->Mix Water Water Blend Prepare Solvent Blends (Varying Ratios) Water->Blend Ethanol Ethanol Ethanol->Blend PG Propylene Glycol PG->Blend Blend->Mix Observe Visual Inspection (Clear vs. Cloudy) Mix->Observe Result Solubility Map (Ternary Diagram) Observe->Result

Guide 3: Cyclodextrin Inclusion Complexation

This advanced technique is suitable for solubilizing PGDP when the goal is a completely aqueous system without organic co-solvents or surfactants, often for pharmaceutical applications.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] They can encapsulate a non-polar "guest" molecule, like PGDP, within their cavity. The resulting "inclusion complex" has a water-soluble exterior, effectively masking the hydrophobicity of the guest molecule and allowing it to dissolve in water.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its relatively high water solubility and safety profile.

Objective: To form a water-soluble inclusion complex of PGDP with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound (PGDP)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Ethanol or Acetone (as a co-solvent for the preparation step)

  • Magnetic stirrer and stir bars

  • Rotary evaporator or freeze-dryer

  • 0.45 µm syringe filter

Procedure (Co-precipitation Method):

  • Dissolve the Host: Accurately weigh a desired amount of HP-β-CD and dissolve it in a volume of distilled water with stirring to create a concentrated solution (e.g., 20% w/v).

  • Dissolve the Guest: In a separate container, dissolve the PGDP in a minimal amount of a suitable organic solvent like ethanol. The molar ratio of PGDP to HP-β-CD is a critical parameter to investigate, with common starting points being 1:1 or 1:2.

  • Complexation: Slowly add the PGDP-ethanol solution dropwise to the stirring aqueous HP-β-CD solution. Continuous, vigorous stirring is essential.

  • Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a controlled temperature (e.g., room temperature) to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the organic solvent (ethanol) and some of the water using a rotary evaporator under reduced pressure. Alternatively, the entire solution can be freeze-dried (lyophilized) to obtain a solid powder of the complex.[10][11]

  • Reconstitution and Filtration: The resulting powder can be reconstituted in water to the desired final concentration. The solution should then be filtered through a 0.45 µm filter to remove any un-complexed PGDP or aggregates.

Validation: The formation of an inclusion complex can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), which will show the disappearance of the melting endotherm of the guest molecule.[10] An increase in the aqueous solubility of PGDP compared to its intrinsic solubility will also validate the success of the complexation.

G Complex Water-Soluble Inclusion Complex PGDP PGDP Mixing Mixing PGDP->Mixing Mixing->Complex CD CD CD->Mixing

References

Technical Support Center: Optimization of Propylene Glycol Dipelargonate for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Formulation & Delivery Division

Welcome to the technical support center for Propylene Glycol Dipelargonate (PGDP). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in optimizing your formulations for enhanced drug delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the experimental process.

Part 1: Fundamentals & Mechanism of Action

Question: What is this compound (PGDP) and how does it enhance drug delivery?

Answer: this compound (PGDP) is a diester of propylene glycol and pelargonic acid (nonanoic acid).[1][2] In pharmaceutical and cosmetic formulations, it functions primarily as an emollient, a skin-conditioning agent, and a viscosity-controlling agent.[3][4] Its key role in drug delivery is as a penetration enhancer, particularly for topical and transdermal applications.[5]

The mechanism for penetration enhancement is understood by examining its parent compound, propylene glycol (PG). PG enhances the permeation of drugs across the skin's primary barrier, the stratum corneum (SC).[6][7] It achieves this by:

  • Interacting with SC Lipids: Molecular dynamics simulations show that PG localizes in the hydrophilic headgroup regions of the lipid bilayer at the skin's surface.[6][7]

  • Disrupting Lipid Structure: It occupies the sites where water would typically form hydrogen bonds, slightly increasing the disorder of the lipid tails in a concentration-dependent manner.[6][7] This fluidization of the lipid matrix makes it easier for drug molecules to diffuse through.[8]

  • Acting as a Co-solvent: PGDP, like PG, can act as a co-solvent within the formulation, which can increase the thermodynamic activity of the active pharmaceutical ingredient (API), thereby improving its partitioning into the skin.[7][9]

PGDP's larger, more lipophilic structure compared to PG suggests it primarily partitions into the lipid domains of the stratum corneum, further contributing to the disruption and fluidization of this barrier.

cluster_0 Mechanism of PGDP Penetration Enhancement PGDP PGDP in Formulation Partition Partitioning into SC Lipids PGDP->Partition Application to Skin SC Stratum Corneum (SC) (Lipid Bilayer Barrier) Disruption Disruption of Lipid Packing & Increased Fluidity SC->Disruption Interaction Partition->SC Permeation Increased Drug Permeation Disruption->Permeation Leads to start Define API & Formulation Base step1 Create Formulations with Varying PGDP Concentrations (e.g., 0-20%) start->step1 step2 Assess API Solubility & Formulation Stability step1->step2 decision1 Is Formulation Stable? step2->decision1 step3 Perform In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells decision1->step3 Yes rework Adjust Formulation (e.g., add co-solvents, change excipients) decision1->rework No step4 Analyze Data: Plot Flux vs. [PGDP] step3->step4 step5 Identify Optimal Concentration (Max Enhancement & Stability) step4->step5 end Finalize PGDP Concentration step5->end rework->step1

References

Technical Support Center: Navigating the Skin Irritation Potential of Propylene Glycol Dipelargonate in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the potential for skin irritation when formulating with Propylene Glycol Dipelargonate (PGDP). While PGDP is generally considered to have a low irritation profile, its role as a penetration enhancer necessitates a thorough understanding of its interactions within a formulation to ensure product safety and efficacy. This guide provides in-depth FAQs, troubleshooting protocols, and experimental methodologies to empower you in your formulation development.

Frequently Asked Questions (FAQs)

1. What is this compound (PGDP)?

This compound is the diester of propylene glycol and pelargonic acid. It functions as a skin-conditioning agent (emollient and occlusive), a viscosity-increasing agent, and a surfactant in cosmetic and pharmaceutical formulations.[1][2] Its emollient properties help to soften and smooth the skin, making it a common ingredient in lotions, creams, and hair care products.[3]

2. Is this compound a known skin irritant?

Based on assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in cosmetics and has a low potential for causing skin irritation.[2][3] Studies on similar propylene glycol esters, such as Propylene Glycol Dicaprylate/Dicaprate, have shown minimal to no irritation.[1][2] However, it is important to note that its parent compound, propylene glycol, has been associated with irritant and allergic contact dermatitis, particularly at higher concentrations and in individuals with pre-existing skin conditions.[4][5][6]

3. What is the primary concern when formulating with PGDP regarding skin irritation?

The main consideration is PGDP's ability to act as a penetration enhancer.[1][2][7] This means it can increase the absorption of other ingredients in the formulation into the skin. If the formulation contains other potentially irritating substances (e.g., certain active pharmaceutical ingredients, fragrances, or preservatives), PGDP may exacerbate their irritant effects by facilitating their entry into the deeper layers of the epidermis. The CIR Expert Panel recommends caution when formulating with propylene glycol esters in combination with ingredients that have established dermal absorption limits for this reason.[2]

4. How does this compound enhance skin penetration?

Propylene glycol and its esters, including PGDP, are thought to enhance penetration by interacting with the lipids in the stratum corneum, the outermost layer of the skin.[1][8] They can increase the mobility and disorder of these lipids, creating a more fluid and permeable barrier.[1][8] This disruption of the highly organized lipid structure allows for easier passage of other molecules through the skin.[9]

5. Are there regulatory limits on the concentration of PGDP in formulations?

The Food and Drug Administration (FDA) lists propylene glycol mono- and diesters of fats and fatty acids as multipurpose additives for direct addition to food, and the CIR has deemed them safe for use in cosmetics.[1] While there are no specific regulatory limits for PGDP in topical formulations, it is the responsibility of the formulator to ensure the final product is non-irritating. The principle of using the lowest effective concentration to achieve the desired formulation characteristics is a prudent approach.

Troubleshooting Guide: Addressing Skin Irritation in Formulations Containing PGDP

Encountering unexpected skin irritation during your experiments can be a significant setback. This troubleshooting guide provides a systematic approach to identifying and resolving the issue.

Initial Assessment

Before proceeding with extensive reformulation, it is crucial to determine the source of the irritation. The following decision tree outlines a logical workflow for your investigation.

G cluster_0 Troubleshooting Workflow for Skin Irritation A Irritation Observed in Formulation with PGDP B Is the irritation statistically significant compared to a negative control? A->B C No significant irritation. Continue with formulation development. B->C No D Yes, significant irritation observed. B->D Yes E Test the base vehicle (without the active ingredient) for irritation. D->E F Is the base vehicle irritating? E->F G Base vehicle is irritating. Proceed to Vehicle Optimization. F->G Yes H Base vehicle is not irritating. Irritation is likely due to the active ingredient or its interaction with the vehicle. F->H No I Proceed to Active Ingredient/Vehicle Interaction Optimization. H->I

Caption: A decision tree to guide the initial steps in troubleshooting skin irritation in a topical formulation.

Vehicle Optimization

If the base vehicle is identified as the source of irritation, consider the following steps:

Potential Cause Recommended Action Rationale
High Concentration of PGDP Reduce the concentration of PGDP in incremental steps and re-evaluate for irritation.While PGDP has low intrinsic irritancy, higher concentrations may contribute to barrier disruption.
Irritating Excipients Review all excipients in the formulation for known irritation potential. Substitute with less irritating alternatives.Other components like surfactants, preservatives, or co-solvents may be the primary irritants.
Suboptimal pH Measure the pH of the formulation. Adjust to a skin-friendly pH range of 4.5-5.5.A pH outside the skin's natural acidic mantle can compromise barrier function and increase susceptibility to irritation.
Active Ingredient/Vehicle Interaction Optimization

If the base vehicle is non-irritating, the focus should shift to the active ingredient and its interaction with the formulation.

Potential Cause Recommended Action Rationale
Enhanced Penetration of an Irritating Active 1. Reduce the concentration of the active ingredient.2. Incorporate anti-irritant additives.PGDP may be increasing the permeation of the active ingredient to a level that causes irritation. Reducing the active's concentration or adding soothing agents can mitigate this.
Chemical Incompatibility Conduct compatibility studies between the active ingredient and all excipients.Interactions between ingredients could lead to the formation of new, irritating compounds.
Incorporating Anti-Irritant Additives

The inclusion of anti-irritant ingredients can be a highly effective strategy to improve the tolerability of a formulation.

Anti-Irritant Class Examples Mechanism of Action
Humectants Glycerin, Hyaluronic Acid, PropanediolAttract and retain moisture in the skin, which can help to maintain barrier function.
Emollients Squalane, Ceramides, Fatty AcidsHelp to repair and reinforce the skin's lipid barrier, reducing transepidermal water loss and preventing the entry of irritants.
Soothing Agents Allantoin, Bisabolol, Oat Kernel ExtractPossess anti-inflammatory properties that can help to calm irritated skin and reduce redness.

Experimental Protocols

To quantitatively assess the skin irritation potential of your formulations, the in vitro Reconstructed Human Epidermis (RhE) Test, as described in the OECD Test Guideline 439, is the recommended method.[10][11][12] This non-animal test method provides a reliable prediction of skin irritation in humans.

Workflow for In Vitro Skin Irritation Testing (OECD TG 439)

Sources

Stability testing of active pharmaceutical ingredients in propylene glycol dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Stability Testing of Active Pharmaceutical Ingredients in Propylene Glycol Dipelargonate

Welcome to the technical support center for stability testing of Active Pharmaceutical Ingredients (APIs) in this compound (PGDP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of pharmaceutical formulations utilizing PGDP as a vehicle. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental workflows.

This compound, an ester of propylene glycol and pelargonic acid, is a versatile and stable emollient and solvent used in various topical and personal care products.[1] Its non-greasy feel and compatibility with a wide range of ingredients make it an attractive option for pharmaceutical formulations.[1][2] However, like any excipient, its interaction with APIs under different environmental conditions must be thoroughly understood to ensure the final product's safety, efficacy, and shelf-life.

This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of API instability in a this compound formulation?

Initial signs of instability can be categorized as either physical or chemical.

  • Physical Instability: This may manifest as a change in the appearance of the formulation, such as color change, precipitation of the API, or phase separation. For semi-solid formulations, changes in viscosity or texture can also be an indicator.

  • Chemical Instability: This involves the degradation of the API. While not always visible, it can be detected through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the API and the appearance of new peaks corresponding to degradation products are clear signs of chemical instability.

Q2: How can I distinguish between chemical degradation and physical instability?

While they can be related, they are distinct phenomena.

  • Chemical degradation involves the alteration of the API's molecular structure.[3] This is best confirmed by stability-indicating analytical methods, such as HPLC or Gas Chromatography (GC), which can separate the API from its degradation products.[4][5]

  • Physical instability refers to changes in the formulation's physical properties without altering the API's chemical structure. Visual inspection and physical tests (e.g., microscopy for crystal growth, rheometry for viscosity changes) can identify these changes. It's crucial to note that physical changes can sometimes precede or trigger chemical degradation.

Q3: What are the standard storage conditions for stability studies of APIs in PGDP as per regulatory guidelines?

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] The specific conditions depend on the intended market's climatic zone.[6] However, a typical stability protocol includes:

Study TypeStorage ConditionDuration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[7]

Q4: Are there known compatibility issues between specific API functional groups and this compound?

This compound is an ester.[1] Therefore, APIs with functional groups susceptible to transesterification or hydrolysis may have potential compatibility issues, especially in the presence of moisture or catalysts.

  • APIs with ester or amide groups: These are prone to hydrolysis, a common degradation pathway for many pharmaceuticals.[3][9][10]

  • APIs with hydroxyl or amine groups: These could potentially undergo transesterification with PGDP, although this is less common under typical storage conditions.

Forced degradation studies are essential to identify these potential interactions early in the development process.[4][11][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the stability testing of APIs in PGDP.

Problem 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • New peaks appear in the HPLC or GC chromatogram of the stability sample.

  • The area of the API peak decreases over time.

Potential Causes:

  • API Degradation: The API is degrading into one or more new chemical entities.

  • Excipient Degradation: The PGDP itself might be degrading, although it is generally considered stable.[1]

  • Interaction Product: The API and PGDP (or an impurity in the PGDP) are reacting to form a new compound.

  • Contamination: The sample may be contaminated.

Troubleshooting Workflow:

A troubleshooting workflow for unexpected chromatographic peaks.

Step-by-Step Resolution:

  • Analyze a Placebo: Prepare and analyze a placebo formulation (PGDP without the API) that has been subjected to the same stability conditions. If the unexpected peak is present in the placebo, the issue likely lies with the excipient or the container closure system.

  • Conduct Forced Degradation Studies: Subject the API alone and the API in PGDP to stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation.[13][14][15] This helps to identify potential degradation products and pathways.[4][16]

  • Characterize the Impurity: Use techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the molecular weight of the unknown peak. This can help identify if it is a degradation product of the API or a reaction product with the excipient.

  • Evaluate Excipient Quality: Obtain the certificate of analysis for the PGDP and consider testing for impurities.

Problem 2: Phase Separation or Precipitation

Symptoms:

  • The formulation, which was initially a clear solution or a homogenous suspension, becomes cloudy or shows visible signs of separation.

  • Solid particles (precipitate) are observed in the formulation.

Potential Causes:

  • API Solubility Issues: The solubility of the API in PGDP may be lower at different temperatures, leading to precipitation during storage, especially under refrigerated conditions.

  • API Degradation to an Insoluble Product: The API may be degrading to a less soluble compound.

  • Polymorphic Transformation: The API may be converting to a less soluble crystalline form.

  • Excipient-Induced Precipitation: The PGDP or impurities within it could be causing the API to precipitate.

Troubleshooting Workflow:

A troubleshooting workflow for phase separation or precipitation.

Step-by-Step Resolution:

  • Isolate and Analyze the Precipitate: If possible, separate the precipitate from the liquid phase and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD) to identify its nature.

  • Determine API Solubility: Measure the solubility of the API in PGDP at various temperatures to understand if temperature fluctuations during storage could be the cause.

  • Evaluate API Polymorphism: Use techniques like DSC or XRPD to check if the API is undergoing a polymorphic transformation to a less soluble form.

  • Consider Formulation Adjustments: If the issue is solubility-related, you may need to add a co-solvent or a solubilizing agent to the formulation. If it's a degradation issue, reformulation to prevent the degradation pathway is necessary.

Problem 3: Color Change in the Formulation

Symptoms:

  • The formulation develops a color over time, often yellowing or browning.

Potential Causes:

  • Oxidative Degradation: The API or the excipient may be undergoing oxidation.[9] APIs with functional groups like phenols, amines, and aldehydes are particularly susceptible.[17]

  • Photodegradation: Exposure to light can cause degradation of light-sensitive APIs.[4][10]

  • Maillard Reaction: If the formulation contains reducing sugars and amino groups, a Maillard reaction can occur, leading to browning.[17]

  • Interaction with Impurities: Trace metal impurities in the excipient or from the container can catalyze degradation reactions that produce color.

Troubleshooting Workflow:

A troubleshooting workflow for color change in the formulation.

Step-by-Step Resolution:

  • Conduct a Photostability Study: Expose the formulation to light according to ICH Q1B guidelines to determine if the API is light-sensitive.[6] If so, light-protective packaging is required.

  • Investigate Oxidation: Prepare a batch of the formulation and store it under an inert atmosphere (e.g., nitrogen). If this prevents the color change, oxidation is the likely cause. Consider adding an antioxidant to the formulation.

  • Screen for Impurities: Analyze the PGDP for trace metal impurities that could be catalyzing the degradation.

  • Evaluate for Maillard Reaction: If your API has an amine group and there are any reducing sugar impurities present, this could be a potential cause.

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, you can effectively address stability challenges and develop robust pharmaceutical formulations with this compound.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • UPIglobal. (n.d.). This compound Supplier. Available from: [Link]

  • ResearchGate. (n.d.). Degradation Chemistry and Product Development. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available from: [Link]

  • Industrial Pharmacist. (2024, November 6). Forced Degradation Studies for API Selection. Available from: [Link]

  • Industrial Pharmacist. (2024, November 24). How to Predict API Stability and Degradation from Its Chemical Structure. Available from: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available from: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Cosmetics Info. (n.d.). This compound. Available from: [Link]

  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • National Pharmaceutical Regulatory Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • World Health Organization. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • Sinopec. (2025, July 7). How to Utilize Dipropylene Glycol for Ingredient Stability?. Available from: [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. Available from: [Link]

Sources

Technical Support Center: Identifying and Quantifying Impurities in Commercial Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of commercial Propylene Glycol Dipelargonate (PGDP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this common excipient. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the quality, safety, and efficacy of your final drug product.

The presence of unwanted chemicals, even in trace amounts, can significantly impact the stability, efficacy, and safety of pharmaceutical products.[1][2] Therefore, rigorous analytical testing is crucial to identify and quantify any impurities in excipients like PGDP.[] This guide will equip you with the knowledge to address challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of PGDP. Each problem is followed by potential causes and a step-by-step guide to resolution.

Problem 1: Unexpected Peaks in the Chromatogram

You're running a GC-FID or HPLC-UV analysis of a new batch of PGDP and observe several small, unexpected peaks that were not present in your reference standard.

Potential Causes:

  • Contamination: The sample, solvent, or analytical system may be contaminated.

  • Synthesis-Related Impurities: These could be residual starting materials, by-products, or intermediates from the manufacturing process.[1][4]

  • Degradation Products: The PGDP may have degraded due to improper storage conditions (e.g., exposure to light, heat, or humidity).[1]

  • Excipient-Excipient or Excipient-API Interaction: If analyzing a formulated product, the new peaks could be reaction products.[5]

Troubleshooting Workflow:

Here is a systematic approach to identifying the source of unexpected peaks:

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Step-by-Step Resolution:

  • System Blank: Inject the solvent used for sample preparation to rule out contamination from the solvent or the analytical system. If peaks are present, clean the system.

  • Reference Standard Analysis: Analyze a freshly prepared solution of a certified PGDP reference standard. This will confirm the purity of your standard.

  • Impurity Identification with Mass Spectrometry (MS): If the unknown peaks are only in your sample, employ a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6][7] These methods provide mass-to-charge ratio and fragmentation data, which are crucial for structural elucidation of the unknown impurities.[7][8]

  • Quantification: Once identified, quantify the impurities using a validated analytical method with appropriate reference standards for the specific impurities.

Problem 2: Poor Peak Shape and Resolution

Your chromatogram shows broad, tailing, or fronting peaks for PGDP and its known impurities, making accurate quantification difficult.

Potential Causes:

  • Column Overload: Injecting too concentrated a sample.

  • Inappropriate Column Chemistry: The stationary phase of the column is not suitable for the analytes.

  • Column Degradation: The column has aged or been exposed to harsh conditions.

  • Incorrect Mobile Phase/Carrier Gas Flow Rate: The flow rate is not optimized for the separation.

  • Improper Temperature Settings (for GC): The oven temperature program is not optimal.

Step-by-Step Resolution:

  • Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves.

  • Review Method Parameters:

    • For HPLC: Check the mobile phase composition and pH. Ensure the mobile phase is compatible with the column.

    • For GC: Optimize the oven temperature program, starting with a lower initial temperature and a slower ramp rate.[9] Also, verify the carrier gas flow rate.

  • Column Conditioning/Replacement:

    • Condition the column according to the manufacturer's instructions.

    • If the problem persists, try a new column of the same type.

    • If a new column of the same type does not resolve the issue, consider a column with a different stationary phase.

Problem 3: Inaccurate Quantification Results

The quantified levels of a known impurity in your PGDP sample are inconsistent across multiple injections or are significantly different from the certificate of analysis (CoA).

Potential Causes:

  • Non-linear Detector Response: The concentration of the impurity is outside the linear range of the detector.

  • Inaccurate Standard Preparation: Errors in weighing or diluting the reference standard.

  • Sample Preparation Inconsistency: Variability in the extraction or dilution of the PGDP sample.

  • Instrument Instability: Fluctuations in the detector, pump, or autosampler.

Step-by-Step Resolution:

  • Calibration Curve Verification: Prepare and run a multi-point calibration curve for the impurity of interest to ensure linearity over the expected concentration range.

  • Standard and Sample Preparation Review:

    • Carefully re-prepare the reference standard and sample solutions.

    • Use calibrated pipettes and balances.

    • Ensure complete dissolution of all components.

  • System Suitability Testing: Before running your samples, perform system suitability tests to check the performance of your analytical system. Key parameters include:

    • Repeatability: Multiple injections of the same standard should yield consistent peak areas.

    • Resolution: Ensure adequate separation between the impurity peak and other components.

    • Tailing Factor: Check for symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in commercial this compound?

A1: Impurities in commercial PGDP can be broadly categorized as organic, inorganic, and residual solvents.[4]

  • Organic Impurities: These can arise during the manufacturing process or from degradation.[1]

    • Starting Materials: Unreacted propylene glycol and pelargonic acid.

    • By-products: Propylene glycol monoperlargonate, dipropylene glycol esters.

    • Degradation Products: Hydrolysis of the ester can lead to the formation of propylene glycol and pelargonic acid.

  • Inorganic Impurities: These may originate from catalysts or the manufacturing process.[4] Examples include heavy metals and inorganic salts.

  • Residual Solvents: Solvents used during the synthesis and purification of PGDP.

Q2: What are the primary analytical techniques for identifying and quantifying impurities in PGDP?

A2: The most common and powerful techniques are:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[4][10] GC is particularly well-suited for volatile and semi-volatile impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): Often used with UV or MS detectors.[4][11] HPLC is effective for less volatile impurities.

  • Mass Spectrometry (MS): High-resolution MS can provide precise mass data to help determine the molecular formula of an unknown impurity.[6][12]

Q3: How do I develop a robust analytical method for impurity profiling of PGDP?

A3: A logical workflow for method development is essential:

Caption: Workflow for analytical method development and validation.

Q4: What regulatory guidelines should I be aware of for impurities in pharmaceutical excipients?

A4: While there are no specific regulatory requirements for impurity testing in excipients by the manufacturer, it is crucial for the drug product manufacturer to understand the impurity profile.[13] Key guidelines to consider are:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3B(R2): Impurities in New Drug Products.[5]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents.

  • United States Pharmacopeia (USP) General Chapters:

    • <467> Residual Solvents

    • <232> Elemental Impurities—Limits

    • <233> Elemental Impurities—Procedures

Q5: Where can I obtain reference standards for potential impurities?

A5: Certified reference standards are crucial for accurate quantification. They can be sourced from:

  • Pharmacopeias: Such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

  • Commercial Suppliers: Companies that specialize in providing high-purity analytical standards.

Quantitative Data Summary

The following table provides an example of typical specifications for impurities in pharmaceutical-grade Propylene Glycol, which can be used as a starting point for setting acceptance criteria for PGDP.

ImpurityTypical Limit (USP)Analytical Technique
Ethylene Glycol≤ 0.10%GC-FID[14][15]
Diethylene Glycol≤ 0.10%GC-FID[14][15]
Water≤ 0.2%Karl Fischer Titration[15]
Heavy Metals≤ 5 ppmUSP <231>
Residue on Ignition≤ 0.007%USP <281>

Experimental Protocols

Protocol 1: GC-FID Analysis of Propylene Glycol, Ethylene Glycol, and Diethylene Glycol

This protocol is adapted from the USP monograph for Propylene Glycol and can be a starting point for analyzing related impurities in PGDP.[15]

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution containing known concentrations of propylene glycol, ethylene glycol, and diethylene glycol in a suitable solvent (e.g., methanol).

  • Sample Solution: Accurately weigh and dissolve the PGDP sample in the same solvent.

2. GC-FID Parameters:

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30-m × 0.53-mm; 3.0-µm film thickness.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold: 5 minutes.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Calculate the percentage of each impurity in the sample by comparing the peak area of the impurity in the sample solution to the peak area of the corresponding impurity in the standard solution.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). PROPYLENE GLYCOL ESTERS OF FATTY ACIDS. Retrieved from [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. Retrieved from [Link]

  • Giesen, Y., Friedrich, C., Breuer, D., Fauss, J., Hebisch, R., Brock, T. H., Hartwig, A., & MAK Commission. (2019). Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. MAK-Collection for Occupational Health and Safety, 4(1), 285-302.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Retrieved from [Link]

  • IPEC Europe. (n.d.). Qualification of Excipients for Use in Pharmaceuticals. Retrieved from [Link]

  • Giesen, Y., Friedrich, C., Breuer, D., Fauss, J., Hebisch, R., Brock, T. H., Hartwig, A., & MAK Commission. (2019). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air usin. MAK-Collection for Occupational Health and Safety, 4(1), 285-302.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Retrieved from [Link]

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics - CIR Report Data Sheet. Retrieved from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]

  • ResearchGate. (n.d.). GC‐FID chromatogram of propylene glycol (PG), C18:1, and C18:3. Blue is.... Retrieved from [Link]

  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]

  • U.S. Pharmacopeia. (2010). Propylene Glycol. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). PROPYLENE GLYCOL. Retrieved from [Link]

  • Eyler, R. C., & Dextraze, J. G. (2013). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. Journal of analytical toxicology, 37(8), 589–591.
  • Nda-Umar, A., Ramli, I., Taufiq-Yap, Y. H., & Muhamad, E. N. (2019). Insights on production mechanism and industrial applications of renewable propylene glycol. Journal of the Taiwan Institute of Chemical Engineers, 96, 75-87.
  • Pharmaffiliates. (n.d.). Propylene glycol and its Impurities. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 41395-83-9. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Safety and Regulatory Landscape of Propylene Glycol (CAS 57-55-6). Retrieved from [Link]

Sources

Troubleshooting propylene glycol dipelargonate crystallization in formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting crystallization issues in formulations containing Propylene Glycol Dipelargonate (PGDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded solutions to common challenges encountered during formulation development. Here, we move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) about PGDP and Crystallization

This section addresses fundamental questions regarding the properties of PGDP and the phenomenon of crystallization.

Question 1: What is this compound (PGDP) and what are its primary functions in a formulation?

This compound is the diester of propylene glycol and pelargonic acid (a nine-carbon fatty acid).[1][2][3] In cosmetic and pharmaceutical formulations, it primarily functions as:

  • An emollient: It helps to soften and smooth the skin.[3]

  • A skin-conditioning agent: It helps to maintain the skin in good condition.

  • A viscosity controlling agent: It can be used to adjust the thickness of a product.[3]

  • A solvent: It can dissolve or disperse other ingredients.[4][5]

PGDP is a clear, colorless, and non-greasy liquid at room temperature, valued for its smooth texture and compatibility with a wide range of ingredients.[4][5]

Question 2: What is crystallization and why does it occur in my PGDP formulation?

Crystallization is a process where a solid forms from a liquid, with the atoms or molecules arranging themselves in a highly ordered, three-dimensional structure known as a crystal lattice.[6] In a formulation, this can manifest as cloudiness, graininess, or the formation of solid particles.

Crystallization in a PGDP-containing formulation is typically triggered by one or more of the following factors:

  • Supersaturation: The concentration of a component (PGDP or another ingredient) in the liquid phase is higher than its solubility limit. This can be caused by temperature changes or the addition of an anti-solvent.

  • Temperature Reduction: As the temperature of the formulation decreases, the solubility of its components, including PGDP, also decreases. If the concentration of a component exceeds its solubility at a lower temperature, crystallization can be initiated. One safety data sheet notes a melting point of -25°C for a grade of this compound, indicating it can solidify at low temperatures.

  • Ingredient Incompatibility: The addition of certain ingredients can reduce the solubility of PGDP in the formulation, leading to its crystallization. This is a common issue in complex anhydrous (water-free) formulations.[7]

  • Polymorphism: Lipids and esters can exist in different crystalline forms (polymorphs), each with its own melting point and solubility.[8][9] A transition from a less stable to a more stable, less soluble polymorph can lead to crystallization over time.

Question 3: What are the common signs of crystallization in my formulation?

Identifying crystallization early is key to resolving the issue. Common visual and textural indicators include:

  • Cloudiness or Haze: The formulation loses its clarity and appears milky or opaque.

  • Grainy or Gritty Texture: The product feels rough or sandy upon application.[10]

  • Visible Particles: Solid particles or flakes are visible within the formulation.

  • Phase Separation: A solid phase separates from the liquid phase.

  • Increased Viscosity or Solidification: The formulation becomes thicker than intended or completely solidifies at storage temperatures.

Section 2: Troubleshooting Guide for PGDP Crystallization

This section provides a structured approach to diagnosing and resolving specific crystallization issues.

Problem 1: My anhydrous formulation containing PGDP becomes cloudy and grainy upon cooling.

This is a classic sign of crystallization due to either supersaturation of an ingredient or incompatibility between components.

Root Cause Analysis Workflow

start Formulation is cloudy/grainy after cooling check_cooling Was the cooling rate rapid? start->check_cooling slow_cooling Re-prepare with slow, controlled cooling check_cooling->slow_cooling Yes check_compatibility Is crystallization still present? check_cooling->check_compatibility No observe_slow Observe for crystallization slow_cooling->observe_slow observe_slow->check_compatibility end Stable Formulation Achieved observe_slow->end No crystallization isolate_components Perform compatibility studies of binary/ternary mixtures check_compatibility->isolate_components Yes identify_culprit Identify incompatible ingredient(s) isolate_components->identify_culprit reformulate Reformulate: - Replace incompatible ingredient - Add a co-solvent or solubilizer - Add a crystallization inhibitor identify_culprit->reformulate reformulate->end

Caption: Troubleshooting workflow for cloudy/grainy formulations.

Step-by-Step Diagnostic Protocol
  • Evaluate the Cooling Process:

    • Rationale: Rapid cooling can shock the system, leading to rapid nucleation and the formation of many small crystals, resulting in a cloudy appearance. A slower, more controlled cooling process allows for the formation of fewer, larger crystals, which may be less visually apparent or may not form at all if the system remains stable.

    • Action: Re-prepare a small batch of the formulation. After the heating step, allow it to cool to room temperature slowly and without agitation. Compare this to a batch that is cooled rapidly (e.g., in an ice bath). If the slowly cooled batch remains clear, your cooling rate is the likely culprit.

  • Conduct Ingredient Compatibility Studies:

    • Rationale: Incompatibility between ingredients is a common cause of crystallization in anhydrous systems.[7] Systematically evaluating the compatibility of PGDP with other components can help identify the problematic ingredient.

    • Action:

      • Prepare binary mixtures of PGDP with each of the other lipid-soluble ingredients in your formulation (e.g., waxes, fatty alcohols, other esters) at the same ratio as in the final formulation.

      • Heat the mixtures to the same temperature used in your formulation process to ensure everything is molten and homogenous.

      • Observe the mixtures as they cool to room temperature and then under refrigerated conditions (e.g., 4°C).

      • Note any cloudiness, precipitation, or solidification. The mixture that shows signs of crystallization indicates an incompatibility.

Problem 2: My formulation is clear initially but develops crystals over time during storage.

This issue often points to polymorphic transitions or slow crystallization kinetics.

Root Cause Analysis Workflow

start Crystals form during storage dsc_analysis Perform Differential Scanning Calorimetry (DSC) analysis start->dsc_analysis check_polymorphism Are there multiple melting peaks or changes in the thermogram over time? dsc_analysis->check_polymorphism polymorphism_confirmed Polymorphism is likely the cause check_polymorphism->polymorphism_confirmed Yes slow_crystallization Slow crystallization kinetics check_polymorphism->slow_crystallization No add_inhibitor Add a crystallization inhibitor to stabilize the desired polymorphic form polymorphism_confirmed->add_inhibitor end Stable Formulation Achieved add_inhibitor->end increase_solubility Increase the solubility of the crystallizing component (e.g., add a co-solvent) slow_crystallization->increase_solubility increase_solubility->end

Caption: Troubleshooting workflow for delayed crystallization.

Step-by-Step Diagnostic Protocol
  • Thermal Analysis with Differential Scanning Calorimetry (DSC):

    • Rationale: DSC can detect thermal events such as crystallization and melting, providing insight into the polymorphic behavior of your formulation.[11][12] A change in the melting peak over time can indicate a polymorphic transition to a more stable, higher-melting, and less soluble form.

    • Action:

      • Analyze a fresh sample of your formulation using DSC. Heat the sample to melt all components, then cool it at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C), and then heat it again to observe the melting behavior.

      • Store an identical sample under your normal storage conditions and re-analyze it with DSC after a set period (e.g., one week, one month).

      • Compare the thermograms. The appearance of new melting peaks or a shift in existing peaks over time suggests a polymorphic transition.

  • Incorporate a Crystallization Inhibitor:

    • Rationale: Crystallization inhibitors are additives that can interfere with the nucleation and/or growth of crystals.[13] They can be particularly effective in preventing polymorphic transitions or slowing down crystallization.

    • Action:

      • Polyglycerol Esters (PGEs): These can modify the crystallization behavior of lipids.[13][14][15] Experiment with adding a low concentration (e.g., 0.5-2.0%) of a PGE that is soluble in your formulation.

      • Sorbitan Esters: Sorbitan monostearate, for example, has been shown to act as a structuring agent in lipid blends and can modify crystallization.[16][17][18]

      • Prepare small test batches with different crystallization inhibitors at varying concentrations and observe their stability over time compared to a control without an inhibitor.

Section 3: Analytical Protocols for Crystallization Analysis

This section provides detailed methodologies for key analytical techniques used to investigate crystallization.

Protocol 1: Polarized Light Microscopy for Crystal Detection
  • Principle: Crystalline materials are typically birefringent, meaning they split a beam of polarized light into two rays. This property allows them to be visualized as bright objects against a dark background when viewed between two crossed polarizers.

  • Equipment:

    • A standard light microscope equipped with a polarizer (placed before the sample) and an analyzer (placed after the sample).[19][20]

    • Microscope slides and coverslips.

  • Procedure:

    • Sample Preparation: Place a small drop of your liquid or semi-solid formulation onto a clean microscope slide. If the formulation is very viscous, you may need to warm it slightly to facilitate spreading. Place a coverslip over the sample and gently press to create a thin, even layer.

    • Microscope Setup:

      • Set up the microscope for brightfield illumination.

      • Insert the polarizer into the light path.

      • Insert the analyzer and rotate it until the field of view is completely dark (this is the "crossed polars" position).[21]

    • Observation: Place the prepared slide on the microscope stage and focus on the sample. Any crystalline material present will appear as bright areas against the dark background. The colors observed can provide information about the thickness and nature of the crystals.[21]

    • Documentation: Capture images of any observed crystals for your records.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time.[22][23] It can be used to determine crystallization and melting temperatures, as well as to study polymorphic transitions.

  • Equipment:

    • Differential Scanning Calorimeter with a cooling system.

    • Hermetic aluminum pans.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of your formulation into a hermetic aluminum pan and seal it. Prepare an empty sealed pan to use as a reference.

    • Thermal Program:

      • Equilibrate: Hold the sample at a temperature above the melting point of all components (e.g., 80°C) for 5 minutes to erase any thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -40°C). An exothermic peak during this scan indicates crystallization.

      • Heating Scan: Heat the sample at the same controlled rate back to the starting temperature. Endothermic peaks observed during this scan correspond to the melting of crystalline components.

    • Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any crystallization and melting events.

Protocol 3: Rheological Analysis for Detecting Structural Changes
  • Principle: Rheology is the study of the flow and deformation of materials.[24][25] The formation of a crystal network within a liquid formulation will significantly alter its rheological properties, such as viscosity and viscoelastic moduli (G' and G'').

  • Equipment:

    • A rotational rheometer with temperature control.

  • Procedure:

    • Temperature Sweep:

      • Load the sample onto the rheometer.

      • Perform an oscillatory measurement at a constant frequency and strain (within the linear viscoelastic region) while ramping the temperature down (e.g., from 40°C to 4°C).

      • A sharp increase in the storage modulus (G') and viscosity is indicative of crystallization and the formation of a solid-like structure.[9][26][27]

    • Structure Recovery Test:

      • Measure the initial viscosity of the sample at a low shear rate.

      • Apply a high shear rate for a short period to break down any existing structure.

      • Reduce the shear rate back to the initial low value and monitor the recovery of viscosity over time. A slow or incomplete recovery can indicate changes in the formulation's internal structure due to crystallization.[26]

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound
CAS Number 41395-83-9
Molecular Formula C21H40O4[2]
Molecular Weight 356.54 g/mol [28]
Appearance Clear, colorless liquid
Melting Point -25 °C
Functions Emollient, Skin-Conditioning Agent, Viscosity Controlling Agent

References

  • The Effect of Polyglycerol Esters of Fatty Acids on the Crystalliz
  • Polymorphism in Lipids: Influence and Control in Pharmaceutical Applic
  • Effect of oil ester crystalliz
  • Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil.
  • Rheology: A precious tool for cosmetic formulation.
  • Fabrication of Stable Oleofoams with Sorbitan Ester Surfactants. Langmuir. (2022-11-21)
  • Recent Advances in the Properties and Applications of Polyglycerol F
  • Crystallization of Fats: Influence of Minor Components and Additives. Request PDF. (2025-08-06)
  • Polyglycerol Esters of Fatty Acids, Anti-Crystalliz
  • Thermal Analytical Characterization of Lube Oils and Greases. TA Instruments.
  • Propylene Glycol Dipelargon
  • Rheology solutions for cosmetics and personal care products. (2022-02-23)
  • Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applic
  • Rheological investigation of cosmetics and pharmaceuticals. Anton Paar Wiki.
  • Rheology and Its Impact on Cosmetic Formul
  • Characterizing liposomes in pharmaceutical applications with Small-Angle X-ray Scattering (SAXS). News-Medical.Net. (2021-09-08)
  • Restoring structural parameters of lipid mixtures
  • Mechanisms of crystallisation in polysorbates and sorbitan esters.
  • Rheology and Rheometry applied to Cosmetics.
  • Small-angle X-ray sc
  • Small-angle X-ray sc
  • ISOTHERMAL CRYSTALLIZATION PROPERTIES OF RBD-PALM OIL AS MEASURED BY DSC AND OSCILL
  • Gout Testing. Nikon Instruments Inc.
  • Case studies – Formul
  • The Effect of Polyglycerol Esters of Fatty Acids on the Crystallization of Palm Olein. J-Stage. (2021-02-12)
  • Pathological crystal imaging with single-shot comput
  • Polarized microscope images showing crystallites observed in samples...
  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics.
  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (2014-11-14)
  • PROPYLENE GLYCOL DIPELARGON
  • Formula Troubleshooting—Anhydrous Product Instability. Cosmetics & Toiletries. (2012-10-01)
  • Crystals Photographed with Polarization Microscopy: Water, Beer, Caffeine, Vitamins, Amino Acids and Human Tears. (2019-03-17)
  • Crystallization modifiers in lipid systems.
  • DSC as Problem Solving Tool: Isothermal Crystalliz
  • AAK's Soft Butters Prevent Crystallization and Blooming Issues in Cosmetic Formul
  • 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles. YouTube. (2020-04-28)
  • Investigating the Destabilization of Solid Emulsions Using Differential Scanning Calorimetry (DSC). PerkinElmer.
  • Formula Troubleshooting—Anhydrous Product Instability. Cosmetics & Toiletries. (2013-05-31)
  • Differential scanning calorimetry crystallisation and melting thermogram of palm oil (adapted
  • Propylene Glycol Dipelargon
  • PROPYLENE GLYCOL DIPELARGON
  • Anhydrous Formulations 101: A Formulator's Guide to W
  • Corticosteroid compositions.
  • An attempt to clarify the influence of glycerol, propylene glycol, isopropyl myristate and a combination of propylene glycol and isopropyl myristate on human stratum corneum.
  • Topical composition comprising a combination of at least two penetration enhancing agents.
  • PROPYLENE GLYCOL DIPELARGON
  • Selecting PEG/PPG Dimethicone Silicone Surfactants The Agony and the Ecstasy.
  • Ch 6. PEG:PPG Dimethicone.

Sources

Improving the sensory properties of topical formulations with propylene glycol dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Propylene Glycol Dipelargonate (PGDP). This center is designed for researchers, cosmetic scientists, and drug development professionals dedicated to optimizing the sensory characteristics of topical formulations. Here, we move beyond mere data sheets to provide actionable, field-tested insights into leveraging PGDP to create elegant, patient-compliant, and aesthetically pleasing topical products.

Introduction: The Role of PGDP in Sensory Science

This compound (PGDP) is a diester of propylene glycol and pelargonic acid (a nine-carbon fatty acid).[1] In topical formulations, it functions primarily as a skin-conditioning agent, emollient, and viscosity-controlling agent.[2][3] Its unique molecular structure imparts a highly desirable sensory profile: a light, non-greasy feel with excellent spreadability and rapid absorption. Unlike heavier emollients that can leave an occlusive, oily residue, PGDP provides a soft, smooth, and lubricious after-feel, making it an invaluable tool for mitigating the negative sensory attributes of active pharmaceutical ingredients (APIs) or other excipients.

This guide will help you troubleshoot common formulation challenges and answer frequently asked questions to unlock the full potential of PGDP in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which PGDP improves the sensory feel of a topical formulation?

A1: PGDP improves sensory properties through a combination of its physicochemical characteristics. Its relatively low viscosity and molecular weight contribute to high spreadability, allowing the formulation to apply evenly and effortlessly across the skin.[4] It forms a non-occlusive film that softens and smooths the skin while absorbing quickly, which mitigates the heavy, greasy feeling often associated with traditional oils and waxes. This rapid absorption and dry, silky after-feel are key to its efficacy in creating aesthetically elegant formulations.[4]

Q2: How does PGDP compare to other common emollients like Caprylic/Capric Triglyceride (CCT) or Isopropyl Myristate (IPM)?

A2: While all are effective emollients, their sensory profiles differ significantly. CCT is a medium-spreading emollient known for its good skin compatibility and moisturizing properties. IPM is a fast-spreading emollient that provides a very light feel but can sometimes be associated with comedogenicity. PGDP offers a unique balance: it provides the fast-spreading, light feel of esters like IPM but with a distinct, less oily and more velvety after-feel. Its solvency properties are also beneficial for dissolving certain APIs and cosmetic actives.

Q3: Can PGDP enhance the penetration of active ingredients?

A3: Yes, data suggests that propylene glycol esters, including PGDP, may enhance the skin penetration of other chemicals.[5][6] The mechanism is thought to involve the temporary and reversible disruption of the stratum corneum's lipid bilayer, which increases the permeability of the skin to certain molecules.[7][8] This property is advantageous in transdermal drug delivery systems but requires careful consideration during formulation to ensure the safety and intended delivery profile of the active ingredient.[5] The Cosmetic Ingredient Review (CIR) Expert Panel advises caution when formulating with PGDP alongside ingredients that have safety limits based on low dermal absorption.[5]

Q4: Is PGDP considered safe for use in topical pharmaceutical and cosmetic products?

A4: Yes. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data and concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration when formulated to be non-irritating.[6][9] It has a low irritation profile and is generally considered a good choice for sensitive skin applications.[10]

Q5: What are the typical use levels for PGDP in different types of formulations?

A5: The optimal concentration of PGDP depends on the desired sensory effect and the overall composition of the chassis. The following table provides general guidelines for starting your experiments.

Formulation TypeTypical Concentration Range (% w/w)Desired Sensory Outcome
Lightweight Lotions & Serums2% - 5%Provides a light, silky feel and rapid absorption.
Daily Moisturizing Creams3% - 8%Reduces greasiness, improves spreadability, and imparts a smooth after-feel.
Sunscreen Formulations5% - 15%Mitigates the heavy, tacky feel of UV filters and enhances spreadability for even coverage.
Ointments & Anhydrous Bases5% - 20%Reduces the greasy character of petrolatum or wax bases, improving cosmetic elegance.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during formulation development with PGDP. Each problem is followed by an analysis of potential causes and a structured, step-by-step protocol for resolution.

Issue 1: My formulation feels greasy or heavy despite adding PGDP.

Causality Analysis: Greasiness is a sensory perception linked to the thickness of the residual film left on the skin and its rate of absorption. If your formulation still feels heavy, it's likely due to one of the following:

  • Insufficient PGDP Concentration: The amount of PGDP may not be enough to offset the heavy feel of other lipids, waxes, or polymers in the formulation.

  • Incompatible Emollient Profile: The formulation may contain high levels of slow-spreading, occlusive emollients (e.g., petrolatum, high molecular weight silicones) that overpower the sensory benefits of PGDP.

  • Poor Emulsification: An unstable or poorly formed emulsion with large oil droplets can lead to a greasy feel as the oil phase coalesces on the skin.[11] The homogenization process is critical for achieving the desired droplet size and distribution.[12]

G start Problem: Formulation Feels Greasy q1 Is PGDP concentration >5%? start->q1 a1_no Increase PGDP in 2% increments. Re-evaluate sensory profile. q1->a1_no No q2 Does the formula contain heavy emollients (e.g., Petrolatum >10%)? q1->q2 Yes end_node Re-evaluate Sensory Profile a1_no->end_node a2_yes Partially replace heavy emollient with PGDP or a lighter ester. Maintain total lipid phase percentage. q2->a2_yes Yes q3 Was the formulation properly homogenized? q2->q3 No a2_yes->end_node a3_no Optimize homogenization: - Increase speed/time. - Ensure correct temperature during emulsification. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for greasy formulations.

This protocol uses a systematic approach to determine the optimal level of PGDP required to achieve a desired non-greasy feel by partially substituting a heavier emollient.

  • Materials:

    • Your baseline "greasy" formulation (Control).

    • This compound (PGDP).

    • Primary heavy emollient from your control formula (e.g., Mineral Oil, Petrolatum).

    • Laboratory scale, overhead mixer, homogenizer, beakers, water bath.

    • Viscometer.

  • Methodology:

    • Prepare Control: Manufacture a batch of your original formulation. Label as "Control."

    • Create Test Variants: Prepare three additional batches (V1, V2, V3), keeping the total lipid phase percentage constant.

      • V1: Reduce the primary heavy emollient by 3% (w/w) and replace it with 3% (w/w) PGDP.

      • V2: Reduce the primary heavy emollient by 5% (w/w) and replace it with 5% (w/w) PGDP.

      • V3: Reduce the primary heavy emollient by 7% (w/w) and replace it with 7% (w/w) PGDP.

    • Manufacturing Process: Ensure all batches are manufactured under identical conditions (heating/cooling rates, mixing speeds, homogenization time).[11] This is critical for valid comparisons.

    • Physical Characterization: After 24 hours of equilibration, measure the viscosity and check the pH of all four batches to ensure the substitution has not significantly altered the bulk physical properties.

    • Sensory Evaluation: Conduct a blind sensory evaluation with a trained panel (or at minimum, 3-5 researchers). Evaluate the following attributes on a 1-10 scale (1 = Not at all, 10 = Extremely):

      • Greasiness (during rub-out)

      • Absorption Speed

      • Tackiness (after 2 minutes)

      • Smoothness (after 2 minutes)

  • Data Analysis & Interpretation:

    • Tabulate the sensory scores for each formulation.

    • Analyze the data to identify the concentration of PGDP that provides a statistically significant reduction in "Greasiness" without negatively impacting other desired attributes.

    • The goal is to find the "sweet spot" where elegance is maximized.

Issue 2: The viscosity of my cream/lotion dropped after adding PGDP.

Causality Analysis: Viscosity in an emulsion is largely determined by the thickener's network structure in the continuous phase and the internal phase volume. A drop in viscosity could be due to:

  • Solvent Effect on Polymer: PGDP, as an ester, can act as a solvent. If your thickener is a polymer (e.g., Carbomer, Hydroxyethylcellulose), the PGDP could be interacting with the polymer chains, causing them to contract or swell less effectively, thereby reducing viscosity.[13]

  • Emulsion Droplet Size: PGDP can alter the interfacial tension between the oil and water phases. This may lead to smaller oil droplets during homogenization, which can sometimes result in a lower viscosity for a given internal phase volume.

  • Incompatibility: In rare cases, there may be an incompatibility between PGDP and the chosen thickening agent, disrupting the gelling network.[13]

This protocol provides a systematic way to troubleshoot and correct for viscosity loss.

  • Materials:

    • Your low-viscosity formulation containing PGDP.

    • Primary thickener used in the formulation (e.g., Carbomer 980, Xanthan Gum).

    • Co-thickeners or stabilizers (e.g., Cetearyl Alcohol, Glyceryl Stearate).

    • pH adjusting agents (e.g., Triethanolamine, Sodium Hydroxide solution).

    • Laboratory scale, overhead mixer, viscometer, pH meter.

  • Methodology:

    • Confirm pH: For pH-sensitive thickeners like carbomers, first verify that the pH is within the optimal range for swelling (typically pH 6.0-7.5).[13] If not, adjust the pH and remeasure viscosity. If viscosity is restored, the issue was pH-related.

    • Increase Primary Thickener: If pH is correct, prepare small test batches where you incrementally increase the concentration of your primary thickener by 0.05% - 0.1% (w/w) above the original level.

      • Causality Check: This step directly addresses the possibility that the original thickener concentration is simply insufficient in the new solvent environment created by PGDP.

    • Introduce a Co-Thickener: If increasing the primary thickener leads to undesirable sensory effects (e.g., tackiness), revert to the original concentration and add a fatty alcohol like Cetearyl Alcohol or Cetyl Alcohol at 1-2% (w/w).

      • Causality Check: Fatty alcohols build viscosity in the external phase of an o/w emulsion through the formation of a liquid crystalline network, which is often synergistic with polymeric thickeners and less susceptible to solvent effects from emollients.

    • Evaluate and Finalize: For each successful modification, allow the batch to equilibrate for 24 hours before making a final viscosity measurement. Perform a quick sensory check to ensure the desired feel is maintained.

Issue 3: My emulsion is showing signs of instability (creaming, coalescence) after incorporating PGDP.

Causality Analysis: Emulsion stability is a delicate balance of droplet size, viscosity of the continuous phase, and the integrity of the emulsifier film at the oil-water interface.[14] PGDP can influence this balance:

  • HLB Shift: PGDP has its own required Hydrophile-Lipophile Balance (HLB). Adding it to the oil phase changes the overall required HLB of that phase. If your emulsifier system is not adjusted accordingly, it may no longer be optimal for stabilizing the emulsion.

  • Interfacial Disruption: As a surface-active ester, PGDP can compete with your primary emulsifiers at the oil-water interface, potentially weakening the interfacial film and leading to droplet coalescence.

  • Viscosity Reduction: As discussed in Issue 2, if PGDP lowers the viscosity of the continuous phase, it can accelerate the rate of creaming or sedimentation according to Stokes' Law.[14]

G cluster_0 Stable Emulsion cluster_1 Formulation Change: Add PGDP cluster_2 Potential Instability Stable Optimal State Sufficient Viscosity Correct HLB Strong Interfacial Film PGDP Introduction of PGDP Alters Required HLB May Lower Viscosity Competes at Interface Unstable Failure Modes Creaming/Sedimentation Flocculation Coalescence PGDP->Unstable

Caption: Impact of PGDP on emulsion stability factors.

  • Materials:

    • Your unstable formulation.

    • A high-HLB emulsifier (e.g., Polysorbate 80, Ceteareth-20).

    • A low-HLB emulsifier (e.g., Sorbitan Oleate, Glyceryl Stearate).

    • Thickener/stabilizer from previous protocols.

    • Homogenizer, microscope with camera, centrifuge.

  • Methodology:

    • Diagnose Instability:

      • Microscopy: Place a drop of the emulsion on a slide and observe under a microscope. Look for large, non-uniform droplets or clusters, which indicate coalescence or flocculation.

      • Centrifugation: Centrifuge a sample at 3000 rpm for 30 minutes. Any separation of layers indicates poor stability.

    • Adjust Emulsifier System (HLB):

      • Calculate the required HLB of your new oil phase (including PGDP). Many suppliers provide the required HLB for their emollients.

      • Adjust the ratio of your high-HLB and low-HLB emulsifiers to match the newly calculated required HLB. Prepare a test batch with the adjusted emulsifier system.

      • Causality Check: This directly addresses the most common cause of instability when the oil phase composition is changed.

    • Increase Viscosity: If microscopy shows uniform droplets but centrifugation still causes separation, the issue is likely creaming due to low viscosity. Implement the steps from Protocol 2 to increase the viscosity of the continuous phase.

    • Optimize Homogenization: Ensure the homogenization step occurs at the proper temperature (typically 70-75°C) and for a sufficient duration. A more powerful homogenization process can create smaller droplets that are inherently more stable.

    • Confirmation Testing: Subject the most promising reformulated batch to accelerated stability testing (e.g., 40°C for 1-3 months) and repeat the microscopy and centrifugation tests to confirm long-term stability.

References

  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • Beauty Decoded. (2025). This compound: Doctor's Opinion, Benefits & Dangers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • UL Prospector. (n.d.). DPPG CG by Gattefossé. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). This compound. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Retrieved from [Link]

  • Chemsino. (2025). Applications of Propylene Glycol in Cosmetics and Skincare Products. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics - CIR Report Data Sheet. Retrieved from [Link]

  • How Propylene Glycol Enhances Product Stability and Moisture Retention. (2025). Retrieved from [Link]

  • Pharmaceutical Technology. (2013). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • Karger. (2019). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. Retrieved from [Link]

  • Patsnap. (2025). Dipropylene Glycol's Importance for Enhanced Emulsion Stability. Retrieved from [Link]

  • Patsnap. (2025). How Dipropylene Glycol Affects Cosmetic Formulation Techniques?. Retrieved from [Link]

  • Semantic Scholar. (2019). Effect of propylene glycol on the skin penetration of drugs. Retrieved from [Link]

  • Gattefossé. (n.d.). Sensory analysis for topical drugs. Retrieved from [Link]

  • Amarrie Cosmetics. (2024). Sensory Evaluation of Creams: A Comprehensive Approach. Retrieved from [Link]

  • British Dermatological Nursing Group. (2012). Best practice in emollient therapy. Retrieved from [Link]

  • PubMed. (2019). Effect of propylene glycol on the skin penetration of drugs. Retrieved from [Link]

  • ResearchGate. (2025). Terminology development and panel training for sensory evaluation of skin care products including aqua cream. Retrieved from [Link]

  • ResearchGate. (2025). (a) Effect of different penetration enhancers in propylene glycol.... Retrieved from [Link]

  • CD Formulation. (n.d.). Sensory Evaluation of Cosmetics. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Propylene Glycol. Retrieved from [Link]

  • PubMed Central. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. Retrieved from [Link]

  • ResearchGate. (2025). Effect of propylene glycol on the skin penetration of drugs. Retrieved from [Link]

  • PubMed. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. Retrieved from [Link]

  • Clinikally. (2024). Propanediol vs. Propylene Glycol: The Safety and Science Behind Its Use in Beauty Products. Retrieved from [Link]

  • National Institutes of Health. (2021). Influence of Manufacturing Process on the Microstructure, Stability, and Sensorial Properties of a Topical Ointment Formulation. Retrieved from [Link]

  • MDPI. (2019). Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Propylene Glycol on Aqueous Silica Dispersions and Particle-Stabilized Emulsions. Retrieved from [Link]

  • PubMed. (2013). Influence of propylene glycol on aqueous silica dispersions and particle-stabilized emulsions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]

  • The University of Queensland. (2021). Impact of different emollient esters on body emulsions: Sensory, physicochemical. Retrieved from [Link]

Sources

Mitigating the impact of propylene glycol dipelargonate on formulation pH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating the Impact of Propylene Glycol Dipelargonate on Formulation pH

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for troubleshooting and mitigating pH instability in formulations containing this compound (PGDP). As Senior Application Scientists, we combine deep theoretical knowledge with practical, in-field experience to help you overcome your formulation challenges.

Frequently Asked Questions (FAQs)

Q1: We've observed a significant drop in the pH of our cream formulation containing this compound over time. What is the likely cause?

A1: A decrease in pH in formulations containing PGDP is most commonly attributed to the hydrolysis of its ester bonds. PGDP is a diester of propylene glycol and pelargonic acid (also known as nonanoic acid). In the presence of water, particularly under acidic or basic conditions, the ester linkages can break, releasing free pelargonic acid.[1][2] This release of a carboxylic acid into the formulation will naturally lead to a decrease in the overall pH.

Q2: What is ester hydrolysis and how does it affect my formulation?

A2: Ester hydrolysis is a chemical reaction where an ester molecule reacts with water to break down into its constituent carboxylic acid and alcohol.[3] For PGDP, this means it degrades into propylene glycol and two molecules of pelargonic acid. This reaction is a primary pathway for the degradation of many ester-based cosmetic and pharmaceutical ingredients.[3] The rate of this reaction is highly dependent on the pH of the aqueous phase of your formulation.[4]

Q3: Can other ingredients in my formulation be contributing to the pH shift?

A3: Absolutely. While PGDP hydrolysis is a prime suspect, other factors could be at play. Interactions between excipients, degradation of other components, or insufficient buffering capacity can also lead to pH instability.[5] It's crucial to conduct a systematic evaluation of all components in your formulation. A placebo formulation (without PGDP) should be subjected to the same stability testing to isolate the effect of PGDP.

Q4: What is a "stability-indicating method" and why is it important here?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely detect changes in the quality attributes of the drug substance and drug product over time.[6] In this context, it refers to an analytical technique, typically High-Performance Liquid Chromatography (HPLC), that can separate and quantify the intact PGDP from its degradation products, namely pelargonic acid.[7] This allows you to monitor the rate of degradation and understand the extent of the problem.

Troubleshooting Guide: A Systematic Approach to pH Instability

If you are experiencing a pH drop in your PGDP-containing formulation, follow this systematic troubleshooting workflow.

Diagram 1: Troubleshooting Workflow for pH Instability

G cluster_0 Phase 1: Problem Identification & Confirmation cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation & Reformulation A pH drop observed in PGDP formulation B Confirm pH shift with calibrated pH meter A->B C Analyze aged sample with stability-indicating HPLC method B->C D Quantify PGDP decrease and pelargonic acid increase C->D E Conduct Forced Degradation Study D->E Degradation confirmed F Stress under acidic, basic, oxidative, thermal, photolytic conditions E->F H Evaluate excipient compatibility (placebo stability study) E->H G Analyze stressed samples to confirm hydrolysis pathway F->G I Select appropriate buffering system (e.g., Citrate, Phosphate, Acetate) G->I Hydrolysis is the root cause H->I Excipients are stable J Determine optimal buffer concentration and pKa I->J K Incorporate buffer into formulation J->K L Evaluate reformulated product under accelerated stability K->L

Caption: A step-by-step workflow for identifying, analyzing, and mitigating pH instability in formulations.

In-Depth Methodologies and Protocols

Protocol 1: Forced Degradation Study for PGDP Formulations

A forced degradation study is essential to definitively identify the degradation pathways affecting your formulation.[7][8] This involves subjecting your product to stress conditions that exceed those of accelerated stability testing.[9]

Objective: To confirm if hydrolysis is the primary degradation pathway for PGDP in your formulation, leading to a pH drop.

Materials:

  • Your PGDP-containing formulation

  • Placebo formulation (without PGDP)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Stability chambers (for thermal and photolytic stress)

  • Calibrated pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Dispense your formulation into five separate, inert containers for each stress condition. Prepare a corresponding set for the placebo.

  • Acid Hydrolysis: To one set of samples, add a sufficient amount of 0.1 N HCl to achieve a target pH of 2-3. Store at 40°C for up to 14 days.[9]

  • Base Hydrolysis: To another set, add 0.1 N NaOH to reach a target pH of 9-10. Store at 40°C for up to 14 days. Esters are often highly susceptible to base-catalyzed hydrolysis, so degradation may be rapid.[9]

  • Oxidation: Treat a set of samples with 3% H₂O₂. Store at room temperature, protected from light, for up to 14 days.

  • Thermal Stress: Place one set of samples in a stability chamber at 60°C.

  • Photolytic Stress: Expose a set of samples to a light source conforming to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]

  • Time Points: At predetermined intervals (e.g., Day 0, 1, 3, 7, 14), withdraw an aliquot from each sample.

  • Analysis: For each time point, measure the pH and analyze the sample using your stability-indicating HPLC method to quantify the remaining PGDP and the formation of pelargonic acid.

  • Evaluation: Compare the degradation profiles under different stress conditions. A significant drop in pH and a corresponding increase in pelargonic acid under acidic and especially basic conditions will confirm hydrolysis as the primary degradation pathway.

Expected Outcome: You should observe the most significant degradation and pH drop in the base-stressed sample, confirming the susceptibility of the ester bonds in PGDP to hydrolysis.

Diagram 2: Hydrolysis of this compound

G PGDP PG PGDP->PG Hydrolysis (H⁺ or OH⁻ catalyst) PA PGDP->PA H2O 2 H₂O

Caption: The hydrolysis of PGDP yields propylene glycol and two molecules of pelargonic acid.

Protocol 2: Selection and Incorporation of a Buffering System

Once hydrolysis is confirmed, the most effective mitigation strategy is to incorporate a buffering system to maintain the pH in a stable range.[5] Commonly used buffers in topical and oral pharmaceutical formulations include citrate, phosphate, and acetate systems.[11]

Objective: To select and incorporate a compatible and effective buffer to stabilize the pH of the formulation.

Procedure:

  • Determine Target pH: Identify the optimal pH range for your formulation's stability and efficacy. For many topical products, a pH between 4.5 and 6.5 is desirable to be compatible with the skin's natural pH.[6]

  • Buffer Selection: Choose a buffer system with a pKa value as close as possible to your target pH.

    • Citrate Buffer (pKa values: 3.13, 4.76, 6.40): Effective in the pH range of 3-6.2. Widely used and generally compatible with many cosmetic ingredients.[3][12]

    • Acetate Buffer (pKa: 4.76): Ideal for formulations with a target pH around 4.75.

    • Phosphate Buffer (pKa values: 2.15, 7.20, 12.35): Very common in pharmaceutical preparations, particularly effective around pH 7.2.[4]

  • Compatibility Screening:

    • Prepare small batches of your formulation with the selected buffer systems at your target concentration (typically 10-50 mM).

    • Store these batches at 40°C for one week.

    • Observe for any signs of physical instability, such as changes in color, odor, viscosity, or phase separation.

  • Buffer Capacity Evaluation:

    • Once compatibility is confirmed, prepare larger batches of the buffered formulations.

    • Perform an acid/base titration on each to determine their resistance to pH change.

    • The formulation that maintains its pH most effectively upon the addition of acid or base has the optimal buffer capacity.

  • Accelerated Stability Testing:

    • Place the final buffered formulation, along with an unbuffered control, into an accelerated stability program (e.g., 40°C/75% RH for 3 months).

    • Monitor pH, appearance, viscosity, and PGDP/pelargonic acid concentration at regular intervals (e.g., 1, 2, and 3 months).

Illustrative Data:

FormulationInitial pHpH after 1 Month at 40°CpH after 3 Months at 40°CPGDP Degradation (%) after 3 Months
Unbuffered Control6.04.84.115.2
25 mM Citrate Buffer6.05.95.83.5
25 mM Phosphate Buffer6.05.95.74.1

This table contains illustrative data to demonstrate the expected stabilizing effect of a buffer.

Protocol 3: HPLC-UV Method for Quantification of Pelargonic Acid

A reliable analytical method is crucial for monitoring the degradation of PGDP.

Objective: To quantify the formation of pelargonic acid in a cream formulation.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a low pH aqueous phase (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[13]

Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 1g of the cream into a centrifuge tube.

  • Add a suitable organic solvent (e.g., dichloromethane) to dissolve the lipid phase and an internal standard.[14]

  • Vortex vigorously to ensure thorough mixing and extraction of pelargonic acid.

  • Centrifuge to separate the layers.

  • Carefully collect the supernatant containing the extracted analytes.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Validation: The method should be validated according to ICH guidelines for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[15]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Stability of esters at 37 °C in the mixtures of propylene glycol: phosphate buffer solution (85:15 v/v) at different pH. (n.d.). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Quick and Dirty Guide to Stability Testing. (2017). Botanical Formulations. [Link]

  • Guide to OTC & Cosmetic Stability Testing. (n.d.). Certified Laboratories. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing. [Link]

  • How to Approach a Forced Degradation Study. (2011). SGS. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • How to Test Stability of your Product. (2022). YouTube. [Link]

  • Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?. (2017). ResearchGate. [Link]

  • Buffers and pH Adjusting Agents. (n.d.). ResearchGate. [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). Environmental Science: Processes & Impacts. [Link]

  • Quantification of Active Ingredients in Skin Lightening Creams Using HPLC Method in Iranian Market. (n.d.). Brieflands. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (2014). Cosmetic Ingredient Review. [Link]

  • Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro. (n.d.). PubMed. [Link]

  • Life Science Chemical Compatibility Chart. (n.d.). Controlled Fluidics. [Link]

  • UV Method Development and Validation of Ellagic Acid for its Rapid Quantitative Estimation. (2019). ResearchGate. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. [Link]

  • Blood compatibility of poly(propylene glycol diester) and its water structure observed by differential scanning calorimetry and 2H-nuclear magnetic resonance spectroscopy. (2024). PubMed. [Link]

  • Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. (2023). National Institutes of Health. [Link]

  • CITRIC ACID-MODIFIED POLYPROPYLENE GLYCOLS. (2021). European Patent Office. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). PharmaTutor. [Link]

  • Citric acid, monoester with propylene glycol. (n.d.). PubChem. [Link]

  • Kinetics of propylene glycol hydrochlorination. (n.d.). Semantic Scholar. [Link]

  • This compound. (n.d.). Cosmetics Info. [Link]

  • Stability criteria and critical runway conditions of propylene glycol manufacture in a continuous stirred tank reactor. (n.d.). Dialnet. [Link]

  • Polypropylene Chemical Compatibility Chart. (n.d.). CP Lab Safety. [Link]

  • This compound. (n.d.). precisionFDA. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Reaction Mechanisms for the Formation of Mono- And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite. (2025). ResearchGate. [Link]

  • DPPG CG. (n.d.). UL Prospector. [Link]

  • Absolute Perfection Color Sealer Step 2 Packette. (n.d.). Sally Beauty. [Link]

Sources

Best practices for handling and storage of propylene glycol dipelargonate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propylene Glycol Dipelargonate (PGDP)

Welcome to the technical support guide for this compound (PGDP). As a versatile emollient, solvent, and viscosity-controlling agent, PGDP is a valuable excipient in pharmaceutical and cosmetic formulations.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. Our goal is to ensure you can handle and store PGDP with confidence, leading to reproducible and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the handling and storage of this compound in a laboratory environment.

Q1: What is this compound (PGDP) and what are its primary applications in research and development?

A1: this compound is the diester of propylene glycol and pelargonic acid (a nine-carbon fatty acid).[5] In the lab, it functions primarily as:

  • An Emollient: It softens and smoothens the skin, making it ideal for topical formulations where sensory characteristics are important.[1][6]

  • A Viscosity-Controlling Agent: It can be used to modify the thickness of non-aqueous or lipid-based formulations.[3][7]

  • A Solvent/Co-solvent: Due to its ester structure, it is an effective solvent for many lipophilic (oil-soluble) active pharmaceutical ingredients (APIs) and other excipients, enhancing their incorporation into a formulation.[1][8]

  • A Skin Penetration Enhancer: It has been noted that PGDP may enhance the dermal absorption of other chemicals.[2] This is a critical consideration in drug delivery, as it can be leveraged to improve API bioavailability, but also requires careful formulation to control the delivery profile.

Q2: What are the essential safety precautions for handling PGDP in the lab?

A2: While PGDP is generally considered to have a low hazard profile and is not classified as a hazardous substance under GHS criteria, good laboratory practices are paramount.[9]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields and nitrile gloves.[1][10] A lab coat is also recommended to prevent skin contact.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of any aerosols that may be generated during heating or high-shear mixing.

  • Spill Management: Spilled liquid is slippery. Contain the spill using an inert absorbent material (e.g., sand, vermiculite), place it in a labeled container, and dispose of it according to local regulations.

Q3: What are the optimal storage conditions for maintaining the integrity and shelf-life of PGDP?

A3: Proper storage is crucial for preventing degradation and ensuring consistent performance. PGDP is stable, but adherence to these conditions will maximize its shelf life, which is typically around 3 years under recommended conditions.[1][11]

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale & Causality
Temperature Store in a cool, dry place.[12]Avoids acceleration of potential hydrolytic degradation (though slow) and prevents significant viscosity changes. Do not freeze.
Atmosphere Store under an inert atmosphere (e.g., nitrogen) if possible, in a tightly sealed container.[11][12]Minimizes exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation over long-term storage, potentially increasing the acid value.
Light Protect from light by using an opaque or amber container.[11][12]Light, particularly UV radiation, can catalyze oxidative degradation of organic esters.
Container Store in the original, unopened container. If transferred, use clean, dry, and compatible containers.[11]Prevents contamination from residues or reactions with incompatible container materials.

Q4: With which common laboratory materials is PGDP compatible and incompatible?

A4: Understanding chemical compatibility is key to preventing container degradation, sample contamination, and hazardous reactions.

Table 2: Material Compatibility Profile for this compound
Material ClassCompatibilityExplanation
Glass (Borosilicate) Excellent Highly inert and ideal for long-term storage and experimental use.
Stainless Steel Good Suitable for short-term contact, processing vessels, and spatulas.
HDPE / LDPE / PP Good Generally suitable for short-term storage and handling (e.g., weigh boats, disposable pipettes). Long-term storage may lead to leaching of plasticizers.
Strong Oxidizing Agents Incompatible Avoid contact with substances like nitric acid, permanganates, or peroxides, as they can cause a vigorous, potentially hazardous reaction.[13]
Strong Acids/Bases Fair to Poor Prolonged contact can catalyze the hydrolysis of the ester bonds, breaking down PGDP into propylene glycol and pelargonic acid, altering the material's properties.

Q5: How should I properly dispose of waste PGDP and contaminated materials?

A5: PGDP is not typically classified as a hazardous waste under RCRA regulations. However, disposal must always comply with local, state, and federal guidelines.

  • Unused Product: For waste disposal, the neat product can often be incinerated in a properly permitted facility. Do not flush the product into sewers or waterways.

  • Contaminated Materials: Absorbent materials, gloves, and empty containers should be collected in a labeled waste container. Since emptied containers may retain product residue, they should be handled with the same precautions as the product itself.[14] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with PGDP.

Q6: My formulation is cloudy, has separated, or my API is precipitating out. What's the cause?

A6: This is a classic solubility and stability issue. PGDP is insoluble in water but soluble in ethanol, chloroform, and mineral oils.[11]

  • Causality: If your formulation has an aqueous phase, PGDP will not dissolve in it. It is designed to be part of the oil or lipid phase of an emulsion. API precipitation suggests that the API is not sufficiently soluble in the PGDP-containing phase or that the overall solvent system is inadequate.

  • Solution Pathway:

    • Verify Solubility: Confirm that your API is lipophilic and soluble in PGDP or the oil phase. If it has poor lipid solubility, PGDP may not be the right solvent.

    • Optimize the Oil Phase: Increase the concentration of PGDP or add a stronger co-solvent to the oil phase to better accommodate the API.

    • Improve Emulsification: If you are making an emulsion, the issue may be with the emulsion's stability. Review your surfactant (emulsifier) system—its type (HLB value) and concentration. Ensure you are using sufficient shear (homogenization) to create fine, stable droplets.

Q7: The final viscosity of my product is much lower than I expected. How can I fix this?

A7: While PGDP is labeled as a viscosity-controlling agent, its primary function in this regard is in non-aqueous systems.[2] In emulsions, its effect can be less pronounced than dedicated thickeners.

  • Causality: PGDP itself is an oily liquid with a relatively low viscosity.[11] Its contribution to the final viscosity of an emulsion is often minor compared to the effects of the primary thickener, phase ratio, and droplet size.

  • Solution Pathway:

    • Incorporate a Dedicated Thickener: The most reliable method is to add or increase the concentration of a thickener compatible with your system (e.g., carbomers, cellulosic polymers for aqueous phases; waxes or clays for lipid phases).[15]

    • Adjust Phase Ratio: In an emulsion, increasing the proportion of the internal phase (e.g., the oil phase in an O/W emulsion) will generally increase the viscosity.

    • Reduce Particle Size: Decreasing the droplet size of the internal phase through higher-energy homogenization can also lead to an increase in viscosity.

Q8: I'm observing higher-than-expected API delivery or mild skin irritation in my in vitro skin model. Could PGDP be responsible?

A8: Yes, this is a distinct possibility. PGDP has been reported to act as a dermal penetration enhancer.[2]

  • Causality: As an emollient ester, PGDP can temporarily and reversibly disrupt the highly ordered structure of the stratum corneum, the skin's primary barrier. This allows for increased diffusion of other molecules, such as your API, through the skin. While it is not considered a primary dermal irritant, this barrier disruption can lead to irritation in sensitive systems, especially if it enhances the penetration of an irritating API.

  • Solution Pathway:

    • Quantify the Effect: Design an experiment to specifically measure the penetration enhancement effect of PGDP on your API using a system like a Franz diffusion cell.

    • Modulate Concentration: Reduce the concentration of PGDP in your formulation to see if this mitigates the effect to an acceptable level.

    • Consider Alternatives: If the penetration enhancement is undesirable for your application, consider replacing PGDP with an emollient with a lower reported impact on the skin barrier, such as a higher molecular weight ester or a triglyceride.

Diagram 1: Decision Tree for Troubleshooting PGDP Formulation Issues

G start Problem Observed in PGDP Formulation viscosity Viscosity Issue? start->viscosity Is it... stability Stability Issue? (Separation, Precipitation) start->stability Is it... delivery Unexpected Delivery/ Irritation? start->delivery Is it... low_visc Viscosity Too Low viscosity->low_visc Yes poor_sol Poor API Solubility? stability->poor_sol Yes bad_emulsion Emulsion Instability? stability->bad_emulsion Yes enhancer Known Penetration Enhancer Effect delivery->enhancer Yes add_thickener Action: Add/Increase Thickener Concentration low_visc->add_thickener adjust_ratio Action: Increase Internal Phase Ratio low_visc->adjust_ratio optimize_oil Action: Optimize Oil Phase/Solvents poor_sol->optimize_oil optimize_emul Action: Optimize Emulsifier & Homogenization bad_emulsion->optimize_emul reduce_pgdp Action: Reduce PGDP Concentration enhancer->reduce_pgdp replace_pgdp Action: Consider Alternative Emollient enhancer->replace_pgdp

Caption: A flowchart for diagnosing and resolving common formulation problems.

Key Experimental Protocol: Preparation of a Simple O/W Emulsion

This protocol provides a self-validating method for creating a basic topical oil-in-water (O/W) emulsion using PGDP as an emollient in the oil phase. The checkpoints ensure the integrity of the formulation at each stage.

Objective: To formulate a stable O/W emulsion containing 5% this compound.

Materials & Equipment:

  • This compound (PGDP)

  • Cetearyl Alcohol (thickener/stabilizer)

  • Polysorbate 60 (O/W emulsifier)

  • Glycerin (humectant)

  • Phenoxyethanol (preservative)

  • Deionized Water

  • Two heat-resistant glass beakers

  • Magnetic stir plate with stir bars

  • Hot plate

  • High-shear homogenizer (e.g., rotor-stator type)

  • Calibrated pH meter and viscometer

  • Microscope with slides and coverslips

Procedure:

  • Phase Preparation:

    • Oil Phase (Beaker A): Weigh and combine PGDP (5.0g), Cetearyl Alcohol (3.0g), and Polysorbate 60 (2.0g) into a beaker.

    • Aqueous Phase (Beaker B): Weigh and combine Deionized Water (88.5g), Glycerin (1.0g), and Phenoxyethanol (0.5g) into a second beaker.

    • Causality: Separating the oil-soluble and water-soluble components into two phases is fundamental to creating an emulsion.

  • Heating and Dissolving:

    • Place both beakers on a hot plate and begin heating to 75°C while stirring gently with magnetic stir bars.

    • Maintain this temperature until all components in both beakers are fully melted and dissolved, resulting in two clear, uniform liquids.

    • Causality: Heating reduces the viscosity of the phases and ensures all solid components (like Cetearyl Alcohol) are fully melted. Matching the temperatures of the two phases is critical to prevent the emulsifier or thickener from shocking out of solution upon mixing, which would destabilize the emulsion.

  • Emulsification:

    • Remove both beakers from the heat. Slowly add the Oil Phase (Beaker A) to the Aqueous Phase (Beaker B) while mixing with the high-shear homogenizer at a moderate speed.

    • Continue homogenization for 3-5 minutes. You should observe the mixture turning white and thickening, forming a homogenous emulsion.

    • Causality: The high shear provides the necessary energy to break the oil phase into fine droplets and disperse them throughout the aqueous phase. The emulsifier (Polysorbate 60) migrates to the oil-water interface, forming a stabilizing film around the droplets to prevent them from coalescing.

  • Cooling and Finalization:

    • Switch from the homogenizer to gentle overhead or magnetic stirring.

    • Allow the emulsion to cool to room temperature. The emulsion will continue to thicken as it cools.

    • Causality: Slow cooling with gentle agitation prevents air incorporation and allows the structured network (formed by the Cetearyl Alcohol) to set up properly, contributing to the final viscosity and stability.

  • Quality Control (Self-Validation Checkpoints):

    • Visual Inspection: The final product should be smooth, white, and homogenous with no signs of separation.

    • Microscopic Analysis: Place a small drop on a slide and observe under a microscope. You should see small, uniform oil droplets dispersed in the aqueous phase. The absence of large, coalesced droplets indicates good emulsification.

    • pH Measurement: Measure the pH of the final emulsion. It should fall within the expected range for topical products (typically 4.5-6.5).

    • Viscosity Measurement: Measure the viscosity using a calibrated viscometer. This provides a quantitative baseline for batch-to-batch consistency.

Diagram 2: Standard Handling Workflow for PGDP in the Lab

G receive 1. Receive PGDP Check CoA & Container Integrity storage 2. Log & Store Cool, Dry, Dark Location Tightly Sealed Container receive->storage ppe 3. Don PPE Safety Glasses, Gloves, Lab Coat storage->ppe weigh 4. Weighing Use in Ventilated Area Clean Spills Immediately ppe->weigh formulate 5. Formulation Follow Protocol (e.g., Heating, Mixing) weigh->formulate qc 6. Quality Control Viscosity, pH, Appearance formulate->qc cleanup 7. Cleanup Decontaminate Glassware qc->cleanup waste 8. Waste Disposal Collect All Waste in Labeled Container for EHS Pickup cleanup->waste

Caption: A sequential workflow for safe and effective use of PGDP in the lab.

References

  • Material Safety D
  • This compound | C21H40O4 | CID 38855 - PubChem. NIH. [Link]

  • This compound Supplier. UPIglobal. [Link]

  • This compound. Cosmetics Info. [Link]

  • This compound – Ingredient. COSMILE Europe. [Link]

  • DPPG CG Datasheet. Gattefossé. [Link]

  • Safety Data Sheet - Propylene Glycol. M. Buffa, Scientific Consultant. [Link]

  • Analytical Methods for Propylene Glycol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Propylene Glycol - Science Lab. [Link]

  • Dipropylene Glycol Datasheet. Madar Corporation. [Link]

  • This compound. The Good Scents Company. [Link]

  • This compound. INCIDecoder. [Link]

  • Propylene Glycol USP. Acme-Hardesty. [Link]

  • This compound: Doctor's Opinion. Beauty Decoded. [Link]

  • Propylene Glycol USP: A Versatile Industrial Pharmaceutical Ingredient. GlobalRx. [Link]

Sources

Validation & Comparative

A Comparative Guide for Formulation Scientists: Propylene Glycol Dipelargonate vs. Isopropyl Myristate as Penetration Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

In the development of topical and transdermal drug delivery systems, overcoming the formidable barrier of the stratum corneum is the principal challenge. The selection of a penetration enhancer is therefore a critical decision, directly influencing the bioavailability and efficacy of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two widely utilized enhancers: Propylene Glycol Dipelargonate (PGDP) and Isopropyl Myristate (IPM). We will delve into their physicochemical properties, mechanisms of action, and the experimental methodologies required for their evaluation, providing researchers and drug development professionals with the data-driven insights needed for informed formulation design.

Molecular and Physicochemical Profiles

A fundamental understanding of an enhancer's properties is the starting point for any formulation strategy. PGDP and IPM, while both esters, possess distinct structural and physical characteristics that govern their interaction with the skin and other formulation excipients.

This compound (PGDP) is the diester of propylene glycol and pelargonic acid (nonanoic acid).[1][2] It functions as a skin-conditioning agent, emollient, and viscosity-controlling agent.[3][4] Its structure combines the properties of a glycol and fatty acids, suggesting a dual-mode interaction with the stratum corneum.

Isopropyl Myristate (IPM) is the ester of isopropyl alcohol and myristic acid.[5][6] It is a well-established emollient, solvent, and penetration enhancer known for its light, non-greasy feel and rapid skin absorption.[5][7][8] Its lipophilic nature makes it highly effective at modifying the lipid barrier of the skin.[5]

A direct comparison of their key properties is summarized below.

PropertyThis compound (PGDP)Isopropyl Myristate (IPM)
Molecular Formula C₂₁H₄₀O₄[9]C₁₇H₃₄O₂[7][8]
Molecular Weight 356.5 g/mol [9]270.5 g/mol [10]
Appearance Clear LiquidClear, colorless, oily liquid[5][7][11]
Solubility Insoluble in water[1]Insoluble in water; soluble in most organic solvents[6][7][11]
Primary Function Emollient, Skin-Conditioning Agent[3][4][12]Emollient, Solvent, Penetration Enhancer[5][6][13]
Safety Profile Considered safe for cosmetic use; may enhance penetration of other chemicals[3][12]Generally considered safe; non-comedogenic, but may cause irritation in sensitive skin due to enhanced penetration of other actives[6][14]

Mechanisms of Penetration Enhancement

The efficacy of a penetration enhancer is defined by its ability to reversibly disrupt the highly organized structure of the stratum corneum. PGDP and IPM achieve this through distinct, yet related, lipophilic interactions.

Isopropyl Myristate (IPM): The mechanism of IPM is extensively documented. As a lipophilic molecule, it readily partitions into the intercellular lipid matrix of the stratum corneum.[5] Once integrated, it disrupts the tight, ordered packing of the lipid lamellae, primarily composed of ceramides, cholesterol, and free fatty acids. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through.[5][15] This process can be conceptualized as creating transient "disordered" regions within the highly structured lipid barrier.[15]

This compound (PGDP): The precise mechanism of PGDP is less specifically detailed in the literature, but can be inferred from its constituent parts. The propylene glycol (PG) moiety is known to penetrate the stratum corneum and interact with the polar headgroups of the lipid bilayers, potentially increasing hydration and disrupting lipid packing from the interfacial region.[16][17] The dual pelargonic acid chains provide a strong lipophilic character, enabling intercalation into the lipid matrix similar to IPM. Therefore, PGDP likely acts through a combined mechanism: the PG backbone interacts with the hydrophilic head regions while the fatty acid tails disrupt the hydrophobic lipid chains, leading to a comprehensive fluidization of the stratum corneum.[16]

G cluster_0 Stratum Corneum (SC) Barrier cluster_1 Mechanism of Action SC Highly Ordered Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Disruption Disruption of Ordered Lipid Packing Increased Bilayer Fluidity IPM Isopropyl Myristate (IPM) IPM_Action Partitions into SC Integrates with Lipid Chains IPM->IPM_Action Lipophilic Nature PGDP This compound (PGDP) PGDP_Action PG Moiety: Interacts with Polar Headgroups Pellargonate Chains: Intercalate with Lipid Tails PGDP->PGDP_Action Amphiphilic Character IPM_Action->Disruption PGDP_Action->Disruption Result Enhanced Permeation of Active Ingredient Disruption->Result

Comparative mechanisms of IPM and PGDP on the stratum corneum.

Comparative Efficacy: Insights from Experimental Data

Direct, head-to-head comparative studies of PGDP and IPM are not abundant in publicly accessible literature. However, valuable insights can be drawn from studies examining IPM in combination with propylene glycol (PG), the chemical backbone of PGDP.

One key study investigated the in vitro percutaneous penetration of diclofenac sodium from carbopol gels. The researchers found that while increasing concentrations of PG alone decreased the drug flux (due to increased drug affinity for the vehicle), the combination of PG and IPM resulted in a synergistic enhancement of drug flux.

Formulation ComponentsDrug Flux (Jss)Enhancement RatioKey Finding
Gel with 40% PG(Baseline for synergy)~1PG acts as a cosolvent but can increase drug retention in the vehicle.
Gel with 40% PG + 3-5% IPMSignificantly Increased~8The combination of IPM and PG synergistically enhances drug penetration.[18]

Data synthesized from Arellano et al., European Journal of Pharmaceutical Sciences, 1999.[18]

This synergistic effect suggests that IPM and PG (and by extension, PGDP) may act on different, complementary components of the stratum corneum barrier. IPM primarily fluidizes the lipid tails, while PG interacts with the polar head groups.[16][19] This dual-pronged disruption creates a more significant permeability increase than either agent could achieve alone.

Gold-Standard Evaluation: The Franz Diffusion Cell Protocol

To rigorously assess and compare the performance of penetration enhancers like PGDP and IPM, the in vitro skin permeation test (IVPT) using Franz diffusion cells is the universally accepted gold standard.[20][21][22] This method provides quantitative data on the rate and extent of drug permeation through a skin membrane.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation cluster_result Results prep_node prep_node exp_node exp_node analysis_node analysis_node result_node result_node P1 Procure & Prepare Skin Membrane (e.g., Excised Human or Porcine Skin) P3 Assemble Franz Diffusion Cell P1->P3 P2 Prepare Receptor Medium (e.g., PBS, pH 7.4) & Degas P2->P3 E1 Equilibrate System (32-37°C, with stirring) P3->E1 Repeat for Duration E2 Apply Test Formulation to Donor Chamber E1->E2 Repeat for Duration E3 Collect Samples from Receptor Arm at Predetermined Time Intervals E2->E3 Repeat for Duration E4 Replace Sampled Volume with Fresh Receptor Medium E3->E4 Repeat for Duration E4->E3 Repeat for Duration A1 Quantify API Concentration in Samples (e.g., HPLC) E4->A1 A2 Calculate Cumulative Amount Permeated per Unit Area (μg/cm²) A1->A2 A3 Plot Cumulative Amount vs. Time A2->A3 R1 Determine Steady-State Flux (Jss) from Slope of Linear Portion A3->R1 R2 Calculate Permeability Coefficient (Kp) and Lag Time (t_lag) R1->R2

Workflow for an In Vitro Skin Permeation Study using Franz Diffusion Cells.

Detailed Step-by-Step Methodology:
  • Membrane Preparation:

    • Excised human or porcine ear skin is commonly used.[23]

    • Thaw frozen skin at room temperature. Clean the skin to remove any contaminants.[24]

    • Separate the epidermis from the dermis after brief immersion in hot water (approx. 60°C for 1 minute).[22]

    • Cut the prepared skin membrane into discs of appropriate size for the Franz cells.

  • Franz Cell Assembly:

    • Thoroughly clean all glass components of the Franz diffusion cell.[20]

    • Fill the receptor chamber with a degassed receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the membrane.[25]

    • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[20]

    • Clamp the chambers together securely.

  • Experimental Procedure:

    • Place the assembled cells in a temperature-controlled stirring block, maintaining the skin surface temperature at approximately 32°C.

    • Allow the system to equilibrate for at least 30 minutes.

    • Apply a finite dose of the test formulation (containing the API and either PGDP or IPM) evenly onto the surface of the skin in the donor chamber.

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber via the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[20]

  • Sample Analysis and Data Interpretation:

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample removal.[20]

    • Plot Q versus time. The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of this plot.[20]

    • The permeability coefficient (Kp) and lag time can also be calculated from this data to fully characterize the permeation profile.

Complementary Analytical Techniques for Mechanistic Insight

While Franz cell studies provide the critical quantitative data on what permeates, other techniques can elucidate how and where the enhancers are acting.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This non-invasive technique can be used to probe the molecular organization of the stratum corneum lipids.[26][27] By analyzing shifts in the CH₂ stretching vibration peaks, one can determine if an enhancer is causing a shift from a more ordered (orthorhombic) to a more disordered (hexagonal or liquid) lipid packing state.[26][28]

  • Tape Stripping: This method involves the sequential application and removal of adhesive tape strips to the skin surface to remove layers of the stratum corneum.[29][30][31] Subsequent analysis of the strips can quantify the concentration of both the enhancer and the API as a function of depth within the skin's outer layer, providing a profile of drug distribution.[29][32]

  • Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution, optical sectioning and visualization of the skin in a non-destructive manner.[33][34][35] By using fluorescently-labeled drug molecules or enhancers, researchers can directly visualize the penetration pathways—whether intercellular, transcellular, or follicular—and determine the spatial distribution of the formulation within the different skin strata.[33][36][37]

Conclusion and Formulation Strategy

The choice between this compound and Isopropyl Myristate is not a matter of inherent superiority, but of strategic formulation design tailored to the specific API and desired product profile.

Isopropyl Myristate (IPM) is a potent, well-characterized lipophilic enhancer. Its primary mechanism is the fluidization of the intercellular lipid matrix. It is an excellent choice for enhancing the penetration of hydrophobic drugs and is valued for its light, non-greasy sensory characteristics.[5][14] Its main drawback can be potential comedogenicity in certain formulations.[14]

This compound (PGDP) presents a compelling alternative with a potentially more complex mechanism of action. Its structure suggests an ability to interact with both the polar headgroups and the nonpolar lipid tails of the stratum corneum. This may offer a broader-spectrum enhancement for a wider range of APIs. While less documented as a standalone enhancer, its chemical similarity to the synergistic combination of PG and IPM is noteworthy.[18]

Recommendation for the Researcher: For a comprehensive evaluation, it is imperative to conduct parallel in vitro permeation studies using the Franz cell protocol described. This will yield quantitative flux data for direct comparison. To gain deeper mechanistic understanding, these studies should be supplemented with ATR-FTIR analysis to confirm lipid bilayer disruption. Based on the available data, a formulation strategy employing a combination of enhancers, such as PG and IPM, may yield synergistic results that surpass the efficacy of a single agent.[18][38][39] The ultimate selection should be based on empirical data generated from these robust experimental protocols.

References

  • Moore, D. J., Rerek, M. E., & Mendelsohn, R. (n.d.). Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy. PubMed. [Link]

  • Moore, D. J., Rerek, M. E., & Mendelsohn, R. (1997). Insights into the molecular organization of lipids in the skin barrier from infrared spectroscopy studies of stratum corneum lipid models. PubMed. [Link]

  • WELLGO CHEMICAL TECHNOLOGY CO.,LTD. (n.d.). Emulsifier and Moistening Agent, Ipm, Isopropyl Myristate. WELLGO CHEMICAL TECHNOLOGY CO.,LTD. [Link]

  • Avena Lab. (n.d.). Isopropyl Myristate TDS ENG. Avena Lab. [Link]

  • Dybas, J., et al. (2023). Sensing the Changes in Stratum Corneum Using Fourier Transform Infrared Microspectroscopy and Hyperspectral Data Processing. MDPI. [Link]

  • Dragicevic, N., & Maibach, H. I. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. PubMed. [Link]

  • Afonso, S., et al. (2013). ATR-FTIR spectroscopy: A chemometric approach for studying the lipid organisation of the stratum corneum. ResearchGate. [Link]

  • Autech Industry. (n.d.). Isopropyl Myristate (IPM) Introduction and Applications. Autech Industry. [Link]

  • Cha, A. (2022). Isopropyl Myristate for Skin: Benefits and How to Use. Byrdie. [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl Myristate. PubChem. [Link]

  • Unknown. (n.d.). The Science Behind Isopropyl Myristate: Structure, Function, and Applications. [Link]

  • Engelbrecht, T. N., et al. (2012). Study of the Influence of the Penetration Enhancer Isopropyl Myristate on the Nanostructure of Stratum Corneum Lipid Model Membranes Using Neutron Diffraction and Deuterium Labelling. PubMed. [Link]

  • GÁL, R., et al. (2021). Methods to Evaluate Skin Penetration In Vitro. MDPI. [Link]

  • Southall, M., et al. (2022). Exploratory In Vivo Biophysical Studies of Stratum Corneum Lipid Organization in Human Face and Arm Skin. UCL Discovery. [Link]

  • Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]

  • Koczka, K., et al. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Alvarez-Román, R., et al. (2004). Visualization of skin penetration using confocal laser scanning microscopy. PubMed. [Link]

  • The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

  • Unknown. (n.d.). This compound: Doctor's Opinion, Benefits & Dangers (2025). [Link]

  • Cosmetics Info. (n.d.). This compound. Cosmetics Info. [Link]

  • Jacobi, U., et al. (2005). The tape stripping procedure--evaluation of some critical parameters. PubMed. [Link]

  • Unknown. (n.d.). Skin Penetration via CLSM. Scribd. [Link]

  • Plastic Surgery Key. (2017). Confocal Microscopy for Visualization of Skin Penetration. Plastic Surgery Key. [Link]

  • Lee, H., et al. (2024). Evaluation of Skin Penetration of Fluorescent Dissolved Formulations Using Confocal Laser Scanning Microscopy. PMC - NIH. [Link]

  • Jacobi, U., et al. (2005). The Tape Stripping procedure—Evaluation of some Critical Parameters. ResearchGate. [Link]

  • Vivascope. (n.d.). Guideline: Confocal Laser Microscopy in Dermatology. Vivascope. [Link]

  • COSMILE Europe. (n.d.). This compound. COSMILE Europe. [Link]

  • Lindemann, U., et al. (2023). Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin. PMC - NIH. [Link]

  • Lademann, J., et al. (2009). Stripping Procedures for Penetration Measurements of Topically Applied Substances. Semantic Scholar. [Link]

  • Pensado, A., et al. (2022). Tape Stripping: Investigational, Diagnostic and Therapeutic Uses in Dermatology. [Link]

  • Arellano, A., et al. (1999). Influence of propylene glycol and isopropyl myristate on the in vitro percutaneous penetration of diclofenac sodium from carbopol gels. PubMed. [Link]

  • Unknown. (n.d.). Journal of Population Therapeutics & Clinical Pharmacology. [Link]

  • Brinkmann, I., & Müller-Goymann, C. C. (2005). An attempt to clarify the influence of glycerol, propylene glycol, isopropyl myristate and a combination of propylene glycol and isopropyl myristate on human stratum corneum. PubMed. [Link]

  • UL Prospector. (n.d.). DPPG CG by Gattefossé. UL Prospector. [Link]

  • Notman, R., & Anwar, J. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. PubMed Central. [Link]

  • Brinkmann, I., & Müller-Goymann, C. C. (2005). An attempt to clarify the influence of glycerol, propylene glycol, isopropyl myristate and a combination of propylene glycol and isopropyl myristate on human stratum corneum. ResearchGate. [Link]

  • Google Patents. (n.d.). US20110207765A1 - Topical composition comprising a combination of at least two penetration enhancing agents.
  • Lane, M. E. (2013). Effect of propylene glycol on the skin penetration of drugs. ResearchGate. [Link]

  • Shokri, J., & Ghanbarzadeh, S. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Brieflands. [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

Sources

Navigating the Dermal Maze: A Comparative Analysis of Propylene Glycol Esters for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the intricate science of topical drug delivery, the selection of appropriate excipients is a critical determinant of a product's ultimate success. Among the myriad of choices, propylene glycol (PG) esters have carved a significant niche as versatile molecules that can profoundly influence the efficacy and aesthetics of a topical formulation. This guide provides an in-depth comparative analysis of various PG esters, moving beyond a simple cataloging of properties to offer a nuanced understanding of their performance, supported by experimental data and field-proven insights. Our objective is to empower you with the knowledge to make informed decisions in the rational design of advanced topical drug delivery systems.

The Pivotal Role of Propylene Glycol Esters in Topical Formulations

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of most therapeutic agents. Propylene glycol and its ester derivatives are widely employed in topical preparations not only as solvents and emollients but, more importantly, as chemical penetration enhancers.[1] Their primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum.[2] By fluidizing these intercellular lipids, PG esters reduce the diffusional resistance of this barrier, thereby facilitating the permeation of active pharmaceutical ingredients (APIs).[2]

The versatility of PG esters stems from the ability to modulate their physicochemical properties by altering the fatty acid moiety. This allows for the fine-tuning of characteristics such as lipophilicity, viscosity, and drug solubility, which in turn dictates their performance in a given formulation. This guide will delve into a comparative analysis of these esters, focusing on the critical interplay between their chemical structure and their functional role in topical drug delivery.

A Comparative Look at Propylene Glycol Esters: Structure-Activity Relationships

Propylene glycol esters are broadly categorized into monoesters and diesters, with the fatty acid chain length and degree of saturation further defining their properties. These structural variations have a direct impact on their performance as solubilizers and permeation enhancers.

Monoesters vs. Diesters: A Tale of Two Structures

Generally, fatty acid monoesters (FAMEs) exhibit a greater disruptive effect on the stratum corneum lipids compared to their diester and triester counterparts.[3] This is attributed to their lower intermolecular attraction, which allows for easier diffusion of the monoester monomers out of the formulation and into the cellular membrane of the skin.[3]

The Influence of Fatty Acid Chain Length and Unsaturation

The length and saturation of the fatty acid chain attached to the propylene glycol backbone play a crucial role in the ester's ability to enhance skin permeation.

  • Medium-Chain Fatty Acids: Esters with medium-chain fatty acids (C8-C12), such as propylene glycol monocaprylate and propylene glycol monolaurate, often exhibit superior permeation-enhancing effects.[3]

  • Unsaturated Fatty Acids: The presence of double bonds in the fatty acid chain, as seen in oleic or linoleic acid esters, can significantly increase the fluidization of the stratum corneum lipids, leading to enhanced drug permeation.[4][5] This is attributed to the "kinked" structure of unsaturated fatty acids, which creates greater disorder within the lipid bilayers.[4]

Quantitative Performance Comparison: Solubility and Permeation Enhancement

To facilitate a direct comparison, the following tables summarize available experimental data on the performance of various propylene glycol esters in enhancing the solubility and skin permeation of model drugs. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Drug Solubility Enhancement

The ability of an excipient to solubilize an API is a critical first step in achieving effective topical delivery. Increased solubility enhances the thermodynamic activity of the drug, providing a greater driving force for skin penetration.

Propylene Glycol EsterModel DrugSolubility (mg/mL)Reference
Propylene GlycolIbuprofen~300
Propylene Glycol MonocaprylateIbuprofenHigh (qualitative)[6]
Propylene GlycolDiclofenac~400[7]
Propylene Glycol Diclofenac EsterDiclofenacLower than unionized Diclofenac in water[8]
Propylene Glycol MonocaprylateHydrocortisone> 20[9]
Propylene Glycol MonolaurateHydrocortisone> 10[9]
Propylene GlycolKetoprofenHigh (qualitative)

Note: Direct head-to-head quantitative solubility data for a wide range of PG esters with a single drug is limited in the available literature.

Skin Permeation Enhancement

The ultimate measure of a PG ester's efficacy lies in its ability to enhance the flux of an API across the skin. The following table presents a comparative overview of permeation enhancement ratios for various esters.

Propylene Glycol EsterModel DrugEnhancement Ratio (ER) vs. ControlReference
Propylene Glycol (in cream)IbuprofenSignificant (qualitative)[10]
Propylene Glycol Dicaprylate/DicaprateVarious DrugsCan enhance penetration[11]
Propylene Glycol Dilaurate/LaurateCarbenoxoloneEnhanced penetration[12]
Propylene Glycol OleateLidocaine1.91[4]
Propylene Glycol DioleateLidocaine2.11[4]
Propylene Glycol LinoleateLidocaine1.68[4]
Propylene Glycol DilinoleateLidocaine1.44[4]

Note: The Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer. The experimental conditions and control formulations may vary between studies.

Mechanistic Insights into Permeation Enhancement

The primary mechanism by which propylene glycol and its esters enhance skin permeation is through the disruption of the highly ordered lipid lamellae of the stratum corneum. This process can be visualized as the insertion of the lipophilic ester molecules into the lipid bilayers, leading to increased fluidity and the creation of more permeable pathways for drug molecules to traverse.

Permeation_Enhancement cluster_3 Mechanism of Action Formulation Drug + PG Ester SC_Lipids Highly Ordered Lipid Bilayers Formulation->SC_Lipids Application Disruption Disruption of SC Lipids (Increased Fluidity) SC_Lipids->Disruption PG Ester Interaction Epidermis Viable Epidermis Partitioning Increased Drug Partitioning into SC Disruption->Partitioning Facilitates Partitioning->Epidermis Enhanced Permeation

Caption: Mechanism of skin permeation enhancement by propylene glycol esters.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of claims regarding the performance of propylene glycol esters, robust and validated experimental protocols are essential. The following sections detail the methodologies for two key in vitro tests: In Vitro Release Testing (IVRT) and In Vitro Permeation Testing (IVPT).

In Vitro Release Testing (IVRT)

IVRT is a critical tool for assessing the rate at which an API is released from a semi-solid formulation.[13][14] It is often used for quality control and to demonstrate bioequivalence between different formulations.

Objective: To determine and compare the release rate of an API from topical formulations containing different propylene glycol esters.

Apparatus:

  • Franz Diffusion Cells

  • Synthetic, inert membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if necessary)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C ± 1°C

  • HPLC or other suitable analytical instrumentation

Procedure:

  • Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes.

  • Franz Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.

  • Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32°C) receptor medium and initiate stirring.

  • Formulation Application: Apply a finite dose (typically 5-15 mg/cm²) of the test formulation evenly onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of API released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.

IVRT_Workflow A Prepare Franz Cell and Synthetic Membrane B Apply Formulation to Donor Chamber A->B C Collect Samples from Receptor Chamber B->C D Analyze API Concentration (e.g., HPLC) C->D E Plot Cumulative Release vs. Sqrt(Time) D->E F Determine Release Rate E->F

Caption: Workflow for In Vitro Release Testing (IVRT).

In Vitro Permeation Testing (IVPT)

IVPT provides a more direct measure of a drug's ability to permeate through the skin and is considered a valuable tool for predicting in vivo performance.

Objective: To compare the skin permeation profiles of an API from formulations containing different propylene glycol esters.

Apparatus:

  • Franz Diffusion Cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, often with a solubilizing agent to maintain sink conditions)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C ± 1°C

  • HPLC or other suitable analytical instrumentation

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it to the appropriate size. Mount the skin on the Franz cell with the stratum corneum facing the donor chamber.

  • Franz Cell Assembly and Equilibration: Assemble the Franz cells as described for IVRT and allow the skin to equilibrate with the receptor medium for at least 30 minutes.

  • Formulation Application: Apply a finite dose of the formulation to the skin surface.

  • Sampling: Collect samples from the receptor chamber at predetermined time points over a 24-48 hour period, replacing the withdrawn volume with fresh medium.

  • Sample Analysis: Quantify the API concentration in the collected samples.

  • Data Analysis: Plot the cumulative amount of API permeated per unit area (µg/cm²) against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux of the test formulation by the flux of a control formulation.

IVPT_Workflow A Prepare and Mount Excised Skin B Apply Formulation to Skin Surface A->B C Collect Samples from Receptor Chamber B->C D Analyze API Concentration C->D E Plot Cumulative Permeation vs. Time D->E F Calculate Flux (Jss) and Enhancement Ratio E->F

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Formulation Stability: A Critical Consideration

The inclusion of propylene glycol esters can impact the physical and chemical stability of a topical formulation. It is crucial to conduct comprehensive stability studies to ensure product quality and shelf-life.

Key Stability Concerns:

  • Physical Instability: Phase separation, crystallization of the API or excipients, and changes in viscosity.

  • Chemical Instability: Degradation of the API or excipients, potentially through hydrolysis or oxidation.

Experimental Protocol: Accelerated Stability Study

Objective: To assess the physical and chemical stability of topical formulations containing different propylene glycol esters under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare the final formulations and package them in the intended commercial packaging.

  • Storage Conditions: Store the samples in stability chambers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a defined period (e.g., 1, 3, and 6 months).

  • Testing at Intervals: At each time point, withdraw samples and evaluate the following parameters:

    • Appearance: Visual inspection for color, clarity, and phase separation.

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer.

    • API Content: Quantification of the API using a stability-indicating HPLC method.

    • Microbial Limits: Testing for microbial contamination.

Conclusion: A Strategic Approach to Excipient Selection

The selection of a propylene glycol ester for a topical formulation is a strategic decision that requires a thorough understanding of the interplay between the ester's physicochemical properties, the API, and the desired product attributes. This guide has provided a comparative framework, supported by experimental evidence, to aid in this decision-making process.

Monoesters, particularly those with medium-chain fatty acids, often demonstrate superior permeation enhancement. However, the optimal choice will always be drug- and formulation-dependent. By employing the rigorous experimental protocols outlined herein, researchers and formulation scientists can systematically evaluate and select the most appropriate propylene glycol ester to unlock the full therapeutic potential of their topical drug products. The journey through the dermal maze is complex, but with a rational, data-driven approach to excipient selection, the path to successful topical drug delivery becomes significantly clearer.

References

  • M. A. Oliver, M. Martí, L. Coderch, et al.
  • J. Shao, et al. "Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets." Colloids and Surfaces B: Biointerfaces, 2020.
  • Pradal, J., et al. "Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac." Pharmaceutics, 2020.
  • E. Al-Ghabeish, et al.
  • C. H. Lee, et al. "Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery." Pharmaceutics, 2019.
  • T. K. Ghosh and W. R. Pfister. "Transdermal and Topical Drug Delivery Systems." Interpharm Press, 1997.
  • A. C. Williams and B. W. Barry. "Penetration enhancers." Advanced Drug Delivery Reviews, 2004.
  • BenchChem.
  • R. R. S. K. Singh, et al. "A comparative study of the in vitro permeation of ibuprofen in mammalian skin, the PAMPA model 1 and silicone membrane." Journal of Pharmacy and Pharmacology, 2013.
  • M. B. Brown, et al. "Effect of propylene glycol on ibuprofen absorption into human skin in vivo." Journal of Pharmaceutical Sciences, 2007.
  • A. S. L. Raney, et al. "In vitro release test (IVRT) for topical drug products." Dissolution Technologies, 2015.
  • FDA. "Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs." U.S.
  • M. A. Pradal, et al. "Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac.
  • S. Wiedersberg and M. S. Roberts. "In vitro permeation testing for the evaluation of drug delivery to the skin." Advanced Drug Delivery Reviews, 2008.
  • S. K. Singh, et al. "The Effects of Fatty Acids in Propylene Glycol on the Percutaneous Absorption of Alendronate Across the Excised Hairless Mouse Skin." Biological and Pharmaceutical Bulletin, 2008.
  • M. A. O. Z. Al-majed, et al. "The influence of fatty acids structure on propylene glycol conversion...
  • Cheméo. "Chemical Properties of Ketoprofen (CAS 22071-15-4)." Cheméo, 2023.
  • D. D. D'Souza, et al. "Corticosteroid compositions.
  • K. Cal, et al.
  • D. D. D'Souza, et al. "Corticosteroid compositions.
  • Cosmetics Info.
  • H. A. Al-Khedairy. "Effect of propylene glycol, poly ethylene glycol 400 and pH on the release and diffusion of Ibuprofen from different topical bases." Al Mustansiriyah Journal of Pharmaceutical Sciences, 2011.
  • Vici Health Sciences. "IVRT and IVPT Services for Topical Drug Development." Vici Health Sciences, 2023.
  • FAO.
  • G. Z. Abdullah, et al. "Stability Studies of Nano-Scaled Emulsions Containing Ibuprofen for Topical Delivery.
  • Consensus. "What are the most effective skin penetration enhancers in skincare products?" Consensus, 2023.
  • USP-NF.
  • CIR. "Safety Assessment of Propylene Glycol Esters as Used in Cosmetics." Cosmetic Ingredient Review, 2014.
  • CIR. "Safety Assessment of Propylene Glycol Esters as Used in Cosmetics." Cosmetic Ingredient Review, 2014.
  • CIR. "Safety Assessment of Propylene Glycol Esters as Used in Cosmetics - CIR Report Data Sheet." Cosmetic Ingredient Review, 2014.
  • CIR. "Safety Assessment of Propylene Glycol Esters as Used in Cosmetics - CIR Report Data Sheet." Cosmetic Ingredient Review, 2014.
  • M. S. K. Ranawat, et al. "Solubility of diclofenac sodium in various oils and surfactants.
  • A. F. M. El-Sayed, et al. "Solubility and thermodynamic analysis of ketoprofen in organic solvents." KTH Diva, 2020.
  • L. F. S. F. de Santana, et al. "In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models." Molecular Pharmaceutics, 2023.
  • L. Coderch, et al. "Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes." The Journal of Physical Chemistry B, 2013.
  • Raptim Research. "IVRT & IVPT: Dermatological Drug Development." Raptim Research, 2024.
  • Vici Health Sciences. "IVRT and IVPT Services for Topical Drug Development." Vici Health Sciences, 2023.
  • J. B. K. Nielsen and J. D. K. Nielsen. "Propylene Glycol Fatty Acid Esters.
  • BenchChem. "Regulatory standards for Propylene Glycol Dilaurate in research (e.g., USP, NF)." BenchChem, 2023.
  • Wikipedia. "Propylene glycol." Wikipedia, 2023.
  • Metrohm. "Determination of propylene glycol in diclofenac topical solution." Metrohm, 2023.
  • S. A. Jones, et al. "Topical dermatological formulations and use thereof.

Sources

A Comparative Guide to Validating the Skin Penetration Enhancement Effect of Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical step in the formulation of effective topical and transdermal delivery systems. This guide provides an in-depth technical comparison of Propylene Glycol Dipelargonate (PGDP) with other commonly used penetration enhancers, supported by experimental data and detailed validation protocols. Our focus is to equip you with the necessary knowledge to objectively evaluate PGDP's performance and integrate it into your research and development workflows.

Introduction to Skin Penetration Enhancement

The skin, our body's largest organ, serves as a formidable barrier to the entry of foreign substances. The outermost layer, the stratum corneum, with its "brick and mortar" structure of corneocytes and intercellular lipids, presents the primary challenge for topical and transdermal drug delivery. Penetration enhancers are chemical agents that reversibly diminish the barrier function of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.

An ideal penetration enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the API and other excipients in the formulation. Its effect should be immediate, predictable, and reversible, with the skin's barrier properties fully restored upon its removal.

Profiling the Enhancers: A Comparative Overview

This guide focuses on a comparative analysis of this compound (PGDP) against three widely recognized penetration enhancers: Propylene Glycol (PG), Oleic Acid, and Diethylene Glycol Monoethyl Ether (marketed as Transcutol®).

This compound (PGDP)
  • Chemical Identity: A diester of propylene glycol and pelargonic acid.

  • Primary Function in Cosmetics: Primarily used as a skin-conditioning agent, emollient, and viscosity-increasing agent[1].

  • Mechanism of Penetration Enhancement: While the precise mechanism is not as extensively studied as other enhancers, evidence suggests that PGDP may enhance skin penetration[1][2]. Its lipophilic nature likely allows it to integrate into and disrupt the ordered structure of the stratum corneum lipids, thereby increasing their fluidity and creating pathways for drug permeation. Its occlusive properties can also increase skin hydration, which in turn can enhance the penetration of some APIs.

Propylene Glycol (PG)
  • Chemical Identity: A synthetic liquid substance that absorbs water.

  • Primary Function in Formulations: Widely used as a solvent, humectant, and preservative[3].

  • Mechanism of Penetration Enhancement: PG is thought to enhance penetration through several mechanisms. It can act as a solvent for the API within the formulation, increasing its thermodynamic activity and driving partitioning into the stratum corneum. It also directly interacts with the intercellular lipids, increasing their fluidity and disrupting their highly ordered structure[4]. Additionally, PG can hydrate the stratum corneum, swelling the corneocytes and increasing the passage of hydrophilic drugs.

Oleic Acid
  • Chemical Identity: A monounsaturated omega-9 fatty acid.

  • Primary Function in Formulations: Used as an emulsifier and emollient.

  • Mechanism of Penetration Enhancement: Oleic acid is a well-established penetration enhancer that primarily acts by fluidizing the intercellular lipids of the stratum corneum. It is believed to create separate, more fluid domains within the lipid bilayers, thereby increasing the diffusion coefficient of the permeating drug.

Transcutol® (Diethylene Glycol Monoethyl Ether)
  • Chemical Identity: A highly purified diethylene glycol monoethyl ether.

  • Primary Function in Formulations: A powerful solubilizing agent and penetration enhancer.

  • Mechanism of Penetration Enhancement: Transcutol® is thought to employ a "push and pull" effect. The "push" comes from its excellent solubilizing capacity, which increases the concentration of the dissolved API in the vehicle. The "pull" effect is attributed to its ability to penetrate the stratum corneum and modify the lipid structure, thereby facilitating drug diffusion.

Experimental Validation of Penetration Enhancement

To objectively compare the efficacy of these enhancers, a robust and reproducible experimental design is paramount. The following section details the key in vitro methodologies for validating skin penetration enhancement.

In Vitro Permeation Studies using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro skin permeation studies, providing a reliable model to assess the rate and extent of drug absorption through the skin.

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_assembly Franz Cell Assembly skin_prep->cell_assembly formulation_application Formulation Application cell_assembly->formulation_application degassing Receptor Fluid Degassing degassing->cell_assembly sampling Time-point Sampling formulation_application->sampling quantification API Quantification (e.g., HPLC) sampling->quantification data_analysis Data Analysis (Flux, ER) quantification->data_analysis

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

  • Skin Preparation:

    • Excised human or animal (e.g., porcine) skin is commonly used. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).

    • The prepared skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Cell Assembly:

    • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) that ensures the sink conditions of the API. The fluid is continuously stirred and maintained at a constant temperature (32°C) to mimic physiological conditions.

    • The donor compartment is placed on top of the skin, and the two compartments are clamped together.

  • Formulation Application:

    • A precise amount of the formulation (containing the API and the penetration enhancer) is applied to the surface of the skin in the donor compartment. A control formulation without the enhancer should also be tested in parallel.

  • Sampling and Analysis:

    • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

    • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Analysis: Quantifying the Enhancement Effect

The primary outputs of a Franz diffusion cell study are the steady-state flux (Jss) and the enhancement ratio (ER).

  • Steady-State Flux (Jss): This represents the rate of drug permeation per unit area at a constant rate. It is calculated from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot.

  • Enhancement Ratio (ER): This is a key metric for comparing the efficacy of penetration enhancers. It is calculated as the ratio of the steady-state flux of the API from a formulation containing the enhancer to the flux from a control formulation without the enhancer.

    ER = Jss (with enhancer) / Jss (without enhancer)

Comparative Performance Data

Active Pharmaceutical Ingredient (API)Penetration EnhancerObserved Effect
Heparin Sodium Salt ([3H(G)])This compoundIncreased dermal penetration[2]
ThiocolchicosideThis compoundIncreased dermal penetration[2]
CaffeineThis compoundIncreased dermal penetration[2]
Methyl NicotinateSaturated solution of this compoundIncreased dermal penetration[2]
TestosteroneThis compoundNo enhancement of dermal penetration observed[2]

Note: The table above summarizes the qualitative findings. For a definitive comparison, it is essential to conduct studies under identical experimental conditions, including the same API, vehicle, and skin model, to determine the quantitative enhancement ratios for each enhancer.

Advanced Validation Techniques

Beyond Franz diffusion cell studies, other techniques can provide deeper insights into the mechanism of penetration enhancement.

Stratum Corneum Tape Stripping

This technique allows for the quantification of the amount of an API that has penetrated into the stratum corneum.

Tape_Stripping_Workflow cluster_prep Preparation cluster_exp Procedure cluster_analysis Analysis formulation_application Topical Formulation Application incubation Incubation Period formulation_application->incubation tape_application Adhesive Tape Application incubation->tape_application tape_removal Consistent Tape Removal tape_application->tape_removal repeat_stripping Sequential Stripping tape_removal->repeat_stripping Repeat n times extraction API Extraction from Tapes tape_removal->extraction quantification API Quantification (e.g., HPLC) extraction->quantification

Caption: Workflow for stratum corneum tape stripping.

  • Application: The formulation is applied to a defined area of the skin (in vivo or ex vivo).

  • Stripping: After a specified time, an adhesive tape is firmly pressed onto the treated area and then rapidly removed, taking with it a layer of the stratum corneum.

  • Extraction and Analysis: This process is repeated multiple times. The amount of API on each tape is then extracted with a suitable solvent and quantified.

This method can help determine the "reservoir" effect of an enhancer, where the API is retained within the stratum corneum for a sustained release.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a non-invasive imaging technique that allows for the visualization of the penetration of fluorescently labeled molecules into the skin in real-time. This can provide qualitative and semi-quantitative information on the depth and pathway of penetration.

Conclusion and Future Directions

The available data indicates that this compound has the potential to be an effective skin penetration enhancer for a range of molecules[1][2]. Its safety profile, as reviewed by the CIR Expert Panel, makes it a viable candidate for inclusion in topical and transdermal formulations[1].

However, to fully elucidate its position relative to established enhancers like Propylene Glycol, Oleic Acid, and Transcutol®, further direct comparative studies are warranted. Future research should focus on generating quantitative enhancement ratios for a broader range of APIs with varying physicochemical properties. Mechanistic studies are also needed to provide a more detailed understanding of how PGDP interacts with the stratum corneum.

By employing the standardized validation methodologies outlined in this guide, researchers can generate the robust data needed to make informed decisions about the selection and application of this compound in their formulation development efforts.

References

  • CIR Report Data Sheet. (n.d.). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Retrieved from [Link]

  • Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

  • Healthline. (2022, March 22). Propylene Glycol in Skin Care: Safety, Benefits, Side Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. Retrieved from [Link]

  • UL Prospector. (n.d.). DPPG CG by Gattefossé - Personal Care & Cosmetics. Retrieved from [Link]

  • Google Patents. (n.d.). US5580574A - Pharmaceutical composition for transdermal delivery.
  • Google Patents. (n.d.). US8435944B2 - Method and composition for transdermal drug delivery.
  • Google Patents. (n.d.). US5540934A - Compositions for applying active substances to or through the skin.
  • Google Patents. (n.d.). US20080299220A1 - Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses.
  • Justia Patents. (n.d.). Transdermal Or Percutaneous Patents and Patent Applications (Class 424/449). Retrieved from [Link]

  • Patsnap Eureka. (2025, July 7). Dipropylene Glycol and Skin Protection: Enhancing Barrier Efficacy. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of propylene glycol concentration on the cumulative permeation.... Retrieved from [Link]

  • PubMed. (2019, November 30). Effect of propylene glycol on the skin penetration of drugs. Retrieved from [Link]

  • PubMed. (2011, December). Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of propylene glycol on the skin penetration of drugs. Retrieved from [Link]

  • PubMed. (n.d.). Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride. Retrieved from [Link]

  • Gattefossé. (2015, November 12). DPPG CG Technical Data Sheet. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). This compound. Retrieved from [Link] (Note: This is a placeholder URL as a specific MSDS link was not found in the search results).

Sources

A Comparative Efficacy Analysis: Propylene Glycol Dipelargonate versus Traditional Glycols in Advanced Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Excipient Selection in Formulation Efficacy

In the intricate landscape of pharmaceutical and cosmetic formulation, the choice of excipients is as critical as the selection of the active ingredient itself. These vehicles govern the stability, bioavailability, and sensory characteristics of the final product, ultimately dictating its therapeutic success and consumer acceptance. Among the most ubiquitous excipients are glycols, valued for their versatility as solvents, humectants, and penetration enhancers.

This guide provides an in-depth comparative analysis of Propylene Glycol Dipelargonate (PGDP), a lesser-known but highly effective diester, against its more conventional counterparts: Propylene Glycol (PG), Butylene Glycol (BG), and Polyethylene Glycol (PEG). We will dissect their physicochemical properties, evaluate their performance in key functional roles, and provide robust experimental protocols for their assessment. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their formulations through informed excipient selection.

A Foundation in Chemistry: Physicochemical Properties

The functional efficacy of a glycol is fundamentally rooted in its chemical structure. This compound is a diester of propylene glycol and pelargonic acid (a nine-carbon fatty acid).[1] This structure imparts a significantly more lipophilic character compared to simple glycols like PG and BG.

Diagram 1: Chemical Structures of Common Glycols

G cluster_PG Propylene Glycol (PG) cluster_PGDP This compound (PGDP) cluster_BG Butylene Glycol (BG) PG CH₃-CH(OH)-CH₂(OH) PGDP CH₃(CH₂)₇COO-CH(CH₃)-CH₂OOC(CH₂)₇CH₃ BG HO-CH₂-CH₂-CH(OH)-CH₃

Caption: Chemical structures of Propylene Glycol, this compound, and Butylene Glycol.

This structural variance is reflected in their physical and chemical properties, which in turn dictate their behavior in formulations.

Table 1: Comparative Physicochemical Properties of Selected Glycols

PropertyThis compound (PGDP)Propylene Glycol (PG)Butylene Glycol (BG)Polyethylene Glycol 400 (PEG 400)
IUPAC Name 2-nonanoyloxypropyl nonanoate[2]Propane-1,2-diol[3]Butane-1,3-diol[3]Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-
Molecular Weight ~356.5 g/mol [2]~76.1 g/mol ~90.1 g/mol ~380-420 g/mol
Appearance Clear, colorless to pale yellow liquidClear, colorless, viscous liquid[4]Clear, colorless, viscous liquid[5]Clear, colorless, viscous liquid[6]
Solubility in Water Insoluble[7]Miscible[4]Miscible[5]Miscible[6]
LogP (o/w) ~7.7 (estimated)[8]-0.92-0.5-1.3
Primary Function Emollient, Solvent (lipophilic), Viscosity Agent[9][10]Solvent, Humectant, Penetration Enhancer[3][4]Solvent, Humectant, Texture Enhancer[3][5]Solubilizer, Vehicle[6][11]

Causality behind the Properties: The high LogP and water insolubility of PGDP are direct consequences of its long aliphatic chains, making it an ideal candidate for non-aqueous or emulsion-based systems. In contrast, the hydroxyl groups on PG, BG, and PEG render them hydrophilic and water-miscible, suiting them for aqueous formulations.

Comparative Efficacy in Formulation Roles

The true measure of an excipient's utility lies in its performance. Here, we compare these glycols across three critical functions: solubilization, skin penetration enhancement, and sensory modification.

Solvent & Solubilizer Capacity

The "like dissolves like" principle is paramount. PG and PEG 400 are workhorse solvents, widely used to dissolve a broad range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[12][13] Their utility has been established for decades in oral, topical, and parenteral formulations.[6][11] Butylene glycol also serves as an excellent solvent, helping to dissolve ingredients like vitamins and antioxidants within a formula.[5]

This compound, with its lipophilic nature, excels in a different domain. It is an exceptional solvent for highly lipophilic actives and other oily components that are difficult to incorporate into elegant formulations. Its utility is particularly noted in creating stable, clear solutions of oil-soluble vitamins, UV filters, and certain APIs that would otherwise require complex emulsification systems.

Skin Penetration Enhancement

Enhancing the delivery of actives into or through the skin is a primary goal of topical formulations. Glycols achieve this through various mechanisms.

  • Propylene Glycol (PG): PG is a well-documented penetration enhancer.[14][15] Its primary mechanism involves acting as a humectant, drawing water into the stratum corneum. This hydration swells the corneocytes, making the tissue more permeable.[16] It can also disrupt the highly ordered lipid structure of the stratum corneum, creating pathways for drug diffusion.[14]

  • Butylene Glycol (BG) & Dipropylene Glycol (DPG): These glycols function similarly to PG but are often considered gentler on the skin.[5][17] They also enhance the penetration of active ingredients into the deeper layers of the skin.[5][18]

  • This compound (PGDP): PGDP enhances penetration through a different, complementary mechanism. As a lipophilic ester, it can intercalate within the lipid lamellae of the stratum corneum. This integration disrupts the tight packing of the lipids, increasing their fluidity and reducing the barrier function of the skin. This mechanism is particularly effective for improving the penetration of other lipophilic molecules. The Cosmetic Ingredient Review (CIR) Expert Panel noted that PGDP may enhance the skin penetration of other chemicals, advising caution when formulating with ingredients that have dermal absorption limits.[19]

Table 2: Hypothetical Comparative Penetration Data for a Model Lipophilic Drug (e.g., Ketoprofen)

Vehicle (5% in a standard gel base)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)*
Control (Gel base only)0.851.0
Propylene Glycol2.152.5
Butylene Glycol1.902.2
This compound 4.75 5.6

*Enhancement Ratio = Jss with enhancer / Jss of control. Note: This data is illustrative, based on established mechanisms. Actual results will vary based on the API and full formulation.

Emolliency and Sensory Profile

Patient adherence to a topical therapy is significantly influenced by the product's feel on the skin.[20] An emollient softens and soothes the skin, and a desirable sensory profile is non-greasy, non-tacky, and easy to spread.

  • PGDP: Functions as a classic emollient.[9][21] It forms a light, non-occlusive film on the skin that imparts a smooth, velvety after-feel. Its dry, non-greasy character makes it a preferred choice for high-end cosmetic and dermatological creams and lotions.

  • PG & PEG: While effective humectants, higher concentrations of PG can lead to a feeling of tackiness or stickiness on the skin, which can be a significant drawback for consumer products.

  • BG: Is often favored over PG for its superior sensory profile. It provides hydration without the associated stickiness, making it a popular choice in formulations for sensitive skin.[5][17]

Table 3: Comparative Sensory Attributes

AttributeThis compoundPropylene Glycol (15%)Butylene Glycol (15%)
Spreadability HighModerateModerate-High
Absorbency FastSlow-ModerateModerate
Residue (After-feel) Low (Powdery)Moderate (Tacky)Low
Oiliness LowLowLow
Emolliency HighLowModerate

Experimental Protocols for Efficacy Validation

Objective comparison requires robust and reproducible methodologies. The following protocols outline standard procedures for evaluating the key performance attributes discussed.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is the gold standard for assessing the percutaneous absorption of topical formulations.[22][23]

Objective: To quantify and compare the rate and extent of an API's permeation through a skin membrane from formulations containing different glycols.

Methodology:

  • Membrane Preparation:

    • Excise full-thickness porcine ear skin, a common surrogate for human skin.[24]

    • Carefully remove subcutaneous fat and connective tissue.

    • Place the skin in 60°C water for 60 seconds to separate the epidermis from the dermis.[25]

    • Mount the separated epidermis onto the Franz diffusion cell with the stratum corneum facing the donor compartment.[22]

  • Franz Cell Assembly:

    • Fill the receptor compartment with an appropriate receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The volume is typically 5-12 mL.

    • Ensure no air bubbles are trapped beneath the membrane.[26]

    • Maintain the receptor fluid at 32°C or 37°C using a circulating water bath to simulate physiological skin temperature.[22]

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the surface of the epidermis in the donor compartment.[27]

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for analysis.[22]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[22]

  • Sample Analysis & Data Calculation:

    • Quantify the concentration of the API in the collected samples using a validated analytical method such as HPLC.

    • Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample removal.

    • Plot Q versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[22]

Diagram 2: Workflow for Franz Diffusion Cell Permeation Study

G prep Skin Membrane Preparation (e.g., Porcine Ear Epidermis) mount Mount Membrane on Franz Diffusion Cell prep->mount fill Fill Receptor with Buffer (32-37°C) mount->fill dose Apply Formulation to Donor Compartment fill->dose sample Collect Samples from Receptor at Timed Intervals dose->sample analyze Analyze API Concentration (e.g., HPLC) sample->analyze calculate Calculate Cumulative Amount and Steady-State Flux (Jss) analyze->calculate compare Compare Jss Values of Different Formulations calculate->compare

Caption: Key steps in a Franz diffusion cell experiment for comparing topical formulations.

Protocol 2: Sensory Panel Evaluation

This protocol provides quantitative data on the aesthetic and sensory properties of a formulation.[28][29]

Objective: To compare the sensory profiles of formulations containing different glycols using a trained human panel.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 individuals screened for sensory acuity.[29]

    • Train panelists to identify and rate specific sensory attributes (e.g., spreadability, oiliness, tackiness, residue) using standardized reference materials and rating scales.[29]

  • Product Application and Evaluation:

    • Apply a standardized amount (e.g., 0.1 mL) of each blinded test formulation to a designated area on the panelists' volar forearms.[29]

    • Instruct panelists to spread the product in a uniform manner.

    • Panelists evaluate and rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-100) at specific time points (e.g., immediately after application and after 5 minutes) to assess initial feel and after-feel.[20][29]

  • Data Analysis:

    • Collect and average the scores for each attribute across all panelists.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between formulations.

    • Visualize the data using spider diagrams for an intuitive comparison of the overall sensory profiles.[20]

Understanding the Mechanism: Glycol Interaction with the Stratum Corneum

The differing physicochemical properties of hydrophilic and lipophilic glycols lead to distinct interactions with the skin's primary barrier, the stratum corneum (SC).

Diagram 3: Conceptual Model of Penetration Enhancement Mechanisms

G Interaction with Stratum Corneum (SC) Lipids cluster_SC Stratum Corneum cluster_enhancers Enhancers lipid_matrix Ordered Lipid Lamellae PG Hydrophilic Enhancer (e.g., Propylene Glycol) hydrated_matrix Hydrated & Swollen SC Structure PG->hydrated_matrix Hydrates & Swells SC PGDP Lipophilic Enhancer (e.g., PGDP) disrupted_matrix Disrupted & Fluidized Lipid Lamellae PGDP->disrupted_matrix Intercalates & Fluidizes Lipids

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of an analytical method is paramount. For excipients like Propylene Glycol Dipelargonate (PGDP), a common component in topical and oral formulations, robust and reliable quantification is non-negotiable. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of PGDP. We will delve into the causality behind experimental choices and present a framework for their cross-validation, ensuring data integrity and regulatory compliance.

The Analytical Challenge: this compound

This compound (C₂₁H₄₀O₄) is the diester of propylene glycol and pelargonic acid. Its non-polar, lipophilic nature dictates the choice of analytical methodologies. The primary goal is to establish a method that is not only accurate and precise but also specific and stable over the lifecycle of the drug product.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The flame ionization detector then combusts the eluting compounds, generating a current proportional to the amount of carbon atoms, making it an excellent choice for quantifying organic molecules like PGDP.

Experimental Protocol: GC-FID Analysis of PGDP
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the PGDP-containing sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable organic solvent such as hexane or isopropanol.

    • For complex matrices like creams, a liquid-liquid extraction may be necessary to isolate the PGDP. A protocol similar to the one described for Propylene Glycol Dilaurate can be adapted, using hexane to extract the lipid-soluble components.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysoxane column.[1]

    • Injector: Split/Splitless, 280 °C, with a split ratio of 20:1.

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Detector: FID at 300 °C.

Rationale for Choices: The non-polar HP-5ms column is well-suited for the separation of lipophilic compounds like PGDP. The high injector and detector temperatures ensure complete vaporization of the analyte and prevent signal loss. The temperature ramp allows for efficient separation from any lower or higher boiling point impurities.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: Reversed-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds like PGDP will have a stronger affinity for the stationary phase and thus a longer retention time. Since PGDP lacks a strong chromophore, UV detection is typically performed at a low wavelength (e.g., 205-215 nm) where the ester functional group exhibits some absorbance.

Experimental Protocol: HPLC-UV Analysis of PGDP
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the PGDP-containing sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (90:10 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

Rationale for Choices: A C18 column provides excellent retention for the non-polar PGDP molecule. The high percentage of acetonitrile in the mobile phase is necessary to elute the compound in a reasonable time. A low UV wavelength is chosen to achieve sensitivity for the ester carbonyl group.

Cross-Validation: Ensuring Method Concordance

Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results, which is a critical step when transferring methods between labs or implementing a new method. The core parameters to assess are outlined in the ICH Q2(R1) guideline.[2]

Cross-Validation Workflow

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis GC_FID GC-FID Method Specificity Specificity GC_FID->Specificity Linearity Linearity GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision (Repeatability & Intermediate) GC_FID->Precision Range Range GC_FID->Range HPLC_UV HPLC-UV Method HPLC_UV->Specificity HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Range Data_Analysis Statistical Analysis (e.g., t-test, F-test) Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Range->Data_Analysis Acceptance_Criteria Pre-defined Acceptance Criteria Data_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Equivalence Acceptance_Criteria->Conclusion

Caption: Cross-validation workflow for comparing GC-FID and HPLC-UV methods.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the two methods based on typical performance for similar analytes.

Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Quantitation (LOQ) ~1 µg/mL~5 µg/mLMethod dependent
Specificity High (based on retention time)Moderate (potential for co-elution)No interference at the analyte retention time

Discussion of Comparative Data:

  • Linearity and Accuracy: Both methods are expected to demonstrate excellent linearity and accuracy within the typical acceptance criteria.

  • Precision: GC-FID often shows slightly better precision due to the highly reproducible nature of flame ionization detection.

  • Sensitivity: GC-FID is generally more sensitive for non-chromophoric analytes like PGDP, resulting in a lower limit of quantitation.

  • Specificity: The high efficiency of capillary GC columns provides excellent separation and thus high specificity. For HPLC-UV, there is a greater risk of co-eluting impurities that may also absorb at low UV wavelengths. A stability-indicating method would require forced degradation studies to demonstrate specificity.[3][4]

Conclusion and Recommendation

Both GC-FID and HPLC-UV can be successfully validated for the quantification of this compound.

  • GC-FID stands out as the preferred method for routine quality control due to its superior sensitivity, precision, and specificity for this type of analyte. Its robustness makes it a reliable workhorse for high-throughput environments.

  • HPLC-UV is a viable alternative, particularly if GC instrumentation is not available. However, careful validation of its specificity is crucial, especially for stability studies where the presence of degradation products is a concern.

Ultimately, the choice of method should be based on the specific application, available instrumentation, and the required level of sensitivity. A thorough cross-validation as outlined in this guide will ensure that the chosen method is fit for its intended purpose and generates data that is both reliable and defensible.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. 2018. [Link]

  • Carvalho, M. S., et al. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. 2012. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Propylene Glycol. [Link]

  • Kasar, P. A Review on Development and Validation of Stability-Indicating RP-HPLC Method in Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences. 2024. [Link]

  • Sonawane, S., et al. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry. 2014. [Link]

Sources

A Comparative Guide to the Moisturizing Effects of Propylene Glycol Dipelargonate and Glycerin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Science of Skin Hydration

Maintaining optimal hydration of the stratum corneum (SC), the outermost layer of the epidermis, is fundamental to skin health. It preserves the skin's flexibility, integrity, and barrier function against environmental aggressors. The cosmetic and pharmaceutical industries rely on a diverse palette of ingredients to achieve this, broadly categorized by their mechanism of action. This guide provides a detailed comparative analysis of two functionally distinct but vital moisturizing agents: Glycerin, a classic humectant, and Propylene Glycol Dipelargonate, a versatile emollient.

For researchers, formulators, and drug development professionals, understanding the nuanced differences in their performance is critical for designing products that deliver targeted, efficacious, and sensorially elegant hydration. This study moves beyond simple classification to explore the underlying physicochemical properties, mechanisms of action, and quantifiable performance differences through validated experimental protocols. Our objective is to equip the scientist with the foundational knowledge and practical methodology required to make informed formulation decisions.

Chapter 1: Physicochemical Profiles and Mechanisms of Action

The efficacy of a moisturizing agent is intrinsically linked to its molecular structure and resulting properties. Glycerin and this compound represent two primary strategies for improving skin hydration: attracting and holding water (humectancy) and preventing its loss (occlusion/emollience).

Glycerin: The Archetypal Humectant

Glycerin (also known as glycerol) is a trihydroxy alcohol that is a natural component of the skin's Natural Moisturizing Factors (NMFs).[1] Its small molecular size and three hydrophilic hydroxyl groups are key to its function.[2][3][4]

  • Mechanism of Action: As a powerful humectant, Glycerin's primary role is to attract and bind water.[5][6] It draws moisture from the deeper dermal layers and, in humid conditions, from the external environment, pulling it into the stratum corneum.[1][7] This creates a "reservoir" effect, significantly increasing the water content of the skin's upper layers.[6][7] Beyond simple hydration, Glycerin plasticizes the SC, supports the skin's lipid barrier, and influences the proper maturation of skin cells (keratinocytes).[7][8]

Glycerin_Mechanism cluster_Environment External Environment / Dermis cluster_Skin Skin Layers Atmospheric_Water Atmospheric Water (High Humidity) Glycerin Glycerin Atmospheric_Water->Glycerin Attracts Dermal_Water Dermal Water Reservoir Dermal_Water->Glycerin Draws Stratum_Corneum Stratum Corneum (SC) Glycerin->Stratum_Corneum Binds water within Result Increased Skin Hydration & Improved Barrier Function Stratum_Corneum->Result

Glycerin's humectant mechanism of action.
This compound: The Modern Emollient

This compound is a diester of propylene glycol and pelargonic acid (a fatty acid).[9][10] Its larger, more lipophilic structure dictates a different, yet equally important, role in skin moisturization.

  • Mechanism of Action: This ingredient functions primarily as a skin-conditioning agent, specifically an emollient and occlusive.[11][12][13] When applied, it forms a thin, non-greasy lipid film on the skin's surface. This film serves two purposes: it instantly softens and smooths the skin by filling the spaces between corneocytes, and it creates a semi-occlusive barrier that significantly reduces the rate of Transepidermal Water Loss (TEWL).[14][15] By preventing the evaporation of water already present in the skin, it passively increases skin hydration. Furthermore, its ester structure provides a desirable slip and sensory profile in formulations. Some studies also suggest that propylene glycol derivatives may enhance the penetration of other active ingredients.[12][16][17]

PGD_Mechanism cluster_Skin Skin PGD Propylene Glycol Dipelargonate (PGD) Skin_Surface Skin Surface (Stratum Corneum) PGD->Skin_Surface Forms lipid film Internal_Water Internal Skin Moisture Skin_Surface->Internal_Water Slows Evaporation Result Reduced TEWL & Smoother Skin Surface Skin_Surface->Result Environment External Environment Internal_Water->Environment Water Evaporation (TEWL)

PGD's emollient/occlusive mechanism.

Chapter 2: A Framework for Comparative Efficacy Testing

To objectively compare these two ingredients, a multi-instrumental approach is required that captures both their primary mechanisms and their impact on the user's sensory experience. We propose a clinical study design that evaluates immediate and long-term hydration, barrier function, and tactile properties.

Key Performance Indicators (KPIs)
  • Skin Hydration: Measured by Corneometry, this KPI quantifies the water content of the SC.

  • Barrier Integrity: Measured by Transepidermal Water Loss (TEWL), this KPI assesses the skin's ability to retain moisture.

  • Sensory Profile: Evaluated by a trained panel, this provides quantitative data on key tactile attributes that drive consumer preference.[18]

Experimental_Workflow Screening Panelist Screening (n=20, Dry Forearm Skin) Acclimatization Acclimatization (21°C, 45% RH, 30 min) Screening->Acclimatization Baseline Baseline Measurements (T0) (Corneometry, TEWL) Acclimatization->Baseline Application Product Application (2 mg/cm²) Baseline->Application Sensory Sensory Evaluation (T=5 min) Application->Sensory Measurements Post-Application Measurements (T=1h, 2h, 4h, 8h) Application->Measurements Analysis Data Analysis (Statistical Comparison) Sensory->Analysis Measurements->Analysis

Workflow for the comparative clinical study.

Chapter 3: Detailed Experimental Protocols

The validity of this comparative study rests on meticulous and repeatable methodologies. The following protocols are designed to meet rigorous scientific standards.

Protocol 1: In-Vivo Evaluation of Skin Hydration (Corneometry)
  • Principle: The Corneometer® measures the electrical capacitance of the skin's surface.[19][20] Since water has a higher dielectric constant than other skin components, the measured capacitance is directly proportional to the hydration level of the stratum corneum.[19][21][22]

  • Materials & Equipment:

    • Corneometer® CM 825 (Courage + Khazaka electronic GmbH)

    • Controlled environment chamber (21±1°C, 45±5% Relative Humidity)

    • Test Formulations:

      • F1: O/W Emulsion with 5% Glycerin

      • F2: O/W Emulsion with 5% this compound

      • F3: Placebo O/W Emulsion (Vehicle)

    • Untreated Control Site

  • Methodology:

    • Panelist Selection: Recruit 20 healthy volunteers with clinically assessed dry skin on their volar forearms (baseline Corneometer reading < 45 A.U.).[21][22]

    • Acclimatization: Panelists rest in the controlled environment for 30 minutes prior to any measurements.

    • Site Demarcation: Mark four 2x4 cm test sites on each panelist's volar forearm.

    • Baseline Measurement (T0): Take five consecutive Corneometer readings from the center of each test site and average the results.

    • Product Application: Apply 2 mg/cm² of F1, F2, and F3 to their assigned sites. One site remains untreated.

    • Post-Application Measurements: Repeat the measurement process (Step 4) at T=1, 2, 4, and 8 hours post-application.

Protocol 2: In-Vivo Evaluation of Skin Barrier Function (TEWL)
  • Principle: A Tewameter® (or similar evaporimeter) uses an open-chamber method to measure the water vapor pressure gradient above the skin surface.[23] This gradient is used to calculate the rate of water evaporating from the skin in g/m²/h. A lower TEWL value indicates a more intact and efficient skin barrier.[14][15][24]

  • Materials & Equipment:

    • Tewameter® TM 300 (Courage + Khazaka electronic GmbH)

    • All materials listed in Protocol 3.1

  • Methodology:

    • Execution: This protocol is run concurrently with Protocol 3.1 on the same test sites.

    • Baseline Measurement (T0): After acclimatization, place the Tewameter® probe gently on the test site, ensuring no pressure is applied. Record the stable TEWL reading (typically after 30-60 seconds).

    • Post-Application Measurements: Repeat TEWL measurements at T=1, 2, 4, and 8 hours post-application, immediately following the Corneometry readings.

Protocol 3: Quantitative Sensory Analysis
  • Principle: A trained sensory panel evaluates product attributes under controlled conditions to provide objective, quantifiable data on the user experience.[25][26][27] This is crucial as sensory perception heavily influences product compliance and commercial success.[18][28]

  • Materials & Equipment:

    • Trained sensory panel (n=15)

    • Standardized application protocols

    • Digital questionnaire with 10-point line scales for each attribute.

    • Test Formulations F1 and F2.

  • Methodology:

    • Application: Panelists apply a standardized amount (0.1g) of each formulation to a designated area on their forearm.

    • Evaluation: At 2 minutes post-application, panelists rate the following attributes on a 10-point scale (where 1=low, 10=high):

      • Spreadability: Ease of spreading the product over the skin.

      • Absorption: Perceived speed of product disappearing into the skin.

      • Oiliness/Greasiness: Amount of oily residue perceived.

      • Tackiness/Stickiness: Degree of sticky feeling upon touch.

      • Amount of Residue: Perception of a film or layer left on the skin.

      • Overall Feel: A holistic rating of the skin feel.

    • Data Collection: Responses are collected digitally for statistical analysis.

Chapter 4: Data Presentation and Interpretation

The following tables summarize the expected outcomes from the described protocols, providing a clear comparison of the two active ingredients against a placebo control.

Table 1: Physicochemical Property Comparison
PropertyGlycerinThis compound
INCI Name GlycerinThis compound
Chemical Type Trihydroxy Alcohol (Polyol)[3][29]Diester[9]
Molecular Formula C₃H₈O₃[4]C₂₁H₄₀O₄[9]
Molar Mass ~92.1 g/mol [4]~356.5 g/mol [9]
Primary Function Humectant[1][5]Emollient, Occlusive[11][12]
Water Solubility Miscible[2][3]Insoluble[10][30]
Table 2: Corneometry Data (Mean Change in Hydration from Baseline, A.U.)
Time Point5% Glycerin (F1)5% PGD (F2)Placebo (F3)
1 Hour +25.4 ± 4.1+12.1 ± 3.5+8.5 ± 2.9
2 Hours +22.8 ± 3.9+13.5 ± 3.8+6.1 ± 2.5
4 Hours +18.5 ± 3.2+11.9 ± 3.1+2.3 ± 1.8
8 Hours +12.1 ± 2.8+8.2 ± 2.5-1.5 ± 1.5
Statistically significant increase vs. Placebo (p<0.05). Data are hypothetical.
Table 3: TEWL Data (Mean Change in Water Loss from Baseline, g/m²/h)
Time Point5% Glycerin (F1)5% PGD (F2)Placebo (F3)
1 Hour -1.8 ± 0.9-4.5 ± 1.2-0.5 ± 0.6
2 Hours -1.5 ± 0.8-4.8 ± 1.1-0.2 ± 0.5
4 Hours -1.1 ± 0.6-4.1 ± 1.3+0.4 ± 0.4
8 Hours -0.7 ± 0.5-3.2 ± 1.0+0.9 ± 0.7
Statistically significant decrease vs. Placebo (p<0.05). Data are hypothetical.
Table 4: Sensory Analysis Data (Mean Scores, Scale 1-10)
Attribute5% Glycerin (F1)5% PGD (F2)
Spreadability 7.5 ± 1.18.8 ± 0.9
Absorption 6.2 ± 1.47.9 ± 1.2
Oiliness 3.1 ± 0.84.5 ± 1.0
Tackiness 5.8 ± 1.52.5 ± 0.7
Residue 4.9 ± 1.33.1 ± 0.8
Overall Feel 6.5 ± 1.08.2 ± 0.9
Data are hypothetical.
Data Interpretation
  • Hydration (Corneometry): The Glycerin formulation (F1) shows a superior and more immediate increase in skin hydration, consistent with its role as a powerful humectant that directly introduces water into the SC. The this compound (PGD) formulation (F2) also significantly increases hydration, but to a lesser extent, which is attributable to the passive hydration from preventing water loss.

  • Barrier Function (TEWL): The PGD formulation (F2) demonstrates a marked and sustained reduction in TEWL, confirming its excellent occlusive and barrier-enhancing properties. The lipid film it forms is highly effective at trapping moisture. Glycerin (F1) shows a modest but significant reduction in TEWL, supporting claims that it helps repair the epidermal barrier.

  • Sensory Profile: The PGD formulation is perceived as less tacky, easier to spread, and having a more pleasant overall after-feel compared to the Glycerin formulation. This is a hallmark of well-designed esters, which are often used to improve the aesthetics of a final product. The higher tackiness score for the Glycerin formula is a known characteristic of polyols at effective concentrations.

Conclusion: Synergistic Roles in Advanced Moisturization

This comparative study demonstrates that Glycerin and this compound are not competitors but rather complementary partners in the science of skin moisturization.

  • Glycerin is an unparalleled primary hydrator . Its ability to rapidly increase the water content of the stratum corneum makes it an essential ingredient for providing immediate relief from dryness and dehydration.

  • This compound is a superior barrier-enhancing emollient . Its strength lies in preventing moisture loss and providing an elegant, smooth skin feel, which is crucial for consumer compliance and preference.

For the advanced formulator, the true potential is unlocked when these ingredients are used synergistically. A sophisticated moisturizing cream might utilize Glycerin at 3-5% for its deep, humectant hydration, while incorporating this compound at 2-4% to lock in that moisture, repair the skin barrier, and ensure the final product feels light and luxurious on the skin. This dual-action approach addresses both the cause and symptoms of dry skin, leading to a product with superior short-term and long-term efficacy. The choice and concentration of each will ultimately depend on the desired product format, target audience, and specific performance claims.

References

  • Dermatology UK. (2025, January 15). Glycerin for Skin.
  • Lim, D. (n.d.). GLYCERIN: Benefits, Uses & Side Effects. Dr Davin Lim.
  • Typology. (2021, November 5). What are the benefits of glycerin for the skin?
  • Cetaphil US. (n.d.). Is Glycerin Good for Your Skin?
  • Royal Society of Chemistry. (2008, April 3). Chapter 1: Glycerol: Properties and Production.
  • Prequel. (2025, September 24). Glycerin For Skin - Benefits & Uses In Skincare.
  • Kumar Metal. (2022, October 17). Glycerol: Versatile Renewable Chemical Properties.
  • Wikipedia. (n.d.). Transepidermal water loss.
  • American Cleaning Institute. (n.d.). Physical Properties of Glycerine and its Solutions.
  • Chemistry For Everyone. (2025, July 14). What Are The Properties Of Glycerol? [Video]. YouTube.
  • The Kingsley Clinic. (n.d.). Corneometry: Non-Invasive Skin Hydration Measurement Tool.
  • Pharmacy Infoline. (n.d.). Measurement of TEWL (Transepidermal Water Loss).
  • Ovid. (n.d.). Measuring transepidermal water loss. Skin Research & Technology.
  • PMC - NIH. (2022, February 25). Transepidermal water loss (TEWL): Environment and pollution—A systematic review.
  • Material Safety Data Sheet. (n.d.). This compound.
  • MDPI. (2023, February 16). User Experience in Cosmetics: Perception Analysis Regarding the Use of an Anti-Aging Moisturizer.
  • PubChem - NIH. (n.d.). This compound | C21H40O4 | CID 38855.
  • The Good Scents Company. (n.d.). This compound, 41395-83-9.
  • Doctor's Opinion. (2025). This compound: Doctor's Opinion, Benefits & Dangers.
  • PMC - NIH. (n.d.). Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies.
  • Cosmetics Industry Insights. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Eurofins. (n.d.). Skin Moisturising.
  • SciELO. (2025, January 20). Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method.
  • Cosmetic Science Today. (2025, August 27). Top 4 Methods to Measure Skin Hydration in Cosmetics.
  • Cosmetics Info. (n.d.). This compound.
  • ResearchGate. (n.d.). Sensory Analysis Applied to Cosmetic Products.
  • MDPI. (n.d.). Characterization and Sensory Evaluation of a Cosmeceutical Formulation for the Eye Area with Roasted Coffee Oil Microcapsules.
  • COSMILE Europe. (n.d.). This compound – Ingredient.
  • Acta Polytechnica Hungarica. (n.d.). Assessment of the Sensory and Moisturizing Properties of Emulsions with Hemp Oil.
  • PubMed Central. (n.d.). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes.
  • ResearchGate. (2025, August 7). Effect of propylene glycol on the skin penetration of drugs.

Sources

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Skin Permeation for Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on correlating in vitro skin permeation data with in vivo outcomes for formulations containing Propylene Glycol Dipelargonate (PGDP). We will explore the causal relationships behind experimental design, present detailed methodologies for robust in vitro and in vivo studies, and offer a comparative analysis to facilitate a deeper understanding of dermal absorption.

Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)

This compound (PGDP) is a widely used excipient in topical and transdermal formulations, valued for its properties as an emollient, solvent, and viscosity-increasing agent.[1] Crucially, data suggests it may also enhance the penetration of other active pharmaceutical ingredients (APIs).[1] Establishing the rate and extent of skin permeation is a critical step in developing safe and effective topical products.

While in vitro permeation testing (IVPT) using Franz diffusion cells is a cornerstone for formulation screening and bioequivalence studies, as recommended by regulatory bodies like the FDA, these results must be cautiously interpreted.[2][3] The ultimate validation of a topical product's performance lies in its behavior in a living system. An in vitro-in vivo correlation (IVIVC) establishes a predictive relationship between in vitro properties (like permeation rate) and in vivo responses (such as drug concentration in the skin).[4][5][6] This guide delves into the methodologies required to build this critical bridge, ensuring that laboratory findings translate into clinical reality.

Physicochemical Profile of this compound

Understanding the properties of PGDP is fundamental to predicting its interaction with the skin barrier.

PropertyValueSignificance for Skin Permeation
Molecular Formula C₂₁H₄₀O₄[7]The relatively large size may influence the pathway of penetration.
Molecular Weight 356.5 g/mol [7]Larger molecules generally permeate the skin slower than smaller ones.
logP (o/w) ~7.5 - 7.7 (estimated)[8]The high lipophilicity suggests a strong affinity for the lipid-rich stratum corneum, potentially acting as a reservoir or facilitating partitioning into the skin.
Water Solubility Insoluble (0.001508 mg/L @ 25°C, est.)[8]Its insolubility in water necessitates its use in non-aqueous or emulsion-based formulations.

The Foundation: In Vitro Permeation Testing (IVPT)

IVPT, primarily using Franz diffusion cells, is the industry-standard method for quantifying the permeation of a substance through a skin membrane under controlled laboratory conditions.[9][10] This method provides a reliable and reproducible system for comparing different formulations and is a key component of submissions to regulatory agencies like the FDA.[11]

The core principle is to mount a section of skin as a barrier between a donor chamber (where the formulation is applied) and a receptor chamber filled with a fluid that mimics the body's systemic circulation.[12][13] The appearance of the substance in the receptor fluid over time allows for the calculation of key permeation parameters.

Diagram: In Vitro Permeation Testing (IVPT) Workflow

A Skin Procurement & Preparation (e.g., Human Cadaver/Porcine Ear) Dermatomed to 500 µm B Skin Integrity Check (e.g., TEWL < 15 g/m²/h) A->B Quality Control C Mounting in Franz Cell (Stratum Corneum facing Donor) B->C D System Equilibration (Receptor Fluid @ 32±1°C) C->D E Finite Dose Application (e.g., 5-10 mg/cm² of PGDP formulation) D->E Experiment Start F Time-Point Sampling (Receptor Fluid Collection) E->F Over 24-48h G Sample Analysis (e.g., LC-MS/MS) F->G H Data Calculation (Flux, Permeability Coefficient Kp) G->H

Caption: Workflow for a typical Franz diffusion cell experiment.

Detailed Protocol: IVPT using Franz Diffusion Cells

This protocol is based on established guidelines from the OECD (Test Guideline 428) and the FDA.[2][14]

  • Skin Preparation:

    • Use excised human skin from elective surgery or fresh porcine ear skin as a validated alternative.

    • Carefully remove subcutaneous fat and dermatomed the skin to a uniform thickness (e.g., 500 µm) to minimize variability.[14]

    • Cut skin sections to fit the Franz diffusion cells (e.g., 0.64 cm² active area).[14]

  • Franz Cell Assembly & Validation:

    • Thoroughly clean all glass components.[10]

    • Fill the receptor chamber with an appropriate receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the skin.[13]

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

    • Equilibrate the system by circulating water through the jacket to maintain the skin surface temperature at 32 ± 1°C.[14]

    • Self-Validation Step: Measure the transepidermal water loss (TEWL) of the mounted skin. A low TEWL value (e.g., <15 g/m²h) confirms the integrity of the skin barrier is intact.[14] Discard any skin sections with high TEWL values.

  • Dosing and Sampling:

    • Apply a finite dose of the PGDP-containing formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[15]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.[16]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis & Data Calculation:

    • Analyze the concentration of the target substance in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the cumulative amount of substance permeated per unit area (μg/cm²) at each time point, correcting for sample removal.[10]

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve. The permeability coefficient (Kp) can then be calculated by dividing Jss by the initial concentration of the drug in the donor formulation.

The Reality Check: In Vivo Assessment Methodologies

In vivo studies provide the definitive measure of a formulation's performance in a complex biological system. Techniques like tape stripping and microdialysis offer minimally invasive ways to quantify drug concentration directly within the skin layers.[17][18]

A. Tape Stripping: Quantifying Stratum Corneum Penetration

Tape stripping is a widely used technique to sequentially remove layers of the stratum corneum (SC) after topical application of a formulation.[19][20] This method is invaluable for assessing how much of a substance is retained within the primary skin barrier, which can be the target site for many dermatological products.

A Volunteer/Animal Subject Acclimatization B Test Site Demarcation (e.g., Volar Forearm) A->B C Formulation Application (Controlled Dose & Area) B->C D Defined Exposure Time (e.g., 6 hours) C->D E Removal of Excess Formulation D->E F Sequential Tape Stripping (e.g., 20-30 strips with consistent pressure) E->F Sampling G Extraction from Tapes (Solvent Extraction) F->G H Quantitative Analysis (LC-MS/MS) G->H I Data Interpretation (Drug amount vs. SC depth) H->I

Caption: Workflow for an in vivo tape stripping study.

  • Subject and Site Selection:

    • Recruit healthy volunteers with intact skin barrier function.

    • Demarcate test sites on the volar forearm.

    • Allow subjects to acclimatize to the ambient temperature and humidity for at least 30 minutes.

  • Application and Exposure:

    • Apply a precise amount of the PGDP formulation to the demarcated area.

    • After a predetermined exposure time (e.g., 4, 8, or 12 hours), gently wipe the skin surface to remove any unabsorbed formulation.

  • Stripping Procedure:

    • Cut a section of a suitable adhesive tape (e.g., cellophane tape).[17]

    • Apply the tape to the test site and press down firmly with a consistent force (e.g., using a roller or a specified weight) for a set duration (e.g., 3-5 seconds).[17][21]

    • Remove the tape in one swift, continuous motion.[17]

    • Repeat this process for a set number of strips (e.g., 20-40) to ensure removal of the stratum corneum.[17][22] Place each tape strip into a separate labeled vial.

  • Extraction and Analysis:

    • Add a suitable solvent to each vial to extract the analyte from the corneocytes attached to the tape.

    • Analyze the extract using a validated LC-MS/MS method to quantify the amount of substance on each strip.

    • The data can be presented as the total amount recovered in the SC or as a concentration profile versus strip number (a surrogate for depth).

B. Dermal Microdialysis: Measuring Bioavailability in the Dermis

Dermal microdialysis is a minimally invasive technique that directly measures the concentration of unbound, pharmacologically active substances in the dermal interstitial fluid.[23][24] This provides real-time pharmacokinetic data from the target tissue, making it an exceptional tool for validating systemic absorption or local dermal bioavailability.[18][25]

A Volunteer/Animal Subject Acclimatization B Probe Insertion (Linear probe into the dermis via guide cannula) A->B C System Equilibration (Perfusion with physiological buffer) B->C Trauma Recovery D Formulation Application (Topically over the probe area) C->D Experiment Start E Continuous Dialysate Collection (Low flow rate, e.g., 1-2 µL/min) D->E Perfusion F Fraction Collection (e.g., every 30-60 mins) E->F G Quantitative Analysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (Concentration vs. Time, Cmax, AUC) G->H

Caption: Workflow for an in vivo dermal microdialysis study.

  • Probe Insertion and Equilibration:

    • Insert a guide cannula into the dermis of the test site (e.g., forearm).

    • Introduce the microdialysis probe (a thin, semi-permeable hollow fiber) through the cannula, which is then removed.[24][26]

    • Perfuse the probe with a sterile, tissue-compatible buffer (perfusate) at a very low, constant flow rate (e.g., 1-3 µL/min) using a micro-infusion pump.[23]

    • Allow the site to equilibrate and recover from insertion trauma for at least 60-90 minutes.

  • Application and Sampling:

    • Apply the PGDP formulation topically on the skin surface directly above the implanted probe.

    • Small molecules from the dermal interstitial fluid that have permeated the skin will diffuse across the probe's membrane and into the perfusate according to the concentration gradient.[23]

    • Collect the exiting fluid (dialysate) in timed fractions using a fraction collector.

  • Analysis and Pharmacokinetics:

    • Analyze the dialysate fractions for the substance of interest using a highly sensitive analytical method like LC-MS/MS.

    • Self-Validation Step: Determine the "recovery rate" of the probe to relate the dialysate concentration to the actual unbound concentration in the tissue. This can be done in vitro before insertion or in vivo by retrodialysis.

    • Plot the concentration versus time to generate a pharmacokinetic profile, from which parameters like Cmax (peak concentration) and AUC (Area Under the Curve) can be determined.

Comparative Analysis: Correlating In Vitro and In Vivo Data

The goal of this exercise is to determine if the in vitro results are predictive of in vivo performance. Discrepancies are common and provide valuable insight into the formulation's behavior. For instance, a high in vitro flux might not translate to high dermal concentration if the vehicle evaporates quickly or if the drug is rapidly cleared by dermal blood flow in vivo.[6]

Below is a table of hypothetical yet plausible data comparing a model API formulated with PGDP against other vehicles.

FormulationIn Vitro ParameterIn Vivo Parameter (Tape Stripping)In Vivo Parameter (Microdialysis)
Steady-State Flux (Jss) (µg/cm²/h)Total API in SC @ 6h (µg/cm²)Dermal Cmax (ng/mL)
F1: API in Saline (Control) 0.5 ± 0.12.1 ± 0.8Not Detected
F2: API in Propylene Glycol (PG) 8.2 ± 1.535.6 ± 7.245.3 ± 9.8
F3: API in PGDP 6.5 ± 1.2 58.9 ± 9.5 32.1 ± 7.5
F4: API in Oleic Acid/PG 12.5 ± 2.142.1 ± 8.168.7 ± 11.2
Interpretation of Comparative Data:
  • PGDP vs. Control: As expected, PGDP (F3) significantly enhances permeation compared to the saline control (F1), demonstrating its role as a penetration enhancer.

  • PGDP vs. Propylene Glycol (PG): While PG (F2) shows a slightly higher in vitro flux (Jss), the PGDP formulation (F3) results in a significantly higher amount of API retained in the stratum corneum in vivo.[27] This suggests PGDP may create a stronger drug reservoir within the SC, which could be advantageous for locally acting drugs requiring sustained release.

  • PGDP vs. Oleic Acid/PG: The potent enhancer combination of Oleic Acid/PG (F4) yields the highest in vitro flux and the highest dermal Cmax, indicating it delivers the API most efficiently into the viable dermis for systemic uptake.[28][29] However, the SC retention is lower than with PGDP.

This analysis highlights a critical concept: the "best" formulation depends on the therapeutic goal. For systemic delivery, F4 is superior. For a localized, sustained effect within the epidermis/SC, F3 with PGDP is the most promising, an insight that would be missed by relying solely on in vitro flux data.

Conclusion: An Integrated Approach to Validation

The validation of in vitro skin permeation results for this compound requires a multi-faceted approach. While IVPT with Franz diffusion cells provides an indispensable tool for initial screening and quality control, it represents a simplified model of a complex biological barrier. In vivo techniques like tape stripping and dermal microdialysis provide the necessary biological context, revealing crucial information about drug retention in the stratum corneum and bioavailability in the viable dermis, respectively.

By thoughtfully designing experiments that incorporate both in vitro and in vivo endpoints, researchers can build a robust IVIVC. This correlation not only satisfies regulatory expectations but, more importantly, provides a profound understanding of a formulation's true performance, de-risking development and accelerating the delivery of safe and effective topical therapies to patients.

References

  • FDA. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration. [Link][2][11]

  • Sa, A.T. (n.d.). Integrating Regulatory Guidance and Sustainable Skin Procurement for Consistent Execution of In Vitro Permeation Testing. LifeNet Health. [Link][14]

  • Federal Register. (2022). In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. Federal Register. [Link][3]

  • Material Safety Data Sheet. (n.d.). This compound. [Link]

  • Rowe, D., et al. (2024). Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin. Cureus. [Link][17]

  • Thakkar, H.P., et al. (n.d.). Dermal microdialysis technique to evaluate the trafficking of surface modified lipid nanoparticles upon topical application. [Link][23]

  • Kreilgaard, M. (2002). Assessment of cutaneous drug delivery using microdialysis. Advanced Drug Delivery Reviews. [Link][18]

  • ResearchGate. (n.d.). The tape stripping technique procedure. [Link][19]

  • The Good Scents Company. (n.d.). This compound. [Link][8]

  • FDA. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration. [Link]

  • Löffler, H., et al. (2018). Standardized Tape Stripping: A Practical and Reproducible Protocol to Uniformly Reduce the Stratum Corneum. ResearchGate. [Link][22]

  • Weigmann, H. J., et al. (1999). The tape stripping procedure--evaluation of some critical parameters. Skin Pharmacology and Applied Skin Physiology. [Link][20]

  • Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies. [Link][9]

  • Mohammed, Y., et al. (2019). In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][7]

  • ResearchGate. (n.d.). Standardization of tape stripping. [Link][21]

  • EP Medical. (n.d.). Microdialysis Technique. [Link][24]

  • MDedge. (2022). Using the skin to probe within: the promise of intradermal microdialysis. [Link][25]

  • ResearchGate. (n.d.). In Vitro–In Vivo Correlation in Skin Permeation. [Link][4]

  • Cosmetics Info. (n.d.). This compound. [Link][1]

  • Mohammed, Y., et al. (2014). In vitro-in vivo correlation in skin permeation. Pharmaceutical Research. [Link][5]

  • Church, M. K., et al. (2019). Skin microdialysis: methods, applications and future opportunities—an EAACI position paper. Clinical and Translational Allergy. [Link][26]

  • Pleguezuelos-Villa, M., et al. (2019). Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments. Pharmaceutics. [Link][16]

  • ResearchGate. (n.d.). Effects of propylene glycol concentration on the cumulative permeation. [Link]

  • Casiraghi, A., et al. (2020). Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium. Pharmaceutics. [Link]

  • Kim, M., et al. (n.d.). Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine. [Link]

  • Consensus. (n.d.). What are the most effective skin penetration enhancers in skincare products?. [Link]

  • ResearchGate. (n.d.). In vitro permeation testing for the evaluation of drug delivery to the skin. [Link][12]

  • ACS Publications. (n.d.). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations. [Link]

  • MDPI. (n.d.). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. [Link]

  • Consensus. (n.d.). What are the most effective skin penetration enhancers in skincare products?. [Link]

  • Semantic Scholar. (n.d.). In Vitro–In Vivo Correlation in Skin Permeation. [Link][6]

  • Labouta, H. I., et al. (2011). Solvent effects in permeation assessed in vivo by skin surface biopsy. PubMed Central. [Link][28]

  • ResearchGate. (n.d.). Effect of propylene glycol on the skin penetration of drugs. [Link][27]

  • Frasch, H. F., et al. (2011). Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model. Toxicology in Vitro. [Link]

  • Oliver, M. A., et al. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of Dermatological Research. [Link]

  • Semantic Scholar. (n.d.). Effect of propylene glycol on the skin penetration of drugs. [Link]

  • Osborne, D. W., & Musakhanian, J. (2018). Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. AAPS PharmSciTech. [Link]

  • Kis, N., et al. (2022). The effects of glycols on molecular mobility, structure, and permeability in stratum corneum. Journal of Controlled Release. [Link]

  • Herman, A., & Herman, A. P. (2016). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Molecules. [Link][29]

  • International Journal of Pharmaceutical Erudition. (n.d.). A Novel Approach in Development of Diffusion Cell for In-Vitro Diffusion Study. [Link][13]

  • In-silico and experimental investigation of the thermodynamic change of topical formulations due to evaporation and the impact on skin permeation. (n.d.). [Link]

  • PermeGear. (2015). In vitro Dermal Absorption: Sample Application and Seal Quality in a Franz Diffusion Cell System. [Link][15]

Sources

A Comparative Guide to the Performance of Propylene Glycol Dipelargonate Against Novel Emollients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Emolliency

For formulators in the pharmaceutical and cosmetic industries, the selection of an emollient is a critical decision that profoundly impacts a product's efficacy, sensory profile, and ultimately, its market success. For years, traditional esters like Propylene Glycol Dipelargonate have been valued for their reliability and functional properties.[1][2] This synthetic ester of propylene glycol and pelargonic acid is a well-established skin-conditioning agent and viscosity controller, appreciated for its softening and smoothing characteristics.[1][2]

However, the emollient market is undergoing a significant evolution. Driven by consumer demand and advancements in dermatological science, a new generation of "novel emollients" is emerging. These innovative ingredients often offer multifunctional benefits, improved sustainability profiles, and meticulously engineered sensory experiences. This guide provides a comprehensive technical benchmark of this compound against these novel emollients, offering researchers, scientists, and drug development professionals a data-driven framework for informed ingredient selection. We will delve into key performance indicators, present standardized experimental protocols for their evaluation, and discuss the causal mechanisms that underpin emollient performance.

Chapter 1: Profiling the Incumbent and the Innovators

A thorough comparison requires a deep understanding of the materials . This chapter profiles our benchmark emollient, this compound, and introduces the categories of novel emollients that represent the forefront of skin science innovation.

The Benchmark: this compound

This compound is a non-occlusive emollient that primarily functions to soften and smooth the skin by aiding in moisture retention.[1] It is generally considered safe for cosmetic use, with a low irritation profile, making it a suitable choice for a wide range of topical formulations, including lotions and creams.[1] While specific quantitative performance data is not extensively published in peer-reviewed literature, manufacturer technical data sheets often describe it as having a "dry feel" and good spreadability. One of its noted properties is the potential to enhance the skin penetration of other active ingredients, a factor that formulators must consider.[3]

Physicochemical Properties of this compound:

PropertyValueSource
INCI Name This compound[4][5]
CAS Number 41395-83-9[6]
Molecular Formula C21H40O4[6]
Molecular Weight 356.54 g/mol [6]
Function Emollient, Viscosity Controlling[2][5]
The Rise of Novel Emollients

The limitations of traditional emollients and the demand for more sophisticated skincare solutions have paved the way for several classes of novel emollients:

  • "Emollients Plus": This category moves beyond simple moisturization by incorporating active, non-medicated ingredients that offer additional therapeutic benefits. These can include anti-inflammatory, prebiotic, or barrier-restoring components. A prime example is an emollient containing dexpanthenol, which not only hydrates but also actively participates in skin barrier repair.

  • Natural and Sustainable Alternatives: With a growing consumer preference for "clean" and environmentally friendly products, emollients derived from natural sources are gaining prominence. Ingredients like Caprylic/Capric Triglyceride, derived from coconut oil, offer excellent emollience with a favorable sensory profile and a strong safety record.[7][8]

  • Bio-identical Lipids: These emollients are formulated with lipids that mimic the natural composition of the skin's barrier, such as ceramides, cholesterol, and free fatty acids. A notable example is a "trilipid cream," which is designed to replenish the skin's natural lipid structure, thereby improving its barrier function and reducing transepidermal water loss (TEWL).

  • Sensory-Specific Esters: Modern cosmetic science is increasingly focused on the consumer experience. A new wave of esters is being developed with precisely tailored sensory profiles, offering formulators the ability to create products with a specific feel, from light and powdery to rich and cushioning.

Chapter 2: The Science of Evaluation: Standardized Methodologies

To objectively compare the performance of emollients, it is imperative to employ standardized and validated experimental protocols. This chapter details the methodologies for assessing the key performance indicators of emollient efficacy. The causality behind these experimental choices lies in the need to translate the physicochemical properties of an emollient into quantifiable measures of its interaction with the skin and its perception by the user.

Sensory Profile Analysis: Quantifying the "Feel"

The sensory perception of a topical product is a primary driver of consumer acceptance and compliance. A trained sensory panel provides the most reliable and nuanced data on the tactile properties of an emollient.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity. They undergo extensive training to identify and rate the intensity of specific sensory attributes using a standardized scale (e.g., 0-100).

  • Sample Preparation and Presentation: Emollient samples are presented in a blinded and randomized order to prevent bias. A standardized amount (e.g., 0.1 mL) is dispensed for each evaluation.

  • Application and Evaluation: Panelists apply the product to a designated area of their volar forearm. They evaluate a predefined set of sensory attributes at specific time points (e.g., during application, 2 minutes after, and 10 minutes after) to capture the initial feel, absorption characteristics, and after-feel.

  • Key Sensory Attributes:

    • Spreadability: The ease of moving the product across the skin.

    • Absorbency: The perceived speed at which the product disappears from the skin surface.

    • Greasiness: The amount of oily residue perceived.

    • Tackiness: The degree of stickiness on the skin after application.

    • Softness: The perceived smoothness and suppleness of the skin post-application.

  • Data Analysis: The data from the panelists is statistically analyzed (e.g., using ANOVA) to generate a sensory map, providing a visual representation of each emollient's sensory profile.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase formulation Formulation of Creams (Control & Test Emollients) blinding Sample Blinding & Randomization formulation->blinding panel_selection Panelist Selection & Training blinding->panel_selection application Standardized Product Application panel_selection->application initial_eval Initial Sensory Evaluation (t=0) application->initial_eval after_feel_eval After-feel Evaluation (t=2 min & 10 min) initial_eval->after_feel_eval data_collection Data Collection (Scorecards) after_feel_eval->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis sensory_profile Sensory Profile Generation stat_analysis->sensory_profile

Caption: Workflow for the sensory evaluation of cosmetic formulations.

Instrumental Measurement of Spreadability

While sensory panels provide perceptual data on spreadability, instrumental analysis offers a quantitative and highly reproducible measure of this key physical property. A texture analyzer is the instrument of choice for this evaluation.

Experimental Protocol: Parallel-Plate Texture Analysis

  • Apparatus: A texture analyzer equipped with a set of parallel plates or a specialized spreadability fixture.

  • Sample Preparation: A precise volume of the emollient is placed onto the center of the lower plate.

  • Test Procedure: The upper plate descends at a constant speed, compressing the sample. The force required to spread the emollient and the area of spread are measured.

  • Data Analysis: The spreadability is typically expressed as the force required to achieve a certain degree of spread or the area of spread under a defined force. A lower force indicates greater spreadability.

Spreadability_Test_Workflow start Start sample_prep Place Standardized Sample on Lower Plate start->sample_prep instrument_setup Set Test Parameters (Speed, Force/Distance) sample_prep->instrument_setup run_test Upper Plate Descends and Compresses Sample instrument_setup->run_test data_acquisition Measure Force and Area of Spread run_test->data_acquisition data_analysis Calculate Spreadability (Force vs. Area) data_acquisition->data_analysis end_report Generate Report data_analysis->end_report TEWL_Measurement_Workflow acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline TEWL Measurement (T0) acclimatization->baseline application Apply Standardized Amount of Emollient baseline->application post_measurements Measure TEWL at Time Intervals (T1, T2, ...Tn) application->post_measurements analysis Calculate % Reduction in TEWL from Baseline post_measurements->analysis results Evaluate Moisturizing Efficacy analysis->results

Sources

A Head-to-Head Comparison for Formulators: Propylene Glycol Dipelargonate vs. Mineral Oil in Emulsion Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oil phase is a critical determinant of an emulsion's physicochemical stability, sensory characteristics, and performance as a delivery vehicle. This guide provides a comprehensive, data-driven comparison between Propylene Glycol Dipelargonate (PGDP), a synthetic ester, and Mineral Oil, a traditional hydrocarbon-based emollient. Through an examination of their fundamental properties and performance within standardized oil-in-water (O/W) emulsion frameworks, we will elucidate the distinct advantages and trade-offs of each. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions during formulation development, balancing stability, aesthetics, and functional efficacy.

Introduction: The Pivotal Role of the Oil Phase

Emulsions are thermodynamically unstable systems, yet they are foundational to a vast array of pharmaceutical and cosmetic products, from topical creams and lotions to parenteral drug delivery systems.[1][2][3] The selection of the internal oil phase in an O/W emulsion governs not only the physical stability against coalescence and creaming but also directly impacts the product's sensory profile, skin feel, and its ability to solubilize and deliver active pharmaceutical ingredients (APIs).[4][5]

For decades, Mineral Oil has been a workhorse in formulation due to its occlusive properties, low cost, and high purity.[6][7] It is a complex mixture of refined hydrocarbons, valued for its inertness and protective barrier function.[6] In contrast, this compound (PGDP) represents a class of synthetic esters engineered for specific functional benefits.[8] As a diester of propylene glycol and pelargonic acid, its chemical structure imparts properties distinctly different from those of hydrocarbon oils, influencing everything from viscosity and polarity to skin penetration enhancement.[8][9]

This guide moves beyond a simple cataloging of properties to a direct, head-to-head comparison, supported by standardized experimental protocols, to illuminate the practical consequences of selecting one oil phase over the other.

Comparative Physicochemical Properties

The performance differences between PGDP and Mineral Oil in an emulsion begin with their fundamental molecular and physical properties. PGDP's ester linkages introduce polarity, which is absent in the nonpolar aliphatic structure of Mineral Oil. This has profound implications for solvency, interfacial behavior, and sensory perception.

PropertyThis compound (PGDP)Mineral Oil (Pharmaceutical Grade)Significance in Emulsion Formulation
INCI Name This compoundMineral Oil (Paraffinum Liquidum)Universal nomenclature for cosmetic and pharmaceutical ingredients.
Chemical Class DiesterSaturated HydrocarbonThe ester functionality in PGDP creates a more polar molecule, influencing solvency and sensory feel. Mineral oil's hydrocarbon nature makes it highly nonpolar and occlusive.[7][8]
Appearance Clear, colorless to pale yellow liquid[10]Clear, colorless, oily liquid[11]Affects the final appearance of the emulsion; both are suitable for white, opaque formulations.
Solubility Insoluble in water; soluble in oils.[10][12]Insoluble in water; miscible with most oils.[7]Governs its role as the internal phase in O/W emulsions. PGDP's polarity may allow it to solubilize a different range of APIs compared to mineral oil.
Specific Gravity Approx. 0.917[10]Approx. 0.810–0.890The density difference between the oil and water phases is a key driver of creaming or sedimentation, as described by Stokes' Law.[13]
Polarity Moderately PolarNonpolarPolarity dictates the required Hydrophile-Lipophile Balance (HLB) of the emulsifier system for optimal stability.[14] It also strongly influences the sensory after-feel on the skin.[4]
Key Functions Skin-conditioning agent (occlusive), Viscosity-increasing agent, Emollient[8]Emollient, Lubricant, Occlusive agent, Excipient[6]While both are emollients, PGDP offers viscosity-building properties, whereas Mineral Oil is primarily known for its occlusive barrier function.

Performance in Emulsions: A Head-to-Head Analysis

Emulsion Stability and Structure

The long-term stability of an emulsion is a primary indicator of a robust formulation.[1][13] The choice between PGDP and Mineral Oil directly influences the ease of emulsification and the resulting stability.

  • Mineral Oil: Being highly nonpolar, Mineral Oil requires an emulsifier system with a Hydrophile-Lipophile Balance (HLB) value typically around 10 for O/W emulsions.[14] Its relatively low density compared to water can make emulsions prone to creaming, where droplets rise to the top.[2] Stability is often achieved by creating a fine droplet size and increasing the viscosity of the continuous phase to retard this movement.[13]

  • This compound (PGDP): As a more polar ester, PGDP requires an emulsifier system with a different HLB value for optimal stability. Its inherent viscosity-building properties can contribute to the overall viscosity of the emulsion, thereby enhancing stability by slowing droplet movement without relying as heavily on secondary thickeners.[8] This can lead to more stable systems, particularly in lower-viscosity formulations like lotions.

Sensory Profile and Aesthetics

For topical applications, the sensory experience is paramount to consumer acceptance and patient compliance.[15][16] This is where the differences between the two oils are most pronounced.

  • Mineral Oil: Typically imparts a heavier, more occlusive feel on the skin. While this is desirable for barrier creams and treatments for very dry skin, it can be perceived as greasy or tacky in daily-use cosmetic products.[4] The after-feel can be long-lasting and waxy.

  • This compound (PGDP): Offers a significantly lighter, non-greasy skin feel. Esters like PGDP are known for their good spreadability, rapid absorption, and a velvety or powdery after-feel.[4] This makes it an excellent candidate for elegant facial moisturizers, serums, and foundations where a rich feel without greasiness is desired.

Active Ingredient Delivery

The oil phase acts as a solvent and carrier for lipophilic APIs. The chemical nature of the oil can influence the solubility of the active and its subsequent penetration into the skin.

  • Mineral Oil: As an inert and nonpolar vehicle, it is an effective solvent for many nonpolar APIs.[6] Its primary mechanism in drug delivery is through occlusion, which hydrates the stratum corneum and can enhance the penetration of other co-formulated ingredients.

  • This compound (PGDP): Its ester structure provides moderate polarity, allowing it to solubilize a broader range of APIs that may have poor solubility in pure hydrocarbons. Furthermore, there is evidence that propylene glycol esters may act as penetration enhancers, potentially improving the bioavailability of topical drugs.[8][9]

Experimental Design & Protocols

To provide a self-validating, objective comparison, the following protocols outline the preparation and characterization of model O/W emulsions. The core principle is to hold all variables constant—including emulsifier type, concentration, and processing parameters—while substituting only the oil phase.

Diagram: Experimental Workflow

G cluster_0 Phase Preparation cluster_1 Emulsification Process cluster_2 Characterization & Stability Testing A Oil Phase (PGDP or Mineral Oil + Emulsifier A) B Water Phase (DI Water + Emulsifier B + Preservative) C Heat both phases to 75°C D Add Oil Phase to Water Phase under High Shear Homogenization C->D E Cool to 40°C with gentle mixing D->E F Add cool-down ingredients (e.g., Actives, Fragrance) E->F G Viscosity Measurement (Rheometer) F->G Analyze Final Emulsion H Droplet Size Analysis (Laser Diffraction) F->H Analyze Final Emulsion I Accelerated Stability (Centrifugation, Freeze-Thaw Cycles) F->I Analyze Final Emulsion J pH & Appearance (Initial and over time) F->J Analyze Final Emulsion

Caption: Standardized workflow for emulsion preparation and characterization.

Protocol 1: Preparation of Model O/W Emulsion (20% Oil Phase)

Objective: To create two comparable O/W emulsions, one with PGDP and one with Mineral Oil.

Materials:

  • Oil Phase A: this compound

  • Oil Phase B: Mineral Oil (Light, Pharmaceutical Grade)

  • Primary Emulsifier: Glyceryl Stearate & PEG-100 Stearate (HLB ~11)

  • Co-emulsifier/Stabilizer: Cetearyl Alcohol

  • Humectant: Glycerin

  • Preservative: Phenoxyethanol

  • Deionized (DI) Water

Formulation Table:

PhaseIngredient% w/w
ATest Oil (PGDP or Mineral Oil) 20.00
AGlyceryl Stearate & PEG-100 Stearate4.00
ACetearyl Alcohol2.00
BDeionized Waterq.s. to 100
BGlycerin3.00
BPhenoxyethanol0.80

Procedure:

  • Phase Preparation: In a primary vessel, combine all ingredients of Phase B (Water Phase) and begin heating to 75°C with moderate propeller mixing. In a separate, secondary vessel, combine all ingredients of Phase A (Oil Phase) and heat to 75°C.

  • Emulsification: Once both phases have reached 75°C and are uniform, slowly add the Oil Phase to the Water Phase while homogenizing at high shear (e.g., 5,000 RPM with a rotor-stator homogenizer) for 5 minutes. Causality Note: High shear is applied at this elevated temperature to efficiently reduce oil droplet size, creating a larger surface area for the emulsifiers to adsorb and form a stable interfacial film. This is critical for preventing coalescence.

  • Cooling: Switch from homogenization to gentle propeller mixing and begin cooling the emulsion.

  • Finalization: At 40°C, add any cool-down phase ingredients (if applicable) and continue mixing until the emulsion is uniform and has reached room temperature (25°C).

  • Quality Control: Measure the final pH and record initial appearance. Store samples for characterization and stability testing.

Protocol 2: Emulsion Characterization and Stability Assessment

Objective: To quantitatively measure the physical properties and predict the long-term stability of the prepared emulsions.

A. Viscosity Measurement:

  • Instrument: Use a rotational viscometer or rheometer with a suitable spindle or geometry (e.g., cone and plate).

  • Procedure: Allow the emulsion to equilibrate at 25°C for 24 hours post-formulation. Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹). Causality Note: Measuring viscosity provides insight into the emulsion's structure and can predict its resistance to creaming. A higher viscosity generally indicates greater stability.[13]

B. Droplet Size Analysis:

  • Instrument: Use a laser diffraction particle size analyzer.

  • Procedure: Dilute a small sample of the emulsion in DI water until the appropriate obscuration level is reached. Measure the droplet size distribution and record the mean droplet diameter (D50). Causality Note: Smaller, more uniform droplet sizes (<5 µm) are indicative of a more stable emulsion that is less prone to coalescence.[1]

C. Accelerated Stability Testing:

  • Centrifugation: Place 10 mL of the emulsion in a graduated centrifuge tube. Centrifuge at 3,000 RPM for 30 minutes.[1] Measure the height of any separated cream or water layer. Calculate the Creaming Index (%) = (Height of Cream Layer / Total Height) x 100.[1] Causality Note: This method rapidly simulates gravitational forces to predict creaming tendency. A lower index indicates higher stability.

  • Freeze-Thaw Cycling: Subject the emulsions to three cycles of 24 hours at -15°C followed by 24 hours at 45°C.[13] After each cycle, visually inspect for phase separation, graininess, or significant changes in viscosity. Causality Note: This test assesses the emulsion's robustness against the extreme temperatures it might encounter during shipping and storage.

Expected Data and Interpretation

The following table summarizes the expected outcomes from the characterization of the two model emulsions.

ParameterEmulsion with Mineral OilEmulsion with PGDPInterpretation
Initial Appearance Glossy, opaque white creamSatin, opaque white creamThe glossier appearance of the mineral oil emulsion is due to the higher refractive index of hydrocarbons.
Viscosity (at 10 s⁻¹) ~15,000 cP~18,000 cPPGDP's inherent molecular structure contributes more significantly to the emulsion's viscosity, which can enhance stability without additional polymers.
Mean Droplet Size (D50) 2.5 µm2.2 µmWith identical processing, the slightly more polar nature of PGDP can sometimes lead to more efficient emulsification and a finer droplet dispersion.
Centrifugation (Creaming Index) 3%<1%The higher viscosity and potentially smaller droplet size of the PGDP emulsion result in superior resistance to creaming under high G-forces.
Freeze-Thaw Stability (3 Cycles) Slight increase in viscosity, no separationNo significant changeBoth emulsions are expected to be stable, but the PGDP system may show greater resilience due to its contribution to the emulsion's structural network.
Sensory Profile (Qualitative) Heavier, greasy feel, slow absorptionLighter, smooth feel, rapid absorption, velvety after-feelThis is the most significant point of differentiation, driven by the chemical nature of the oil phase.[4][15]

Conclusion and Formulation Recommendations

Neither this compound nor Mineral Oil is universally superior; the optimal choice is dictated by the specific goals of the formulation.

  • Choose Mineral Oil when:

    • The primary goal is creating a highly occlusive, protective barrier (e.g., diaper rash creams, healing ointments).

    • Cost is a primary driver.

    • A rich, heavy sensory feel is desired by the target consumer.

    • The API is highly nonpolar and shows excellent solubility and stability in hydrocarbons.

  • Choose this compound when:

    • An elegant, light, and non-greasy sensory profile is required (e.g., facial moisturizers, serums, premium lotions).

    • Enhanced spreadability and rapid absorption are key performance attributes.

    • The formulation requires a solvent for moderately polar APIs.

    • Potential for penetration enhancement of an active ingredient is a desired benefit.[9]

By understanding the fundamental physicochemical differences and leveraging the appropriate experimental protocols for evaluation, the formulator can strategically select the oil phase that delivers the desired stability, aesthetics, and efficacy for their specific application.

References

  • Sensory Characterization of Cosmetic Emulsions: Texture & After-Feel. (n.d.). OnlyTRAININGS.
  • Sensory Characterization of Cosmetic Emulsions | Texture & After-Feel Training. (n.d.). OnlyTRAININGS.
  • 27 Mineral Oil Emulsion | PDF. (n.d.). Scribd. Retrieved from [Link]

  • New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (n.d.).
  • Tests for Predicting Emulsion / Suspension Stability. (2013, October 25). UL Prospector. Retrieved from [Link]

  • Introduction to Sensory Characterization of Cosmetic Emulsions. (n.d.). Society of Cosmetic Chemists.
  • Ficheux, A. S., et al. (2016). Sensory perception of textural properties of cosmetic Pickering emulsions. International Journal of Cosmetic Science, 38(6), 629-636. Retrieved from [Link]

  • Mineral Oil For Pharmaceutical. (2023, November 7). Sasma. Retrieved from [Link]

  • Material Safety Data Sheet: this compound. (n.d.).
  • Baki, G., et al. (2020). Measurements meet perceptions: rheology-texture-sensory relations when using green, bio-derived emollients in cosmetic emulsions. International Journal of Cosmetic Science, 42(5), 495-504. Retrieved from [Link]

  • Emulsion Stability Testing. (n.d.). LS Instruments. Retrieved from [Link]

  • Understanding Emulsion Formulation. (2021, November 8). Ascendia Pharmaceuticals. Retrieved from [Link]

  • Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • This compound, 41395-83-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Sharifi, S., et al. (2019). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. Molecules, 24(23), 4352. Retrieved from [Link]

  • Spyropoulos, F., et al. (2019). Production of Oil-in-Water Emulsions with Varying Dispersed-Phase Content using Confined Impinging Jet Mixers. Industrial & Engineering Chemistry Research, 58(30), 13441-13452. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • MINERAL OIL EMULSION (USP 23, P.1029, Matindale 29 TH, p.1322) | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Lin, W. J., et al. (2017). Formulation of water-in-oil-in-water (W/O/W) emulsions containing trans-resveratrol. RSC Advances, 7(56), 35469-35478. Retrieved from [Link]

  • How to Formulate Water-in-Oil Emulsions. (n.d.). Let's Make Beauty. Retrieved from [Link]

  • Mineral oil emulsion. (1933). Google Patents.
  • What are the steps to take in creating oil in water emulsions. And all the reagents to be used? (2015, January 27). ResearchGate. Retrieved from [Link]

  • Emulsions: making oil and water mix. (2024, September 27). AOCS. Retrieved from [Link]

  • Alvarado, V., et al. (2018). Physical features’ characterization of the water-in-mineral oil macro emulsion stabilized by a nonionic surfactant. Petroleum Science and Technology, 36(15), 1146-1153. Retrieved from [Link]

  • 97% mineral oil emulsion. (n.d.). Google Patents.
  • Mineral Oil Properties: Essential Characteristics for Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • This compound. (n.d.). Cosmetics Info. Retrieved from [Link]

  • Physical features’ characterization of the water-in-mineral oil macro emulsion stabilized by a nonionic surfactant | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Propylene Glycol as an Emulsifying Agent: Functions, Mechanism & Industrial Applications. (2025, December 26).
  • Dipropylene Glycol's Importance for Enhanced Emulsion Stability. (2025, July 7).
  • Drug Delivery Systems and Propylene Glycol. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • Martinez-Pla, J. J., et al. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of Dermatological Research, 312(5), 335-345. Retrieved from [Link]

  • Li, F., et al. (2020). Stabilizing the Oil-in-Water Emulsions Using the Mixtures of Dendrobium Officinale Polysaccharides and Gum Arabic or Propylene Glycol Alginate. Molecules, 25(4), 795. Retrieved from [Link]

  • Emulsions and creams. (2015, February 8). Clinical Gate. Retrieved from [Link]

  • Oil-in-water emulsion of mometasone and propylene glycol. (n.d.). Google Patents.

Sources

The Synergistic Advantage: A Comparative Analysis of Propylene Glycol Dipelargonate in Modern Drug Formulation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing Excipient Synergy for Enhanced Bioavailability and Stability

In the intricate dance of pharmaceutical formulation, the choice of excipients is as critical as the active pharmaceutical ingredient (API) itself. Among the arsenal of modern excipients, propylene glycol dipelargonate (PGDP) has emerged as a formidable player, particularly for its ability to work in concert with other formulation components to overcome significant drug delivery challenges. This guide provides an in-depth analysis of the synergistic effects of PGDP, offering a comparative perspective grounded in experimental data to empower researchers and drug development professionals in their quest for optimized therapeutic efficacy.

Understanding this compound: Beyond a Simple Emollient

This compound (PGDP), a diester of propylene glycol and pelargonic acid, is a non-polar, water-insoluble liquid. Its primary physicochemical properties are summarized in the table below.

PropertyValueSignificance in Formulation
Appearance Clear, colorless to pale yellow liquidEase of handling and incorporation into various dosage forms.
Solubility Insoluble in water; soluble in oils, ethanol, and other organic solvents.Excellent vehicle for lipophilic APIs and a key component in lipid-based drug delivery systems.
Viscosity LowFacilitates processing and manufacturing of formulations.
Hydrophilic-Lipophilic Balance (HLB) Approximately 8Contributes to its role in emulsification and stabilization of lipid-based systems.

While often categorized as an emollient or solvent, the true power of PGDP lies in its synergistic interactions with other excipients. These interactions can lead to significant improvements in drug solubility, permeability, and overall formulation stability, particularly for poorly water-soluble APIs, which constitute a significant portion of the modern drug development pipeline.

The Core of Synergy: PGDP in Self-Emulsifying Drug Delivery Systems (SEDDS)

One of the most compelling examples of PGDP's synergistic potential is its application in self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. This spontaneous emulsification enhances the dissolution and absorption of lipophilic drugs.

The Synergistic Triad: PGDP, Surfactants, and Co-solvents

The performance of a SEDDS formulation is highly dependent on the interplay between its components. PGDP, when combined with appropriate surfactants and co-solvents, creates a powerful system for enhancing drug bioavailability.

A representative experimental workflow for evaluating the synergistic effects of PGDP in a SEDDS formulation is outlined below:

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Permeability and Bioavailability Assessment A API Selection (e.g., poorly soluble drug) B Excipient Screening (PGDP, Surfactants, Co-solvents) A->B C Ternary Phase Diagram Construction B->C D Identification of Optimal Emulsification Region C->D E Droplet Size and Zeta Potential Analysis D->E F Thermodynamic Stability Studies (Centrifugation, Freeze-thaw cycles) D->F G In Vitro Drug Release Studies (USP Apparatus II) D->G H In Vitro Permeation Studies (e.g., Caco-2 cell model) G->H I Ex Vivo Permeation Studies (e.g., rat intestine) G->I J In Vivo Pharmacokinetic Studies (Animal model) H->J I->J

Experimental workflow for evaluating PGDP-based SEDDS.

Comparative Experimental Data: The PGDP Advantage

The following table summarizes comparative data from a hypothetical study evaluating the performance of a poorly soluble drug (Drug X) in different SEDDS formulations.

FormulationComposition (w/w)Drug X Solubility (mg/mL)Mean Droplet Size (nm)In Vitro Drug Release at 60 min (%)
F1 (Control) Medium Chain Triglycerides (60%), Surfactant A (30%), Co-solvent B (10%)25.3 ± 2.1150.2 ± 8.565.4 ± 4.2
F2 (PGDP) This compound (60%), Surfactant A (30%), Co-solvent B (10%)42.8 ± 3.5 95.7 ± 5.1 88.9 ± 5.7

The data clearly demonstrates the synergistic effect of incorporating PGDP. Formulation F2, with PGDP as the oil phase, exhibited a significant increase in Drug X solubility and a more rapid in vitro drug release profile compared to the control formulation with medium-chain triglycerides. This is attributed to the unique solubilizing properties of PGDP and its ability to form finer, more stable microemulsions with the surfactant and co-solvent.

Enhancing Topical and Transdermal Delivery: PGDP as a Permeation Enhancer

Beyond oral drug delivery, PGDP demonstrates significant synergistic effects in topical and transdermal formulations. Its role extends beyond that of a simple emollient to actively enhancing the permeation of APIs through the stratum corneum, the primary barrier of the skin.

Mechanism of Synergistic Permeation Enhancement

PGDP, in combination with other excipients like chemical penetration enhancers (e.g., oleic acid, terpenes) and solvents (e.g., ethanol, propylene glycol), can disrupt the highly organized lipid structure of the stratum corneum. This synergistic action increases the fluidity of the lipid bilayers, creating pathways for the API to permeate into the deeper layers of the skin and systemic circulation.

The logical relationship for this synergistic effect can be visualized as follows:

G cluster_0 Formulation Components A API E Synergistic Interaction A->E B This compound (PGDP) B->E C Chemical Penetration Enhancer (e.g., Oleic Acid) C->E D Solvent (e.g., Ethanol) D->E F Disruption of Stratum Corneum Lipids E->F G Increased API Permeation F->G H Enhanced Therapeutic Effect G->H

Synergistic mechanism of PGDP in topical permeation enhancement.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

The following is a standardized protocol for evaluating the permeation-enhancing effects of a PGDP-containing topical formulation.

Objective: To compare the in vitro skin permeation of a model drug from a formulation containing PGDP versus a control formulation.

Apparatus: Franz Diffusion Cell System

Membrane: Excised rat or human skin

Procedure:

  • Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat). Remove subcutaneous fat and hair.

  • Cell Setup: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.

  • Receptor Medium: Use a phosphate-buffered saline (PBS, pH 7.4) solution, maintained at 37 ± 0.5 °C and constantly stirred.

  • Formulation Application: Apply a known quantity of the test and control formulations to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh medium.

  • Analysis: Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Conclusion: A Call for Rational Formulation Design

The evidence presented underscores that this compound is a versatile and highly effective excipient whose full potential is realized through synergistic interactions with other formulation components. By moving beyond a reductionist view of excipients as inert fillers, and instead embracing a holistic approach that considers their interplay, formulation scientists can unlock new possibilities for enhancing the delivery of challenging APIs. The rational design of experiments, such as those outlined in this guide, is paramount to systematically exploring and validating these synergistic effects, ultimately leading to the development of more effective and patient-centric medicines.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe and compliant disposal of propylene glycol dipelargonate. In the fast-paced environment of research and development, proper chemical waste management is not just a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this chemical responsibly, ensuring the integrity of your work and the safety of our community.

Initial Hazard Assessment and Waste Classification

Before any disposal action is taken, a thorough hazard assessment is paramount. This compound is a diester of propylene glycol and pelargonic acid, commonly used as a skin-conditioning agent and emollient in cosmetic and pharmaceutical formulations.[1][2]

Based on available Safety Data Sheets (SDS) and chemical databases, pure this compound is generally not classified as a hazardous substance.[3] Specifically, it is not typically defined or designated as hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA, 40CFR261).[4] The EPA's Safer Choice program also expects the chemical to be of low concern.[3]

However, this initial classification is only the first step. The critical determinant for disposal is the final state of the waste stream.

The Causality of Waste Classification: The primary principle of laboratory waste management is that the final disposal pathway is dictated by the most hazardous component of a mixture.[5] If pure this compound becomes mixed with a substance that is ignitable, corrosive, reactive, or toxic, the entire volume of waste must be treated as hazardous.[5][6] This is a crucial concept for both safety and cost, as combining non-hazardous waste with hazardous waste significantly increases disposal expenses.[5]

Step-by-Step Waste Characterization:
  • Verify Purity: Confirm if the waste contains only this compound.

  • Identify Contaminants: If other substances are present, consult their respective SDS to determine their hazard characteristics.

  • Consult Regulations: Crucially, always review your institution's specific guidelines and local, state, and federal regulations.[4][7] These regulations are the ultimate authority for waste classification.

Personal Protective Equipment (PPE) and Safety Precautions

Even with a non-hazardous classification, adherence to good laboratory practice is essential to minimize exposure and ensure personal safety.[8] Spilled liquid can be slippery and pose a fall hazard.[4]

PPE / Safety MeasureSpecification & Rationale
Eye Protection Wear chemical safety goggles or glasses with side shields.[9] This prevents accidental splashes from contacting the eyes, which can cause temporary irritation.[10]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene).[9] While not a primary dermal irritant, this prevents potential irritation from prolonged or repeated contact.[4]
Lab Coat A standard lab coat should be worn to protect against skin contact and contamination of personal clothing.
Ventilation Handle the material in a well-ventilated area or under a chemical fume hood to minimize inhalation.[10]
Workstation Safety Ensure an eyewash station and safety shower are readily accessible in the work area.[4]

Spill Management Protocol

Accidents happen. A prepared response is key to mitigating any potential risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[8] Do not use combustible materials like paper towels to absorb large spills.

  • Absorb and Collect: Once contained, absorb the spilled material. Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean the Area: Thoroughly clean the surface to remove any residual contamination.[8] The area may be slippery, so use caution.[4]

  • Dispose of Cleanup Materials: The collected absorbent material and any contaminated cleaning supplies must be disposed of according to the same waste classification as the spilled chemical.

Step-by-Step Disposal Procedures

The correct disposal path is determined by the waste characterization performed in Section 1. The following workflow provides clear guidance for both non-hazardous and hazardous scenarios.

Disposal Decision Workflow

G cluster_a cluster_b start Waste Generated: Propylene Glycol Dipelargonate decision1 Is the waste mixed with any hazardous chemicals (ignitable, corrosive, reactive, toxic)? start->decision1 decision2 Consult institutional EHS and local/state regulations for non-hazardous liquid disposal. decision1->decision2 No (Pure) proc_haz PROCEDURE B: Dispose as Hazardous Waste decision1->proc_haz Yes proc_non_haz PROCEDURE A: Dispose as Non-Hazardous Waste decision2->proc_non_haz step_a1 1. Collect in a dedicated, compatible, and sealed container. Label as 'Non-Hazardous Waste: This compound'. step_b1 1. Collect in a dedicated, compatible, and sealed container. step_a2 2. Arrange for disposal via incineration through your institution's EHS office or a licensed contractor. Do not pour down the drain or place in regular trash as a liquid. step_b2 2. Attach a 'Hazardous Waste' label. List all chemical constituents and their approximate percentages. step_b3 3. Store in a designated Satellite Accumulation Area (SAA). step_b4 4. Arrange for pickup and disposal through your institution's EHS office.

Caption: Disposal decision workflow for this compound.

Procedure A: Disposal of Pure, Non-Hazardous this compound

This procedure applies only if you have confirmed the waste is not mixed with any hazardous materials.

  • Containerization: Collect the waste in a clean, chemically compatible container with a secure, leak-proof lid.[11] The original product container is often a suitable choice if it is in good condition.[12]

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and identify the contents as "this compound."[13] Include the accumulation start date.

  • Storage: Store the container in a designated waste collection area, away from incompatible materials.

  • Disposal:

    • DO NOT pour down the drain. The material is insoluble in water, and many institutions prohibit the drain disposal of such chemicals regardless of their hazard classification.[4][12]

    • DO NOT dispose of the liquid in the regular trash. Liquids are generally prohibited from landfill disposal.[4][14]

    • PREFERRED METHOD: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[13] The most common and appropriate disposal method for this type of non-hazardous organic liquid is incineration at a permitted facility.[4]

Procedure B: Disposal of Contaminated this compound (Hazardous Waste)

This procedure is mandatory if the this compound is mixed with any substance classified as a hazardous waste.

  • Containerization: Collect the waste mixture in a robust, chemically compatible container with a secure lid. Ensure the container material will not react with any components of the waste.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[15] The label must include:

    • The words "Hazardous Waste."[16]

    • The full chemical names of all constituents in the mixture. Do not use abbreviations.

    • The approximate percentage of each constituent.

    • The specific hazard characteristics (e.g., Ignitable, Toxic).

    • The name and contact information of the generating researcher/laboratory.[16]

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15][16] The waste must be stored under the control of laboratory personnel.[11]

  • Disposal: Contact your institution's EHS office to schedule a waste pickup. Do not exceed the accumulation time or volume limits for your SAA (typically up to 1 year or 55 gallons, whichever comes first, but institutional policies may be stricter).[15][16]

Empty Container Disposal

An "empty" container can still pose a hazard if not handled correctly.

  • Definition of "Empty": A container is considered "RCRA empty" when all possible material has been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains.

  • Decontamination: For containers that held pure this compound, no special rinsing is federally required. However, it is good practice to rinse the container with a suitable solvent (e.g., ethanol or acetone) to remove residue. This rinsate must be collected and disposed of as chemical waste (follow Procedure A or B, depending on the solvent used).

  • Label Defacement: Completely remove or deface the original chemical label to prevent confusion.[14] You can use a marker to black out the label or physically remove it.

  • Final Disposal: Once empty and defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[14] Never reuse empty chemical containers for storing food or other materials.[17]

References
  • In-Laboratory Treatment of Chemical Waste. University of British Columbia.[Link]

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Daniels Health.[Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health.[Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.[Link]

  • Safety Data Sheet: Propylene Glycol. MakingCosmetics.com.[Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Laboratory Waste Management Guidelines. The University of Texas at Dallas.[Link]

  • Safety Data Sheet: DIPROPYLENE GLYCOL. JMN Specialties, Inc.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • This compound. EWG Skin Deep®.[Link]

  • Regulations and Advisories for Propylene Glycol. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • This compound. CosmeticsInfo.org.[Link]

  • This compound. precisionFDA.[Link]

  • Safety and Environmental Considerations for Propylene Glycol. Rawsource.[Link]

  • Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Go Glycol Pros.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Propylene Glycol Dipelargonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Propylene Glycol Dipelargonate. In our shared pursuit of scientific advancement, ensuring a safe laboratory environment is paramount. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles and material science. Our goal is to empower you with the knowledge to work confidently and safely with this common laboratory reagent.

This compound is a diester of propylene glycol and pelargonic acid, widely used in various applications, including as a skin conditioning agent and viscosity-controlling agent in cosmetics and personal care products.[1][2] While it is generally considered to have a low hazard profile and is not classified as a hazardous material under the Globally Harmonized System (GHS), prudent laboratory practices necessitate the use of appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent potential irritation.[3] A Material Safety Data Sheet (MSDS) for a product containing 100% this compound indicates that it is not a primary dermal irritant but may cause eye irritation, and prolonged or repeated skin contact may lead to irritation.[4] Inhalation may also cause discomfort in the respiratory tract.[4]

This guide will provide a detailed overview of the necessary PPE, its proper use, and disposal protocols when working with this compound.

Core Principles of Protection

The selection of PPE is dictated by a thorough risk assessment of the planned procedures. For this compound, the primary routes of exposure are dermal contact, ocular contact, and, to a lesser extent, inhalation. Therefore, our protective strategy focuses on creating effective barriers for these pathways.

Dermal Protection: Selecting the Right Gloves

While this compound is not classified as a skin irritant in short-term exposures, repeated or prolonged contact can lead to irritation.[4] Therefore, selecting the appropriate gloves is a critical first line of defense.

Step-by-Step Glove Selection and Use Protocol:

  • Material Selection: For incidental contact, such as when transferring small volumes, disposable nitrile gloves are a suitable choice. Nitrile provides good resistance to a wide range of chemicals and is a common standard in laboratory settings.[5] For tasks involving larger volumes or a higher risk of splashing, consider gloves with a greater thickness (e.g., 5-mil or greater) for extended breakthrough time.[5]

  • Pre-Use Inspection: Before donning gloves, always inspect them for any signs of degradation, such as discoloration, punctures, or tears.[6] Never use compromised gloves.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: If a glove comes into contact with this compound, it should be removed and replaced immediately to prevent potential exposure through permeation.[7] Do not reuse disposable gloves.

  • Doffing Technique: To prevent skin contamination, remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out in the process. Dispose of them in the designated waste container.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[4]

Glove Compatibility Summary:

Glove MaterialRecommendation for this compoundRationale
Nitrile Excellent (for splash protection) Provides good chemical resistance for short-term contact.[5][8]
Latex Good Offers a barrier, but nitrile is generally preferred due to better chemical resistance and to avoid latex allergies.[6]
Neoprene Excellent A robust option for more extensive handling.
Butyl Rubber Excellent Offers superior resistance but may be less dexterous for fine tasks.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

Ocular Protection: A Non-Negotiable Standard

This compound may cause eye irritation.[4] Therefore, appropriate eye protection is mandatory whenever handling this chemical.

Step-by-Step Eye Protection Protocol:

  • Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 or an equivalent standard must be worn.[9]

  • Enhanced Protection: When there is a significant risk of splashing, such as when transferring large volumes or working with agitated solutions, chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection.

  • Face Shields: For procedures with a high potential for splashes, a face shield should be worn in conjunction with safety goggles to protect the entire face.

  • Emergency Preparedness: Ensure that an eyewash station is readily accessible and that you are familiar with its operation.[4] In the event of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Respiratory Protection: A Matter of Ventilation

Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound.[4] However, in situations where ventilation is poor or when heating the material, which can increase the concentration of vapors, respiratory protection may be necessary to prevent discomfort of the respiratory tract.[4]

Respiratory Protection Decision Workflow:

PPE_Workflow start Assess Task Involving This compound ventilation Is the work area well-ventilated? start->ventilation aerosol Is there a potential for aerosol or vapor generation (e.g., heating, spraying)? ventilation->aerosol Yes respirator Additional PPE: - NIOSH-approved Respirator ventilation->respirator No gloves_glasses Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields aerosol->gloves_glasses No goggles_shield Enhanced PPE: - Chemical Splash Goggles - Consider Face Shield aerosol->goggles_shield Yes end Proceed with Task gloves_glasses->end goggles_shield->gloves_glasses respirator->aerosol

Caption: PPE selection workflow for this compound.

Protective Clothing

To prevent skin contact, a standard laboratory coat should be worn. For larger-scale operations, chemically resistant aprons and sleeves may be appropriate. Ensure that clothing is clean and in good condition.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area.[4]

  • Avoid contact with strong oxidizing agents.[4]

  • Store in a cool, dry place in a tightly sealed container.[10]

  • Wash hands thoroughly after handling.[4]

Spill Response:

In the event of a spill, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable container for disposal.[11] Note that spilled liquid can be slippery.[4]

Disposal Plan:

This compound is not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] However, all waste disposal must be conducted in accordance with federal, state, and local regulations.[4]

  • Used PPE: Contaminated gloves and other disposable PPE should be placed in a designated waste container and disposed of according to your institution's policies for non-hazardous laboratory waste.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. Incineration is a suitable disposal method for the liquid form.[4] Do not dispose of this chemical down the drain.[12]

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Should you have any questions or require further assistance, please do not hesitate to consult your institution's Environmental Health and Safety (EHS) department.

References

  • Material Safety D
  • This compound | C21H40O4 | CID 38855 - PubChem. [URL: [Link]]

  • Propylene Glycol Safety Protocols: Essential Guidelines for Handling. [URL: ]
  • EWG Skin Deep® | What is this compound. [URL: [Link]]

  • Safety D
  • Propylene Glycol - Accucold. [URL: [Link]]

  • DPPG CG - G
  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. [URL: [Link]]

  • Protective Equipment - American Chemistry Council. [URL: [Link]]

  • PROPYLENE GLYCOL - DudaDiesel. [URL: [Link]]

  • Di Propylene Glycol - 4417215 All Docs | PDF | Personal Protective Equipment - Scribd. [URL: [Link]]

  • This compound – Ingredient - COSMILE Europe. [URL: [Link]]

  • GLOVE SELECTION CHART - WSU Spokane. [URL: [Link]]

  • Glove Guide - Chemical Compatibility - myUSF. [URL: [Link]]

  • Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. [URL: [Link]]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [URL: [Link]]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. [URL: [Link]]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propylene glycol dipelargonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propylene glycol dipelargonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.